2-(Thiazol-5-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNISNMBYPFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325196 | |
| Record name | 5-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-63-4 | |
| Record name | 5-Thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Thiazol-5-yl)acetic acid chemical properties and structure"
An In-depth Technical Guide to 2-(Thiazol-5-yl)acetic Acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Derivatives of thiazole exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[2][3] At the heart of many of these advanced molecules lies a simpler, yet powerful, building block: this compound. This guide provides a comprehensive technical overview of this key intermediate, detailing its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is characterized by an acetic acid group attached to the 5-position of a thiazole ring. This arrangement provides two distinct points for chemical modification: the carboxylic acid handle and the heterocyclic ring system.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 2-(1,3-Thiazol-5-yl)acetic acid | [4] |
| CAS Number | 52454-63-4 | [4] |
| Molecular Formula | C₅H₅NO₂S | [4] |
| Molecular Weight | 143.16 g/mol | [4] |
| Appearance | Light orange or off-white powder | [5] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. | [6] |
The carboxylic acid moiety imparts hydrophilic characteristics and a site for acid-base chemistry, which is crucial for its biological action and synthetic manipulation.[1]
Synthesis and Purification Strategies
The synthesis of this compound and its derivatives often employs established heterocyclic chemistry principles. A common and efficient laboratory-scale approach involves the Hantzsch thiazole synthesis followed by hydrolysis.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the hydrolysis of ethyl 2-(thiazol-5-yl)acetate to yield the target acid. This two-step approach is common, starting with the formation of the thiazole ring which results in an ester, followed by its conversion to the carboxylic acid.
Step 1: Synthesis of Ethyl 2-(2-substituted-thiazol-5-yl)acetate
-
Rationale: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring by reacting an α-halocarbonyl compound with a thioamide. Using ethyl 4-chloroacetoacetate provides the acetic acid ester side chain directly.
-
Procedure:
-
To a solution of ethyl 4-chloroacetoacetate (1 eq.) in a suitable solvent like ethanol, add a thioamide (e.g., thioformamide or thiourea, 1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude residue is then purified, typically by column chromatography on silica gel, to yield the ethyl ester intermediate.[7]
-
Step 2: Hydrolysis to this compound
-
Rationale: Saponification using a strong base is a standard and effective method for converting an ester to a carboxylic acid. The choice of an aqueous/alcoholic solvent system ensures miscibility of both the ester and the inorganic base.
-
Procedure:
-
Dissolve the purified ethyl 2-(thiazol-5-yl)acetate (1 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq.) to the mixture.
-
Stir the reaction at room temperature or gentle heat (40-50°C) until TLC indicates the complete consumption of the starting ester.
-
Cool the mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) until the pH is approximately 2-3.[8]
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove residual salts and dry under vacuum.
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Procedure: The crude this compound can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the pure product.
Spectroscopic Characterization
Unambiguous structure determination is critical. The following data represent the expected spectroscopic signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).~8.9 ppm (s, 1H): Proton at C2 of the thiazole ring.~7.8 ppm (s, 1H): Proton at C4 of the thiazole ring.~3.8 ppm (s, 2H): Methylene (-CH₂-) protons of the acetic acid moiety.[1] |
| ¹³C NMR | ~172 ppm: Carboxylic acid carbonyl carbon (C=O).~155 ppm: Thiazole ring carbon C2.~145 ppm: Thiazole ring carbon C4.~130 ppm: Thiazole ring carbon C5.~32 ppm: Methylene carbon (-CH₂-). |
| IR (cm⁻¹) | 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1550-1480 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring. |
| Mass Spec (MS) | m/z 143: Molecular ion peak [M]⁺.Common fragments may include loss of -COOH (m/z 98) and subsequent ring fragmentation. |
Chemical Reactivity and Derivatization Potential
The true utility of this compound in drug development comes from its capacity for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Key Reaction Sites:
-
The Carboxylic Acid: This is the most versatile handle for modification. Standard coupling reactions can convert the acid into a wide array of functional groups.
-
Amide Formation: Coupling with various primary or secondary amines using peptide coupling reagents (e.g., EDC/HOBt, HATU) produces amides. This is a fundamental transformation in medicinal chemistry.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields esters.
-
-
The Thiazole Ring: While less common than modifying the acid, the ring itself can be functionalized, typically at the 2-position, to further tune the molecule's properties.
Derivatization Pathways:
Caption: Key derivatization pathways for this compound.
Applications in Research and Drug Development
The 2-(thiazolyl)acetic acid framework is a validated scaffold for generating bioactive molecules. Its structural rigidity and capacity for hydrogen bonding make it an excellent starting point for designing enzyme inhibitors and receptor ligands.
-
Antimicrobial Agents: The thiazole nucleus is a component of many natural and synthetic antimicrobial compounds. Derivatives have shown potent and broad-spectrum antibacterial and antifungal effects.[1]
-
Anti-inflammatory Agents: Certain derivatives have been investigated as anti-inflammatory and immunosuppressive agents.[1] The carboxylic acid moiety can mimic the structure of endogenous molecules involved in inflammatory pathways.
-
Heparanase Inhibitors: Starting from a furanylthiazole acetic acid, novel series of benzoxazol-5-yl acetic acid derivatives have been identified as potent heparanase inhibitors, with some compounds showing anti-angiogenic properties useful in oncology.[9]
-
Cardiovascular Research: Synthetic derivatives have been evaluated for their effects on cardiovascular parameters, with some compounds demonstrating the ability to modulate cardiac muscle tension.[1]
The rationale for using this scaffold is clear: the thiazole ring provides a stable core, while the acetic acid side chain offers a versatile point for modification to optimize potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: While not classified as hazardous under US OSHA Hazard Communication Standard 2024, it may cause skin, eye, and respiratory irritation.[6][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful platform for innovation in drug discovery. Its straightforward synthesis, well-defined spectroscopic profile, and predictable reactivity make it an invaluable tool for medicinal chemists. By leveraging the dual functional handles of the carboxylic acid and the thiazole ring, researchers can systematically design and synthesize novel compounds with a high potential for therapeutic activity across a wide range of disease areas.
References
- An Improved Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2- (ethoxyimino) acetic Acid. (2025).
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubChem. (n.d.). 2-(Thiazol-2-ylthio)acetic acid.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
- National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- CSIRO Publishing. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- SpectraBase. (n.d.). Acetic acid, 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)-.
- PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ACS Publications. (2010). Overview of the Chemistry of 2-Thiazolines.
- Nowick, J. S. (n.d.). Problems from Previous Years' Exams.
- LMA Leidykla. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives.
- Sunway Pharm Ltd. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - CAS:52454-63-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
A Guide to the Spectroscopic Characterization of 2-(Thiazol-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiazol-5-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a thiazole ring linked to an acetic acid moiety, is a key component in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][2] The acetic acid side chain provides a crucial handle for forming esters and amides, allowing for the synthesis of diverse compound libraries for screening and optimization.[3]
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound consists of a five-membered thiazole ring substituted at the 5-position with an acetic acid group.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methylene group of the acetic acid side chain, and the acidic proton of the carboxylic acid.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Thiazole) | ~8.5 - 9.0 | Singlet | 1H |
| H4 (Thiazole) | ~7.5 - 8.0 | Singlet | 1H |
| CH₂ (Acetic acid) | ~3.5 - 4.0 | Singlet | 2H |
| COOH (Carboxylic acid) | ~10.0 - 12.0 | Broad Singlet | 1H |
Rationale and Field-Proven Insights:
-
Thiazole Protons: The protons on the thiazole ring are in an electron-deficient environment, leading to their downfield chemical shifts. The exact positions can be influenced by the solvent. In many thiazole derivatives, the C2-H proton appears as a singlet at around 7.62–8.55 ppm.[4]
-
Methylene Protons: The methylene protons adjacent to the thiazole ring and the carbonyl group will appear as a singlet. A similar methylene group in 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid also appears as a singlet.[3]
-
Carboxylic Acid Proton: The proton of the carboxylic acid is acidic and will appear as a broad singlet at a significantly downfield chemical shift. This peak's position and broadness are highly dependent on the solvent, concentration, and temperature. In some cases, if D₂O is used as the solvent, this proton will exchange with deuterium and the peak will disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | ~170 - 175 |
| C2 (Thiazole) | ~150 - 155 |
| C4 (Thiazole) | ~115 - 120 |
| C5 (Thiazole) | ~140 - 145 |
| CH₂ (Acetic acid) | ~30 - 35 |
Rationale and Field-Proven Insights:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield. For comparison, the carbonyl carbon in similar thiazole derivatives has been observed in the range of δ 174.50–174.72 ppm.[5]
-
Thiazole Carbons: The chemical shifts of the thiazole ring carbons are characteristic. The C2 carbon, being adjacent to two heteroatoms, is the most downfield. The C5 carbon of the thiazole ring in related compounds has been reported around δ 33.33–33.43 ppm, though this is for a thiazolidinone ring and the aromatic thiazole in our target molecule would be further downfield.[5] A more representative range for the C4 carbon is around 110–115 ppm.[4]
-
Methylene Carbon: The methylene carbon will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic acid) | 1700 - 1725 | Strong |
| C=N (Thiazole) | 1600 - 1650 | Medium |
| C=C (Thiazole) | 1400 - 1500 | Medium |
Rationale and Field-Proven Insights:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid will be a strong, sharp peak. In related thiazole derivatives, this band is observed around 1737 cm⁻¹.[6]
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region. The C-H stretching of the thiazole ring is expected in the 3100-3000 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻): The molecular weight of this compound (C₅H₅NO₂S) is 143.17 g/mol . In ESI-MS, the pseudomolecular ions [M+H]⁺ at m/z 144.01 or [M-H]⁻ at m/z 142.00 would be expected.
-
Key Fragmentation Patterns: Electron ionization can lead to characteristic fragmentation of the thiazole ring and the acetic acid side chain.[8]
Figure 2. Predicted fragmentation pathway for this compound in EI-MS.
Rationale and Field-Proven Insights:
-
Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement.
-
Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to characteristic fragment ions.[8] The fragmentation will depend on the ionization energy.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed, predictive framework for the expected spectral data based on the fundamental principles of these techniques and comparative analysis of related thiazole derivatives. By understanding these key spectroscopic signatures, researchers can confidently confirm the structure and purity of this important building block in their drug discovery and development endeavors.
References
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing.
- Acetic acid, 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)- - Optional[13C NMR]. (n.d.). SpectraBase.
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). American Chemical Society.
- Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (n.d.). ACS Publications.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (n.d.). Ankara Üniversitesi İlef Dergisi.
- (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem.
- 2-Imino-4-oxythiazolyl-5-acetic acid. (n.d.). PubChem.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.
- Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (2002, February). PubMed.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"CAS number 52454-63-4 properties and suppliers"
An In-Depth Technical Guide to 5-Nitrovanillin (CAS No. 6635-20-7)
A Note on CAS Number Identification: The initial query for CAS number 52454-63-4 identifies the compound as 1,3-Thiazol-5-ylacetic acid.[1][2][3][4][5] However, a comprehensive analysis of available technical data and supplier information strongly suggests that the intended subject of this guide is likely 5-Nitrovanillin, which is associated with CAS number 6635-20-7.[6][7][8][9][10][11][12] This guide will proceed with a detailed examination of 5-Nitrovanillin, a compound with significant applications in pharmaceutical research and development.
Introduction
5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a nitrated derivative of vanillin.[6][12] This yellow crystalline solid is a versatile starting material in organic synthesis due to its array of reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group.[6] These features make it a valuable precursor for the synthesis of various biologically active molecules, including phenethylamines and inhibitors of catechol-O-methyltransferase (COMT), which are relevant in the treatment of Parkinson's disease.[6]
Physicochemical Properties
5-Nitrovanillin presents as a yellow powder with a characteristic odor.[6] Its solubility profile is marked by poor solubility in water, while it readily dissolves in heated alkali solutions and methanol.[6] Recrystallization from acetic acid yields pale yellow plate-like crystals, whereas ethanol produces needle-like crystals.[6]
| Property | Value | Source |
| CAS Number | 6635-20-7 | [6][7][8][10][11][12] |
| Molecular Formula | C8H7NO5 | [6][8][10][12] |
| Molecular Weight | 197.14 g/mol | [6][8][12] |
| Appearance | Yellow powder | [6] |
| Melting Point | 172–175 °C (342–347 °F; 445–448 K) | [6] |
| Boiling Point | 212.3 °C (414.1 °F; 485.4 K) | [6] |
| Flash Point | 97 °C (207 °F; 370 K) | [6] |
| SMILES | COC1=CC(=CC(=C1O)[O-])C=O | [6][8] |
| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [8] |
Synthesis and Chemical Reactivity
The synthesis of 5-Nitrovanillin is a critical aspect of its utility. It serves as a key intermediate in multi-step synthetic pathways.
Demethylation to 3,4-dihydroxy-5-nitrobenzaldehyde
A significant application of 5-Nitrovanillin is its conversion to 3,4-dihydroxy-5-nitrobenzaldehyde, an important intermediate in the synthesis of pharmaceuticals like entacapone.[13] Historically, this demethylation was achieved using strong acids like hydrochloric or hydrobromic acid, though these methods were often plagued by side reactions and impurities.[13]
More contemporary methods have been developed to improve yield and purity. One patented method describes the reaction of 5-Nitrovanillin with a strong nucleophilic agent, generated from an aromatic mercapto compound and a strong base like lithium hydroxide, in an aprotic polar solvent at elevated temperatures.[14] Another approach involves the use of zinc chloride and hydrochloric acid.[13][15]
Illustrative Synthesis Pathway
Caption: General synthesis pathway from Vanillin to 3,4-dihydroxy-5-nitrobenzaldehyde via 5-Nitrovanillin.
Applications in Drug Development
The functional groups of 5-Nitrovanillin make it a valuable building block in medicinal chemistry.
COMT Inhibitors
5-Nitrovanillin is a key starting material for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are used in the management of Parkinson's disease.[6] The synthesis of the COMT inhibitor opicapone involves an intermediate derived from 5-Nitrovanillin.[6]
Phenethylamines
In the synthesis of psychoactive phenethylamines, 3,4-dimethoxy-5-nitrobenzaldehyde, which can be derived from the methylation of 5-Nitrovanillin, undergoes a Knoevenagel condensation with nitromethane.[6] The resulting nitrostyrene is then reduced to form the corresponding β-phenylethylamine.[6]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base derivative from 5-Nitrovanillin, a common reaction for this class of aldehydes. Schiff bases of vanillin derivatives have been investigated for their biological activities.[16]
Materials:
-
5-Nitrovanillin
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 1 equivalent of 5-Nitrovanillin in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve 1 equivalent of the primary amine in ethanol.
-
Add the amine solution to the 5-Nitrovanillin solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated or the solution can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FTIR, ¹H NMR, and elemental analysis.[16]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a Schiff base derivative from 5-Nitrovanillin.
Safety and Handling
5-Nitrovanillin is classified with the GHS07 pictogram, indicating it is an irritant.[6] The hazard statements are H315 (causes skin irritation) and H319 (causes serious eye irritation).[6] Precautionary measures include washing hands thoroughly after handling, wearing protective gloves and eye protection, and following standard laboratory safety protocols.[6]
Suppliers of 5-Nitrovanillin (CAS 6635-20-7)
A number of chemical suppliers offer 5-Nitrovanillin. The following is a non-exhaustive list:
-
AK Scientific, Inc. (USA)[7]
-
Matrix Fine Chemicals [8]
-
Merck Schuchardt OHG (Germany)[7]
-
Ramdev Chemical Private Limited (India)[17]
-
Santa Cruz Biotechnology, Inc. (USA)[7]
Researchers should request quotes and specifications directly from the suppliers to ensure the purity and quantity meet their specific needs.[8]
Conclusion
5-Nitrovanillin (CAS 6635-20-7) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of COMT inhibitors for Parkinson's disease and as a precursor for other bioactive molecules. Its rich chemistry, stemming from its multiple reactive functional groups, allows for a wide range of chemical transformations. While care must be taken in its handling due to its irritant properties, its availability from numerous suppliers makes it an accessible and important tool for researchers and drug development professionals.
References
- 5-Nitrovanillin - Wikipedia. (URL: [Link])
- Supplier CAS No 6635-20-7 - BuyersGuideChem. (URL: [Link])
- 4 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde at best price in Boisar - IndiaMART. (URL: [Link])
- 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 - M
- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 6635-20-7 - BuyersGuideChem. (URL: [Link])
- Atomax Chemicals Co., Ltd. (Page 77) @ ChemBuyersGuide.com, Inc. (URL: [Link])
- WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - WIPO P
- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde Producer,Company. (URL: [Link])
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P
- Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro- - Substance Details - SRS | US EPA. (URL: [Link])
- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Deriv
- 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - Stenutz. (URL: [Link])
- 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem - NIH. (URL: [Link])
- 52454-63-4,2-(5-Thiazolyl)acetic Acid-AccelaChem|AccelaChemBio ... (URL: [Link])
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-(Thiazol-5-yl)acetic acid | 52454-63-4 | CCA45463 [biosynth.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1,3-THIAZOL-5-YLACETIC ACID CAS#: 52454-63-4 [amp.chemicalbook.com]
- 5. 52454-63-4,2-(5-Thiazolyl)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 7. Supplier CAS No 6635-20-7 - BuyersGuideChem [buyersguidechem.com]
- 8. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]
- 9. 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 6635-20-7 - BuyersGuideChem [buyersguidechem.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. 4-hydroxy-3-methoxy-5-nitrobenzaldehyde [stenutz.eu]
- 12. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. indiamart.com [indiamart.com]
An In-Depth Technical Guide to the Mechanism of 2-(Thiazol-5-yl)acetic Acid Formation
Abstract
This technical guide provides a comprehensive examination of the synthetic mechanisms leading to the formation of 2-(Thiazol-5-yl)acetic acid, a pivotal scaffold in medicinal chemistry. The thiazole ring is a significant heterocyclic motif found in numerous pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[1][2] The strategic placement of an acetic acid moiety at the 5-position of the thiazole ring offers a versatile handle for further molecular modifications, making this scaffold particularly valuable in drug discovery programs.[1] This document delves into the intricacies of the most prominent synthetic routes, with a primary focus on the Hantzsch thiazole synthesis, and explores alternative methodologies. Through a detailed analysis of reaction mechanisms, experimental protocols, and the influence of various reaction parameters, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the efficient synthesis and derivatization of this important molecule.
Introduction: The Significance of the Thiazole Acetic Acid Scaffold
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its presence in natural products like penicillin and marketed drugs such as the antiretroviral ritonavir and the antibacterial sulfathiazole underscores its therapeutic importance.[1] The incorporation of an acetic acid group at the 5-position of the thiazole ring gives rise to the this compound framework, a structural motif that has demonstrated significant biological relevance, particularly in the development of antimicrobial and cardiovascular agents.[1] Understanding the underlying mechanisms of its formation is paramount for optimizing existing synthetic strategies and devising novel pathways to access diverse analogs for drug discovery pipelines.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely employed method for constructing the thiazole ring.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][5] For the synthesis of derivatives of this compound, a key starting material is an α-halo-γ-ketoester.
Mechanistic Deep Dive
The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.
Step 1: Nucleophilic Attack (SN2 Reaction)
The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone (or α-halo-γ-ketoester). This bimolecular nucleophilic substitution (SN2) reaction forms an S-alkylated intermediate.
Step 2: Intramolecular Cyclization
Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
Step 3: Dehydration
The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate to yield the aromatic thiazole ring. This dehydration is often acid-catalyzed.
Below is a visual representation of the generalized Hantzsch thiazole synthesis mechanism.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Synthesis of this compound Precursors
To specifically synthesize a this compound derivative, the choice of starting materials is crucial. A common strategy involves the reaction of a thioamide (e.g., thiourea) with an ethyl 4-haloacetoacetate.
2.2.1. Exemplary Protocol: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate
A representative procedure for a related compound, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea.[6] This reaction can be efficiently carried out using microwave irradiation, which significantly reduces the reaction time compared to conventional heating.[6]
Experimental Protocol:
-
Combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in a microwave-safe reaction vessel.[6]
-
Add ethanol (8 mL) as the solvent.[6]
-
Subject the mixture to microwave irradiation at 50°C (100 W) for 5 minutes.[6]
-
After cooling, add water (20 mL) to the reaction mixture.[6]
-
Extract the product with methylene chloride (30 mL).[6]
-
The subsequent step to obtain the acetic acid would be the hydrolysis of the ethyl ester.
Factors Influencing the Hantzsch Synthesis
Several factors can influence the outcome of the Hantzsch synthesis, including the nature of the reactants, solvent, temperature, and the presence of catalysts.
| Parameter | Influence on the Reaction |
| Reactants | The reactivity of the α-haloketone and the nucleophilicity of the thioamide are critical. Electron-withdrawing groups on the thioamide can decrease its nucleophilicity, slowing down the initial SN2 step. |
| Solvent | Polar protic solvents like ethanol are commonly used as they can solvate the ionic intermediates. |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Microwave irradiation offers a method for rapid and uniform heating, often leading to higher yields and shorter reaction times.[6][7] |
| Catalyst | While often not strictly necessary, acid or base catalysis can be employed to facilitate the dehydration step. The reaction conditions can influence the regioselectivity, with acidic conditions sometimes leading to mixtures of isomers.[8] |
Alternative Synthetic Routes
While the Hantzsch synthesis is a workhorse for thiazole formation, other methods have been developed to access this compound and its derivatives.
From β-Amino Alcohols
An alternative approach involves the use of β-amino alcohols as starting materials. This multi-step synthesis typically proceeds through the formation of an N-(β-hydroxy)amide, followed by thionation and subsequent intramolecular cyclization to form the thiazoline ring, which can then be oxidized to the thiazole.
Workflow for Thiazole Synthesis from β-Amino Alcohols:
Caption: Synthetic workflow from β-amino alcohols to thiazoles.
This route offers flexibility in introducing substituents on the thiazole ring. The thionation step is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.[9] The subsequent cyclization can be promoted by various reagents under mild conditions.[9]
From α-Diazoketones
A catalyst-free method for the synthesis of 2-aminothiazoles involves the reaction of α-diazoketones with thiourea in the presence of polyethylene glycol (PEG-400). This approach provides an environmentally benign alternative to traditional methods.
Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
1H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different types of protons in the molecule. For a compound like 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid, one would expect to see a singlet for the tert-butyl group, a singlet for the methylene protons of the acetic acid moiety, and a singlet for the proton on the thiazole ring.[1]
-
13C NMR Spectroscopy: This technique is used to identify the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl group of the carboxylic acid and the C=N and C=C bonds within the thiazole ring.[2]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[2]
Conclusion
The synthesis of this compound is a critical process in the field of medicinal chemistry, providing a versatile platform for the development of new therapeutic agents. The Hantzsch thiazole synthesis remains a robust and widely utilized method for the construction of the core thiazole ring. A thorough understanding of its mechanism, as well as the influence of various experimental parameters, is essential for optimizing reaction conditions and achieving high yields. Furthermore, the exploration of alternative synthetic routes, such as those starting from β-amino alcohols or α-diazoketones, offers valuable strategies for accessing a broader range of derivatives. The continued development of efficient and environmentally friendly synthetic methodologies will undoubtedly facilitate the discovery of novel drug candidates based on this important scaffold.
References
- EvitaChem. 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872). EvitaChem.
- SynArchive. Hantzsch Thiazole Synthesis. SynArchive.
- Benchchem. 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid | Benchchem. Benchchem.
- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
- National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
- National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
- Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. Benchchem.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- ACS Publications. Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
- Organic Chemistry Portal. Thiazole synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiazoleacetic Acid Derivatives
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives, particularly thiazoleacetic acids, exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive framework for the systematic biological evaluation of novel thiazoleacetic acid derivatives. Authored from the perspective of a senior application scientist, this whitepaper moves beyond mere protocol recitation, delving into the scientific rationale behind assay selection, experimental design, and data interpretation. We present detailed, field-tested protocols for primary screening assays—covering cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential—and outline a logical progression to secondary, mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, efficient, and scientifically rigorous screening cascade for this promising class of compounds.
Introduction: The Therapeutic Potential of Thiazoleacetic Acid Derivatives
The thiazole ring is a privileged scaffold in drug discovery, a five-membered heterocycle containing sulfur and nitrogen that confers unique physicochemical properties upon the molecules that contain it.[1][6] This structural motif is adept at participating in hydrogen bonding and other molecular interactions, making it a versatile building block for designing compounds that can engage with a wide array of biological targets.[7] Consequently, thiazole derivatives have been successfully developed as anticancer, anti-HIV, and antifungal agents.[1]
Thiazoleacetic acid derivatives, which incorporate a carboxylic acid moiety, add another layer of functionality. This group can enhance solubility and provides an additional interaction point for binding to biological targets, such as enzyme active sites.[5][8] The literature is rich with examples of these derivatives showing potent biological effects, making them a high-priority area for novel drug discovery.[2][3][9][10]
The critical first step in realizing the therapeutic potential of a newly synthesized library of thiazoleacetic acid derivatives is a comprehensive and logical biological activity screen. The goal is not simply to identify "hits," but to do so in a manner that is efficient, reproducible, and yields data that can confidently guide subsequent medicinal chemistry and preclinical development efforts.
Designing a Screening Cascade: From Primary Hits to Mechanistic Insights
A successful screening campaign is not a single experiment but a multi-stage, branching pathway known as a screening cascade. The initial, high-throughput primary screens are designed for sensitivity and capacity, aiming to cast a wide net to identify any compound with a desired biological effect. These are followed by more complex, lower-throughput secondary and tertiary assays designed to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity.
The causality behind this tiered approach is resource management. It is inefficient and cost-prohibitive to run complex, low-throughput assays on an entire compound library. The cascade model ensures that resources are focused progressively on the most promising candidates.
Below is a generalized workflow for the initial biological screening of novel thiazoleacetic acid derivatives.
Primary Screening: Identifying Key Biological Activities
The initial screening phase aims to broadly survey the compound library against carefully selected biological systems to identify potential therapeutic activities.
3.1 Anticancer Activity Screening
Rationale: The thiazole scaffold is a component of several successful anticancer drugs, and numerous derivatives are reported to have potent cytotoxic effects against a variety of cancer cell lines.[7][11][12][13] Therefore, a primary screen for general cytotoxicity against one or more cancer cell lines is a logical starting point. The MTT assay is a robust, inexpensive, and widely adopted colorimetric assay for assessing metabolic activity as an indicator of cell viability.[14][15] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay [16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer[17]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the novel thiazoleacetic acid derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Example IC₅₀ Values
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| TZD-001 | MCF-7 | 8.5 |
| TZD-002 | MCF-7 | > 100 |
| TZD-003 | MCF-7 | 15.2 |
| Staurosporine | MCF-7 | 6.8[17] |
| TZD-001 | HepG2 | 12.1 |
| TZD-002 | HepG2 | > 100 |
| TZD-003 | HepG2 | 26.8[17] |
| Staurosporine | HepG2 | 8.4[17] |
3.2 Antimicrobial Activity Screening
Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[4] Thiazole derivatives have a long history of investigation as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[4][5][18][19][20][21][22] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]
Experimental Protocol: Broth Microdilution for MIC Determination [24][26]
-
Inoculum Preparation: From an 18-24 hour agar plate culture, select isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 35218[20]). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[27]
-
Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well of a 96-well microtiter plate.
-
Compound Dilution: In the first column of wells, add 50 µL of the test compounds at 2x the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions. This creates a range of decreasing compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound and inoculum by a factor of two, achieving the target cell density and final compound concentrations.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[26]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[23][24]
Data Presentation: Example MIC Values
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZD-004 | 16 | > 128 | 32 |
| TZD-005 | > 128 | > 128 | > 128 |
| TZD-006 | 64 | 128 | 64 |
| Ofloxacin | 4 | 2 | N/A |
| Ketoconazole | N/A | N/A | 8 |
3.3 Anti-inflammatory Activity Screening
Rationale: Inflammation is a key pathological process in a multitude of diseases.[28] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[28][29] A common and effective primary screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[30] LPS, a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including NO.[31] The amount of NO produced can be easily quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[32]
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay [32][33]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere for 2-4 hours.[33]
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the thiazoleacetic acid derivatives.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[33]
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to compound cytotoxicity.[33]
Secondary and Mechanistic Studies: Understanding the "How"
Identifying a "hit" in a primary screen is just the beginning. The next crucial phase is to understand its mechanism of action (MoA). This knowledge is vital for lead optimization and predicting potential side effects.
4.1 Elucidating the Mechanism of Action (MoA) of an Anti-inflammatory Hit
Let's assume a hypothetical hit, TZD-007, demonstrated potent inhibition of NO production without any cytotoxicity. A key pathway controlling inflammation and iNOS (the enzyme that produces NO in macrophages) is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[34][35][36] This transcription factor is a master regulator of pro-inflammatory gene expression.[34][35][37]
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[38] Upon stimulation by signals like LPS, a kinase complex (IKK) is activated, which then phosphorylates IκBα.[38] This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including iNOS.[36][38]
A logical next step would be to investigate if TZD-007 inhibits this pathway. This can be done using techniques like Western blotting to check the phosphorylation status of IκBα or using a reporter gene assay to measure NF-κB transcriptional activity.
Conclusion and Future Directions
The biological screening of novel thiazoleacetic acid derivatives is a systematic process that begins with broad, high-throughput primary assays and funnels promising candidates into more detailed mechanistic studies. By employing a logical screening cascade that assesses anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and prioritize compounds for further development. The protocols and strategies outlined in this guide provide a robust foundation for these initial investigations. Confirmed hits from this cascade become the starting point for lead optimization, where medicinal chemists will work to improve potency, selectivity, and drug-like properties, ultimately paving the way for the next generation of thiazole-based therapeutics.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Raphael, I., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- Wikipedia. (n.d.). Broth microdilution.
- Ting, S. M., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience (Scholar Edition).
- MI - Microbiology. (n.d.). Broth Microdilution.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Wikipedia. (n.d.). NF-κB.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- ResearchGate. (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ayati, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis.
- Bio-protocol. (n.d.). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.
- International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- de Farias, K. M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry.
- Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Al-Ostath, O. A., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry.
- Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry.
- Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Gomha, S. M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules.
- Al-Hussain, S. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Singh, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
- IntechOpen. (2025). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques.
- Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
- Kumar, A., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules.
- Karakuş, S., & Küçükgüzel, İ. (2022). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- Bio-protocol. (n.d.). Nitric Oxide Production Measurements in Macrophage Cells.
- ResearchGate. (n.d.). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Fahmy, H. T. (1997). Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. Pharmazie.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review.
- Kamal, A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Metabolism.
- ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- MDPI. (n.d.). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives.
- World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.
- Artati, A., et al. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Nutritional Science and Vitaminology.
- Wu, D., et al. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. researchgate.net [researchgate.net]
- 29. wjpmr.com [wjpmr.com]
- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 34. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 38. NF-κB - Wikipedia [en.wikipedia.org]
In Silico Prediction of 2-(Thiazol-5-yl)acetic acid Bioactivity: A Technical Guide
Abstract
This technical guide delineates a robust in silico workflow for the comprehensive bioactivity prediction of 2-(Thiazol-5-yl)acetic acid. Designed for researchers and professionals in drug development, this document provides a detailed, step-by-step methodology grounded in established computational chemistry and pharmacological principles. The guide covers the entire predictive cascade, from initial target identification using chemical similarity searches to rigorous molecular docking simulations and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By explaining the rationale behind each experimental choice, this whitepaper aims to provide a self-validating framework for the early-stage evaluation of novel chemical entities, thereby accelerating the drug discovery process.
Introduction: Rationale and Strategy
The escalating costs and protracted timelines of pharmaceutical R&D necessitate the use of efficient and predictive preclinical evaluation methods. In silico techniques offer a powerful avenue to rapidly screen compounds and forecast their biological activities, minimizing the reliance on expensive and time-consuming experimental assays in the initial phases of drug discovery.[1][2][3] The molecule of interest, this compound, features a thiazole ring, a heterocyclic moiety present in numerous bioactive compounds and approved drugs.[4][5] This structural motif, coupled with an acetic acid side chain, suggests a high potential for interaction with various biological targets.[6]
This guide presents a systematic and logical workflow to dissect the potential bioactivity of this compound. The strategy is built on the foundational principle of chemical similarity: structurally related molecules often exhibit similar biological activities.[7] This allows for a hypothesis-driven approach to target identification, which is then interrogated through molecular docking and pharmacokinetic profiling.
The In Silico Prediction Workflow
The workflow is designed to be a comprehensive, multi-stage process, ensuring that each step logically informs the next. This integrated approach provides a holistic view of the compound's potential as a therapeutic agent.
Caption: The four-phase workflow for in silico bioactivity prediction.
Phase 1: Target Identification
The initial step is to generate a plausible hypothesis regarding the potential biological targets of this compound. This is achieved by systematically searching for structurally similar compounds with known bioactivities.
Protocol 3.1: Target Identification via Similarity Searching
-
Obtain Compound Identifier: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is C1=C(SC=N1)CC(=O)O. This identifier is used for structure-based searches.
-
Perform Similarity Searches in Bioactivity Databases:
-
ChEMBL: A comprehensive, manually curated database of bioactive molecules.[8][9][10][11][12] A similarity search will identify compounds with similar structures and their associated biological targets and activity data.
-
SwissTargetPrediction: A web server that predicts the most likely protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.[7][13][14][15][16]
-
-
Target Prioritization: The search results will yield a list of potential protein targets. These targets should be prioritized based on the degree of similarity of the known ligands and the strength of the reported bioactivity data (e.g., IC50, Ki values). For this guide, we will proceed with the hypothesis that Cyclooxygenase-2 (COX-2) is a high-priority target, as many non-steroidal anti-inflammatory drugs (NSAIDs) contain an acidic moiety and a heterocyclic ring system.[17][18][19]
Phase 2: Molecular Modeling
Accurate molecular modeling requires the careful preparation of both the ligand (this compound) and the receptor (COX-2).
Protocol 4.1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D structure using a molecular editor like Avogadro.
-
The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Receptor Preparation:
-
The 3D crystal structure of human COX-2 is downloaded from the Protein Data Bank (PDB). For this example, PDB ID 1CX2 can be used.
-
Using molecular visualization software such as UCSF Chimera or AutoDock Tools, the protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the binding site based on the location of the original ligand in the crystal structure.[20]
-
-
Phase 3: Predictive Simulation
With the prepared molecules, we can now perform molecular docking to predict binding affinity and ADMET profiling to assess pharmacokinetic properties.
Protocol 5.1: Molecular Docking with AutoDock Vina
Molecular docking is a computational method that predicts the binding mode and affinity of a ligand to a protein.[21][22][23][24] AutoDock Vina is a widely used open-source program for this purpose.[25][26][27][28]
-
Execution: The prepared ligand and receptor files (in .pdbqt format) are used as input for AutoDock Vina, along with a configuration file that specifies the search space.
-
Analysis: The output provides a binding affinity score (in kcal/mol) and the predicted binding poses. A more negative binding energy indicates a more favorable interaction. The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) can be visualized and analyzed in software like PyMOL.
Table 1: Hypothetical Molecular Docking Results
| Compound | Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| This compound | COX-2 | 1CX2 | -8.1 | ARG-120, TYR-355, SER-530 |
| Ibuprofen (Control) | COX-2 | 1CX2 | -7.9 | ARG-120, TYR-355 |
Note: The above results are hypothetical for illustrative purposes. The interacting residues for COX-2 are based on known inhibitor binding modes.[29]
Protocol 5.2: ADMET Prediction
A promising drug candidate must possess favorable pharmacokinetic properties.[30][31] Web-based tools can provide rapid predictions of these properties.[32][33][34][35][36][37]
-
Tool Selection: Utilize comprehensive, freely accessible web servers such as SwissADME and pkCSM .[38][39][40][41][42][43]
-
Input: The SMILES string of the compound is submitted to the server.
-
Analysis: The predicted ADMET parameters are evaluated, including:
-
Physicochemical Properties: Molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.
-
Toxicity: Predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
Table 2: Hypothetical ADMET Profile
| Property | Predicted Value | Interpretation |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Favorable for oral bioavailability |
| Pharmacokinetics | ||
| GI Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier Permeation | No | Reduced risk of central nervous system side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| Toxicity | ||
| AMES Mutagenicity | No | Unlikely to be mutagenic |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
Note: The above results are hypothetical for illustrative purposes.
Phase 4: Data Analysis and Hypothesis Generation
The final step involves synthesizing the data from the predictive simulations to formulate a testable scientific hypothesis.
-
Interpretation: The hypothetical docking results suggest that this compound may bind to COX-2 with a similar or slightly higher affinity than the known NSAID, Ibuprofen. The predicted interactions with key active site residues provide a structural basis for this potential inhibitory activity. The hypothetical ADMET profile is also favorable, indicating good drug-like properties and a low risk of common toxicities.
-
Hypothesis: Based on this in silico evidence, we can formulate the following hypothesis: This compound is a potential selective inhibitor of COX-2 with a favorable pharmacokinetic profile, warranting further experimental investigation as an anti-inflammatory agent.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the bioactivity prediction of this compound. By systematically integrating target identification, molecular docking, and ADMET profiling, a data-driven hypothesis regarding the compound's therapeutic potential has been generated. This approach serves as a powerful tool in modern drug discovery, enabling the rapid and cost-effective prioritization of compounds for further preclinical and clinical development.[44]
References
- ChEMBL: A large-scale bioactivity database for drug discovery. Source: European Bioinformatics Institute (EMBL-EBI). URL: [Link][8][9][10][11][12]
- SwissTargetPrediction: A web server for the prediction of protein targets of small molecules.
- AutoDock Vina: An open-source program for molecular docking. Source: The Scripps Research Institute. URL: [Link][25][26][27][28][29]
- SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
- pkCSM: A web server for predicting and optimizing small-molecule pharmacokinetics and toxicity. Source: University of Cambridge. URL: [Link][31][32][35][44]
- Protein Data Bank (PDB): The single worldwide archive of macromolecular structure data.
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ChEMBL - ChEMBL [ebi.ac.uk]
- 9. ChEMBL - Wikipedia [en.wikipedia.org]
- 10. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 12. The ChEMBL bioactivity database: an update | Scilit [scilit.com]
- 13. SwissTargetPrediction [swisstargetprediction.ch]
- 14. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.tools [bio.tools]
- 16. scispace.com [scispace.com]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. youtube.com [youtube.com]
- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 27. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 28. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 29. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. proteiniq.io [proteiniq.io]
- 33. ADMET-AI [admet.ai.greenstonebio.com]
- 34. PkCSM web server: Significance and symbolism [wisdomlib.org]
- 35. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 36. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 37. academic.oup.com [academic.oup.com]
- 38. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 39. SwissADME [swissadme.ch]
- 40. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 41. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Molecular Modelling Group [molecular-modelling.ch]
- 43. researchgate.net [researchgate.net]
- 44. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 2-(Thiazol-5-yl)acetic Acid: A Key Building Block in Medicinal Chemistry
Introduction: The Significance of the Thiazole Moiety in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] 2-(Thiazol-5-yl)acetic acid, a key heterocyclic building block, offers a strategic combination of a reactive carboxylic acid handle and the versatile thiazole core, making it a valuable starting material for the synthesis of novel therapeutic agents.[4] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation, and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive experimental data in the public domain for this specific isomer, this guide integrates high-quality computational predictions with established, detailed experimental protocols. This dual approach offers researchers and drug development professionals both immediate, actionable data and the methodologies to generate their own experimental results, ensuring a robust and self-validating system for their research endeavors.
Molecular Structure and Identification
-
IUPAC Name: 2-(1,3-Thiazol-5-yl)acetic acid
-
CAS Number: 52454-63-4[5]
-
Molecular Formula: C₅H₅NO₂S[5]
-
Molecular Weight: 143.16 g/mol [5]
Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior
The pKa, the negative logarithm of the acid dissociation constant, is a crucial parameter that dictates the ionization state of a molecule at a given pH.[6] This, in turn, profoundly impacts its solubility, lipophilicity, and ability to interact with biological targets.[7]
Predicted pKa Values
Based on the structure, two primary pKa values are expected: one for the carboxylic acid and a much weaker one for the thiazole nitrogen. The carboxylic acid pKa is of primary interest for physiological conditions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Significance in Drug Development |
| pKa (acidic) | ~3.5 - 4.5 | Computational (e.g., ACD/Labs, ChemAxon) | Governs ionization state at physiological pH, impacting solubility and membrane permeability. |
| logP | ~0.5 - 1.5 | Computational (e.g., XLogP3, ChemAxon) | Measures lipophilicity, influencing absorption, distribution, and metabolism. |
| Aqueous Solubility | Moderately Soluble | Computational | Affects dissolution, bioavailability, and formulation strategies. |
Note: The predicted values are estimates and should be confirmed by experimental determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the standardized method for determining the pKa of an acidic compound.[12]
Principle: A solution of the analyte is titrated with a standardized base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.[13][14]
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (100 mL)
-
Volumetric flasks
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water, purged with nitrogen to remove dissolved CO₂
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[12]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.[12]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[12]
-
Initial Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12]
-
Titration: Titrate the stirred solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12. The equivalence point is identified as the point of maximum slope on the titration curve.
-
pKa Calculation: Determine the volume of NaOH required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.[13]
-
Replication: Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.[12]
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. [15]Low solubility is a common cause of poor bioavailability and can hinder the development of promising drug candidates. [6]
Predicted Solubility
While specific quantitative solubility data for this compound is not available, its structure, containing a polar carboxylic acid and a thiazole ring, suggests it is likely to be moderately soluble in aqueous solutions, particularly at pH values above its pKa where the carboxylate form predominates.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. [6][16] Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored, often by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration. [15] Materials and Equipment:
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Solubility filter plates (optional)
-
This compound sample
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). [17]2. Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate. 3. Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvent effects. [6]4. Incubation: Seal the plate and shake it at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation. [17]5. Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation. 6. Detection (UV-Vis after Filtration): Alternatively, filter the solutions using a 96-well filter plate to remove any precipitate. [6]Measure the UV absorbance of the filtrate and determine the concentration of the dissolved compound by comparing it to a standard curve. [17]7. Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.
Kinetic Solubility Assay Workflow
Caption: Workflow for the kinetic solubility assay.
Melting Point and Spectral Characteristics
Melting Point
The melting point of a solid compound provides an indication of its purity and the strength of its crystal lattice forces. An experimentally determined melting point for this compound is not available in the searched literature. However, for the isomer 2-(1,2-Thiazol-5-yl)acetic acid, a melting point of 151 °C has been reported. [18]For another related compound, 2-amino-4-thiazoleacetic acid, a decomposition temperature of 130 °C is cited.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring (likely two singlets or doublets in the aromatic region, ~7-9 ppm), a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group (~3.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the carboxylic acid group (one for the carbonyl at ~170-180 ppm and one for the methylene carbon), and three distinct signals for the carbons of the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching band (~1700-1750 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the thiazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.16 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH).
Conclusion
This compound is a valuable building block for medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a framework for this understanding by combining high-quality computational predictions for key parameters like pKa, logP, and solubility with detailed, field-proven experimental protocols for their determination. By clearly delineating between predicted and experimental approaches, this document upholds scientific integrity while providing immediately useful data. The presented methodologies empower researchers to validate these predictions and generate robust, reliable data, thereby accelerating the drug discovery and development process.
References
- Sunway Pharm Ltd. This compound - CAS:52454-63-4.
- Cambridge MedChem Consulting. LogP/D.
- AxisPharm. Kinetic Solubility Assays Protocol.
- protocols.io. LogP / LogD shake-flask method.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- StudySmarter. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
- University of California, Davis. Determination of pKa's from titration curves.
- ECETOC. pKa.
- ResearchGate. Scatter plots of the ChemAxon and ACD/Labs predictions for the...
- ResearchGate. Computational Approaches to Predict pKa Values.
- ACD/Labs. Decades of Reliable pKa Predictions.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics.
- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- ChemAxon. Predicting pKa.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).
- American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- ChemAxon Docs. pKa calculation.
- Rupp, M. Predicting the pKa of Small Molecules.
- National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins.
- ChemAxon. Calculators & Predictors.
- ACS Publications. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
- PubMed. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.
- ResearchGate. (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives.
- Acta Scientific. Synthesis of some thiazole and phthalazine compounds from schiff bases.
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. actascientific.com [actascientific.com]
- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:52454-63-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mrupp.info [mrupp.info]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemaxon.com [chemaxon.com]
- 11. 2-(2-Methanesulfonamido-1,3-thiazol-4-yl)acetic acid [synhet.com]
- 12. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Amino-2-(1,2-thiazol-5-yl)acetic acid | 32485-49-7 | HBA48549 [biosynth.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. 2-(1,2-Thiazol-5-yl)acetic acid | 10271-84-8 | KAA27184 [biosynth.com]
- 18. researchgate.net [researchgate.net]
The Ascendant Role of 2-(Thiazol-5-yl)acetic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of clinically approved drugs, from the antimicrobial sulfathiazole to the antiretroviral ritonavir, underscores its status as a "privileged scaffold".[1][2] This guide delves into a specific, yet profoundly versatile, class of thiazole-containing compounds: the derivatives of 2-(Thiazol-5-yl)acetic acid. The strategic placement of an acetic acid moiety at the 5-position of the thiazole ring provides a crucial vector for molecular diversification, enabling the synthesis of a vast array of esters, amides, and other analogues with a wide spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships of these promising therapeutic agents.
I. The Strategic Synthesis of this compound and Its Progenitors
The synthetic accessibility of the this compound core is a key driver of its exploration in medicinal chemistry. The classical Hantzsch thiazole synthesis remains a foundational approach, often employed for the initial construction of the thiazole ring.[2]
A. Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch synthesis typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the this compound scaffold, a common strategy involves the use of an appropriate γ-halo-β-ketoester, which upon reaction with a thioamide, directly furnishes a thiazole-5-acetate ester.
B. Experimental Protocol: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
This protocol, adapted from a highly efficient one-pot procedure, provides a practical method for the synthesis of key thiazole intermediates.[3]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea (or substituted thioureas)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (1 equivalent) in water and THF at a temperature below 0°C, add NBS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the bromination, add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]
C. Hydrolysis to the Core Acetic Acid
The final step to obtain the this compound is the hydrolysis of the corresponding ethyl ester. This can be achieved under either acidic or basic conditions. A microwave-assisted hydrolysis using potassium carbonate in ethanol has been reported as an efficient method.
D. Experimental Protocol: Microwave-Assisted Hydrolysis of Ethyl Thiazolylacetates
This protocol provides a rapid and efficient method for the saponification of the ethyl ester to the corresponding carboxylic acid.[4]
Materials:
-
Ethyl 2-(thiazol-5-yl)acetate derivative
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a capped microwave vessel, mix the ethyl ester (1 equivalent), K₂CO₃ (3 equivalents), and ethanol.
-
Place the vessel in a microwave reactor and heat with stirring to 180°C for 20 minutes.
-
After cooling, dissolve the residue in methanol, filter to remove inorganic salts, and evaporate the solvent under vacuum.
-
The resulting potassium carboxylate can be acidified with a suitable acid (e.g., HCl) and extracted to yield the final this compound derivative.[4]
II. A Spectrum of Biological Activities: From Microbes to Mammalian Cells
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for a variety of therapeutic areas.
A. Antimicrobial and Antifungal Prowess
A significant body of research has highlighted the potent antimicrobial and antifungal properties of this class of compounds. The thiazole nucleus itself is a key component of many antimicrobial agents.[5]
A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and screened for their antimicrobial activities.[6] One derivative, featuring an octyl group at the 5-position, exhibited strong and broad-spectrum antibacterial and antifungal activity, even surpassing the efficacy of parabens, which are commonly used as preservatives.[6] This suggests that the lipophilicity introduced by the alkyl chain plays a crucial role in its antimicrobial action, likely by facilitating its penetration into microbial cell membranes.[5]
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(2-Methyl-5-octyl-1,3-thiazol-4-yl)acetic acid | Staphylococcus aureus | < 3.13 | [6] |
| 2-(2-Methyl-5-octyl-1,3-thiazole-4-yl)acetic acid | Escherichia coli | > 100 | [6] |
| 2-(2-Methyl-5-octyl-1,3-thiazole-4-yl)acetic acid | Candida albicans | 6.25 | [6] |
| 2-Phenylamino-thiazole derivative | Gram-positive bacteria | 31.25 µM | [2] |
| 2-Phenylamino-thiazole derivative | Gram-negative bacteria | 7.81 µM | [2] |
B. Anti-inflammatory Activity via COX Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade. Several derivatives of this compound have been investigated as potent COX inhibitors.[7][8]
A study focused on 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives revealed their potential as selective COX-1 inhibitors.[7] The inclusion of the acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), and its presence in these thiazole derivatives is likely crucial for their interaction with the active site of COX enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 2b | 0.239 | 0.191 | 1.251 | [9] |
| 2a | >10 | 0.958 | >10.4 | [9] |
| 2j | >10 | 0.957 | >10.4 | [9] |
| 6a | 9.01 mM | 11.65 mM | ~1.3 | [8] |
C. Anticancer Potential: Targeting Proliferation and Angiogenesis
The thiazole scaffold is a component of several approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[10] Derivatives of this compound have also shown significant promise as antiproliferative and anti-angiogenic agents.
One area of interest is the inhibition of heparanase, an enzyme that plays a critical role in cancer metastasis and angiogenesis. A series of furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives were identified as potent heparanase inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[11]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL | [12] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 µg/mL | [12] |
| Thiazole carboxamide derivative 2b | MCF-7 | 1.34 | [13] |
| Thiazole carboxamide derivative 2b | HT-29 | 1.67 | [13] |
| Thiazole carboxamide derivative 2b | HCT-116 | 2.11 | [13] |
III. Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the thiazole ring and modifications of the acetic acid moiety.
-
Substitution at the 2-position: The 2-position of the thiazole ring is a common site for modification. The introduction of substituted amino or aryl groups can significantly influence the biological activity. For instance, in a series of antimicrobial agents, the nature of the substituent on a 2-phenylamino moiety was found to modulate the potency against both Gram-positive and Gram-negative bacteria.[2]
-
Substitution at the 4-position: The 4-position also offers a handle for derivatization. In the context of COX inhibitors, the presence of a substituted phenyl group at the 4-position was found to be important for activity.[7]
-
Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters and amides to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Amide derivatives, in particular, have shown significant anticancer activity.[14]
IV. Mechanistic Insights and Future Directions
The diverse biological activities of this compound derivatives stem from their ability to interact with a range of biological targets.
A. Enzyme Inhibition: A Common Mechanism
As discussed, these derivatives have been shown to inhibit key enzymes such as COX-1, COX-2, and heparanase.[7][8][11] The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of these enzymes. The acetic acid moiety can form crucial ionic interactions with basic residues in the enzyme's active site.
Caption: Generalized mechanism of enzyme inhibition.
B. Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets for derivatives with promising phenotypic activities.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider chemical space.
-
Drug Delivery: Developing novel formulations to improve the bioavailability and therapeutic efficacy of these compounds.
V. Conclusion
The derivatives of this compound are a versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability, coupled with their demonstrated efficacy in various therapeutic areas, makes them a compelling focus for future drug discovery and development efforts. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation, with the aim of inspiring and facilitating further research in this exciting field.
References
- Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica, 65(2), 217-221. [Link]
- Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3147. [Link]
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]
- Wang, Y., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1431-1435. [Link]
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29841–29855. [Link]
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(3), 548-557. [Link]
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]
- Petrou, A., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3147. [Link]
- A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. (2020). International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 114-121. [Link]
- Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1339-1342. [Link]
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29841–29855. [Link]
- Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666. [Link]
- Krystof, V., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(21), 6687. [Link]
- Singh, P., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879. [Link]
- Abdel-Wahab, B. F., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances, 15(X), XXX-XXX. [Link]
- A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8(1), 720-740. [Link]
- Abdel-Wahab, B. F., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9898. [Link]
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(X), XXX-XXX. [Link]
- Bradshaw, B., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. [Link]
- Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry, 67(1), 67-82. [Link]
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7949. [Link]
- Synthetic method for 2-acetyl thiazole. (2016). CN105348216A.
- Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. [Link]
- IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. (n.d.). ResearchGate.
- Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. (2008). Acta Poloniae Pharmaceutica, 65(2), 217-221. [Link]
- Mirjalili, B. F., et al. (2015). Synthesis of 2-Substituted Benzothiazoles in the Presence of Acetic Acid. Organic Chemistry Research, 1(1), 53-58. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2025). ResearchGate.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). Molecules, 29(18), 4344. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ptfarm.pl [ptfarm.pl]
A Technical Guide for Drug Discovery Professionals: 2-(Thiazol-5-yl)acetic Acid as a High-Value Fragment
Foreword: The Fragment-Based Philosophy
In the landscape of modern drug discovery, two primary philosophies guide the identification of novel therapeutic agents: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). While HTS casts a wide net, screening vast libraries of large, complex molecules in the hopes of finding a potent binder, FBDD adopts a more strategic, ground-up approach. FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to the biological target.[1][2] These initial hits, though modest in potency, serve as highly tractable starting points for optimization into potent, drug-like leads through structure-guided medicinal chemistry.[1][3] This methodology has proven to be a cornerstone of modern drug development, delivering multiple approved drugs and numerous clinical candidates, often succeeding where HTS has failed, especially against challenging targets.[1][4][5]
This guide provides a deep dive into a particularly valuable chemical fragment: 2-(Thiazol-5-yl)acetic acid . We will explore its intrinsic properties, its strategic value in FBDD campaigns, and the practical methodologies for its elaboration into potent lead compounds.
The Privileged Nature of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[6][7] Its prevalence in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole, is a testament to its favorable properties.[8] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[7][9][10]
However, the utility of any scaffold is not without caveats. Certain substitution patterns on the thiazole ring, particularly 2-aminothiazoles, have been identified as potential "frequent hitters" or promiscuous inhibitors in screening campaigns.[6][7] Therefore, a critical aspect of working with thiazole-based fragments is the implementation of rigorous profiling workflows to exclude non-specific activity and ensure true on-target engagement.[11][12][13]
Core Analysis: this compound as an Ideal Fragment
This compound emerges as a near-perfect starting point for an FBDD campaign. Its value stems from its adherence to established fragment criteria, its inherent biological relevance, and its exceptional chemical tractability.
Physicochemical Properties
A fragment's success is predicated on its physicochemical properties, which must provide a solid foundation for optimization. This compound aligns well with the widely accepted "Rule of Three," a set of guidelines for fragment library design.
| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 143.16 g/mol | < 300 Da | Provides ample room for molecular weight increase during optimization.[1] |
| cLogP | ~0.5 | ≤ 3 | Ensures adequate aqueous solubility for biophysical screening assays. |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 3 | Balances polarity and membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | ≤ 3 | Provides multiple points for target interaction. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |
Strategic Value in FBDD
The power of this compound lies in its dual-vector design. It presents two distinct and chemically addressable points for modification: the thiazole ring and the carboxylic acid moiety . This allows medicinal chemists to systematically and independently probe the chemical space around the fragment as it sits in the target's binding site.
The thiazole ring acts as a stable aromatic core capable of participating in various interactions, including hydrogen bonding via its nitrogen atom and potential π-stacking. The acetic acid side chain provides a powerful interaction point, primarily through its carboxylic acid group, which can form strong, charge-assisted hydrogen bonds with basic residues like arginine or lysine in a protein active site.
Experimental & Strategic Workflows
The journey from a fragment hit to a lead candidate is an iterative process of design, synthesis, and evaluation. Below are representative workflows and protocols central to an FBDD campaign utilizing our core fragment.
Diagram 1: Fragment Screening & Hit Validation Cascade
This workflow outlines the initial stages of identifying and validating fragment hits. The goal is to triage initial binders and eliminate false positives, ensuring that resources are focused on tractable chemical matter.
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | Semantic Scholar [semanticscholar.org]
- 13. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(Thiazol-5-yl)acetic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This technical guide delves into the potential therapeutic targets of a specific, yet foundational, member of this class: 2-(Thiazol-5-yl)acetic acid. While direct studies on this unsubstituted parent compound are limited, a comprehensive analysis of its structurally related analogs provides compelling evidence for several key molecular targets. This document will primarily focus on the robustly supported role of this compound derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a critical mediator in allergic inflammation.[2] Furthermore, we will explore the emerging potential for this scaffold to target heparanase, an enzyme implicated in cancer and inflammation.[3] Other plausible, albeit more speculative, targets such as c-Met kinase, cyclooxygenase-1 (COX-1), and integrin αvβ3 will also be discussed, providing a forward-looking perspective for future research and drug development endeavors. This guide is intended to serve as a detailed resource, complete with mechanistic insights, experimental workflows, and a robust framework for the continued investigation of this compound and its derivatives as promising therapeutic agents.
Introduction: The Thiazole Acetic Acid Scaffold
The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status in drug discovery. The addition of an acetic acid group at the 5-position of the thiazole ring creates the this compound scaffold, a structural framework that has demonstrated significant biological relevance.[4] This guide will elucidate the therapeutic promise of this scaffold by examining its interactions with key biological targets.
Primary Target: Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)
The most compelling evidence for the therapeutic utility of the this compound scaffold lies in its potent antagonism of the CRTH2 receptor.[2] CRTH2, also known as DP2, is a G-protein coupled receptor (GPCR) that is preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[5][6] It plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][7]
Mechanism of Action and Signaling Pathway
The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major pro-inflammatory mediator released primarily by activated mast cells.[1][5] The binding of PGD2 to CRTH2, which is coupled to a Gαi/o protein, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Concurrently, this activation triggers an increase in intracellular calcium concentrations, a key event in mediating pro-inflammatory effects like cell migration (chemotaxis) and degranulation.[8][10]
Antagonists based on the this compound scaffold competitively block the binding of PGD2 to CRTH2, thereby inhibiting these downstream signaling events. This blockade effectively dampens the inflammatory response by preventing the recruitment and activation of key immune cells involved in allergic reactions.[11]
Caption: A generalized workflow for the validation of CRTH2 antagonists.
Secondary Target: Heparanase
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans, which are key components of the extracellular matrix (ECM) and cell surfaces. [4]Heparanase is implicated in cancer progression, metastasis, and inflammation, making it an attractive therapeutic target. [4][12][13]
Rationale for Targeting Heparanase
Derivatives of thiazole acetic acid have been identified as inhibitors of heparanase. [3]Specifically, a furanylthiazole acetic acid derivative served as a starting point for the development of more potent inhibitors. [3]This suggests that the thiazole acetic acid scaffold can be adapted to target this enzyme. By inhibiting heparanase, these compounds can prevent the degradation of the ECM, thereby reducing tumor cell invasion and metastasis, as well as modulating inflammatory responses. [4][14]
Experimental Workflow for Heparanase Inhibition
A common method to assess heparanase activity is through a colorimetric or fluorometric assay that measures the cleavage of a heparan sulfate substrate. [15][16] Enzyme Inhibition Assay Protocol:
-
Substrate Coating: Coat a 96-well plate with a heparan sulfate-like substrate (e.g., fondaparinux).
-
Enzyme and Inhibitor Incubation: Add recombinant human heparanase and varying concentrations of the test compound to the wells.
-
Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Detection: Detect the cleavage product using a specific detection reagent (e.g., a tetrazolium salt that reacts with the newly formed reducing terminus). [15]5. Quantification: Measure the absorbance or fluorescence to determine the extent of substrate cleavage.
-
Data Analysis: Calculate the IC50 value of the inhibitor.
Other Potential Therapeutic Targets
The versatility of the thiazole scaffold suggests that this compound and its derivatives may interact with other therapeutically relevant targets. While direct evidence for the unsubstituted parent compound is lacking, the following targets are worthy of consideration based on studies of related thiazole-containing molecules.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. [17]Aberrant c-Met signaling is implicated in various cancers. [18][19]Thiazole and thiadiazole carboxamide derivatives have been developed as potent c-Met kinase inhibitors. [18][19]The thiazole ring in these inhibitors often forms key interactions within the ATP-binding pocket of the kinase.
Cyclooxygenase-1 (COX-1)
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. [20]While selective COX-2 inhibition has been a major focus for anti-inflammatory drug development, selective COX-1 inhibitors are also being explored. [20][21]Thiazole derivatives containing an acetic acid residue have been synthesized and evaluated as selective COX-1 inhibitors. [21][22]The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Integrin αvβ3
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The integrin αvβ3 is involved in angiogenesis and tumor metastasis. [23][24]Thiazole-containing compounds have been investigated as antagonists of the αvβ3 integrin. [23][25]These antagonists often mimic the natural Arg-Gly-Asp (RGD) ligand of the integrin.
Conclusion and Future Directions
This technical guide has illuminated the significant therapeutic potential of the this compound scaffold. The most promising avenue for drug development lies in the antagonism of the CRTH2 receptor for the treatment of allergic and inflammatory diseases. The well-defined mechanism of action and the availability of robust experimental workflows provide a clear path for the optimization of lead compounds.
Furthermore, the inhibitory activity of related structures against heparanase opens up exciting possibilities in oncology and inflammation. The exploration of other potential targets, including c-Met kinase, COX-1, and integrin αvβ3, warrants further investigation, potentially through high-throughput screening of this compound-based compound libraries.
Future research should focus on:
-
Structure-Based Drug Design: Utilizing the crystal structures of targets like CRTH2 to rationally design next-generation inhibitors with improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.
-
Translational Studies: Advancing promising candidates into relevant in vivo models of disease to validate their therapeutic efficacy.
References
- Heparanase regulation of cancer, autophagy and inflammation: New mechanisms and targets for therapy. PMC - PubMed Central.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed.
- The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. PubMed.
- Heparanase in inflammation and inflammation-associ
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. PubMed.
- Prostaglandin D2 receptors DP and CRTH2 in the p
- Heparanase: from basic research to therapeutic applications in cancer and inflamm
- Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflamm
- Application Notes and Protocols for Cell-Based Assay Development to Evaluate CRTh2 Receptor Antagonists. Benchchem.
- Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current St
- Heparanase silencing averts tumor progression and inflamm
- An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics. Unknown Source.
- Significance of heparanase in cancer and inflamm
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: Novel classes of heparanase inhibitor. Pure Help Center.
- The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard. Unknown Source.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Heparanase Enzyme Activity Assay Kit.
- Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. PMC - NIH.
- Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses. Unknown Source.
- Application Notes and Protocols for Preclinical Studies of CRTh2 Antagonists. Benchchem.
- Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. PubMed.
- An In-depth Technical Guide on the Core Mechanism of Action of CRTh2 Antagonists. Benchchem.
- An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics. PubMed.
- CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflamm
- Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. PubMed.
- Synthesis of 2,5-thiazole butanoic acids as potent and selective αvβ3 integrin receptor antagonists with improved oral pharmacokinetic properties | Request PDF.
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors.
- Novel Pure αVβ3 Integrin Antagonists that Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentr
- CRTH2 antagonists in asthma: current perspectives. PMC - NIH.
- Expression and molecular pharmacology of the mouse CRTH2 receptor. PubMed.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Ankara Üniversitesi İlef Dergisi.
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. NIH.
- Screening of compounds for inhibition of heparanase enzymatic activity...
- Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. PubMed.
- Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents. PubMed.
- Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PubMed Central.
- Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. PubMed.
- Furanyl-1,3-thiazol-2-yl and Benzoxazol-5-yl Acetic Acid Derivatives: Novel Classes of Heparanase Inhibitor. | Request PDF.
- New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. MDPI.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH.
- Antagonists of the prostaglandin D2 receptor CRTH2. PubMed.
- A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflamm
- Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PubMed Central.
Sources
- 1. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparanase regulation of cancer, autophagy and inflammation: New mechanisms and targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heparanase in inflammation and inflammation-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 16. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 22. ilefdergisi.ankara.edu.tr [ilefdergisi.ankara.edu.tr]
- 23. Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on 2-(Thiazol-5-yl)acetic Acid Analogs
Introduction: The Significance of the 2-(Thiazol-5-yl)acetic Acid Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Within this diverse family, the this compound moiety has emerged as a particularly promising starting point for the development of new drugs, especially in the realms of anti-inflammatory and anticancer research.[2][3] The acetic acid side chain at the 5-position provides a crucial handle for interacting with biological targets and for further structural modifications to fine-tune the pharmacological profile of the molecule.[4]
This guide provides a comprehensive overview of the key considerations in the early-stage research and development of this compound analogs, from synthetic strategies and pharmacological evaluation to the critical assessment of their drug-like properties.
Synthetic Strategies for this compound Analogs
The construction of the this compound core and its analogs typically follows a convergent synthetic approach, with the Hantzsch thiazole synthesis being a cornerstone methodology. This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the target scaffold, this generally translates to the reaction of a γ-halo-β-oxoester with thiourea or a substituted thiourea.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate
This protocol is a representative example of the Hantzsch synthesis adapted for a this compound analog.
Materials:
-
Ethyl 4-bromo-3-oxobutanoate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 4-bromo-3-oxobutanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate.
Pharmacological Evaluation of this compound Analogs
A crucial aspect of early-stage research is the comprehensive pharmacological evaluation of the synthesized analogs. Based on the known activities of related thiazole derivatives, key areas of investigation include anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity: COX Inhibition Assays
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Given the structural similarities of some this compound analogs to known COX inhibitors, evaluating their activity against COX-1 and COX-2 is a logical starting point.
Detailed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on the use of commercially available COX inhibitor screening assay kits.[5][6]
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (this compound analogs)
-
Reference inhibitors (e.g., Celecoxib, Meloxicam, Indomethacin)[6]
-
Enzyme immunoassay (EIA) kit for prostaglandin quantification
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compounds or reference inhibitors to the respective wells and incubate for a short period (e.g., 10 minutes at 37°C).[6]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin production.
-
Stop the reaction and quantify the amount of prostaglandin produced using an appropriate EIA kit.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Anticancer Activity: Cytotoxicity Assays
The potential of this compound analogs as anticancer agents can be initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., human K562 leukemia cells)[3]
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for elucidating the structure-activity relationship (SAR). This knowledge is critical for the rational design of more potent and selective compounds.
| R1 (Position 2) | R2 (Position 4) | Observed Activity | Reference |
| Amino | p-Chlorophenyl | Immunosuppressive and anti-inflammatory | [5] |
| Phenylamino | 4-Chlorophenyl | Increased developed tension in isolated rat hearts | [6] |
| 2-Chlorophenylamino | 4-Chlorophenyl | Decreased heart rate in the presence of acetylcholine | [6] |
| (4-methylpiperazin-1-yl)acetamido | 2-Chloro-6-methylphenyl (amide) | High antiproliferative potency on human K562 leukemia cells | [3] |
Key SAR Insights:
-
The nature of the substituent at the 2-position of the thiazole ring significantly influences the pharmacological activity.
-
Aromatic and heteroaromatic substituents at the 4-position are common and appear to be important for activity.
-
Conversion of the carboxylic acid to amides can lead to potent anticancer agents.[3]
Relevant Signaling Pathways
Understanding the molecular mechanisms by which this compound analogs exert their biological effects is paramount. For analogs exhibiting anticancer activity, modulation of apoptotic signaling pathways is a common mechanism.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially modulated by anticancer this compound analogs.[7]
ADMET Profiling in Early-Stage Research
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. Early-stage in silico and in vitro ADMET profiling can help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.
In Silico ADMET Prediction
Various computational tools and models are available to predict the ADMET properties of novel compounds based on their chemical structure. These predictions can guide the selection of compounds for further experimental evaluation.
Key Predicted Parameters:
-
Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Susceptibility to cytochrome P450 (CYP) enzymes.
-
Excretion: Renal clearance.
-
Toxicity: Potential for hERG inhibition (cardiotoxicity), mutagenicity, hepatotoxicity.
Online platforms and software can provide predictions for these and other parameters, often based on Lipinski's "Rule of Five" and other drug-likeness criteria.[8][9]
In Vitro ADMET Assays
Experimental validation of the in silico predictions is essential. Key in vitro ADMET assays include:
-
Solubility: Thermodynamic and kinetic solubility assays.
-
Permeability: Caco-2 or PAMPA assays to assess intestinal permeability.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
CYP Inhibition: Assays to evaluate the potential of a compound to inhibit major CYP isoforms.
-
Plasma Protein Binding: Equilibrium dialysis or ultrafiltration methods.
-
Cytotoxicity in Normal Cells: Evaluation of toxicity in non-cancerous cell lines to assess the therapeutic window.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and integrated approach, combining rational design, efficient synthesis, comprehensive pharmacological evaluation, and early-stage ADMET profiling, is essential for unlocking the full potential of this promising class of compounds. This guide has provided a foundational framework for researchers embarking on the exciting journey of exploring the therapeutic possibilities of this compound analogs.
References
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis. [Link]
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base deriv
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
- Synthesis and anti-inflammatory activity of thiazole derivatives.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][5][6][8]triazole and Imidazo[2,1-b][5][8][10]thiadiazole Deriv
- Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Serbian Chemical Society. [Link]
- Synthesis, Characterization, Molecular Docking, ADMET Study, and Antimicrobial Evaluation of New Mannich Bases of Isatin–Thiazole Imine Bases. Digital Repository. [Link]
- PREDICTION AND ANALYSIS OF ADMET PROPERTIES OF NEW.pptx. SlideShare. [Link]
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthesis method of 2-acetyl-5-thiazole formic acid.
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline.
- Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
- Signal P
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling P
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREDICTION AND ANALYSIS OF ADMET PROPERTIES OF NEW.pptx [slideshare.net]
Navigating the Intellectual Property Maze: A Technical Guide to the Thiazoleacetic Acid Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing an acetic acid moiety, have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and patenting across a wide spectrum of therapeutic areas.[1][2] This guide provides an in-depth exploration of the patent landscape for thiazoleacetic acid compounds, offering researchers and drug development professionals a structured understanding of the intellectual property (IP) surrounding this versatile chemical scaffold. By dissecting the key therapeutic applications, major patent assignees, and emerging trends, this document aims to equip innovators with the strategic insights necessary to navigate this competitive field.
The inherent value of the thiazole nucleus lies in its ability to serve as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets. This versatility has led to the development of thiazole-containing drugs for a multitude of diseases.[3][4] The addition of an acetic acid group further enhances the molecule's potential, often providing a crucial anchor point for receptor binding or improving pharmacokinetic properties. This guide will delve into the specific areas where this combination has proven most fruitful from an IP perspective.
I. Core Therapeutic Areas and Foundational Patents
The patent history of thiazoleacetic acid and its derivatives reveals a concentration of inventive activity in several key therapeutic domains. Understanding these foundational patents is crucial for any new research and development endeavor.
A. Anti-inflammatory and Immunomodulatory Applications
A significant portion of the patent literature focuses on the anti-inflammatory and immunomodulatory properties of thiazoleacetic acid derivatives. These compounds often target key enzymes and receptors involved in the inflammatory cascade. Patents in this space frequently describe compounds for the treatment of conditions like rheumatoid arthritis, psoriasis, and other autoimmune disorders.[5][6]
-
Mechanism of Action: Patented compounds in this class often function by inhibiting enzymes such as phospholipase A2 or by modulating the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[7] The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.
-
Key Patent Examples: While specific foundational patents for thiazoleacetic acid in this area are numerous and often highly specific, the broader class of thiazole and thiadiazole derivatives has a long history of being patented as anti-inflammatory agents.[5][8] These early patents laid the groundwork for more recent, targeted approaches.
B. Anticancer Therapeutics
The development of novel anticancer agents is a major driver of innovation in the pharmaceutical industry, and thiazoleacetic acid derivatives have emerged as a promising class of compounds.[9][10] Patents in this domain cover a wide range of mechanisms, from kinase inhibition to the disruption of protein-protein interactions.
-
Targeted Therapies: Many patented thiazole-containing compounds are designed as inhibitors of specific kinases that are overactive in cancer cells, such as tyrosine kinases and PI3K.[11][12][13] The acetic acid moiety can play a role in binding to the active site of these enzymes.
-
Marketed Drugs as Precedent: The success of thiazole-containing anticancer drugs like Dasatinib and Dabrafenib has spurred significant patenting activity around related scaffolds.[3][10] These precedents demonstrate the clinical and commercial viability of this chemical class.
C. Metabolic Disorders: The Role of PPAR Agonists
Thiazole and its derivatives have been extensively patented for the treatment of metabolic diseases, particularly those involving the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[14][15][16] These nuclear receptors are key regulators of glucose and lipid metabolism.
-
PPAR Agonism: Thiazolidinediones are a well-known class of PPARγ agonists used to treat type 2 diabetes.[17] While not all are acetic acid derivatives, the underlying thiazole chemistry is central. Patent activity continues around novel PPAR agonists with improved efficacy and safety profiles.[18]
-
Structural Motifs: The patent literature reveals specific structural features that are important for PPAR activity. The combination of a thiazole ring, an acidic group (like acetic acid or a bioisostere), and a lipophilic tail is a common motif in patented PPAR modulators.
II. Mapping the Patent Landscape: A Strategic Workflow
A systematic approach is essential for effectively exploring the patent landscape. The following workflow provides a structured methodology for researchers to identify relevant intellectual property and uncover opportunities for innovation.
Caption: A structured workflow for navigating the thiazoleacetic acid patent landscape.
Experimental Protocol: Structured Patent Search
Objective: To identify and analyze patents relevant to the therapeutic application of novel thiazoleacetic acid compounds.
Methodology:
-
Database Selection: Utilize comprehensive patent databases such as Google Patents, Espacenet, and USPTO's Patent Full-Text and Image Database.
-
Initial Broad Search:
-
Keywords: Begin with broad keywords like "thiazoleacetic acid," "thiazole derivatives," and "thiazolylacetic acid."
-
Classification Codes: Identify relevant Cooperative Patent Classification (CPC) or International Patent Classification (IPC) codes. Common codes include C07D 277/00 (thiazole ring systems) and A61K 31/426 (medicinal preparations containing thiazoles).
-
-
Refined Targeted Search:
-
Combine broad keywords with therapeutic area-specific terms (e.g., "anti-inflammatory," "anticancer," "PPAR agonist").
-
Use classification codes in conjunction with keywords to narrow the search results.
-
-
Analysis of Search Results:
-
Assignee Analysis: Identify the major pharmaceutical companies and research institutions that are active in this space. This can reveal key competitors and potential collaborators.
-
Geographic Distribution: Examine the jurisdictions where patents are being filed to understand the global market focus.
-
-
In-depth Patent Review:
-
For highly relevant patents, conduct a thorough review of the claims to understand the scope of protection.
-
Analyze the examples and experimental data provided to gain insights into the synthesis and biological activity of the patented compounds.
-
III. Quantitative Analysis of the Patent Landscape
A quantitative analysis of patent data can provide valuable insights into the competitive landscape and historical trends.
| Metric | Observation | Implication for Researchers |
| Patent Filing Trend | A steady increase in patent applications for thiazole derivatives over the past two decades, with a notable focus on anticancer applications in recent years.[11][19][20] | The field is highly active and competitive, requiring novel and non-obvious inventions to secure patent protection. |
| Top Patent Assignees | Major pharmaceutical companies such as Bristol-Myers Squibb, GlaxoSmithKline, and Merck have significant patent portfolios in this area.[14][21] | New entrants must be aware of the existing IP held by these major players and may need to focus on niche applications or novel chemical space. |
| Geographic Focus | The United States, Europe, and Japan are the primary jurisdictions for patent filings, indicating the key markets for these potential therapeutics. | A global patent strategy is essential for companies seeking to commercialize thiazoleacetic acid-based drugs. |
IV. Emerging Trends and Future Directions
The patent landscape for thiazoleacetic acid compounds is continually evolving. Several key trends are shaping the future of research and development in this area.
-
Combination Therapies: An increasing number of patents describe the use of thiazole derivatives in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.[22] This is particularly prevalent in the field of oncology.
-
Novel Biological Targets: While established targets like kinases and PPARs remain important, recent patent applications are exploring novel biological targets for thiazoleacetic acid compounds. This indicates a broadening of the therapeutic potential of this chemical class.
-
Personalized Medicine: Future patent strategies may focus on thiazoleacetic acid derivatives that are effective in specific patient populations identified by biomarkers. This aligns with the broader trend towards personalized medicine.
V. Conclusion: Strategic Considerations for Innovation
The patent landscape for thiazoleacetic acid compounds is both extensive and dynamic. For researchers and drug development professionals, a thorough understanding of this landscape is not just a legal necessity but a strategic imperative. By identifying areas of intense patenting activity, recognizing the key players, and staying abreast of emerging trends, innovators can position their research to make a meaningful impact. The versatility of the thiazoleacetic acid scaffold ensures that it will remain a fertile ground for the discovery of new medicines for years to come. A well-informed IP strategy will be critical to translating these discoveries into therapies that benefit patients worldwide.
References
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
- Thiazole and thiadiazole compounds for inflammation and immune-related uses. (n.d.). Google Patents.
- Systematic Review On Thiazole And Its Applications. (n.d.). ResearchGate.
- METHOD FOR PRODUCING THIAZOLE DERIVATIVES. (n.d.). Google Patents.
- Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent. (n.d.). Google Patents.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
- Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (n.d.). ResearchGate.
- Thiadiazoles as anti-inflammatory agents. (n.d.). Google Patents.
- Thiazole and oxazole derivatives that modulate ppar activity. (n.d.). Google Patents.
- Thiazole derivatives and their use as anti-tumour agents. (n.d.). Google Patents.
- A Patent Review on Thiazole Derivatives (2008-2013). (2017). TSI Journals.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Thiazole-urées en tant qu'agents anticancéreux. (n.d.). Google Patents.
- Synthesis method of 2-acetyl-5-thiazole formic acid. (n.d.). Google Patents.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate.
- Applications of some Thiazole-Based Therapeutic Agents. (n.d.). ResearchGate.
- THIAZONE DERIVATIVES FOR THE TREATMENT OF PPAR-LIFE DISEASES. (n.d.). Google Patents.
- Antiinflammatory and antitumor 2-oxothiazoles and 2-oxothiophenes compounds. (n.d.). Google Patents.
- Esters of benzoxa(thia)zole-2-carboxylic acids. (n.d.). Google Patents.
- Thiazole derivatives useful as PI 3 kinase inhibitors. (n.d.). Google Patents.
- Esters of benzoxa(thia)zole-2-carboxylic acids. (n.d.). Google Patents.
- 2-arylthiazole derivatives and pharmaceutical composition thereof. (n.d.). Google Patents.
- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). National Center for Biotechnology Information.
- Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof. (n.d.). Google Patents.
- Thiazolidinedione analogues for the treatment of metabolic diseases. (n.d.). Google Patents.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed.
- Novel thiazole compounds, process for their preparation, and medicinal composition containing same. (n.d.). Google Patents.
Sources
- 1. kuey.net [kuey.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2639910A1 - Thiazole and thiadiazole compounds for inflammation and immune-related uses - Google Patents [patents.google.com]
- 6. EP0069154A1 - Novel thiazole compounds, process for their preparation, and medicinal composition containing same - Google Patents [patents.google.com]
- 7. WO2014118195A1 - Antiinflammatory and antitumor 2-oxothiazoles and 2-oxothiophenes compounds - Google Patents [patents.google.com]
- 8. US3949082A - Thiadiazoles as anti-inflammatory agents - Google Patents [patents.google.com]
- 9. US10501426B1 - Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent - Google Patents [patents.google.com]
- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]
- 13. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 14. HRP20040810A2 - Thiazole and oxazole derivatives that modulate ppar activity - Google Patents [patents.google.com]
- 15. DE60124302D1 - THIAZONE DERIVATIVES FOR THE TREATMENT OF PPAR-LIFE DISEASES - Google Patents [patents.google.com]
- 16. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US8304441B2 - Thiazolidinedione analogues for the treatment of metabolic diseases - Google Patents [patents.google.com]
- 18. WO2017180818A1 - Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]
- 19. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tsijournals.com [tsijournals.com]
- 21. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 22. WO2020030924A1 - Thiazole-urées en tant qu'agents anticancéreux - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-(Thiazol-5-yl)acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs. Among the vast landscape of thiazole-containing scaffolds, 2-(Thiazol-5-yl)acetic acid and its derivatives have emerged as a class of compounds with significant and diverse pharmacological activities. This technical guide provides a comprehensive literature review of this important molecular framework, delving into its synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the chemical intricacies of constructing the this compound core, detail the biological targets and pathways modulated by its analogs, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents.[1][2] Its unique electronic properties, including π-electron delocalization and the ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[3] The thiazole nucleus is found in natural products like vitamin B1 (thiamine) and in numerous synthetic drugs, including the antiretroviral ritonavir and the anticancer agent dasatinib.[2]
The this compound core combines the privileged thiazole ring with a flexible acetic acid side chain. This combination allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will specifically focus on this scaffold and its analogs, highlighting their journey from chemical synthesis to potential therapeutic applications.
Synthesis of the this compound Core and its Analogs
The construction of the this compound framework can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being a widely employed and versatile method.[4] This reaction typically involves the condensation of an α-haloketone or α-haloester with a thioamide.
Hantzsch Thiazole Synthesis: A Foundational Approach
The classical Hantzsch synthesis provides a reliable route to substituted thiazoles. For the synthesis of the this compound core, a common starting material is an ethyl 4-haloacetoacetate, which reacts with a thioamide.
Conceptual Workflow for Hantzsch Thiazole Synthesis:
Caption: General workflow of the Hantzsch thiazole synthesis.
A key precursor, ethyl 2-(thiazol-5-yl)acetate, can be synthesized from ethyl 4-chloroacetoacetate and thioformamide. Subsequent hydrolysis of the ester yields the desired this compound. A detailed protocol for a representative Hantzsch synthesis is provided in the experimental section.
Diversification of the Scaffold: Synthesis of Analogs
The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents at various positions of the thiazole ring and to modify the acetic acid side chain.
-
Substitution at the 2-position: The 2-position of the thiazole ring is often occupied by an amino group, which can be readily introduced by using thiourea in the Hantzsch synthesis. This amino group serves as a handle for further derivatization, such as acylation or the formation of Schiff bases.[5]
-
Substitution at the 4-position: The 4-position can be substituted with various aryl or alkyl groups, which can significantly influence the biological activity. These groups are typically introduced from the corresponding α-haloketone starting material.
-
Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the compound's polarity, solubility, and interaction with biological targets.[6]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Thiazole-containing compounds are known to exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7]
3.1.1. Kinase Inhibition: A Key Mechanism of Action
Many this compound analogs function as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9.[8] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and can induce apoptosis in cancer cells.[8]
-
Other Kinase Targets: Thiazole-based compounds have also been shown to inhibit other kinases, such as Itk (interleukin-2-inducible T-cell kinase), which is involved in T-cell signaling and is a potential target for autoimmune diseases and certain cancers.[9][10]
Signaling Pathway for CDK9 Inhibition by Thiazole Analogs:
Caption: Inhibition of CDK9 by thiazole analogs disrupts transcription of anti-apoptotic proteins, leading to apoptosis.
3.1.2. Cytotoxicity against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound analogs against a variety of cancer cell lines. The MTT assay is a standard method for assessing cell viability and cytotoxicity.
Table 1: In Vitro Anticancer Activity of Selected this compound Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Human Colon Cancer (HCT116) | 5.2 | [Fictional Data] |
| Analog B | Human Breast Cancer (MCF-7) | 2.8 | [Fictional Data] |
| Analog C | Human Lung Cancer (A549) | 7.1 | [Fictional Data] |
| Dasatinib | Various | <0.1 | [2] |
(Note: The data in this table is illustrative and based on typical values reported in the literature for active thiazole derivatives. Specific IC50 values will vary depending on the exact chemical structure and the cell line tested.)
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11]
3.2.1. Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several this compound analogs have been identified as selective or non-selective COX inhibitors.[10][11]
Mechanism of COX Inhibition and Anti-inflammatory Effect:
Caption: Thiazole analogs can inhibit COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.
Table 2: COX-1/COX-2 Inhibitory Activity of Representative Thiazole Analogs
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog D | 15.2 | 1.8 | 8.4 | [11] |
| Analog E | 5.6 | 7.3 | 0.77 | [Fictional Data] |
| Celecoxib | >100 | 0.04 | >2500 | [Fictional Data] |
(Note: The data in this table is for illustrative purposes. The actual inhibitory concentrations and selectivity will depend on the specific molecular structure.)
Other Biological Activities
Beyond their anticancer and anti-inflammatory properties, this compound analogs have been investigated for a range of other biological activities, including:
-
Antimicrobial Activity: The thiazole scaffold is present in many antimicrobial agents, and various derivatives have shown activity against both bacteria and fungi.
-
Neuroprotective Effects: Some thiazole derivatives have been explored for their potential in treating neurodegenerative diseases, such as Parkinson's disease, by protecting neurons from oxidative stress and other insults.[12][13][14][15]
-
Cardiovascular Effects: Certain thiazole acetic acid derivatives have been shown to modulate cardiovascular function, such as increasing developed tension in isolated rat hearts.[16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its analogs.
Synthesis of (2-Phenyl-thiazol-4-yl)-acetic acid
This protocol describes a representative Hantzsch synthesis followed by ester hydrolysis to obtain a 2-aryl-thiazol-4-yl-acetic acid.[6]
Materials:
-
Thiobenzamide
-
Ethyl 4-chloroacetoacetate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred suspension of thiobenzamide (10 mmol) in methanol (20 mL), add ethyl 4-chloroacetoacetate (10.36 mmol).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and add a solution of LiOH (1 g) in water (4 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo.
-
Suspend the residue in water and extract with diethyl ether. Discard the organic layer.
-
Acidify the aqueous layer to pH 3-4 with HCl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield (2-phenyl-thiazol-4-yl)-acetic acid.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cultured cancer cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Multi-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The extensive research on this compound analogs has provided valuable insights into the relationship between their chemical structure and biological activity.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is crucial for activity. An amino group or a substituted amino group is often found in active compounds, suggesting its involvement in key interactions with the biological target.
-
Aryl/Heteroaryl Groups at the 4-position: The presence of an aromatic or heteroaromatic ring at the 4-position is a common feature in many potent analogs. The electronic and steric properties of this ring system can significantly impact the compound's binding affinity and selectivity.
-
The Acetic Acid Side Chain: The carboxylic acid moiety can act as a hydrogen bond donor or acceptor and can be crucial for anchoring the molecule within the active site of an enzyme. Conversion of the acid to an ester or amide can modulate the compound's pharmacokinetic properties and may lead to prodrug strategies.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs, coupled with the synthetic accessibility of the core structure, make it an attractive starting point for drug discovery programs.
Future research in this area will likely focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of active compounds to better understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound analogs in treating a wider range of diseases, including infectious diseases and neurological disorders.
-
Development of Selective Inhibitors: Designing analogs with high selectivity for their intended biological targets to minimize off-target effects and improve their therapeutic index.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021.
- (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. ChemicalBook.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. 2021.
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis. 1979.
- Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006.
- New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Pharmaceuticals. 2022.
- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports. 2025.
- Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. ChemistryOpen. 2025.
- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences. 2024.
- Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. Pakistan Journal of Pharmaceutical Sciences. 2018.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. 2013.
- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. European Journal of Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery. 2021.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Hantzsch thiazole synthesis - labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 12. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Thiazol-5-yl)acetic Acid: Commercial Availability and Purity Assessment for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials is a critical, yet often challenging, first step. The purity of a chemical reagent can significantly impact experimental outcomes, influencing everything from reaction yields and kinetics to the biological activity and safety profile of a potential drug candidate. This guide provides an in-depth technical overview of 2-(Thiazol-5-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We will explore its commercial availability, delve into the intricacies of its purity assessment, and provide actionable protocols for its characterization in a research setting.
The Significance of this compound in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of bioactive molecules. This compound, in particular, serves as a versatile intermediate for introducing the thiazole moiety and a flexible acetic acid side chain, which can be further functionalized to modulate a compound's physicochemical and pharmacokinetic properties. Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering primarily to the research and development market. The purity of commercially available batches typically ranges from 95% to over 99%. It is crucial for researchers to carefully consider the stated purity and the analytical techniques used to determine it, as trace impurities can have a profound effect on subsequent experimental work.
Below is a representative summary of commercial sources for this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed purity information.
| Supplier | CAS Number | Stated Purity | Available Grades |
| Sunway Pharm Ltd | 52454-63-4 | 97% | Research |
| Biosynth | 32485-49-7 (derivative) | High-quality reference standards | Research/Pharma |
| Sigma-Aldrich | Not specified for 5-yl isomer | Derivatives available | Research |
| Alchem Pharmtech | 500798-03-8 (derivative) | 95% | Research |
This table is for illustrative purposes and is not an exhaustive list. Purity and availability are subject to change.
Synthesis Routes and Potential Impurities
A thorough understanding of the synthetic origin of this compound is paramount for predicting potential impurities. The most common and well-established method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[3] In the context of this compound, a likely synthetic pathway involves the condensation of a thioamide with an α-haloacetoacetate derivative, followed by hydrolysis.
A plausible synthetic route starts with the reaction of a thioamide (such as thioformamide) with ethyl 4-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Caption: Plausible synthesis of this compound and potential process-related impurities.
Based on this synthetic scheme, several types of impurities may be present in the final product:
-
Starting Materials: Residual thioformamide and ethyl 4-chloroacetoacetate.
-
Intermediates: Incomplete hydrolysis can lead to the presence of ethyl 2-(thiazol-5-yl)acetate.
-
Regioisomers: Depending on the precise nature of the starting materials and reaction conditions, there is a possibility of forming the 2-(thiazol-4-yl)acetic acid regioisomer.
-
By-products: Other impurities may arise from side reactions, such as self-condensation of the starting materials.
Analytical Characterization and Purity Assessment
A multi-technique approach is essential for the comprehensive characterization and purity assessment of this compound. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for determining the purity of this compound and separating it from potential impurities. The carboxylic acid and the aromatic thiazole ring provide strong chromophores for UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A wavelength of approximately 254 nm is likely to provide good sensitivity. A PDA detector can be used to assess peak purity.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Synthesis of 2-(Thiazol-5-yl)acetic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Thiazole-5-acetic Acid Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] Among the various substituted thiazoles, derivatives of 2-(Thiazol-5-yl)acetic acid have emerged as a particularly important class of compounds. This scaffold is a key structural component in a range of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] The acetic acid moiety at the 5-position of the thiazole ring often plays a crucial role in the molecule's interaction with biological targets, making the development of robust and versatile synthetic protocols for these derivatives a key objective for researchers in drug discovery and development.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of various this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental choices and troubleshooting. The protocols are designed to be self-validating, with clear steps and expected outcomes, empowering researchers to confidently synthesize these valuable compounds.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly approached through two main strategies:
-
Construction of the Thiazole Ring with a Pre-installed Acetic Acid Precursor: This is the most common and often most efficient approach. It typically involves a variation of the classic Hantzsch thiazole synthesis, where one of the starting materials already contains an ester or a related functional group that can be readily converted to the acetic acid moiety.
-
Modification of a Pre-formed Thiazole Ring: This strategy involves starting with a thiazole ring that is functionalized at the 5-position with a group that can be elaborated into the acetic acid side chain. A notable example is the Arndt-Eistert homologation of a thiazole-5-carboxylic acid.
This guide will provide detailed protocols for both of these strategic approaches, showcasing the synthesis of 2-amino, 2-aryl, and 2-alkyl substituted this compound derivatives.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole-5-acetic Acid via Hantzsch Synthesis and Hydrolysis
This protocol details a reliable two-step procedure for the synthesis of 2-amino-4-methylthiazole-5-acetic acid, a valuable building block for further derivatization. The first step is a Hantzsch thiazole synthesis to form the ethyl ester, followed by a straightforward hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-halocarbonyl compound with a thioamide.[3][4] In this protocol, we utilize ethyl acetoacetate as the carbonyl-containing starting material, which is first brominated in situ before cyclization with thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of the thiazole ester intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 6.50 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.06 |
| Thiourea | 76.12 | 3.80 g | 0.05 |
| Water | 18.02 | 50.0 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - |
Procedure: [3]
-
In a 250 mL round-bottom flask, combine ethyl acetoacetate (6.50 g, 0.05 mol), water (50.0 mL), and THF (20.0 mL).
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) in portions, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) (petroleum ether:ethyl acetate 2:1).
-
Once the bromination is complete, add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
After cooling to room temperature, neutralize the reaction mixture with aqueous ammonia to a pH of 7.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethyl acetate to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a light yellow solid.
Expected Yield: 72.0%[5]
Step 2: Hydrolysis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions.
Reaction Scheme:
Caption: Hydrolysis of the ester to the final acetic acid derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 200.24 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Hydrochloric Acid (HCl) | 36.46 |
| Water | 18.02 |
Procedure: (Adapted from a similar hydrolysis[2])
-
Dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate in a dilute aqueous solution of sodium hydroxide (e.g., 1 M).
-
Heat the mixture with stirring until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 4-5.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 2-amino-4-methylthiazole-5-acetic acid.
Protocol 2: Synthesis of 2-Aryl-thiazole-5-acetic Acid via Arndt-Eistert Homologation
This protocol outlines a powerful method for the one-carbon homologation of a carboxylic acid, the Arndt-Eistert reaction.[6][7][8] This is particularly useful when the corresponding thiazole-5-carboxylic acid is readily available. The reaction proceeds through a diazoketone intermediate which undergoes a Wolff rearrangement.
Reaction Scheme:
Caption: Arndt-Eistert homologation for the synthesis of 2-Aryl-thiazole-5-acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Aryl-thiazole-5-carboxylic acid | Varies |
| Thionyl chloride (SOCl₂) | 118.97 |
| Diazomethane (CH₂N₂) | 42.04 |
| Silver benzoate | 229.01 |
| Dioxane | 88.11 |
| Water | 18.02 |
Procedure: (General procedure adapted from[7])
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood by experienced personnel using appropriate safety precautions, including a blast shield.
-
Acid Chloride Formation: Convert the 2-aryl-thiazole-5-carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride. The excess thionyl chloride is typically removed under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., THF/acetonitrile). At 0°C, add a solution of diazomethane in ether until the yellow color of diazomethane persists. Stir the reaction at room temperature for several hours. Carefully quench any excess diazomethane with acetic acid. Remove the solvent under reduced pressure to obtain the crude diazoketone.
-
Wolff Rearrangement: Dissolve the crude diazoketone in dioxane. Add water and a catalytic amount of silver benzoate. Heat the reaction mixture at 80°C for several hours until the evolution of nitrogen ceases.
-
Work-up: After cooling, add water and dilute HCl. Extract the product with an organic solvent such as diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aryl-thiazole-5-acetic acid. The product can be further purified by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of 2,4-Disubstituted-thiazole-5-acetic Acid Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step.[9] While a specific one-pot synthesis for this compound is not extensively documented, a plausible MCR can be designed based on established principles. This protocol outlines a conceptual one-pot synthesis.
Conceptual Reaction Scheme:
Caption: A conceptual one-pot synthesis of a thiazole-5-acetic acid derivative.
This approach would involve the condensation of an α-ketoester, a thioamide, an ammonia source (like ammonium acetate), and a component to introduce the acetic acid moiety (like malonic acid followed by decarboxylation) in a suitable solvent and potentially with a catalyst. The development and optimization of such a one-pot reaction would be a valuable contribution to the field.
Mechanistic Insights
A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen issues.
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism:[3][4]
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-halocarbonyl compound in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular cyclization to form a five-membered ring intermediate.
-
Dehydration: A molecule of water is eliminated from this intermediate to form the aromatic thiazole ring.
Arndt-Eistert Homologation Mechanism
The key step in the Arndt-Eistert reaction is the Wolff rearrangement:[6][7][8]
-
Diazoketone Formation: The acid chloride reacts with diazomethane to form a diazoketone.
-
Wolff Rearrangement: Upon heating or in the presence of a catalyst (like silver oxide), the diazoketone loses nitrogen gas to form a highly reactive carbene intermediate. This carbene then undergoes a 1,2-rearrangement where the alkyl or aryl group migrates to the carbene carbon, forming a ketene.
-
Nucleophilic Trapping: The ketene is then trapped by a nucleophile (in this case, water) to form the final carboxylic acid.
Data Presentation
| Protocol | Key Starting Materials | Product | Expected Yield (%) | Key Advantages |
| 1 | Ethyl acetoacetate, Thiourea | 2-Amino-4-methylthiazole-5-acetic acid | ~70% (for the ester) | Readily available starting materials, reliable method. |
| 2 | 2-Aryl-thiazole-5-carboxylic acid, Diazomethane | 2-Aryl-thiazole-5-acetic acid | Varies | Good for homologation of existing carboxylic acids. |
| 3 | α-Ketoester, Thioamide, Malonic acid | 2,4-Disubstituted-thiazole-5-acetic acid | Varies (Conceptual) | High atom economy, potentially fewer steps. |
Conclusion
The synthesis of this compound derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The protocols detailed in this guide, based on the robust Hantzsch synthesis and the powerful Arndt-Eistert homologation, provide researchers with reliable and versatile methods to access a wide range of these important compounds. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can efficiently synthesize these valuable scaffolds for the development of new therapeutic agents.
References
- Rybczyńska, A., Płaziński, W., & Sudoł, T. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813. [Link]
- Grokipedia. Arndt–Eistert reaction. [Link]
- NROChemistry.
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
- RJPN. Synthetic routes for Thiazole-chalcone derivatives and their Biological activities : A brief Review. [Link]
- Al-Saadi, M. S., & Al-Ghamdi, A. M. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Google Patents. (2024). Synthesis method of 2-acetyl-5-thiazole formic acid (CN117567388B).
- Prager, R. H., & Singh, Y. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599. [Link]
- Wikipedia. Arndt–Eistert reaction. [Link]
- Khurana, J. M., & Kumar, S. (2019). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. Tetrahedron Letters, 60(31), 2051-2055. [Link]
- Ghibaudi, E., & Consiglio, G. (2002). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 102(10), 3667-3712. [Link]
- Sharma, A., Kumar, V., & Singh, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666. [Link]
- Li, J. J. (2021). Name reactions: A collection of detailed mechanisms and synthetic applications.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2025). An Improved Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino) acetic Acid. Journal of Heterocyclic Chemistry. [Link]
- Kumar, R., & Kumar, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol, 14(2). [Link]
- El-Damasy, A. K., & Lee, K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (2008).
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
- Elgemeie, G. H., & Zaghary, W. A. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 23(10), 2533. [Link]
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]
- Demchenko, A. M., & Rusanov, E. B. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds, 59(8-9), 563-573. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Potential of 2-(Thiazol-5-yl)acetic acid
Introduction: The Rationale for Investigating Thiazole Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic arsenal against inflammation is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes.[2] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual focus of drug discovery.
The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[3][4] Thiazole derivatives have been shown to modulate key inflammatory pathways, including the arachidonic acid cascade via COX and lipoxygenase (LOX) enzymes, and the production of pro-inflammatory mediators like cytokines and nitric oxide.[2][4] This established biological activity makes novel thiazole-containing compounds, such as 2-(Thiazol-5-yl)acetic acid, compelling candidates for anti-inflammatory screening.
This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate the anti-inflammatory properties of this compound. We present a tiered assay cascade, progressing from high-throughput cell-based screening to specific mechanistic enzyme inhibition assays and culminating in a validated in vivo model of acute inflammation.
Scientific Rationale & Assay Cascade Strategy
A robust evaluation of a novel compound requires a logical and staged approach. Simply screening in a single assay provides limited information. Our proposed cascade is designed to build a comprehensive data package, starting with broad activity and progressively narrowing down to specific mechanisms of action and physiological relevance.
The Causality of the Cascade:
-
Primary Screening (Cell-Based): We begin with a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[5] This step answers the fundamental question: "Does the compound exhibit anti-inflammatory activity in a relevant cellular context?" We measure key inflammatory outputs—nitric oxide and pro-inflammatory cytokines—to gauge the compound's general efficacy.
-
Mechanistic Elucidation (Enzyme-Based): Based on promising results from the primary screen and the known pharmacology of thiazole derivatives, we move to a specific molecular target.[6] The cyclooxygenase-2 (COX-2) enzyme is a critical, inducible mediator of inflammatory prostaglandin synthesis.[7] An enzyme inhibition assay directly tests the hypothesis that this compound acts as a COX-2 inhibitor.
-
In Vivo Validation (Animal Model): Positive in vitro data must be translated to a whole-organism context. The carrageenan-induced paw edema model is a gold-standard for evaluating acute inflammation and is highly predictive of the efficacy of NSAIDs and other anti-inflammatory agents.[8][9] This final step assesses the compound's bioavailability and efficacy in a complex physiological system.
Caption: A multi-tiered workflow for evaluating anti-inflammatory compounds.
In Vitro Evaluation: Cell-Based Assays in Macrophages
Principle
Murine RAW 264.7 macrophages are a standard cell line for inflammation studies.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, activates these cells through Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB).[5] This activation leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and the release of mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] By measuring the reduction in these mediators in the presence of this compound, we can quantify its cellular anti-inflammatory effect.
Protocol: Inhibition of Nitric Oxide (NO) Production
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction.[13][14]
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound (Test Compound)
-
Positive Control: L-NAME (iNOS inhibitor) or Indomethacin
-
Griess Reagent Kit (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[13]
-
Sodium Nitrite (for standard curve)
-
96-well flat-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[10] Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: The next day, carefully remove the old medium. Add 100 µL of medium containing the respective concentrations of the test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the 'Vehicle Control' wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
After incubation, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using culture medium as the diluent.
-
Add 50 µL of Griess Reagent to all standards and samples.[13]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition using the formula: % Inhibition = [1 - (Abs_Compound - Abs_Vehicle) / (Abs_LPS - Abs_Vehicle)] * 100
Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
This protocol uses the supernatant collected from the same experiment described in 3.2.
Materials:
-
Supernatants from the NO assay experiment
-
Mouse TNF-α and IL-6 ELISA Kits
Step-by-Step Methodology:
-
Sample Collection: Use the remaining supernatant from the experiment detailed in section 3.2. If not used immediately, store at -80°C.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. Determine the percentage of cytokine inhibition using a formula analogous to the one used for NO inhibition.
Data Presentation & Expected Outcomes
Results should be summarized to show a dose-dependent inhibition of inflammatory mediators.
| Compound Concentration | % NO Inhibition (± SD) | % TNF-α Inhibition (± SD) | % IL-6 Inhibition (± SD) |
| Vehicle Control (0 µM) | 0% | 0% | 0% |
| 1 µM | Experimental Value | Experimental Value | Experimental Value |
| 10 µM | Experimental Value | Experimental Value | Experimental Value |
| 50 µM | Experimental Value | Experimental Value | Experimental Value |
| 100 µM | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Indomethacin 10 µM) | Experimental Value | Experimental Value | Experimental Value |
A successful result would show increasing inhibition percentages as the concentration of this compound increases.
Mechanistic Insight: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Principle
The arachidonic acid pathway is central to inflammation.[6] COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[7] While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced at sites of inflammation.[7] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7] This assay directly measures the ability of this compound to inhibit the activity of purified human COX-2 enzyme.
Caption: Inhibition of the COX-2 pathway by a test compound.
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol uses a commercially available kit that measures the peroxidase component of COX activity.[7]
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)[15] (typically includes assay buffer, probe, cofactor, and human recombinant COX-2 enzyme)
-
Arachidonic Acid (Substrate)
-
This compound (Test Compound)
-
Positive Control: Celecoxib (a selective COX-2 inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[15] Reconstitute the lyophilized COX-2 enzyme in assay buffer and keep on ice.[7] Prepare a working solution of arachidonic acid.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound and the Celecoxib positive control in assay buffer to achieve a range of concentrations for IC₅₀ determination.
-
Assay Plate Setup:
-
Enzyme Control (100% Activity): Add assay buffer, cofactor, probe, and COX-2 enzyme. Add vehicle (DMSO) instead of inhibitor.
-
Inhibitor Wells: Add assay buffer, cofactor, probe, COX-2 enzyme, and the various dilutions of the test compound or positive control.
-
Blank (No Enzyme): Add all components except the COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically (e.g., every minute for 10 minutes) at Ex/Em = 535/587 nm.
Data Analysis: IC₅₀ Determination
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate_Inhibitor / Rate_EnzymeControl)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | Human COX-2 | Fluorometric | Experimental Value |
| Celecoxib (Reference) | Human COX-2 | Fluorometric | Experimental Value |
In Vivo Validation: Carrageenan-Induced Paw Edema Model
Principle
The carrageenan-induced paw edema model is one of the most widely used and reproducible methods for screening the acute anti-inflammatory activity of drugs.[8][9] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw elicits a localized inflammatory response characterized by a measurable increase in paw volume (edema).[9][16] This response is biphasic; the early phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs that block the COX pathway.[8]
Protocol
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (Lambda, Type IV)
-
0.9% Saline
-
This compound (Test Compound)
-
Positive Control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[17] Fast the animals overnight before the study with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Positive Control (receives Indomethacin + carrageenan)
-
Group III-V: Test Groups (receive different doses of test compound, e.g., 25, 50, 100 mg/kg + carrageenan)
-
-
Compound Administration: Administer the vehicle, Indomethacin, or test compound orally via gavage 60 minutes before the carrageenan injection.
-
Initial Paw Volume: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the 0-hour reading.
-
Inflammation Induction: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0
-
Calculate the percentage of edema inhibition at each time point for the treated groups compared to the vehicle control group: % Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100
-
Data Presentation
The results are best presented as the mean increase in paw volume over time.
| Treatment Group (Dose) | Paw Edema Volume (mL ± SEM) at 3 hours | % Inhibition at 3 hours |
| Vehicle Control | Experimental Value | 0% |
| Indomethacin (10 mg/kg) | Experimental Value | Experimental Value |
| Test Compound (25 mg/kg) | Experimental Value | Experimental Value |
| Test Compound (50 mg/kg) | Experimental Value | Experimental Value |
| Test Compound (100 mg/kg) | Experimental Value | Experimental Value |
Summary & Conclusion
This application note outlines a validated, stepwise approach to characterize the anti-inflammatory potential of this compound. By following this cascade—from broad cellular screening and mechanistic enzyme assays to whole-organism validation—researchers can generate a robust data package. This structured methodology ensures that experimental choices are driven by scientific rationale, building a comprehensive profile of the compound's activity, potency, and physiological relevance. The diverse biological activities associated with the thiazole scaffold suggest that compounds like this compound are promising candidates for the development of new anti-inflammatory therapeutics.[1]
References
- Synthesis and anti-inflammatory activity of thiazole deriv
- Swaroop T R, et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Pîrvu, L. P., et al. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
- Gautam, R. K., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Nitric Oxide Assay. (n.d.). Bio-protocol.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed.
- Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay. (n.d.). Benchchem.
- Carrageenan induced Paw Edema Model. (n.d.).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
- Carrageenan-Induced Paw Edema Model. (n.d.).
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013).
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Nitric Oxide Assay (NO). (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.
- Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (n.d.). Frontiers.
- Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872). (n.d.). EvitaChem.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC - NIH.
- LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. (n.d.). PubMed.
- The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (n.d.). PubMed.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
Sources
- 1. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application of 2-(Thiazol-5-yl)acetic Acid in Antimicrobial Studies: A Technical Guide
Introduction: The Emerging Potential of Thiazole Scaffolds in Antimicrobial Research
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this promising class of compounds, 2-(Thiazol-5-yl)acetic acid stands out as a molecule of interest for antimicrobial research. While extensive research has focused on its derivatives, the parent compound itself has shown potential as a fungicide, particularly against phytopathogenic fungi such as Fusarium and Curvularia species.[1] The proposed mechanism of action involves the inhibition of ribosomal synthesis, leading to a disruption of protein production and ultimately, cell death.[1]
This technical guide provides a comprehensive overview of the application of this compound in antimicrobial studies. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for evaluating its efficacy, insights into experimental design, and a framework for interpreting the results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting antimicrobial assays.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Boiling Point | 313.7 °C | [1] |
| SMILES | C1=C(SC=N1)CC(=O)O | [1] |
Antimicrobial Spectrum and Mechanism of Action
Preliminary data suggests that this compound possesses notable antifungal activity. Specifically, it has been shown to inhibit the growth of Fusarium oxysporum and Curvularia species, which are significant plant pathogens.[1] The proposed mechanism of action is the inhibition of ribosomal mRNA translation, which halts protein synthesis and leads to fungal cell death.[1] This mode of action is distinct from many commercially available antifungal agents, suggesting that this compound and its derivatives could be valuable tools against resistant strains.
Further research is warranted to explore its full antimicrobial spectrum, including its activity against a broader range of fungi and bacteria. The protocols outlined in this guide provide a robust framework for such investigations.
Experimental Protocols for Antimicrobial Evaluation
The following section details the essential protocols for a comprehensive assessment of the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Rationale: This assay is fundamental for establishing the potency of the test compound and for comparing its activity against different microbial strains. It provides a quantitative endpoint (the MIC value) that is essential for further studies.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganisms
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.
Rationale: This method is useful for initial screening of antimicrobial activity and for observing the diffusion of the compound through the agar. The size of the zone of inhibition provides a measure of the compound's efficacy.
Caption: Workflow for the agar well diffusion assay.
Materials:
-
This compound
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer
-
Positive control (e.g., a known antibiotic or antifungal)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Compound Application: Add a specific volume of the this compound solution at a known concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Time-Kill Kinetic Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Rationale: This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill kinetic assay.
Materials:
-
This compound
-
Appropriate broth and agar media
-
Test microorganisms
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Sterile saline or PBS for dilutions
-
Sterile spreaders and Petri dishes
Procedure:
-
Assay Setup: Prepare tubes or flasks with broth containing various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Plating and Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound to generate time-kill curves.
Data Interpretation and Presentation
Clear and concise presentation of data is paramount in scientific communication.
Table of Hypothetical MIC Values:
The following table illustrates how to present MIC data for this compound against a panel of microorganisms. Note: These are hypothetical values for illustrative purposes.
| Microorganism | Strain | MIC (µg/mL) |
| Fusarium oxysporum | ATCC 48112 | 64 |
| Curvularia lunata | ATCC 12017 | 128 |
| Staphylococcus aureus | ATCC 29213 | >512 |
| Escherichia coli | ATCC 25922 | >512 |
| Candida albicans | ATCC 90028 | 256 |
Graphical Representation of Time-Kill Data:
Time-kill curve data should be plotted on a semi-logarithmic graph, with time on the x-axis and log₁₀ CFU/mL on the y-axis. This allows for a clear visualization of the rate and extent of microbial killing.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents, particularly antifungals. The information and protocols provided in this guide offer a comprehensive framework for researchers to systematically evaluate its antimicrobial properties. While preliminary data points to its efficacy against specific fungal pathogens and suggests a mechanism of action involving ribosomal inhibition, further in-depth studies are crucial.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the activity of this compound against a wider range of bacterial and fungal pathogens, including clinically relevant and resistant strains.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency and broaden the antimicrobial spectrum.
-
In vivo efficacy and toxicity studies: Assessing the compound's performance and safety in animal models of infection.
By employing the standardized methodologies outlined herein, the scientific community can build a robust understanding of the antimicrobial potential of this compound and pave the way for the development of new and effective therapeutic agents.
References
- Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Biological and Pharmaceutical Bulletin, 36(5), 837-844. [Link]
- Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Combinatorial Chemistry & High Throughput Screening, 19(1), 51-57. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(10), 536-542. [Link]
- Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 2-(Thiazol-5-yl)acetic Acid as a Core Intermediate in Modern Pharmaceutical Synthesis
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical component in drug design. Within this class, 2-(Thiazol-5-yl)acetic acid and its derivatives have emerged as exceptionally versatile intermediates. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of this building block, with a focus on its role in the synthesis of prominent Active Pharmaceutical Ingredients (APIs) such as the anti-gout agent Febuxostat and as a key fragment in complex molecules like the antiretroviral Ritonavir.[3][4]
Introduction: The Thiazole Moiety in Medicinal Chemistry
Thiazole-containing heterocycles exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[1][5] The stability of the aromatic ring, combined with the diverse functionalization possibilities at its carbon and nitrogen atoms, allows for fine-tuning of a molecule's steric and electronic properties to optimize pharmacokinetics and pharmacodynamics.
This compound serves as a bifunctional synthon. The acetic acid moiety provides a reactive handle for amide bond formation, esterification, or reduction, enabling facile linkage to other parts of a target molecule. The thiazole ring itself acts as a bioisostere for other aromatic systems and provides crucial interaction points with biological targets.[6] This guide elucidates the practical synthesis and application of this high-value intermediate.
Synthesis and Workflow
The most common and robust method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound. For synthesizing the ethyl ester precursor to this compound, ethyl 4-chloroacetoacetate is a common starting material.
General Synthesis Workflow
The overall process can be visualized as a two-step sequence: formation of the functionalized thiazole ring via Hantzsch synthesis, followed by hydrolysis of the ester to yield the target carboxylic acid.
Caption: Key steps in the synthesis of Febuxostat highlighting the thiazole ring formation.
Rationale for Reagent Selection:
-
Thioamide: The 3-cyano-4-isobutoxybenzothioamide provides the N=C-S unit and the complex phenyl side chain required for the final drug structure.
-
Ethyl 2-chloro-3-oxobutanoate: This α-haloketone is the electrophilic partner that dictates the substitution pattern at positions 4 and 5 of the thiazole ring, directly installing the methyl group and the ethyl carboxylate handle. [7]* Solvent: Isopropanol is a suitable polar protic solvent that facilitates the reaction, while n-butanol is used in the subsequent hydrolysis step. [7]
Application Case Study 2: A Key Fragment in Ritonavir Synthesis
Ritonavir is an antiretroviral medication from the protease inhibitor class used to treat HIV/AIDS. [8]Its synthesis is a complex, multi-step process that relies on the coupling of several advanced intermediates. One of these key fragments is N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)-carbonyl)-L-valine, a molecule containing a substituted thiazole ring. [3][9][10]
Fragment Coupling Strategy
The synthesis showcases the use of a thiazole-containing carboxylic acid derivative as a building block that is coupled with another large fragment, an amino-hydroxy hexane derivative, to form one of the final amide bonds in the Ritonavir molecule. [3][8]
Caption: Fragment coupling approach in the synthesis of Ritonavir.
This strategy highlights the importance of thiazole-containing carboxylic acids as stable, pre-functionalized building blocks. Preparing this fragment separately and coupling it late in the synthesis is more efficient and leads to higher overall yields compared to attempting to build the thiazole ring onto the larger molecular scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate
This protocol describes a representative Hantzsch synthesis for a precursor to a this compound derivative. [11] Materials & Equipment:
-
Thiourea
-
Ethyl 4-bromo-3-oxopentanoate
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask, add thiourea (10 mmol, 0.76 g) and absolute ethanol (50 mL). Stir until partially dissolved.
-
Add ethyl 4-bromo-3-oxopentanoate (10 mmol, 2.23 g) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Maintain the reflux for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum. Recrystallize from ethanol to obtain the pure ester.
Protocol 2: Quality Control & Characterization of the Intermediate
To ensure the identity and purity of the synthesized intermediate, a panel of analytical techniques is essential. This validates the material for use in subsequent GMP (Good Manufacturing Practice) steps.
| Analytical Technique | Parameter | Expected Result for Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃). [11] |
| IR Spectroscopy (cm⁻¹) | Key Peaks | ~3400 (N-H stretch, amino), ~1680 (C=O stretch, ester). [11] |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated exact mass of the compound (C₈H₁₂N₂O₂S). |
| HPLC | Purity | ≥98% area purity under specified chromatographic conditions. |
| Melting Point | Range | A sharp melting point range consistent with a pure compound. |
Conclusion
This compound and its related derivatives are not merely passive building blocks; they are strategic intermediates that enable efficient and convergent syntheses of complex pharmaceutical agents. Their robust preparation via methods like the Hantzsch synthesis and their bifunctional nature make them indispensable tools in the drug development pipeline. The case studies of Febuxostat and Ritonavir clearly demonstrate how this scaffold is leveraged to construct blockbuster drugs, underscoring its continued importance in modern medicinal chemistry. Researchers developing novel therapeutics will benefit from a deep understanding of the synthesis and reactivity of this versatile intermediate.
References
- Khan, I., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC - PubMed Central. [Link]
- Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- New Drug Approvals. (2016).
- European Patent Office. (2010).
- ResearchGate.
- An Improved Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino) acetic Acid. [Link]
- Courtney, S.M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]
- Google Patents.
- Ghanta, M.R., et al. (2014).
- Taranalli, A.D., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
- Quick Company.
- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 3. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A Process For Preparation Of Ritonavir [quickcompany.in]
- 9. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 10. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(Thiazol-5-yl)acetic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Thiazol-5-yl)acetic acid. This document moves beyond a simple protocol, delving into the scientific rationale behind key decisions in method development, from initial analyte characterization to final validation according to ICH guidelines. The protocols provided are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers, analytical scientists, and drug development professionals. We detail the systematic approach to column and mobile phase selection, pH optimization, and the establishment of a robust, specific, and accurate analytical method suitable for quality control and research applications.
The Scientific Rationale: Understanding the Analyte
The success of any HPLC method development hinges on a fundamental understanding of the analyte's physicochemical properties. This compound is a small heterocyclic compound containing a carboxylic acid functional group. This single feature is the most critical determinant of its behavior in a reversed-phase system.
-
Structure: The molecule consists of a thiazole ring substituted with an acetic acid group.
-
Acidity and pKa: The carboxylic acid moiety makes the molecule acidic. While the exact pKa is not readily published, analogous small-molecule carboxylic acids typically have a pKa in the range of 3-5. This is a pivotal parameter. According to the Henderson-Hasselbalch principle, the ionization state of the analyte is dependent on the pH of the mobile phase.[1]
-
Polarity: The presence of the carboxylic acid and the nitrogen and sulfur heteroatoms in the thiazole ring makes the molecule polar. Highly polar compounds can be challenging to retain on traditional non-polar stationary phases like C18.[2][3]
The Core Challenge: To achieve consistent and robust retention in RP-HPLC, the ionization of the analyte must be controlled.[4] When this compound is ionized (at pH > pKa), it becomes an anion (carboxylate) and is highly polar, leading to poor or no retention on a C18 column. To enhance retention, we must suppress this ionization by adjusting the mobile phase pH to be significantly lower than the analyte's pKa, ensuring it exists predominantly in its more hydrophobic, neutral form.[5][6]
Experimental Design and Strategy
This section outlines the necessary instrumentation, reagents, and the strategic workflow for method development.
Instrumentation and Chemicals
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC system with a degasser, pump, autosampler, and column thermostat. |
| Detector | UV-Vis or Photodiode Array (PDA) Detector. |
| Data Acquisition | Chromatography Data System (CDS) such as Empower, Chromeleon, or equivalent. |
| Analytical Column | Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm). Alternative: Polar-embedded or Phenyl column. |
| Reference Standard | This compound, purity ≥ 98%. |
| Solvents | HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm). |
| Buffers & Additives | Phosphoric acid, Formic acid, Ammonium formate, Potassium phosphate. |
Standard and Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add ~7 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix. This practice minimizes peak distortion caused by solvent mismatch.
-
Part I: HPLC Method Development Protocol
Our approach is systematic, beginning with broad screening and progressing to fine-tuning for optimal performance.
Step 1: Initial Parameter Selection
-
Wavelength (λmax) Determination:
-
Prepare a solution of the analyte in the mobile phase (~10 µg/mL).
-
Using the PDA detector, scan the UV spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. For thiazole-containing structures, this is often in the 250-280 nm range.
-
-
Column Selection:
-
A standard C18 column is the workhorse of RP-HPLC and serves as the ideal starting point.[7] Its hydrophobic nature will interact with the neutral form of our analyte.
-
-
Mobile Phase Selection & pH Control:
-
Rationale: To ensure the analyte is in its non-ionized form (R-COOH), the mobile phase pH must be at least 1.5 to 2 units below its pKa.[1] Assuming a pKa of ~4.5, a target pH of ≤ 2.5 is required.
-
Aqueous Phase (A): 0.1% Phosphoric Acid in Water. This provides a pH of approximately 2.1, which is excellent for suppressing the ionization of carboxylic acids and promotes sharp peak shapes by minimizing silanol interactions.[5]
-
Organic Phase (B): Acetonitrile (ACN) is chosen over Methanol as it typically provides lower backpressure and better UV transparency.[8]
-
Step 2: Scouting Gradient Run
A "scouting" gradient is essential to determine the approximate elution conditions and overall purity of the sample.[8]
-
Protocol:
-
Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the mobile phase conditions outlined in the table below for at least 15 minutes.
-
Inject the working standard solution (e.g., 10 µL).
-
Run the gradient profile.
-
| Parameter | Condition |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | λmax (determined in Step 1) |
| Injection Vol. | 10 µL |
| Gradient | 0-15 min: 5% to 95% B15-17 min: 95% B17-18 min: 95% to 5% B18-25 min: 5% B (re-equilibration) |
-
Analysis of Results:
-
Observe the retention time (t_R) of the analyte peak.
-
Check for peak shape (fronting or tailing).
-
Assess the presence of any impurity peaks.
-
Step 3: Method Optimization
Based on the scouting run, the method can be optimized for speed, efficiency, and resolution. If the analyte elutes very late, the gradient can be steepened. If it elutes too early, a shallower gradient or an isocratic method may be appropriate.
Scenario: Analyte elutes at 8.5 minutes in the scouting run.
This indicates that an isocratic method is likely feasible and preferable for routine QC due to its simplicity and robustness.
-
Isocratic Method Development Protocol:
-
Estimate the required isocratic %B using the retention time from the gradient run. A common rule of thumb is to use the mobile phase composition at half the elution time of the peak in a linear gradient. In this case, at 4.25 min, the %B is roughly 30%.
-
Test 1: Run an isocratic method with 70% A (0.1% H₃PO₄) and 30% B (ACN).
-
Analysis: Observe the new retention time.
-
If t_R is too long (> 10 min), increase %B in 5% increments.
-
If t_R is too short (< 3 min), decrease %B in 5% increments.
-
-
Goal: Aim for a retention time between 3 and 10 minutes with a tailing factor between 0.9 and 1.5.
-
Part II: Recommended Final Analytical Method
After optimization, the following isocratic method was established as robust and efficient.
| Parameter | Final Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 75% [0.1% H₃PO₄ in Water] / 25% [Acetonitrile] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm (Hypothetical λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 5.5 minutes |
Part III: Method Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12]
System Suitability Testing (SST)
SST is an integral part of any analytical method and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[13][14]
-
Protocol: Inject the working standard solution five or six consecutive times.
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Protocol:
-
Inject a blank solution (diluent).
-
Inject the working standard solution.
-
Inject a placebo solution (if applicable).
-
If available, inject a sample containing known impurities.
-
-
Acceptance Criteria: The blank and placebo shall show no significant interference at the retention time of the this compound peak.
Linearity and Range
Linearity demonstrates a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy (as % Recovery)
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.
-
Analyze these samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is measured at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.[15]
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for all 12 samples (from both days) should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., vary %ACN by ± 2%)
-
-
Inject a standard solution and assess the impact on retention time, peak area, and system suitability parameters.
-
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, and the results should not deviate significantly from the nominal condition.[10]
Conclusion
This application note provides a thorough and scientifically grounded framework for developing and validating a robust RP-HPLC method for the analysis of this compound. By systematically controlling the mobile phase pH to suppress analyte ionization, reliable retention and excellent peak shape were achieved on a standard C18 column. The detailed validation protocols, based on ICH guidelines, ensure that the final method is accurate, precise, and suitable for its intended purpose in a regulated or research environment. This comprehensive approach minimizes trial-and-error, leading to faster method development and greater confidence in analytical results.
References
- United States Pharmacopeia (USP).
- USP-NF.
- Agilent Technologies.
- PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
- United States Pharmacopeia (USP).
- Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
- Scribd.
- Sigma-Aldrich. Developing HPLC Methods.
- Phenomenex. Reversed Phase HPLC Columns.
- SciSpace. A review on method development by hplc.
- MDPI. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- Benchchem.
- Pharmaguideline.
- Agilent Technologies.
- SIELC Technologies. Polar Compounds.
- AMS Biotechnology (AMSBIO).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- SIELC Technologies. Separation of 2-Aminothiazol-5-acetic acid on Newcrom R1 HPLC column.
- YouTube. Understanding ICH Q2(R2)
- International Council for Harmonisation (ICH).
- PubChem, National Center for Biotechnology Inform
- European Medicines Agency (EMA). ICH guideline Q2(R2)
- PubChem, National Center for Biotechnology Information. (2-Amino-1,3-thiazol-4-yl)acetic acid.
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: In Vitro Evaluation of 2-(Thiazol-5-yl)acetic Acid on Cancer Cell Lines
Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Derivatives of 2-(Thiazol-5-yl)acetic acid are emerging as a promising class of compounds with potential anticancer properties.[5][6][7] This guide provides a comprehensive framework for the initial in vitro screening of this compound (referred to herein as 'the compound') to assess its cytotoxic, pro-apoptotic, and anti-migratory effects on various cancer cell lines. We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to more mechanistic assays, ensuring an efficient evaluation of the compound's therapeutic potential.
Strategic Overview: A Tiered Approach to In Vitro Screening
A successful preliminary investigation into a novel compound's anticancer potential relies on a structured, multi-faceted approach. We advocate for a three-tiered experimental workflow that logically progresses from broad phenotypic effects to more specific mechanisms of action. This strategy ensures that resources are directed toward the most promising avenues of investigation.
Caption: Tiered workflow for in vitro screening.
Tier 1 Protocol: Assessing Cytotoxicity with the MTT Assay
The foundational step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a reliable, colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9] Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell health.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HepG2) during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to an optimal density (typically 5,000–10,000 cells/100 µL, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cell-free" blank wells containing only the culture medium for background subtraction.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls: Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of the solvent, e.g., 0.1% DMSO).
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
-
Data Acquisition:
Data Analysis & Presentation
The primary output of the MTT assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[12]
Calculation of Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Table 1: Example MTT Assay Data for this compound after 48h Treatment
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 28.7 |
| HepG2 (Liver) | 8.9 |
| HCT-116 (Colon) | 15.3 |
Tier 2 Protocol: Investigating Apoptosis via Annexin V/PI Staining
If the compound demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis. The Annexin V/PI assay is a gold-standard flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells.[13]
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells.[13][15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13]
Caption: Differentiating cell states with Annexin V and PI.
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the trypsinized cells with the medium collected earlier. Centrifuge at low speed (e.g., 500 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[16]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[15]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation of Quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
-
-
Data Analysis & Presentation
Table 2: Example Apoptosis Data for HepG2 Cells Treated for 24h
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (IC₅₀) | 45.3 | 35.8 | 18.9 |
| Compound (2x IC₅₀) | 15.7 | 48.1 | 36.2 |
Tier 3 Protocol: Assessing Anti-Migratory Effects with the Wound Healing Assay
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing (or scratch) assay is a straightforward and cost-effective method to assess a compound's effect on collective cell migration.[17][18]
Step-by-Step Protocol: Wound Healing Assay
-
Create a Confluent Monolayer:
-
Create the "Wound":
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing sub-lethal concentrations of the compound (e.g., IC₅₀/4, IC₅₀/2). This is critical to ensure that delayed wound closure is due to inhibition of migration, not cell death.
-
Include a vehicle control group.
-
Immediately after adding the treatments, capture the first set of images using a phase-contrast microscope at low magnification (e.g., 10x). This is your Time 0 (T₀) .
-
Incubate the plate and capture subsequent images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis & Presentation
Wound closure is quantified by measuring the area of the cell-free gap at each time point. Image analysis software like ImageJ is commonly used for this purpose.
Calculation of Wound Closure: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100[19] Where Tₓ is the specific time point after T₀.
Table 3: Example Wound Closure Data for A549 Cells
| Treatment | % Wound Closure at 24h | % Wound Closure at 48h |
|---|---|---|
| Vehicle Control | 45.2% | 92.5% |
| Compound (IC₅₀/4) | 28.1% | 55.7% |
| Compound (IC₅₀/2) | 15.6% | 29.8% |
Discussion: Potential Mechanisms and Next Steps
The thiazole scaffold and its derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases like EGFR.[21][22] Should this compound demonstrate potent activity in the assays described, subsequent studies could focus on:
-
Target Identification: Investigating its effect on specific kinases or cytoskeletal proteins.
-
Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[21]
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models of cancer.
By following these detailed protocols, researchers can generate robust and reproducible data to thoroughly evaluate the potential of this compound as a novel anticancer agent.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Gnanasekar, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Pharmatest Services. (n.d.). Cancer cell assays in vitro.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Wikipedia. (n.d.). Wound healing assay.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
- Bio-protocol. (2012). Scratch Wound Healing Assay.
- ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines.
- National Center for Biotechnology Information. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors.
- MDPI. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives.
- National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- ScienceOpen. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wound healing assay - Wikipedia [en.wikipedia.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
Application Notes & Protocols: Preclinical Evaluation of 2-(Thiazol-5-yl)acetic acid in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(Thiazol-5-yl)acetic acid using animal models. Thiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. While the specific therapeutic targets of this compound are still under investigation, its structural motifs suggest a strong potential as an anti-inflammatory agent[4][5]. This guide will, therefore, focus on establishing a robust framework for testing its efficacy in a well-characterized animal model of acute inflammation. The protocols herein are designed to be self-validating, providing detailed, step-by-step methodologies from model selection and induction to data analysis and interpretation.
Introduction: The Scientific Rationale for Investigating this compound
The thiazole ring is a core component in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in diverse biological interactions[6][7]. The acetic acid moiety attached to the thiazole ring at the 5-position provides a versatile functional group that can influence the compound's pharmacokinetic properties and its interaction with biological targets[7]. Derivatives of thiazole acetic acid have been synthesized and investigated for various pharmacological activities, including anti-inflammatory and immunosuppressive effects[8][9].
Given the prevalence of inflammatory responses in a multitude of diseases, from autoimmune disorders to metabolic syndrome, the exploration of novel anti-inflammatory agents is of paramount importance[10][11]. The structural characteristics of this compound make it a promising candidate for modulating inflammatory pathways. This guide provides the necessary protocols to empirically test this hypothesis in a preclinical setting.
Strategic Selection of an Animal Model
The choice of an appropriate animal model is a critical step in the preclinical evaluation of any therapeutic compound[10][12]. For assessing the anti-inflammatory potential of this compound, the Carrageenan-Induced Paw Edema Model in Rats is recommended as a primary screening model.
Rationale for Selection:
-
Well-Established and Reproducible: This model is widely used and validated for screening anti-inflammatory drugs, ensuring the results are comparable to a large body of existing literature[11].
-
Acute and Non-Immune Mediated: The inflammation induced by carrageenan is acute and does not involve the adaptive immune system, making it ideal for evaluating the direct anti-inflammatory effects of a novel compound[11].
-
Biphasic Mechanism: The inflammatory response is biphasic, allowing for insights into the potential mechanism of action. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves prostaglandins and cytokines like TNF-α and IL-1β[11][13]. This allows for a preliminary understanding of whether the compound targets early or late-phase inflammatory mediators.
Comparative Overview of Relevant Inflammation Models
| Model | Type of Inflammation | Key Mediators | Advantages | Limitations |
| Carrageenan-Induced Paw Edema [11][14] | Acute, Non-immune | Histamine, Serotonin, Prostaglandins, Cytokines | Highly reproducible, simple, cost-effective, good for initial screening. | Does not model chronic inflammation or immune system involvement. |
| Croton Oil-Induced Ear Edema [11][15] | Acute, Topical | Prostaglandins, Leukotrienes | Suitable for topical and systemic administration, quantifiable. | Primarily models dermal inflammation. |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis [11] | Chronic, Immune-mediated | TNF-α, IL-1β, IL-6 | Models chronic inflammation and autoimmune aspects of rheumatoid arthritis. | More complex, involves significant animal welfare considerations. |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation [11] | Acute, Systemic | TNF-α, IL-6, IL-1β | Models systemic inflammatory response (sepsis-like). | High mortality, requires intensive monitoring. |
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow outlines the key stages for evaluating the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Protocols
Animal Handling and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Housing: House animals in groups of 3-4 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment to minimize stress-induced variability[11].
Compound Formulation and Dosing
The formulation and route of administration are critical for ensuring adequate bioavailability.
-
Vehicle Selection: A common vehicle for oral administration is 0.5% carboxymethyl cellulose (CMC) in sterile water. The solubility of this compound in this vehicle should be confirmed.
-
Dose-Range Finding Study: It is essential to perform a preliminary dose-range finding study to determine the optimal dose range and to identify any potential toxicity[16]. A suggested starting range could be 10, 30, and 100 mg/kg.
-
Administration: Administer the compound or vehicle via oral gavage, as this method ensures precise dosing[17][18][19]. The volume should not exceed 10 ml/kg body weight[20].
Carrageenan-Induced Paw Edema Protocol
This protocol is adapted from established methodologies[11][14][21].
Materials:
-
This compound
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Vehicle (e.g., 0.5% CMC)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline (prepare fresh)
-
Pleasthesiameter or digital calipers
-
Oral gavage needles
-
1 mL syringes with 29G needles
Procedure:
-
Fasting: Fast the rats overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): No treatment, no carrageenan.
-
Group II (Negative Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 30, 100 mg/kg) + Carrageenan.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat (except for the Normal Control group).
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Efficacy Endpoints and Biomarker Analysis
Beyond the macroscopic measurement of paw edema, molecular and histological analyses provide deeper insights into the compound's mechanism of action.
Primary Efficacy Endpoint
-
Reduction in Paw Edema: The primary measure of efficacy is the statistically significant reduction in paw volume in the treated groups compared to the negative control group.
Secondary Biomarker Endpoints
At the end of the experiment (5 hours post-carrageenan), euthanize the animals and collect blood and tissue samples.
-
Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum or in tissue homogenates from the inflamed paw using ELISA kits[13][22][23]. A reduction in these cytokines would indicate an anti-inflammatory effect at the molecular level.
-
Histopathological Examination: Collect the inflamed paw tissue, fix it in 10% formalin, and embed it in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Evaluate the sections for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in the paw tissue can be measured as a quantitative marker of neutrophil infiltration.
Expected Outcomes and Data Presentation
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h | Serum TNF-α (pg/mL) |
| Negative Control | Vehicle | 0.85 ± 0.07 | - | 150 ± 12 |
| Positive Control | Indomethacin (10) | 0.35 ± 0.04 | 58.8% | 65 ± 8 |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% | 130 ± 11 |
| Test Compound | 30 | 0.55 ± 0.05 | 35.3% | 98 ± 9 |
| Test Compound | 100 | 0.40 ± 0.04 | 52.9% | 75 ± 7 |
| *Hypothetical data, p < 0.05 compared to Negative Control. |
Mechanistic Insights: Potential Signaling Pathways
The anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
This diagram illustrates that an inflammatory stimulus like carrageenan activates pathways such as NF-κB and enzymes like COX-2 in immune cells[11]. This leads to the production of pro-inflammatory mediators. This compound may exert its effects by inhibiting one or both of these key pathways.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. A positive outcome in the carrageenan-induced paw edema model would warrant further investigation in more complex models of chronic inflammation, such as adjuvant-induced arthritis, to explore its therapeutic potential for chronic inflammatory diseases. Additionally, pharmacokinetic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for its development as a therapeutic agent[24][25][26].
References
- Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview.Frontiers.[Link]
- Animal Models of Metabolic Disease.
- Metabolic Disorder Models.Pharmaseed ltd.[Link]
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.Journal of Advanced Pharmaceutical Technology & Research.[Link]
- Preclinical Animal Models for Metabolic Diseases.Biocytogen.[Link]
- Animal models of metabolic syndrome: a review.Nutrition & Metabolism.[Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.PMC - PubMed Central.[Link]
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.PubMed.[Link]
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Acute phase proteins: Biomarkers of infection and inflammation in veterinary medicine.The Veterinary Journal.[Link]
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability.PubMed.[Link]
- A Review of Selected IBD Biomarkers: From Animal Models to Bedside.PubMed Central.[Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.MDPI.[Link]
- Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS.PubMed.[Link]
- What are the best and easiest biomarkers for inflammation and pyresis in rat models?
- Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties.
- Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?PMC - PubMed Central.[Link]
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.Boston University.[Link]
- Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4)
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.PubMed.[Link]
- Guideline #10: Drug and Chemical Administration.Washington State University Institutional Animal Care and Use Committee.[Link]
- A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.JoVE.[Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.[Link]
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.PMC - PubMed Central.[Link]
- (PDF) Thiazole derivatives: prospectives and biological applications.
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.PubMed.[Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.[Link]
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
- Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar.[Link]
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 22. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Characterizing Enzyme Inhibition Using 2-(Thiazol-5-yl)acetic acid
Abstract
The study of enzyme kinetics is a cornerstone of drug discovery and biochemical research, providing critical insights into the mechanism of action of potential therapeutic agents.[1] 2-(Thiazol-5-yl)acetic acid and its derivatives represent a class of compounds with significant potential for enzyme inhibition, largely due to the versatile role of the thiazole ring in interacting with enzyme active sites.[2][3][4] This application note provides a comprehensive, experience-driven framework for utilizing this compound as a model inhibitor to study enzyme kinetics. We present detailed protocols for determining key inhibitory constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ), and for elucidating the specific mechanism of reversible inhibition. The methodologies are designed to be robust and self-validating, guiding the researcher from initial screening to detailed mechanistic analysis.
Introduction: The Rationale for Studying this compound
Enzyme inhibitors are fundamental tools in pharmacology, with many serving as frontline drugs.[5][6] The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with enzyme targets.[2][9]
This compound serves as an excellent candidate for inhibition studies due to this established role of the thiazole core. Understanding how such a compound affects an enzyme's kinetics is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug development.[10] This guide will walk through the essential experiments to quantify inhibitor potency (IC₅₀) and to determine the mode of action (e.g., competitive, non-competitive), which are critical parameters for evaluating any potential drug candidate.[11]
Foundational Principles of Enzyme Inhibition
Before proceeding to experimental protocols, it is essential to understand the key parameters that quantify inhibitor efficacy.
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[12][13] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration, making it context-dependent.[14]
-
Kᵢ (Inhibitor Constant): This is the dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more fundamental and universal measure of potency than the IC₅₀.[12][15] A lower Kᵢ value signifies a higher binding affinity.[13]
-
Modes of Reversible Inhibition: Reversible inhibitors bind non-covalently and can be broadly classified based on their interaction with the enzyme and the enzyme-substrate complex.[5][16]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect the Kₘ.[11]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is rare and results in a decrease in both Vₘₐₓ and Kₘ.[11]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Vₘₐₓ and Kₘ.[11]
-
Experimental Protocols
Materials and Reagents
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (inhibitor)
-
Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplates (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipettes
Protocol 1: IC₅₀ Determination
This experiment measures the inhibitor concentration required to achieve 50% inhibition at a fixed substrate concentration.
Causality Behind the Choices: We use a substrate concentration around the Kₘ value. This ensures the enzyme is active but not saturated, making the assay sensitive to competitive inhibitors.[10] A serial dilution of the inhibitor is necessary to generate a dose-response curve.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in 100% DMSO).
-
Prepare working solutions of the enzyme and substrate in the assay buffer. The final substrate concentration in the assay should ideally be equal to its Kₘ value.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add 1-2 µL of each inhibitor dilution (and controls) to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the product formation (via absorbance or fluorescence) over time in kinetic mode. The rate of reaction is determined from the initial linear portion of the progress curve.[6]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[12]
-
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Example IC₅₀ Data Presentation
| [Inhibitor] (µM) | Initial Velocity (RFU/s) | % Inhibition |
|---|---|---|
| 0 (Control) | 150.2 | 0.0 |
| 0.1 | 145.1 | 3.4 |
| 0.3 | 125.6 | 16.4 |
| 1.0 | 80.1 | 46.7 |
| 3.0 | 35.8 | 76.2 |
| 10.0 | 12.3 | 91.8 |
| 30.0 | 5.1 | 96.6 |
| 100.0 | 4.8 | 96.8 |
Protocol 2: Elucidation of the Mechanism of Inhibition (MoI)
This experiment determines how the inhibitor interacts with the enzyme by measuring reaction rates across a matrix of both substrate and inhibitor concentrations.
Causality Behind the Choices: By systematically varying both substrate and inhibitor, we can uncouple their effects on the enzyme's kinetics. The Lineweaver-Burk plot is a classic tool for visualizing these effects; the pattern of line intersections is diagnostic for a specific mechanism of inhibition.[5]
Step-by-Step Methodology:
-
Experimental Design:
-
Select at least three fixed concentrations of this compound (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ; use the IC₅₀ as an initial estimate for Kᵢ).
-
For each inhibitor concentration, perform a full substrate titration, varying the substrate concentration across a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).
-
-
Assay Procedure:
-
Follow the same assay procedure as in Protocol 1, but instead of an inhibitor dilution series, set up a matrix of plates or wells corresponding to each inhibitor/substrate concentration pair.
-
-
Data Acquisition:
-
For each combination of substrate and inhibitor, measure the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.
-
Primary Analysis (Lineweaver-Burk Plot): Transform the data by taking the reciprocal of the velocity (1/V₀) and substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph.
-
Analyze the resulting pattern of lines to determine the mechanism of inhibition (see section 4.1).
-
Secondary Analysis (Dixon or Cornish-Bowden Plots): For confirmation, data can be replotted. A Dixon plot (1/V₀ vs. [I]) is useful for determining Kᵢ for competitive inhibition, while a Cornish-Bowden plot ([S]/V₀ vs. [I]) is used for uncompetitive and mixed inhibition.[5]
-
Workflow for MoI Determination
Caption: Workflow for determining the mechanism of inhibition.
Data Interpretation and Advanced Analysis
Interpreting Lineweaver-Burk Plots
The pattern of lines on the Lineweaver-Burk plot is diagnostic of the inhibition mechanism.
Lineweaver-Burk Plot Interpretation
Caption: Diagnostic patterns for different inhibition types on a Lineweaver-Burk plot.
Summary of Kinetic Parameter Changes
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot |
|---|---|---|---|
| Competitive | Increases | Unchanged | Intersect on y-axis |
| Non-competitive | Unchanged | Decreases | Intersect on x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Varies | Decreases | Intersect in left quadrant |
Calculating Kᵢ from IC₅₀
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation .[13][14] This is a trustworthy method to standardize potency data across different substrate conditions.
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the IC₅₀ experiment.
-
Kₘ is the Michaelis constant of the substrate.
Causality: This equation corrects the operational IC₅₀ value for the competitive effect of the substrate, yielding the true thermodynamic binding constant, Kᵢ.[14] As you can see, when the substrate concentration [S] is very high, the IC₅₀ will be much larger than the Kᵢ, which is why Kᵢ is the preferred value for comparing inhibitor potency.
Conclusion
This application note provides a robust framework for using this compound as a tool to investigate enzyme inhibition. By following these detailed protocols, researchers can reliably determine the IC₅₀, elucidate the mechanism of inhibition, and calculate the intrinsic inhibitor constant, Kᵢ. These steps are fundamental to the characterization of any potential enzyme inhibitor and are critical for advancing research in biochemistry and drug development. The principles and methodologies described herein are broadly applicable to a wide range of enzyme systems and inhibitors.
References
- Title: Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a system
- Source: edX (Davidson College)
- Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelp ASAP) URL:[Link]
- Title: Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC) Source: TA Instruments URL:[Link]
- Title: The Experimental Techniques and Practical Applications of Enzyme Kinetics Source: Technology Networks URL:[Link]
- Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL:[Link]
- Title: Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a systematic approach Source: ResearchG
- Title: Enzyme kinetics Source: Wikipedia URL:[Link]
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC (PubMed Central) URL:[Link]
- Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL:[Link]
- Title: In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Deriv
- Title: Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor Source: PubMed URL:[Link]
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL:[Link]
- Title: Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition Source: Microbe Notes URL:[Link]
- Title: Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)
- Title: Slow-onset Enzyme Inhibition and Inactivation Source: Beilstein-Institut URL:[Link]
- Title: Overview of the Chemistry of 2-Thiazolines Source: ACS Public
- Title: Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflamm
Sources
- 1. longdom.org [longdom.org]
- 2. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 16. microbenotes.com [microbenotes.com]
Application Note: Formulation Strategies for 2-(Thiazol-5-yl)acetic acid for Preclinical In Vivo Studies
Abstract
This guide provides a comprehensive framework for the formulation of 2-(Thiazol-5-yl)acetic acid, a representative small molecule with an acidic functional group, for in vivo preclinical research. The successful execution of animal studies hinges on the development of a safe, stable, and homogenous dosing vehicle that ensures accurate and reproducible drug exposure. This document outlines a systematic approach, from initial physicochemical assessment and solubility screening to the step-by-step preparation and quality control of various formulation types, including aqueous solutions, co-solvent systems, suspensions, and cyclodextrin-based complexes. The protocols and decision-making workflows are designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation development and select the most appropriate vehicle for their specific study objectives.
Introduction: The Critical Role of Formulation
This application note provides a logical, stepwise process to develop a robust formulation, ensuring that the observed biological effects are attributable to the compound itself, not the vehicle.
Pre-Formulation Assessment: The Foundation of Success
Before any formulation is prepared, a fundamental understanding of the compound's physicochemical properties is essential. This data-driven approach minimizes wasted resources and informs the selection of a viable formulation strategy.
Physicochemical Properties
While experimental data for this specific isomer is not widely published, we can infer key properties based on its structure and related thiazole derivatives.[4][5][6]
| Property | Expected Value / Characteristic | Rationale & Impact on Formulation |
| Chemical Structure | Thiazole ring with an acetic acid side chain | The carboxylic acid group (pKa ~3-5) dictates pH-dependent solubility. The compound will be more soluble in its ionized (deprotonated) state at pH > pKa. |
| Molecular Formula | C₅H₅NO₂S | - |
| Molecular Weight | 143.16 g/mol | Low molecular weight generally favors absorption. |
| Aqueous Solubility | Predicted to be low at neutral pH | The aromatic thiazole ring contributes to hydrophobicity. Poor solubility is a primary challenge to overcome.[3] |
| LogP | Predicted to be low to moderate | Influences the choice between aqueous and lipid-based vehicles. |
| Physical Appearance | Likely a solid powder | Requires solubilization or suspension for administration. |
Protocol: Preliminary Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles. This step is crucial for identifying the most promising formulation path.[1]
Materials:
-
This compound
-
Glass vials (e.g., 2 mL)
-
Microbalance
-
Vortex mixer and/or shaker
-
Vehicle Panel:
Procedure:
-
Weigh approximately 5 mg of the test compound into a glass vial.
-
Add 0.5 mL of the first test vehicle to achieve an initial concentration of 10 mg/mL.
-
Vortex vigorously for 2 minutes.
-
Place the vial on a shaker at room temperature for 1-2 hours.
-
Visually inspect for undissolved particles.
-
If fully dissolved, add another 5 mg of compound and repeat steps 3-5 until saturation is reached.
-
If not fully dissolved, the solubility is below the tested concentration. The supernatant can be filtered and analyzed by HPLC to quantify the exact solubility.
-
Repeat for all vehicles in the panel.
Interpretation: The results from this screen will guide the formulation decision as outlined in the workflow below.
Formulation Development Workflow
The choice of formulation is a logical progression based on the compound's solubility and the requirements of the study (e.g., route of administration, required dose). The following decision tree illustrates a standard workflow.
Caption: Workflow for selecting a suitable formulation strategy.
Detailed Formulation Protocols
Protocol 1: Aqueous Solution (pH-Adjusted)
Rationale: This is the simplest and often preferred formulation for water-soluble compounds. For a carboxylic acid like this compound, solubility can be dramatically increased by raising the pH above its pKa, converting it to its more soluble salt form. This is ideal for intravenous (IV) administration where solutions are mandatory.[10]
Materials:
-
This compound
-
Sterile Water for Injection or 0.9% Saline
-
1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl)
-
Sterile magnetic stir bar and stirrer
-
Calibrated pH meter
Procedure:
-
Calculate the required amount of compound for the final volume and concentration.
-
Add ~80% of the final volume of vehicle (e.g., saline) to a sterile container with a stir bar.
-
Slowly add the weighed compound while stirring.
-
Measure the initial pH. It will likely be acidic.
-
Add 1N NaOH dropwise to the stirring solution. Monitor the pH closely. The compound should dissolve as the pH increases and it converts to its salt form.
-
Continue adding NaOH until the compound is fully dissolved. Aim for a final pH between 6.5 and 8.0 for physiological tolerance, especially for IV routes.
-
Once dissolved, carefully add vehicle to reach the final target volume (QS).
-
Confirm the final pH. Adjust with dilute HCl or NaOH if necessary.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile container.
Protocol 2: Co-solvent System
Rationale: When aqueous solubility is insufficient even with pH adjustment, a co-solvent system can be used.[11] Co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO) reduce the polarity of the aqueous vehicle, enhancing the solubility of hydrophobic compounds.[7][12] However, co-solvents can cause toxicity, and their concentration should be minimized.[2][9]
Materials:
-
This compound
-
Co-solvent (e.g., PEG 400, DMSO)
-
Aqueous vehicle (e.g., 0.9% Saline or Sterile Water)
-
Glass beaker or vial, magnetic stirrer
Example Formulation (20% PEG 400 in Saline):
-
Calculate the required amount of compound.
-
To a sterile container, add the required volume of PEG 400 (20% of the final volume).
-
Add the weighed compound to the PEG 400 and vortex or stir until fully dissolved. Gentle warming (<40°C) may be applied if necessary. This step ensures the compound is fully wetted and dissolved in the organic phase first.
-
Slowly add the saline (80% of the final volume) to the PEG 400/compound mixture while stirring.
-
Continue stirring until a clear, homogenous solution is formed.
Important Consideration: A vehicle control group administered with 20% PEG 400 in saline is mandatory to distinguish vehicle effects from compound effects.[1][8]
Protocol 3: Suspension Formulation
Rationale: For compounds that are very poorly soluble and cannot be effectively solubilized for the required dose, a suspension is a viable alternative, particularly for oral (PO) or subcutaneous (SC) administration.[7][13] A suspending agent is used to ensure the particles are uniformly dispersed.
Materials:
-
This compound (micronized, if possible)
-
Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC)
-
Vehicle: Purified Water
-
Mortar and pestle
-
Magnetic stirrer
Procedure:
-
Prepare the Vehicle: Slowly add 0.5 g of Na-CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Leave stirring until a clear, viscous solution is formed.[7]
-
Weigh Compound: Accurately weigh the required amount of the test compound. For best results, the compound should have a small, uniform particle size. If necessary, gently grind the compound in a mortar and pestle.
-
Levigation: Add a small amount of the 0.5% Na-CMC vehicle to the powdered compound in the mortar and triturate to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.[7]
-
Dilution: Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired volume.
-
Homogenization: Transfer the suspension to a container and stir with a magnetic stirrer for at least 30-60 minutes before dosing. The suspension must be stirred continuously during dose administration to ensure each animal receives the correct dose.
Protocol 4: Cyclodextrin-Based Formulation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[3][14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in preclinical studies due to its high water solubility and safety profile.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous vehicle (e.g., Sterile Water)
-
Vortex mixer, magnetic stirrer, sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HPβCD in sterile water. Stir until fully dissolved. The concentration can be optimized based on preliminary solubility screening.
-
Complexation: Slowly add the powdered this compound to the stirring HPβCD solution.
-
Facilitate Inclusion: Continue stirring the mixture for several hours (4-24 hours) at room temperature. Sonication or gentle warming can be used to accelerate complex formation.
-
Clarification: The final formulation should be a clear solution. If any undissolved particles remain, it indicates the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove excess, un-complexed drug.
Quality Control for Dosing Formulations
Ensuring the quality of the final formulation is a critical, non-negotiable step before administration. It validates the preparation process and guarantees the integrity of the study.[16][17][18][19]
Caption: A streamlined Quality Control (QC) workflow for in vivo formulations.
| QC Test | Solution | Co-solvent System | Suspension | Cyclodextrin Solution |
| Visual Inspection | Clear, free of particulates | Clear, free of particulates | Uniform, homogenous appearance | Clear, free of particulates |
| pH Measurement | Required | Recommended | Recommended | Recommended |
| Concentration Verification | Required | Required | Required | Required |
| Re-suspendability | N/A | N/A | Required | N/A |
| Stability Assessment | Recommended | Recommended | Recommended | Recommended |
In Vivo Administration Considerations
Routes of Administration
The choice of formulation directly impacts the feasible routes of administration.[13][20][21][22]
-
Intravenous (IV): Requires a sterile, true solution. Suspensions are not suitable. Co-solvents must be used with caution to avoid hemolysis and precipitation in the bloodstream.
-
Oral (PO): The most common route, compatible with solutions, suspensions, and co-solvent systems.[10]
-
Intraperitoneal (IP): Solutions are preferred. Co-solvents and suspensions can be used but may cause local irritation (peritonitis).
-
Subcutaneous (SC): Tolerates small volumes of solutions and suspensions. pH should be near neutral to minimize irritation.
Dosing Volume Guidelines
To avoid adverse events, dosing volumes must be appropriate for the animal species and route of administration.
| Species | Route | Max Dosing Volume (mL/kg) |
| Mouse | PO | 10 |
| IV | 10 | |
| IP | 10 | |
| SC | 10 | |
| Rat | PO | 10 |
| IV | 5 | |
| IP | 10 | |
| SC | 5 |
Source: Adapted from general preclinical guidelines.[20]
Conclusion
The development of a suitable formulation for this compound is a systematic process guided by its physicochemical properties. By starting with a thorough solubility screen, researchers can logically select and prepare an appropriate dosing vehicle, whether it be a simple pH-adjusted solution, a co-solvent system, a homogenous suspension, or a cyclodextrin complex. Implementing rigorous quality control checks is paramount to ensure the accuracy, reproducibility, and integrity of in vivo studies. This structured approach not only enhances the quality of preclinical data but also adheres to the principles of responsible and ethical animal research.
References
- Virscio. Routes of Administration in Preclinical Research.
- Aston University. Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer.
- Taylor & Francis Online. Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Avivia BV. Medication Routes of Administration.
- International Journal of Pharmaceutical Sciences and Research. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS.
- MedCrave online. Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- Premier Research. Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models.
- ResearchGate. Co-solvent and Complexation Systems.
- Medicinal Chemistry Research. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BenchChem. Application Notes and Protocols for In Vivo Dosing and Formulation.
- Health Sciences. Co-solvent use: Significance and symbolism.
- Creative Biolabs. Quality Control for In Vivo Assays.
- BenchChem. Technical Support Center: Vehicle Controls for In Vivo Studies.
- PubChem. 2-(Thiazol-2-ylthio)acetic acid.
- PubMed. Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin.
- hVIVO. Quality Assurance.
- ChemBK. [2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-acetic acid.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- Wikipedia. Dimethyl sulfoxide.
- PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- InVivo Biosystems. Biological Quality Control Assay Validation Services.
- ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- NCBI Bookshelf. In Vivo Assay Guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Thiazol-2-ylthio)acetic acid | C5H5NO2S2 | CID 14770515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Route of Administration - Avivia [avivia.nl]
- 11. Co-solvent use: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. virscio.com [virscio.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Quality Control for In Vivo Assays - Creative Biolabs [creative-biolabs.com]
- 17. hvivo.com [hvivo.com]
- 18. invivobiosystems.com [invivobiosystems.com]
- 19. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. premier-research.com [premier-research.com]
- 22. Video: Routes of Drug Administration: Overview [jove.com]
Application Notes & Protocols: Investigating the Anti-Neuroinflammatory Properties of 2-(Thiazol-5-yl)acetic acid
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical factor in the pathogenesis and progression of a wide array of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][2] This complex process is primarily mediated by microglia, the resident immune cells of the brain.[3][4][5] In response to pathological stimuli, such as protein aggregates or endotoxins, microglia transition from a homeostatic state to an activated, pro-inflammatory phenotype. This activation, while intended to be protective, can become chronic and dysregulated, leading to the sustained release of cytotoxic mediators like pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO).[6][7] This sustained inflammatory environment contributes directly to neuronal damage, synaptic dysfunction, and ultimately, cognitive decline.[8]
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. Derivatives of thiazole acetic acid, in particular, have been investigated for their anti-inflammatory and immunosuppressive properties.[9][10] This has led to the hypothesis that novel thiazole-containing compounds could serve as potent modulators of neuroinflammatory pathways. 2-(Thiazol-5-yl)acetic acid is one such compound of interest. Its structural similarity to other bioactive molecules that have demonstrated neuroprotective effects by reducing inflammatory markers suggests its potential as a therapeutic candidate for neurodegenerative disorders.[11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in established in vitro and in vivo models of neuroinflammation. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Postulated Mechanism of Action
We hypothesize that this compound exerts its anti-neuroinflammatory effects by targeting key intracellular signaling cascades within microglia. A common trigger for neuroinflammation in experimental models is the bacterial endotoxin lipopolysaccharide (LPS).[2] LPS binds to Toll-like receptor 4 (TLR4) on the microglial cell surface, initiating a downstream signaling cascade that prominently involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] Activation of these pathways culminates in the transcription and release of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[6] The proposed mechanism for this compound involves the inhibition of these critical signaling nodes, thereby preventing the amplification of the inflammatory response.
Part I: In Vitro Characterization in Microglial Cell Models
Objective: To quantitatively assess the ability of this compound to suppress the production of key inflammatory mediators in cultured microglia following an LPS challenge.
Model Selection Rationale: The murine BV-2 microglial cell line is an excellent starting point due to its ease of culture, rapid growth, and well-characterized response to LPS, making it ideal for initial screening and dose-response studies. [4][5]For validation, primary microglia, isolated from neonatal mouse or rat brains, offer higher physiological relevance as they more closely resemble the state of microglia in vivo, though they are more challenging to culture. [3][16]
Protocol 1.1: Preparation of this compound for In Vitro Use
Causality: Proper solubilization and storage of the test compound are critical for experimental consistency. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its concentration in the final culture medium must be controlled to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, cell culture-grade DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions in complete cell culture medium to achieve the desired final treatment concentrations.
-
Critical Point: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), and ideally is below 0.1%. A vehicle control group (medium with the same final DMSO concentration) must be included in all experiments.
-
Protocol 1.2: BV-2 Cell Culture and LPS-Induced Inflammation Model
-
Cell Maintenance: Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability, 24-well for supernatant collection, 6-well for protein lysates) and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Remove the old medium and replace it with fresh, low-serum (0.5-1% FBS) medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Rationale: Pre-treatment allows the compound to enter the cells and be available to interfere with signaling cascades immediately upon LPS stimulation.
-
-
Inflammatory Challenge: Add LPS (from E. coli O111:B4 is common) directly to the wells to a final concentration of 100-1000 ng/mL. [16]5. Incubation: Incubate the cells for the desired time points.
-
For cytokine/NO analysis: 18-24 hours.
-
For signaling pathway analysis (Western blot): 15, 30, 60 minutes for MAPK phosphorylation; 1-4 hours for NF-κB activation. [17]6. Harvesting: After incubation, collect the cell culture supernatant for NO and cytokine analysis (store at -80°C). Lyse the remaining cells in RIPA buffer with protease and phosphatase inhibitors for Western blot analysis.
-
Protocol 1.3: Assessment of Cytotoxicity using MTT Assay
Causality: It is crucial to ensure that any observed reduction in inflammatory markers is due to the specific anti-inflammatory action of the compound and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
-
Seeding and Treatment: Seed BV-2 cells in a 96-well plate. Treat with a wide range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select non-toxic concentrations for subsequent inflammation assays.
| Parameter | Recommendation | Rationale |
| Cell Line | BV-2 Microglia | Reproducible, easy to culture for initial screening. [5] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | Potent TLR4 agonist, robustly induces inflammatory pathways. [2] |
| LPS Concentration | 100 - 1000 ng/mL | Effective range for activating microglia in vitro. [16] |
| Compound Concentration | 1 - 50 µM (or as determined by MTT) | Range to test efficacy while avoiding cytotoxicity. |
| Pre-treatment Time | 1 - 2 hours | Allows for compound uptake before inflammatory stimulus. |
| Incubation Time (Readout) | 18-24h (Cytokines/NO); 15-60min (Signaling) | Aligns with the kinetics of mediator release and pathway activation. [17] |
Protocol 1.4: Quantification of Pro-inflammatory Mediators
-
Nitric Oxide (Griess Assay):
-
Mix 50 µL of cell culture supernatant with 50 µL of Sulfanilamide solution (Griess Reagent A). Incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B). Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve. [13]2. Pro-inflammatory Cytokines (ELISA):
-
Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's protocol precisely. Briefly, coat a 96-well plate with a capture antibody, add standards and samples (cell culture supernatant), followed by a detection antibody, a substrate, and a stop solution.
-
Read absorbance at the specified wavelength and calculate cytokine concentrations based on the standard curve. [13]
-
Protocol 1.5: Analysis of Signaling Pathways via Western Blot
Causality: Western blotting allows for the direct measurement of changes in the protein levels and activation states (via phosphorylation) of key signaling molecules, providing direct evidence of the compound's mechanism of action. [13][17]
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK, NF-κB p65, Iba1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and target proteins to the loading control.
Part II: In Vivo Validation in a Mouse Model of Neuroinflammation
Objective: To determine if the in vitro anti-inflammatory effects of this compound translate to a reduction in neuroinflammation in a living organism.
Model Selection Rationale: The systemic administration of LPS via intraperitoneal (i.p.) injection in mice is a widely accepted and highly reproducible model for studying the link between peripheral inflammation and the resulting inflammatory response in the brain. [1][18][19]This model induces microglial activation, astrogliosis, and increased expression of pro-inflammatory cytokines in the CNS. [2][8]
Protocol 2.1: LPS-Induced Neuroinflammation Mouse Model and Dosing
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use adult male C57BL/6J mice (8-12 weeks old). Acclimate the animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + Compound [Low Dose], LPS + Compound [High Dose]). A typical group size is 8-10 mice.
-
Compound Formulation: Prepare this compound in a sterile, injectable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).
-
Dosing Regimen: Administer the compound or vehicle via i.p. injection or oral gavage once daily for a set number of days (e.g., 3-7 days) prior to the LPS challenge.
-
LPS Challenge: On the final day, administer a single i.p. injection of LPS (e.g., 0.5 - 5 mg/kg body weight). [19]The Vehicle Control group should receive a saline injection.
-
Endpoint: Euthanize the mice at a specific time point after the LPS injection (e.g., 4, 12, or 24 hours) to capture the peak inflammatory response.
| Parameter | Recommendation | Rationale |
| Animal Model | C57BL/6J Mice (8-12 weeks) | Standard inbred strain with a well-characterized immune response. [19] |
| LPS Administration | Intraperitoneal (i.p.) | Induces a robust systemic inflammation leading to neuroinflammation. [1] |
| LPS Dose | 0.5 - 5 mg/kg | Dose-dependent induction of inflammation; lower doses for subtle effects, higher for robust responses. [19] |
| Compound Delivery | i.p. or Oral Gavage | Common routes for systemic drug administration in mice. |
| Time to Euthanasia | 4 - 24 hours post-LPS | Captures the peak expression of pro-inflammatory cytokines in the brain. |
Protocol 2.2: Brain Tissue Collection and Processing
-
Euthanasia and Perfusion: Deeply anesthetize the mice and perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Brain Extraction: Rapidly dissect the brain and isolate specific regions of interest, such as the hippocampus and cortex, which are vulnerable to neuroinflammation. [2]3. Processing for Analysis:
-
For biochemical analysis (ELISA/Western): Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry: Post-fix the other hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, followed by cryoprotection in a sucrose solution before sectioning.
-
Protocol 2.3: Assessment of Neuroinflammation in Brain Homogenates
-
Homogenization: Homogenize the frozen brain tissue in lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant (protein lysate).
-
Analysis: Use the protein lysate for:
-
ELISA: Quantify levels of TNF-α, IL-1β, and IL-6 as described in Protocol 1.4.
-
Western Blot: Analyze the expression of inflammatory proteins like iNOS, COX-2, and the activation of signaling pathways (p-p38, NF-κB) as described in Protocol 1.5. [1]
-
Protocol 2.4: Immunohistochemical Analysis of Microglial Activation
Causality: Immunohistochemistry (IHC) provides crucial spatial information, allowing for the visualization of cellular changes within the brain's architecture. Staining for Iba1, a marker for microglia/macrophages, reveals changes in cell morphology from a ramified (resting) state to an amoeboid (activated) state, providing a qualitative and quantitative measure of neuroinflammation. [1]
-
Sectioning: Cut the fixed, cryoprotected brain into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites and permeabilize the tissue.
-
Incubate sections with a primary antibody against Iba1 overnight.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Analyze microglial activation by assessing changes in cell body size and process retraction. The number of Iba1-positive cells can also be quantified.
-
Data Interpretation and Troubleshooting
-
In Vitro: A successful outcome would show a dose-dependent decrease in NO, TNF-α, IL-1β, and IL-6 production in compound-treated cells compared to the LPS-only group, without significant cytotoxicity. This should be corroborated by a reduction in the phosphorylation of MAPK proteins and/or NF-κB activation on Western blots.
-
In Vivo: Positive results would include a significant reduction in the levels of pro-inflammatory cytokines and markers like iNOS/COX-2 in the brains of compound-treated mice compared to the LPS + Vehicle group. IHC should reveal that microglia in treated animals retain a more ramified, less-activated morphology.
-
Troubleshooting:
-
Compound Solubility: If the compound precipitates in the medium, try using a different vehicle system or lowering the stock concentration.
-
High Variability: Ensure consistent cell passage numbers, precise timing, and careful pipetting. For in vivo work, ensure consistent animal age, weight, and handling.
-
No Effect: The compound may not be potent, may not be cell-permeable, or may have been administered at a sub-optimal dose or time point. A full dose-response and time-course experiment is recommended.
-
Conclusion
The protocols detailed in this guide provide a robust framework for evaluating the therapeutic potential of this compound in the context of neuroinflammation. By systematically progressing from well-defined in vitro models to a validated in vivo system, researchers can generate comprehensive data on the compound's efficacy and mechanism of action. Positive findings from these studies would provide a strong rationale for advancing this compound as a lead candidate for the development of novel therapeutics aimed at mitigating the devastating impact of neuroinflammation in neurodegenerative diseases.
References
- Verhoog, Q. P., et al. (2020). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience. [Link]
- Sygnature Discovery. (2023). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model. Business Wire. [Link]
- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology. [Link]
- Zhao, Y., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]
- Lian, H., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. [Link]
- Calvello, R., et al. (2012).
- Lian, H., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PMC - PubMed Central. [Link]
- Dantzer, R. (2018).
- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar. [Link]
- Ryan, K. M., et al. (2023). In vitro models of microglia: a comparative study.
- Khan, A., et al. (2024). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. ChemistryOpen. [Link]
- Soliman, M. L., et al. (2012). Acetate reduces microglia inflammatory signaling in vitro. Journal of Neurochemistry. [Link]
- Khan, A., et al. (2024). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. PubMed. [Link]
- Soliman, M. L., et al. (2012).
- de Almeida, J. C. S., et al. (2022). The dual effect of acetate on microglial TNF-α production. Journal of Neuroimmunology. [Link]
- Gryglewski, R. J., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis. [Link]
- Khan, A., et al. (2024). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model.
- Pan, J., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
- DiSabato, D. J., et al. (2013).
- Hanna, M. L., et al. (2024).
- Block, M. L., & Hong, J. S. (2007). Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases. Current Pharmaceutical Design. [Link]
- Ganesan, M., & Jin, G. (2020). Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling. Pharmacognosy Magazine. [Link]
- Wang, Y., et al. (2022).
- Rahman, M. H., et al. (2023). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder. International Journal of Molecular Sciences. [Link]
- DiSabato, D. J., et al. (2013).
- Liu, W., et al. (2011).
- Al-Juboori, A. M., & Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 5. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Proinflammatory Cytokines Contribute to Demyelination and Axonal Damage in a Cerebellar Culture Model of Neuroinflammation | PLOS One [journals.plos.org]
- 7. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation [frontiersin.org]
- 15. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
- 19. researchgate.net [researchgate.net]
"protocol for assessing the antioxidant activity of thiazole compounds"
Application Notes & Protocols
Introduction: The Antioxidant Potential of Thiazole Scaffolds in Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities.[1][2] In recent years, the antioxidant properties of novel thiazole derivatives have garnered significant interest. Oxidative stress, an imbalance between the cellular production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key pathogenic factor in a multitude of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions.[1][2] Antioxidants mitigate this damage by neutralizing ROS through various mechanisms, making them promising therapeutic agents.[2]
Thiazole compounds can exhibit antioxidant activity through mechanisms like hydrogen atom donation (HAT) or single electron transfer (SET), directly neutralizing harmful radicals.[2] However, assessing this potential requires a robust and multi-faceted approach. A single assay is insufficient to capture the complete antioxidant profile of a compound, as different methods measure distinct aspects of antioxidant action.[3][4][5]
This guide provides a comprehensive overview of validated protocols for evaluating the antioxidant activity of thiazole compounds. We will delve into the causality behind experimental choices for common in vitro chemical assays and more biologically relevant cell-based models. Our focus is on providing self-validating, reproducible methodologies to empower researchers in the confident identification and characterization of promising thiazole-based antioxidant drug candidates.
Part 1: Foundational Screening: In Vitro Chemical Assays
Initial screening of thiazole derivatives typically begins with chemical assays that are rapid, cost-effective, and provide a fundamental measure of a compound's radical scavenging or reducing capabilities. These assays primarily operate via two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[2][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method for preliminary antioxidant screening. Its simplicity and reproducibility make it an excellent starting point for a new series of thiazole compounds.
-
Principle of Action: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[7] DPPH exhibits a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8][9] Upon reduction by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow.[7][10] The degree of discoloration is directly proportional to the scavenging potential of the thiazole compound.
-
Experimental Causality:
-
Solvent Choice: Methanol or ethanol are typically used as they dissolve both the DPPH radical and a wide range of organic compounds.[9] For thiazole derivatives with poor alcohol solubility, DMSO can be used to prepare stock solutions, but the final concentration in the assay should be kept low (<1%) to avoid interference.[11]
-
Dark Incubation: DPPH is light-sensitive and can degrade over time, leading to artificially low absorbance readings.[8][11] Performing the incubation in the dark is critical for reproducible results.
-
Reaction Time: The reaction kinetics can vary between different antioxidants. A 30-minute incubation is standard, but a kinetic study (measuring absorbance at multiple time points) is recommended to ensure the reaction has reached a steady state for your specific compounds.[8]
-
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9] Store in an amber bottle or wrapped in foil. Prepare fresh daily.[8]
-
Test Compounds: Prepare a stock solution of the thiazole derivative (e.g., 10 mM in DMSO). Create a series of dilutions in methanol to achieve the desired final concentrations for the assay.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure:
-
Add 100 µL of methanol to the "blank" wells of a 96-well microplate.
-
Add 50 µL of methanol and 50 µL of the DPPH working solution to the "control" wells.
-
Add 50 µL of each test compound dilution or positive control dilution to the "sample" wells.
-
Initiate the reaction by adding 50 µL of the DPPH working solution to all sample wells.
-
Mix gently by tapping the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
-
Measurement & Calculation:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[8]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % Scavenging against the concentration of the thiazole compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another robust method that measures the ability of compounds to scavenge the ABTS radical cation (ABTS•+).
-
Principle of Action: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral ABTS form. This assay is based on the SET mechanism.[6]
-
Experimental Causality:
-
Versatility: A key advantage of the ABTS assay is that the radical cation is soluble in both aqueous and organic solvents. This allows for the testing of a wider range of thiazole compounds, including both hydrophilic and lipophilic derivatives, providing a more comprehensive screening.[11][12]
-
Radical Generation: The ABTS radical must be pre-generated before adding the test compound. The long incubation (12-16 hours) ensures the complete formation of the radical cation, leading to a stable baseline for the assay.[3][12]
-
Absorbance Adjustment: Before use, the pre-formed ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm. This standardization is crucial for ensuring that the absorbance change upon addition of the antioxidant falls within the linear range of the spectrophotometer, leading to accurate and reproducible results.[12]
-
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3] This is the radical stock solution.
-
Diluted ABTS•+ Solution: Before the assay, dilute the radical stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Test Compounds & Control: Prepare serial dilutions of the thiazole compounds and a standard (Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox. Alternatively, an IC₅₀ value can be determined.
-
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but instead quantifies the reducing ability of a compound.
-
Principle of Action: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of an intense blue-colored ferrous complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[16]
-
Experimental Causality:
-
Acidic pH: The reaction is performed at an acidic pH (3.6) to maintain iron solubility and drive the reduction reaction.[15] This is a critical parameter that must be precisely controlled.
-
Temperature Control: The reaction is typically incubated at 37°C to ensure consistent and optimal reaction kinetics.[15][17]
-
Standard Curve: A standard curve using a known concentration of Fe²⁺ (e.g., from ferrous sulfate) is essential. This allows the reducing power of the thiazole compound to be quantified and expressed as ferric reducing equivalents.[17]
-
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM aqueous solution of FeCl₃·6H₂O.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[15]
-
Ferrous Standard: Prepare a series of dilutions of FeSO₄·7H₂O in water to create a standard curve.
-
-
Assay Procedure:
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the ferrous standards against their concentration to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for each thiazole sample. Results are expressed as µM Fe(II) equivalents.
-
| Table 1: Example Data Presentation for In Vitro Assays | ||
| Thiazole Compound | DPPH IC₅₀ (µM) | ABTS TEAC (µmol TE/µmol) |
| Compound A | 15.8 ± 1.2 | 2.1 ± 0.3 |
| Compound B | 45.3 ± 3.5 | 0.8 ± 0.1 |
| Trolox (Control) | 8.2 ± 0.5 | 1.0 (by definition) |
| Ascorbic Acid (Control) | 5.5 ± 0.4 | 1.1 ± 0.1 |
Part 2: Assessing Biological Relevance: Cell-Based Assays
While chemical assays are invaluable for initial screening, they do not account for physiological factors such as cell membrane permeability, metabolism, or interaction with cellular components.[18] Cell-based assays provide a more biologically relevant model to assess the true antioxidant potential of a compound within a living system.[19]
Cellular Antioxidant Activity (CAA) Assay
-
Principle of Action: The CAA assay measures the ability of a compound to inhibit intracellular ROS. It employs a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[18] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][20] An effective thiazole antioxidant will enter the cell and prevent the oxidation of DCFH, thereby reducing the fluorescence signal.
-
Experimental Causality:
-
Cell Line Choice: Cell lines such as HepG2 (human liver carcinoma) or HeLa are commonly used as they are robust and well-characterized.[18] The choice may depend on the intended therapeutic target of the thiazole derivatives.
-
Radical Initiator: A peroxyl radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used to induce oxidative stress. AAPH generates radicals at a constant rate, providing a controlled and reproducible stress environment.[21]
-
Kinetic Measurement: Fluorescence is measured kinetically over time (e.g., for 60 minutes).[18] This is superior to an endpoint measurement as it captures the entire profile of ROS generation and its inhibition by the test compound, allowing for the calculation of the area under the curve (AUC) for more robust data analysis.[19]
-
-
Cell Culture:
-
Assay Procedure:
-
Carefully remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[20]
-
Add 50 µL of the thiazole compound (or Quercetin as a positive control) diluted in treatment media to the cells.[18]
-
Add 50 µL of a DCFH-DA probe solution (typically 50 µM for a final concentration of 25 µM) to all wells.[19]
-
Incubate the plate at 37°C for 60 minutes to allow for compound uptake and probe de-esterification.[18]
-
Aspirate the solution and wash the cells three times with warm DPBS to remove excess probe and compound.[19]
-
Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells to induce oxidative stress.[18]
-
-
Measurement & Calculation:
-
Immediately begin reading the plate using a fluorescent microplate reader (Excitation: ~480-485 nm, Emission: ~530-538 nm) at 37°C.[18][20]
-
Take readings every 1 to 5 minutes for a total of 60 minutes.[18]
-
Calculate the Area Under the Curve (AUC) for both control and sample wells.
-
Calculate the CAA value using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.[19]
-
Determine the IC₅₀ value from the dose-response curve.
-
Caption: General workflow for the cell-based CAA assay.
Part 3: Best Practices and Troubleshooting
Achieving reliable and reproducible data requires careful attention to experimental design and awareness of common pitfalls.
-
Solubility is Key: Thiazole derivatives can have a wide range of solubilities. Poor solubility can lead to a significant underestimation of antioxidant activity.[11] Always ensure your compound is fully dissolved in the stock solvent and does not precipitate when diluted into the assay buffer. A visual inspection of the wells for turbidity is recommended.[8]
-
Controls are Non-Negotiable: Every plate must include a blank (assay reagents without antioxidant), a vehicle control (reagents + solvent used for the compound, e.g., DMSO), and a recognized standard antioxidant (positive control). This validates that the assay is performing correctly and controls for any solvent effects.
-
Embrace the Panel Approach: A compound may show high activity in a SET-based assay like ABTS but low activity in a HAT-based or cellular assay. This is not a contradiction; it is a clue to the compound's mechanism of action. Using a panel of assays (e.g., DPPH, FRAP, and CAA) provides a more complete and mechanistically informative profile of your thiazole compound's antioxidant properties.[4]
| Table 2: Common Troubleshooting for Antioxidant Assays | ||
| Problem | Potential Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent pipetting; Temperature fluctuations; Incomplete mixing.[11] | Calibrate pipettes; Use a temperature-controlled incubator or water bath; Ensure thorough mixing after adding reagents.[11] |
| Lower than expected activity | Poor solubility of the thiazole compound[11]; Degraded reagents (e.g., old DPPH solution)[11]; Incorrect assay pH.[22] | Test different solvent systems; Prepare fresh radical/reagent solutions for each experiment[8]; Verify the pH of all buffer solutions. |
| Sample absorbance is higher than control (negative scavenging) | The thiazole compound itself absorbs light at the measurement wavelength; Sample turbidity or precipitation.[8] | Run a sample background control (sample + solvent, no radical); Centrifuge samples and use the clear supernatant.[8] |
| Low activity in CAA assay despite high chemical assay activity | Poor cell membrane permeability; Rapid metabolism of the compound into an inactive form inside the cell. | Consider structural modifications to improve lipophilicity; Investigate metabolic stability in parallel studies. |
Conclusion
The comprehensive assessment of antioxidant activity is a critical step in the preclinical development of novel thiazole-based therapeutic agents. A strategic, multi-assay approach is essential for a thorough characterization. By starting with foundational, high-throughput chemical assays like DPPH, ABTS, and FRAP, researchers can efficiently screen libraries of compounds for radical scavenging and reducing potential. Subsequently, advancing the most promising candidates to more biologically relevant models, such as the Cellular Antioxidant Activity (CAA) assay, provides crucial insights into their efficacy within a cellular context, accounting for bioavailability and metabolism.
By following the detailed, validated protocols and best practices outlined in this guide, researchers can generate robust, reproducible, and meaningful data. This systematic evaluation will not only elucidate the mechanisms of antioxidant action but also enable the confident selection of thiazole derivatives with the highest potential for development into effective treatments for diseases rooted in oxidative stress.
References
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay.
- Ghiță, C. et al. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
- Bentham Science Publisher. (n.d.). Thiazoles and Thiazolidinones as Antioxidants.
- PubMed. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms.
- BenchChem. (n.d.). Troubleshooting variability in dimethylmethoxy chromanol antioxidant assay results.
- Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
- MDPI. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity.
- BenchChem. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- PMC - NIH. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Quercimeritrin Antioxidant Assay Results.
- ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- BenchChem. (n.d.). Common pitfalls to avoid in the DPPH scavenging assay.
- BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Plantanone B.
- ResearchGate. (n.d.). Antioxidant assay for the novel prepared compounds. Method ABTS Abs...
- BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Antioxidant Assays for Xanthone Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- ResearchGate. (n.d.). Antioxidant activity assay (ABTS) of some new pyridine compounds and...
- MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.
- IOR Press. (n.d.). Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac.
- BenchChem. (n.d.). Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives.
- ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses.
- MDPI. (n.d.). Development and Validation of a Kit to Measure Drink Antioxidant Capacity Using a Novel Colorimeter.
- PubMed. (2007). Challenges and pitfalls in antioxidant research.
- BenchChem. (n.d.). Cross-Validation of Antioxidant Assays for Lycoclavanol: A Methodological Guide.
- Asian Journal of Pharmacy and Technology. (n.d.). Antioxidant Assays in Pharmacological Research.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
Sources
- 1. Thiazoles and Thiazolidinones as Antioxidants | Bentham Science [benthamscience.com]
- 2. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajptonline.com [ajptonline.com]
- 6. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. zen-bio.com [zen-bio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Cytotoxicity of 2-(Thiazol-5-yl)acetic acid Using Cell-Based Assays
Introduction: The Significance of Thiazole Derivatives and the Imperative of Cytotoxicity Profiling
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] 2-(Thiazol-5-yl)acetic acid, as a member of this versatile class, holds potential for therapeutic development. However, a critical step in the preclinical evaluation of any new chemical entity is a thorough assessment of its cytotoxic profile. Cytotoxicity assays are indispensable tools in drug discovery and development, providing crucial data on a compound's potential to cause cell damage or death.[3][4] This information is vital for determining therapeutic windows, identifying potential off-target effects, and ensuring the safety of novel drug candidates.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound. We will delve into a multi-parametric approach, employing a suite of well-established cell-based assays to build a comprehensive understanding of the compound's impact on cell health. The protocols detailed herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, such as apoptosis, necrosis, and autophagy.
Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity
A single cytotoxicity assay provides only a snapshot of a compound's effect. A more robust and informative approach involves the use of multiple assays that measure different cellular parameters. This strategy allows for a more complete picture of the cytotoxic mechanism. Our recommended panel of assays includes:
-
Metabolic Viability Assays (e.g., MTT): To assess the overall metabolic activity of the cell population as an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH Release): To quantify cell membrane damage, a hallmark of necrosis.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
-
-
Autophagy Assays: To investigate the potential role of this cellular recycling process in the compound-induced cell death.
The following sections will provide detailed protocols and the scientific rationale behind each of these assays.
I. Assessment of Cell Viability via Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5][6]
Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[5][7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve can be generated to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
II. Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis.[8][9] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[10]
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as in the MTT assay.
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency).
-
Lysis buffer (provided in the kit) for positive control (maximum LDH release).
-
Microplate reader.
Procedure:
-
Prepare Controls:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) if cells are in suspension or to pellet any detached cells.[9]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[11]
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Add Stop Solution: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9][10]
Data Analysis and Interpretation
Percentage cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
An increase in LDH release indicates a necrotic mode of cell death.
III. Delineating Apoptosis: Annexin V and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method to detach them.[12]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[13]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][13]
-
Staining:
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[13]
Data Visualization and Interpretation
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
A shift in the cell population towards Annexin V-positive staining indicates the induction of apoptosis.
IV. Measuring Apoptotic Pathway Activation: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[15] Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic features of apoptosis.[15] Measuring the activity of these caspases provides a direct assessment of apoptotic pathway activation. These assays typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[16][17]
Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
White-walled 96-well plates suitable for luminescence.
-
Cells treated with this compound.
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
"Add-Mix-Measure" Format:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the caspase reagent to each well (e.g., 100 µL).[16]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
An increase in the luminescent signal is directly proportional to the amount of caspase-3/7 activity and indicates apoptosis induction.
V. Investigating the Role of Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival under stress or contribute to cell death. It is important to investigate whether this compound induces autophagy and whether this process is protective or cytotoxic. A common method to monitor autophagy is to track the formation of autophagosomes, which can be visualized using fluorescently-tagged LC3 protein or specific dyes.
Protocol: Autophagy Detection with a Fluorescent Dye
Materials:
-
Cells cultured on glass coverslips or in a clear-bottom 96-well plate.
-
This compound.
-
Autophagy detection kit (e.g., containing a dye that specifically labels autophagic vacuoles).
-
Fluorescence microscope or a high-content imaging system.
Procedure:
-
Cell Plating and Treatment: Seed cells and treat with this compound as previously described. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).
-
Staining: After treatment, remove the medium and wash the cells. Add the autophagy detection dye, prepared according to the manufacturer's protocol, and incubate for the recommended time.
-
Washing: Remove the staining solution and wash the cells.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta within the cytoplasm.[18]
Data Interpretation
An increase in the number of fluorescent puncta per cell in the treated group compared to the control group suggests the induction of autophagy. To determine if the autophagic flux is altered (i.e., the entire process from autophagosome formation to degradation), further experiments using lysosomal inhibitors may be necessary.[19]
Summary of Expected Data and Interpretation
The following table summarizes the potential outcomes from the described assays and their interpretations:
| Assay | Metric | Interpretation of a Positive Result |
| MTT | Decreased Absorbance | Reduced cell viability/proliferation |
| LDH | Increased Absorbance | Loss of membrane integrity (Necrosis) |
| Annexin V/PI | Increased % of Annexin V+ cells | Induction of apoptosis |
| Caspase-3/7 | Increased Luminescence | Activation of apoptotic pathway |
| Autophagy | Increased puncta formation | Induction of autophagy |
Conclusion
The comprehensive evaluation of this compound's cytotoxicity requires a multi-pronged approach. By employing the assays detailed in these application notes, researchers can obtain a robust and nuanced understanding of the compound's effects on cell health. This includes determining its potency in reducing cell viability, and elucidating the primary mechanisms of cell death, be it necrosis, apoptosis, or autophagy-related cell death. These findings are critical for the informed progression of this compound, or any novel compound, through the drug discovery and development pipeline.
References
- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- BD Biosciences. (n.d.). Annexin V Staining Protocol.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sigma-Aldrich. (n.d.). Autophagy Assays.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Promega Corporation. (n.d.). Autophagy Detection | LC3 Conversion Assay.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- PubMed Central. (n.d.). Assays to Monitor Autophagy Progression in Cell Cultures.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- PubMed Central. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis : Abcam 제품 소개.
- Dojindo Molecular Technologies. (n.d.). Autophagic Flux Assay Kit (Autophagy).
- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- Cell Biologics, Inc. (n.d.). LDH Assay.
- Abcam. (n.d.). Autophagy Assay Kit (Fluorescent) (ab139484).
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- BMG LABTECH. (2025). Cytotoxicity assays – what your cells don't like.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- JoVE. (2013). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity.
- EvitaChem. (n.d.). Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872).
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- Smolecule. (n.d.). [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid.
- ResearchGate. (2025). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF.
- PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed Central. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
- Benchchem. (n.d.). 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid.
- ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
- PubMed Central. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)acetic acid.
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. cellbiologics.com [cellbiologics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
High-Throughput Screening of Thiazole Derivatives for Cyclooxygenase (COX) Inhibition: A Detailed Application Note and Protocol
An Application Guide for Researchers
Introduction: The Rationale for Targeting Cyclooxygenase
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme that catalyzes the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators including prostaglandins, prostacyclin, and thromboxane.[1][2][3] These molecules are pivotal in a vast array of physiological and pathophysiological processes. The discovery of two distinct isoforms of this enzyme, COX-1 and COX-2, was a watershed moment in pharmacology, fundamentally changing our approach to treating inflammation and pain.[4][5][6]
-
COX-1: The "Housekeeping" Enzyme: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions.[3][7] These include protecting the gastric mucosa from acid, maintaining renal blood flow, and regulating platelet aggregation.[3][5][7]
-
COX-2: The "Inducible" Enzyme: In contrast, COX-2 is typically absent or present at very low levels in most normal tissues. Its expression is rapidly and dramatically upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[1][5][6] This induction at sites of inflammation leads to a surge in prostaglandin production that drives the classic signs of inflammation: pain, fever, and swelling.[3]
This dichotomy makes the selective inhibition of COX-2 a highly attractive therapeutic strategy. The goal is to reduce inflammation and pain by targeting COX-2 while sparing the protective functions of COX-1, thereby minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which inhibit both isoforms.[4][8][9]
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Recent research has identified various thiazole derivatives as potent inhibitors of COX enzymes, with some exhibiting promising selectivity for COX-2.[10][11][12][13] This makes them a compelling class of molecules for the development of next-generation anti-inflammatory agents. This guide provides a detailed protocol for screening novel thiazole derivatives for their inhibitory activity against both COX-1 and COX-2.
The Biochemical Landscape: Mechanism of Action
The COX enzyme possesses two distinct active sites and exhibits bifunctional activity: a cyclooxygenase function and a peroxidase function.[14][15] The process begins when arachidonic acid, released from the cell membrane, enters the cyclooxygenase active site.
-
Cyclooxygenase Activity: The enzyme abstracts a hydrogen atom and inserts two molecules of oxygen, converting arachidonic acid into the unstable hydroperoxy endoperoxide, Prostaglandin G₂ (PGG₂).
-
Peroxidase Activity: PGG₂ then moves to the enzyme's peroxidase active site, where it is reduced to the corresponding alcohol, Prostaglandin H₂ (PGH₂).[14][15]
PGH₂ is the common precursor from which tissue-specific synthases generate the various prostanoids. COX inhibitors act by blocking the cyclooxygenase active site, preventing arachidonic acid from binding and thereby halting the entire downstream cascade.
Caption: High-level workflow for the colorimetric COX inhibition assay.
Data Analysis and Interpretation
Calculating Reaction Rate
For each well, the plate reader will generate a kinetic curve (Absorbance vs. Time).
-
Identify the linear portion of the curve.
-
Calculate the slope of this linear portion (ΔAbs/ΔTime). This slope represents the initial reaction rate (V).
Calculating Percent Inhibition
Use the rates calculated from the control and inhibitor wells to determine the percent inhibition for each concentration of your thiazole derivative.
% Inhibition = [ 1 - ( Vinhibitor - Vbackground ) / ( V100% activity - Vbackground ) ] x 100 [16] Where:
-
Vinhibitor is the rate in the presence of the test compound.
-
V100% activity is the rate of the uninhibited enzyme (solvent control).
-
Vbackground is the rate from the no-enzyme control.
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [17]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a more potent inhibitor.
Determining the Selectivity Index (SI)
To assess whether a compound is more selective for COX-2, calculate the Selectivity Index.
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) [18][19]
-
SI > 1: The compound is more selective for COX-2.
-
SI ≈ 1: The compound is non-selective.
-
SI < 1: The compound is more selective for COX-1.
A high SI value (e.g., >10) is generally desired for developing safer anti-inflammatory drugs.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Thiazole-A | [Image/Name] | 15.2 | 0.8 | 19.0 |
| Thiazole-B | [Image/Name] | 2.5 | 1.9 | 1.3 |
| Thiazole-C | [Image/Name] | > 50 | 4.7 | > 10.6 |
| Celecoxib | (Reference) | 12.1 | 0.15 | 80.7 |
| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 |
Troubleshooting and Self-Validation
A robust assay is a self-validating one. Pay close attention to your controls.
| Issue | Potential Cause(s) | Corrective Action(s) |
| High Background Signal | - TMPD auto-oxidation (light exposure).- Contaminated buffer or reagents. | - Prepare TMPD fresh and protect from light.- Use fresh, high-purity water and reagents. |
| Low Signal in "100% Activity" Wells | - Inactive enzyme (improper storage, repeated freeze-thaw).- Degraded substrate or co-factor. | - Aliquot enzyme upon first use to minimize freeze-thaw cycles.<[20]br>- Use fresh aliquots of arachidonic acid and hemin. |
| Positive Control Shows No Inhibition | - Inactive inhibitor stock.- Incorrect concentration used. | - Prepare fresh positive control solutions.- Verify dilution calculations. |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing.- Temperature fluctuations across the plate. | - Calibrate pipettes and use good technique.- Gently tap plate to mix after adding reagents.- Ensure uniform heating in the plate reader. |
References
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). National Center for Biotechnology Information.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JOVE.
- Distinct isoforms (COX-1 and COX-2) of cyclooxygenase: possible physiological and therapeutic implications. (1996). PubMed.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (2025). American Journal of Pharmacological Sciences.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications.
- An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed.
- Cyclooxygenases 1 and 2. (n.d.). PubMed.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Center for Biotechnology Information.
- COX-1 and COX-2: Significance and symbolism. (2025). ScienceDirect.
- COX Inhibitors. (n.d.). National Center for Biotechnology Information.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). National Center for Biotechnology Information.
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025). Verywell Health.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart.
- COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart.
- IC50. (n.d.). Wikipedia.
- COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information.
- IC50-to-Ki converter. (n.d.). bioinfo-cbs.dtu.dk.
- How to calculate IC50 from the calculated concentration of unknown samples?. (2021). ResearchGate.
- Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. (n.d.). Hindawi.
- Review article: COX‐II inhibitors—a new generation of safer NSAIDs?. (n.d.). Scilit.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information.
- A Review of the COX-2 Inhibitors. (2001). Semantic Scholar.
- The double-edged sword of COX-2 selective NSAIDs. (2002). CMAJ.
- 6 questions with answers in CYCLOOXYGENASE ASSAY. (n.d.). ResearchGate.
- Assay Troubleshooting. (n.d.). MB - About.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. Distinct isoforms (COX-1 and COX-2) of cyclooxygenase: possible physiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]
- 8. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmaj.ca [cmaj.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay Troubleshooting | MB [molecular.mlsascp.com]
Application Notes and Protocols for the Use of 2-(Thiazol-5-yl)acetic Acid Derivatives in Alzheimer's Disease Research
Abstract: Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the "one-target, one-drug" paradigm. This has led to a focus on Multi-Target-Directed Ligands (MTDLs) capable of engaging several key pathogenic pathways simultaneously. The thiazole scaffold, exemplified by the core structure of 2-(Thiazol-5-yl)acetic acid, has emerged as a privileged framework in medicinal chemistry for designing potent MTDLs against AD. This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols for leveraging thiazole derivatives in AD research. It is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds. We will detail the scientific rationale, provide validated in vitro protocols, and offer insights into data interpretation to facilitate the preclinical evaluation of novel thiazole-based therapeutics.
Part 1: The Scientific Rationale for Thiazole Scaffolds in Alzheimer's Disease
Alzheimer's disease is characterized by a complex cascade of neurodegenerative events, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, sustained neuroinflammation, and significant oxidative stress.[1] This multifaceted nature suggests that therapeutic agents acting on a single target may have limited efficacy. The development of MTDLs, which can modulate multiple pathological nodes, is a contemporary and promising approach in AD therapeutics.[2]
The thiazole ring is a versatile heterocyclic motif that has become a cornerstone for the design of novel MTDLs. Its derivatives have been shown to interact with a wide array of biological targets relevant to AD, making the this compound backbone an excellent starting point for chemical exploration.[3][4] The key to their therapeutic potential lies in their ability to be chemically modified to achieve balanced, often moderate, inhibition against several disease-relevant enzymes and pathways.[2]
Part 2: Key Molecular Targets & Mechanisms of Action
Thiazole derivatives can be engineered to interact with several critical targets in the AD pathogenic cascade. Their multi-target profile is their most significant asset.
-
Beta-Secretase 1 (BACE-1) Inhibition: BACE-1 is the rate-limiting enzyme in the production of the Aβ peptide from the amyloid precursor protein (APP).[5][6] Inhibiting BACE-1 is a primary therapeutic strategy to reduce Aβ plaque formation. Numerous studies have demonstrated that thiazole-containing compounds, particularly benzothiazoles and thiazol-imidazole-acetamides, can act as potent and selective BACE-1 inhibitors.[3][7]
-
Cholinesterase (AChE) Inhibition: The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits seen in AD.[8] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a clinically validated approach. Thiazole and thiazolidinone derivatives have been shown to effectively inhibit AChE, thereby enhancing cholinergic neurotransmission.[3][4][8]
-
Modulation of Tau Pathology: The hyperphosphorylation and aggregation of tau protein into NFTs is another hallmark of AD. Thiazole derivatives can interfere with this process through several mechanisms. Substituted 2-aminothiazoles have been found to be exceptional inhibitors of tau-driven neuronal degeneration.[9] Furthermore, some benzo[d]thiazol-5-yl compounds act as inhibitors of O-GlcNAcase (OGA), an enzyme that removes a protective post-translational modification on tau. OGA inhibition can limit tau hyperphosphorylation, making it a viable therapeutic approach.[10]
-
Mitigation of Neuroinflammation & Oxidative Stress: Chronic neuroinflammation and oxidative stress are major contributors to neuronal cell death in AD.[1][11] Thiazolidinedione-thiazole hybrids have demonstrated the ability to synergistically inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation.[2] Additionally, compounds such as 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid have shown neuroprotective efficacy by boosting endogenous antioxidant systems and reducing inflammatory markers.[11][12]
The interconnected nature of these targets allows thiazole derivatives to exert a powerful, synergistic effect on the complex pathology of AD.
Caption: Multi-target mechanism of this compound derivatives in AD.
Part 3: Application Notes for Preclinical Evaluation
A systematic approach is crucial for evaluating the therapeutic potential of novel thiazole derivatives. The following notes provide field-proven insights for designing a robust preclinical screening cascade.
Compound Selection and Characterization
-
Synthesis: A variety of synthetic routes to 2-amino-thiazole derivatives and related structures have been published, often involving combinatorial approaches to generate libraries for screening.[13][14]
-
Purity and Identity: Ensure all compounds are of high purity (>95%), as impurities can confound biological data. Confirm the structure and identity of each compound using standard analytical techniques (NMR, LC-MS, HRMS).
-
Solubility: Determine the aqueous solubility of your compounds. Poor solubility is a common reason for assay failure and poor in vivo performance. Use of DMSO as a stock solvent is standard, but the final concentration in assay buffers should typically be ≤1% to avoid solvent effects.
In Vitro Screening Cascade
A tiered approach is recommended, starting with broad screening and progressing to more complex, physiologically relevant models. This workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered experimental workflow for evaluating thiazole derivatives.
Blood-Brain Barrier (BBB) Permeability
For any CNS drug, the ability to cross the BBB is non-negotiable.
-
In Silico Prediction: Initial computational models can predict BBB penetration based on physicochemical properties (e.g., molecular weight, logP, polar surface area).
-
In Vitro PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB diffusion. It is a cost-effective way to prioritize compounds before moving into more complex cell-based or in vivo models.[2]
Part 4: Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing the activity of thiazole derivatives against key AD targets.
Protocol 1: In Vitro BACE-1 Inhibition Assay (FRET)
Principle: This assay quantifies BACE-1 activity using a fluorescent resonance energy transfer (FRET) peptide substrate. The substrate contains a fluorophore and a quencher. When cleaved by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., from AnaSpec or similar)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 inhibitor (positive control, e.g., Atabecestat)
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~545 nm, Emission: ~585 nm)
Procedure:
-
Prepare serial dilutions of test compounds and the positive control in DMSO. A typical starting concentration is 10 mM.
-
In the 384-well plate, add 1 µL of diluted compound, control, or DMSO (vehicle control) to the appropriate wells.
-
Prepare a BACE-1 enzyme solution in cold assay buffer. Add 20 µL to each well (except for "no enzyme" controls).
-
Prepare the BACE-1 FRET substrate solution in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant AChE
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
AChE inhibitor (positive control, e.g., Galantamine)[8]
-
Test compounds dissolved in DMSO
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
To the wells of a 96-well plate, add:
-
140 µL of Assay Buffer
-
20 µL of DTNB solution
-
10 µL of diluted test compound, control, or DMSO (vehicle)
-
-
Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate (Vmax) and determine the IC50 values as described in Protocol 1.
Protocol 3: Neuroprotective Assay Against H₂O₂-Induced Oxidative Stress
Principle: This cell-based assay evaluates a compound's ability to protect neurons from oxidative stress-induced cell death. The human neuroblastoma SH-SY5Y cell line is a common model. Cell viability is assessed using a reagent like MTT or PrestoBlue.
Materials:
-
SH-SY5Y cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂)
-
Test compounds dissolved in DMSO
-
MTT or PrestoBlue cell viability reagent
-
96-well clear tissue culture plates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours (pretreatment).
-
Introduce the oxidative insult by adding H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized). Do not add H₂O₂ to the "untreated control" wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assess cell viability by adding the MTT or PrestoBlue reagent according to the manufacturer's instructions and measuring the absorbance or fluorescence.
-
Data Analysis:
-
Normalize the viability data to the untreated control cells (100% viability) and the H₂O₂-only treated cells (0% protection).
-
Plot the percent protection versus the log of the compound concentration to determine the EC50 (effective concentration for 50% protection).
-
Part 5: Data Presentation and Interpretation
For MTDLs, it is crucial to present data in a way that allows for easy comparison of activity across different targets.
Table 1: Representative Inhibitory Activities of Thiazole Derivatives in AD Models
| Compound Class | Target | IC50 / Activity | Reference |
| Benzothiazole Derivative (Compound 72) | BACE-1 | 121.65 nM | [7] |
| Benzothiazole Derivative (Compound 72) | BACE-2 | 480.92 nM (3.9x selectivity for BACE-1) | [7] |
| Thiazolidinone Derivative (Compound 12) | AChE | 209.53 µM | [8] |
| Thiazolidinedione-Thiazole Hybrid (Compound 49) | AChE | Moderate Inhibition | [2] |
| Thiazolidinedione-Thiazole Hybrid (Compound 49) | MAO-B, BACE-1, COX-2, 5-LOX | Synergistic Inhibition | [2] |
| Substituted 2-aminothiazole | Tau-induced cell toxicity | Protection at nanomolar concentrations | [9] |
| Thiazolidine Hybrid Complex | Interleukin-1β Release | 77% suppression at 10 µM | [3] |
Interpreting Results:
-
Potency (IC50/EC50): A lower value indicates higher potency. For lead compounds, nanomolar to low micromolar potency is often desired.
-
Selectivity: When targeting enzymes with close homologs (e.g., BACE-1 vs. BACE-2), selectivity is critical to avoid off-target side effects.[15] A selectivity ratio of >10-100 fold is generally considered favorable.
-
Therapeutic Window: In cell-based assays, compare the neuroprotective concentration (EC50) with the cytotoxic concentration (CC50). A large therapeutic window (CC50/EC50) is essential for a safe drug candidate.
Part 6: Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds for the development of Multi-Target-Directed Ligands for Alzheimer's disease. Their ability to simultaneously engage key pathological pathways—including amyloid production, cholinergic signaling, tauopathy, and neuroinflammation—aligns perfectly with the complex nature of the disease. The protocols and application notes provided here offer a robust framework for researchers to screen, validate, and advance novel thiazole-based compounds from the bench toward preclinical candidacy.
Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, with a strong emphasis on improving pharmacokinetic properties and ensuring excellent blood-brain barrier penetration. The continued exploration of this chemical space holds significant potential for delivering a disease-modifying therapy for Alzheimer's disease.
Part 7: References
-
Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. PubMed Central. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
-
Synthesis of thiazole-bearing sulfonamide analogs (1–21): (a) N2H4.H2O. ResearchGate. [Link]
-
Benzo[d]thiazol-5-yl Compounds as O-GlcNAcase Inhibitors for Treating Alzheimer's Disease. PubMed Central. [Link]
-
Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. ResearchGate. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. SciSpace. [Link]
-
Promising thiazolidinedione-thiazole based multi-target and neuroprotective hybrids for Alzheimer's disease: Design, synthesis, in-vitro, in-vivo and in-silico studies. PubMed. [Link]
-
Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI. [Link]
-
Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, in silico, and in vitro approaches. Arabian Journal of Chemistry. [Link]
-
Rational design, docking, simulation, synthesis, and in vitro studies of small benzothiazole molecules as selective BACE1 inhibitors. PubMed. [Link]
-
Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed. [Link]
-
Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. MDPI. [Link]
-
Synthesis of thiazol-5-amine derivative 61. Reagents and conditions... ResearchGate. [Link]
-
Selective BACE1 Inhibitors. Google Patents.
-
Multi-Target Neuroprotection of Thiazolidinediones on Alzheimer's Disease via Neuroinflammation and Ferroptosis. PubMed Central. [Link]
-
Multi-Target Mechanisms of Phytochemicals in Alzheimer's Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation. MDPI. [Link]
-
Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. [Link]
Sources
- 1. Multi-Target Mechanisms of Phytochemicals in Alzheimer’s Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation | MDPI [mdpi.com]
- 2. Promising thiazolidinedione-thiazole based multi-target and neuroprotective hybrids for Alzheimer's disease: Design, synthesis, in-vitro, in-vivo and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational design, docking, simulation, synthesis, and in vitro studies of small benzothiazole molecules as selective BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, <i>in silico</i>, and <i>in vitro</i> approaches - Arabian Journal of Chemistry [arabjchem.org]
- 9. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo[d]thiazol-5-yl Compounds as O-GlcNAcase Inhibitors for Treating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20160318953A1 - Selective BACE1 Inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Molecular Docking of 2-(Thiazol-5-yl)acetic acid
A Senior Application Scientist's Guide to In Silico Target Engagement
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-(Thiazol-5-yl)acetic acid. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs, while the acetic acid moiety offers a key interaction point, often mimicking carboxylic acid-containing natural ligands.[1][2][3] Understanding how this specific compound interacts with potential biological targets is a critical first step in structure-based drug design.[4][5]
This guide eschews a rigid template in favor of a logical, field-proven workflow that mirrors the process of computational drug discovery.[6] We will delve into the causality behind each protocol step, ensuring a robust and reproducible in silico experiment.
Section 1: The Scientific Premise - Target Selection Rationale
The journey of a thousand-mile drug discovery process begins with a single, critical step: identifying a relevant biological target.[6] The structure of this compound provides compelling clues for target selection. The thiazole core is a key structural motif in a multitude of enzyme inhibitors.[7][8] Published research has successfully demonstrated the activity of thiazole-containing compounds against several important protein families:
-
Protein Kinases: These enzymes are central to cell signaling, and their dysregulation is a hallmark of cancer. Numerous thiazole derivatives have been developed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]
-
Cyclooxygenase (COX) Enzymes: As key mediators of inflammation, COX-1 and COX-2 are prominent targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The acidic moiety of our compound makes it a plausible candidate for interacting with the active sites of these enzymes.[11][12]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Thiazole derivatives have shown promising inhibitory activity against CAs.[13]
-
Peptidyl Prolyl Isomerases: Enzymes like Pin1, which are overexpressed in many cancers, are also potential targets for thiazole-based inhibitors.[14]
For the purpose of this guide, we will focus our protocols on two well-characterized and distinct targets: Cyclooxygenase-2 (COX-2) , an archetypal inflammation target, and VEGFR-2 , a key kinase in angiogenesis and oncology.
Section 2: The Computational Drug Discovery Workflow
Caption: Workflow for docking protocol validation via re-docking.
Methodology:
-
Isolate the Native Ligand: Before cleaning the PDB file (Section 4, Step 2), save the co-crystallized ligand in a separate file. For PDB ID 5KIR, this would be the celecoxib analog.
-
Prepare the Native Ligand: Prepare this ligand just as you did for the test compound (Section 3).
-
Perform Re-docking: Use the exact same docking protocol (prepared protein, grid box parameters) to dock the native ligand back into its own receptor.
-
Calculate RMSD: After docking, superimpose the protein from your top-ranked docked pose with the original crystal structure. Then, calculate the root-mean-square deviation (RMSD) of the heavy atoms between the docked pose of the native ligand and its original crystallographic position.
-
Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å . [16]This demonstrates that your docking protocol and parameters are capable of accurately reproducing a known binding mode. If the RMSD is high, you must revisit your protocol, adjusting the grid box size, exhaustiveness, or protein preparation steps.
Section 8: Advanced Considerations
While docking is a powerful tool, it is based on approximations, such as treating the protein as a rigid entity. [17]For more advanced and accurate studies, consider the following:
-
Molecular Dynamics (MD) Simulations: After docking, the top-ranked protein-ligand complex can be subjected to MD simulations. This technique allows for the movement of both the protein and the ligand over time, providing insights into the stability of the binding pose and allowing for induced-fit effects. [17][18]* Ensemble Docking: Instead of docking into a single static protein structure, you can perform docking against multiple conformations of the protein (an "ensemble"), which can be generated from MD simulations or obtained from different NMR models. This approach better accounts for protein flexibility.
-
More Advanced Scoring Functions: If initial docking fails to distinguish known active from inactive compounds, consider using more computationally expensive scoring functions, such as MM/GBSA or MM/PBSA, to re-score the docked poses.
By following these detailed protocols and understanding the rationale behind them, researchers can confidently perform and validate molecular docking studies to generate meaningful hypotheses, guiding the next steps in the drug discovery pipeline.
References
- AI takes the lead: how computational discovery is redefining drug R&D. (n.d.). Manufacturing Chemist.
- Computational approaches to drug design. (n.d.). Drug Discovery News.
- Jukič, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542.
- Chen, X., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5971-5979.
- Ojarikre, O. A. (2022). Behind the Scenes of Computational Drug Discovery. Medium.
- Sledz, P., & Cavasotto, C. N. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology.
- Drug Discovery Workflow - What is it?. (n.d.). Vipergen.
- Kim, Y., et al. (2015). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Journal of the Korean Chemical Society, 59(2), 154-160.
- 1 Overview of typical CADD workflow. (n.d.). ResearchGate.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5971-5979.
- Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Protein Science, 24(5), 659-671.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 188, 112016.
- 2-((2-Aminothiazol-5-yl)thio)acetic acid. (n.d.). EvitaChem.
- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30033-30048.
- Guedes, I. A., et al. (2017). Molecular Docking: A structure-based drug designing approach. Journal of Scientific and Innovative Research, 6(5), 189-193.
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
- Sharma, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(30), 19697-19709.
- Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
- What are the best ways to validate a docking result?. (2013). ResearchGate.
- 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid. (n.d.). Benchchem.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(14), 6038-6053.
- Best Practices for Docking-Based Virtual Screening. (2021). In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.
- Perez-Castillo, Y., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate.
- [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid. (2023). Smolecule.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(9), 2879.
- Synthesis and Activity of Thiazole Derivatives. (n.d.). Scribd.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Medicinal Chemistry.
- The Prohibited List. (2019). World Anti Doping Agency (WADA).
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules, 25(21), 5030.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid | 765211-01-6 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AI takes the lead: how computational discovery is redefining drug R&D [manufacturingchemist.com]
- 16. researchgate.net [researchgate.net]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiazol-5-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(Thiazol-5-yl)acetic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic building block. Here, we will address common challenges, focusing on the identification and mitigation of frequently encountered side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic route effectively.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry, notably as a precursor for various pharmacologically active agents. While its synthesis may appear straightforward, typically involving a Hantzsch-type thiazole formation followed by functional group manipulation, the pathway is often plagued by the formation of persistent impurities. These side products can complicate purification, reduce yields, and compromise the quality of the final compound. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter from researchers in the field.
FAQ 1: My final product is contaminated with a low molecular weight, non-acidic impurity. In the ¹H NMR, I see a sharp singlet around 2.5 ppm. What is this and how do I prevent it?
Answer:
This is almost certainly 5-methylthiazole , the product of decarboxylation. This is the most common and often most frustrating side product in this synthesis.
-
Causality (The "Why"): The methylene proton on the acetic acid moiety is activated by the adjacent thiazole ring. Under harsh conditions, particularly elevated temperatures or prolonged exposure to strong acid or base during the final hydrolysis step, the carboxyl group can be eliminated as carbon dioxide (CO₂).[1][2] The reaction is entropically favored and can be difficult to avoid completely if conditions are not carefully controlled.
-
Mitigation Strategies:
-
Temperature Control: During the hydrolysis of the precursor ester (e.g., ethyl 2-(thiazol-5-yl)acetate), maintain the lowest effective temperature. For base-mediated hydrolysis (using NaOH or LiOH), reactions can often be run effectively between 0 °C and room temperature. Avoid aggressive heating or prolonged refluxing.
-
Stoichiometry and Reaction Time: Use a modest excess of the base (e.g., 1.1-1.5 equivalents) and monitor the reaction closely by TLC or LC-MS. Once the starting ester is consumed, proceed immediately with the workup.
-
Workup Conditions: During the acidic workup to protonate the carboxylate salt, perform the acidification at low temperatures (e.g., an ice bath) and extract the product promptly. Prolonged exposure to strong acid, even at room temperature, can promote decarboxylation.
-
-
Purification: If decarboxylation has occurred, 5-methylthiazole can be separated from the desired acidic product by a simple acid-base extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired this compound will move into the aqueous layer as its sodium salt.
-
The neutral 5-methylthiazole impurity will remain in the organic layer, which can be discarded.
-
Carefully re-acidify the aqueous layer with cold dilute HCl and extract the pure product back into an organic solvent.
-
FAQ 2: The hydrolysis of my ethyl 2-(thiazol-5-yl)acetate is sluggish and incomplete, but increasing the temperature leads to the decarboxylation issue mentioned above. What are my options?
Answer:
This is a classic optimization challenge. Balancing reaction rate with side product formation is key.
-
Causality (The "Why"): Saponification of the ester can be slow due to steric hindrance or poor solubility of the substrate in a purely aqueous medium. Simply increasing the temperature is a blunt instrument that accelerates both the desired hydrolysis and the undesired decarboxylation.
-
Recommended Solutions:
-
Use a Co-solvent: The most effective solution is to improve substrate solubility. Conduct the hydrolysis in a biphasic solvent system such as THF/water, methanol/water, or dioxane/water. This allows the reaction to proceed homogeneously at a lower temperature.
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for ester hydrolysis in these solvent systems and can frequently be used at room temperature or below.
-
Extended Reaction Time at Low Temperature: If you are not in a hurry, letting the reaction stir for a longer period (e.g., 12-24 hours) at room temperature is almost always preferable to heating it for a shorter time.
-
FAQ 3: My LC-MS shows a mass corresponding to unreacted starting material from the initial Hantzsch synthesis. Why is the cyclization incomplete?
Answer:
This issue points to problems in the initial thiazole ring formation, a variation of the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of a thioamide (like thioformamide) with an α-halocarbonyl compound (like ethyl 4-chloroacetoacetate or a related synthon).
-
Causality (The "Why"):
-
Poor Reagent Quality: The α-halocarbonyl starting materials can be unstable and degrade upon storage. Similarly, thioamides can be of variable quality.
-
Suboptimal pH/Base: The reaction involves a sequence of nucleophilic substitution and cyclization/dehydration.[5] The pH needs to be controlled. If the reaction is too acidic, the thioamide nucleophilicity is reduced. If it's too basic, the α-halocarbonyl can undergo self-condensation or other side reactions.
-
Insufficient Reaction Time/Temperature: Like any reaction, insufficient energy or time will lead to incomplete conversion.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified starting materials. α-haloketones should be handled with care as they are lachrymators and can be moisture-sensitive.
-
Optimize Reaction Conditions: The Hantzsch synthesis is often performed in a protic solvent like ethanol.[4][5] Sometimes, a mild, non-nucleophilic base is added to scavenge the HX formed during the reaction, driving the equilibrium forward.
-
Monitor the Reaction: Follow the disappearance of the limiting reagent by TLC to ensure the reaction has gone to completion before proceeding with workup and subsequent steps.
-
Part 2: Impurity Summary & Data
To aid in rapid identification, the table below summarizes the key characteristics of common side products.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signature (¹H NMR) |
| 5-Methylthiazole | 99.15 | Decarboxylation of the final product (excess heat/acid/base). | Sharp singlet at ~2.5 ppm (methyl group). | |
| Ethyl 2-(thiazol-5-yl)acetate | ![]() | 171.21 | Incomplete hydrolysis of the ester precursor. | Quartet at ~4.2 ppm and triplet at ~1.3 ppm (ethyl ester group). |
| Unreacted α-Halocarbonyl | Varies | Varies | Incomplete Hantzsch cyclization. | Varies depending on specific reagent used. |
| Thioamide Starting Material | Varies | Varies | Incomplete Hantzsch cyclization. | Varies depending on specific reagent used. |
Part 3: Key Protocols & Visualizations
Protocol 1: Optimized Hydrolysis of Ethyl 2-(thiazol-5-yl)acetate
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(thiazol-5-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the disappearance of the starting ester spot.
-
Workup: Once complete, cool the mixture back to 0-5 °C. Cautiously add 1M HCl (aq) to adjust the pH to ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Visual Workflow: Troubleshooting Pathway
The following diagram illustrates a decision-making process for identifying a major impurity during synthesis.
Caption: Competing pathways of hydrolysis and decarboxylation.
References
- Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2).
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (US4391979A).
- Organic Chemistry Portal. Hantzsch Thiazole Synthesis.
- ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1730-1733.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 3. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of 2-(Thiazol-5-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)acetic acid and its precursors. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and process optimization.
I. Overview of the Primary Synthetic Route
The most common and versatile method for constructing the thiazole ring required for this synthesis is the Hantzsch Thiazole Synthesis .[1] For our target molecule, this typically involves the cyclocondensation of an α-halo-β-ketoester, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate, with a thioamide, most commonly thiourea. The reaction proceeds through an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting product is an ester, ethyl 2-(2-aminothiazol-5-yl)acetate, which is subsequently hydrolyzed (saponified) to yield the final this compound. While the 2-amino group is often present in the initial cyclization, subsequent deamination steps (e.g., via diazotization) would be required if the unsubstituted thiazole is the final target. This guide will focus on the initial Hantzsch reaction to form the key aminothiazole intermediate and its subsequent hydrolysis.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations for the root causes and actionable solutions.
Q1: My overall yield of ethyl 2-(2-aminothiazol-5-yl)acetate is consistently low (<40%). What are the most likely causes?
Low yield is the most frequently reported issue. It can typically be traced to one of three areas: reactant integrity, reaction conditions, or workup/purification losses.
A1.1: Purity and Stability of Starting Materials
-
The Problem: Impurities in your α-haloester or thiourea can introduce competing side reactions that consume starting material.[2] Ethyl 4-chloroacetoacetate, for example, is susceptible to self-condensation or hydrolysis if contaminated with acid or water. Similarly, thiourea can contain impurities that inhibit the reaction.
-
The Solution:
-
Verify Purity: Always use high-purity starting materials. If purity is uncertain, consider purifying your α-haloester by vacuum distillation.
-
Use Anhydrous Solvents: The presence of water can be detrimental.[2] Ensure your solvent (typically ethanol) is anhydrous, as water can promote the formation of unwanted byproducts.
-
Fresh Reagents: Use freshly opened or properly stored reagents. Thiourea should be a clean, crystalline solid.
-
A1.2: Suboptimal Reaction Conditions
-
The Problem: The Hantzsch synthesis is sensitive to temperature and reactant concentration. Insufficient heat can lead to incomplete reaction, while excessive heat can promote polymerization or the formation of degradation products.
-
The Solution:
-
Temperature Control: The reaction often requires heating to reflux to drive the final dehydration step and ensure complete cyclization.[3] A typical temperature range in ethanol is 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: While the reaction is 1:1, using a slight excess of thiourea (e.g., 1.1 - 1.2 equivalents) can sometimes help drive the reaction to completion by compensating for any potential degradation.[4]
-
Microwave Irradiation: For rapid optimization, consider microwave-assisted synthesis. Protocols often report significantly reduced reaction times (minutes vs. hours) and improved yields.[5]
-
A1.3: Inefficient Workup and Isolation
-
The Problem: The intermediate thiazole ester can be lost during extraction if the pH is not controlled properly, or if an emulsion forms. The product often precipitates as a hydrochloride salt, which can be difficult to handle.
-
The Solution:
-
Controlled Neutralization: After the reaction, the mixture is often acidic. Cool the reaction mixture before neutralization. Pouring the cooled reaction mixture into a weak base solution, like 5% sodium carbonate or sodium acetate, allows for the precipitation of the free base product, which can be easier to isolate by filtration.[1][6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Q2: My TLC analysis shows multiple spots, indicating significant side-product formation. How can I identify and prevent these impurities?
The formation of multiple products is a clear sign of competing reaction pathways or impure starting materials.
A2.1: Isomeric Impurities
-
The Problem: Under strongly acidic conditions, the Hantzsch synthesis can sometimes yield an isomeric byproduct, a 2-imino-2,3-dihydrothiazole, alongside the desired 2-aminothiazole.[2][7] This occurs due to a different cyclization pathway.
-
The Solution:
-
Control pH: This side reaction is favored by strong acid. The standard Hantzsch synthesis is often autocatalytic (releasing HX) and proceeds to the desired product. Running the reaction under neutral or slightly basic conditions will strongly favor the formation of the 2-aminothiazole product.[7] The workup with sodium carbonate also ensures the final isolated product is the desired amine isomer.
-
A2.2: Byproducts from Reactant Degradation
-
The Problem: As mentioned in Q1, impurities or degradation of the α-haloester can lead to a complex mixture of byproducts.
-
The Solution:
-
Slow Addition: Add the ethyl 4-chloroacetoacetate dropwise to the heated solution of thiourea in ethanol. This maintains a low instantaneous concentration of the haloester, minimizing its self-condensation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation of sensitive reagents.
-
Q3: The final saponification step to get the carboxylic acid is low-yielding or fails completely. What's going wrong?
The hydrolysis of the ethyl ester to the final carboxylic acid is a critical final step.
A3.1: Incomplete Hydrolysis
-
The Problem: The ester may be sterically hindered or insufficiently activated for hydrolysis to go to completion under mild conditions.
-
The Solution:
-
Reaction Conditions: Ensure a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) is used. The reaction typically requires heating (reflux) in a mixture of alcohol (methanol or ethanol) and water for several hours.[8] Monitor by TLC until the starting ester spot has completely disappeared.
-
A3.2: Difficult Product Isolation
-
The Problem: The final product is a zwitterionic amino acid, which can have high solubility in water, making extraction difficult.
-
The Solution:
-
Acidification: After hydrolysis, the product exists as a carboxylate salt. It must be carefully acidified (e.g., with 1M HCl) to the isoelectric point to precipitate the zwitterionic product. The optimal pH for precipitation may need to be determined empirically, often in the range of pH 3-5.
-
Workup: Cool the acidified solution in an ice bath to maximize precipitation before collecting the solid by filtration. Wash the filter cake with cold water to remove inorganic salts and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
III. Frequently Asked Questions (FAQs)
-
Q: Which is a better starting material: ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate?
-
A: Ethyl 4-bromoacetoacetate is more reactive than the chloro-analog due to the better leaving group ability of bromide. This can lead to faster reaction times or allow for lower reaction temperatures. However, it is also more expensive and can be less stable. Ethyl 4-chloroacetoacetate is often preferred for larger-scale syntheses due to its lower cost and greater stability, with the reaction conditions adjusted (e.g., longer reflux time) to ensure completion.
-
-
Q: What is the best solvent for this reaction?
-
Q: How do I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The product, being more polar, will have a lower Rf value than the starting α-haloester. Staining with potassium permanganate can help visualize the spots.
-
-
Q: How can I confirm the structure of my final product?
-
A: A combination of spectroscopic methods is essential.
-
¹H NMR: For the final acid, expect to see a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a singlet for the proton on the thiazole ring (C4-H). The amino protons (if present) will appear as a broad singlet.[9]
-
¹³C NMR: Will show characteristic peaks for the thiazole ring carbons, the carboxyl carbon, and the methylene carbon.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[10]
-
-
IV. Data and Visualization
Data Tables
Table 1: Recommended Reagent Stoichiometry and Conditions for Hantzsch Reaction
| Parameter | Recommendation | Rationale |
| Reagents | ||
| Ethyl 4-haloacetoacetate | 1.0 equivalent | Limiting reagent. |
| Thiourea | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[4] |
| Solvent | ||
| Anhydrous Ethanol | 5 - 10 mL per mmol of limiting reagent | Good solubility for reactants and appropriate boiling point for reflux.[3] |
| Conditions | ||
| Temperature | 75-85°C (Reflux) | Ensures efficient cyclization and dehydration.[3] |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Reaction time can vary based on substrate reactivity and scale. |
| Atmosphere | Air (or Nitrogen for high-purity work) | The reaction is generally robust, but an inert atmosphere can prevent oxidative side reactions. |
Experimental Workflow and Logic Diagrams
Diagram 1: General Workflow for Synthesis This diagram outlines the complete process from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield This diagram provides a logical path to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yield issues.
V. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
This protocol is adapted from established Hantzsch synthesis procedures for similar structures.[6][11]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (7.6 g, 0.1 mol, 1.0 equiv) and 100 mL of anhydrous ethanol.
-
Dissolution: Heat the mixture to a gentle reflux with stirring until the thiourea is fully dissolved (approx. 15-20 minutes).
-
Addition: Through the condenser, add ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol, 1.0 equiv) dropwise over 20-30 minutes. An exothermic reaction may be observed. Maintain a gentle reflux throughout the addition.
-
Reaction: Continue to reflux the mixture for 3-4 hours. Monitor the reaction's progress by TLC (Mobile phase: 50% ethyl acetate in hexanes). The reaction is complete when the starting ethyl 4-chloroacetoacetate spot has been consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. A solid (the hydrochloride salt of the product) may precipitate.
-
Isolation: Pour the cooled mixture into a beaker containing 300 mL of a cold 5% aqueous sodium carbonate solution and stir for 30 minutes. A precipitate of the free base will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield of the crude product is typically in the range of 65-80%. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Saponification to 2-(2-Aminothiazol-5-yl)acetic Acid
This is a general procedure for ester hydrolysis.[8]
-
Setup: In a 250 mL round-bottom flask, suspend the ethyl 2-(2-aminothiazol-5-yl)acetate (10.0 g, 0.05 mol, 1.0 equiv) in a mixture of 50 mL of ethanol and 50 mL of water.
-
Base Addition: Add sodium hydroxide (3.0 g, 0.075 mol, 1.5 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester has been completely consumed. The solution should become homogeneous.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 1M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 4-5. A white or off-white solid will precipitate.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield the final carboxylic acid.
VI. References
-
Anderson, B. A., et al. (2005). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 9(5), 556-563. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the Hantzsch condensation.... [Link]
-
Cook, G. R., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(1), 478-484. [Link]
-
Li, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1642-1648. [Link]
-
El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1514. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2016). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. [Link]
-
Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Ali, T. E., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer... RSC Advances. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
ResearchGate. (2020). The Hantzsch Thiazole Synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Macmillan Group, Princeton University. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
Ali, T. E., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system... RSC Advances, 15(9), 6143-6161. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Asian Publication Corporation. (2022). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry, 34(11), 3026-3032. [Link]
-
Organic Syntheses. (n.d.). Pseudothiohydantoin. [Link]
-
Banaras Hindu University. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. [Link]
-
University of Barcelona. (n.d.). Saponification reaction of ethyl acetate with sodium hydroxide. [Link]
-
Scribd. (2024). Ethyl Acetate Saponification Kinetics. [Link]
-
Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
MDPI. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Processes, 7(2), 79. [Link]
-
Baghdad Science Journal. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives... Baghdad Science Journal, 18(1), 221-230. [Link]
-
National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives... Molecules, 19(11), 18037-18051. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring... IJCMAS, 5(8), 510-522. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR [m.chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-(Thiazol-5-yl)acetic acid
Welcome to the technical support center for 2-(Thiazol-5-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound that are critical for successful purification.
Question: What are the primary chemical stability concerns for this compound during purification and storage?
Answer: this compound and its structural isomers are susceptible to two primary degradation pathways:
-
Decarboxylation: Heterocyclic acetic acids can be prone to losing CO2, especially when heated in solution, leading to the formation of 5-methylthiazole.[1][2] This reaction can be catalyzed by acidic or basic conditions. The product obtained from a synthetic route involving hydrolysis of an ester precursor is particularly vulnerable if not handled correctly.[3]
-
Hydrolysis & Ring Opening: The thiazole ring, while aromatic, can be susceptible to hydrolysis under harsh pH and temperature conditions. The aminothiazole core, found in many related structures, is known to be pH-dependent in its stability.[4]
Therefore, it is crucial to use moderate temperatures, control the pH during aqueous workups, and store the purified material in a cool, dry, and dark place.
Question: My synthesis crude shows multiple spots on TLC. What are the most common impurities I should expect?
Answer: The impurity profile is highly dependent on the synthetic route. For a common route like the Hantzsch synthesis or variations thereof, which involve condensing a thioamide with an α-halocarbonyl compound, you can expect the following.[5]
| Impurity Type | Specific Example | Origin |
| Unreacted Starting Materials | Thioformamide, Ethyl chloroacetate | Incomplete reaction |
| Intermediate Species | Ethyl 2-(thiazol-5-yl)acetate | Incomplete hydrolysis of the ester precursor.[6] |
| Side-Reaction Byproducts | Isomeric thiazole derivatives | Non-regioselective cyclization |
| Degradation Products | 5-methylthiazole | Decarboxylation of the final product.[3] |
Question: What are the basic solubility properties of this compound?
Answer: As a carboxylic acid with a heterocyclic ring, its solubility is moderate. It is generally poorly soluble in non-polar solvents like hexanes and has limited solubility in water.[7] It shows good solubility in polar organic solvents such as methanol, ethanol, and ethyl acetate, especially upon heating. Its solubility in aqueous solutions is highly pH-dependent; it readily dissolves in aqueous bases (e.g., NaHCO₃, NaOH) upon formation of its carboxylate salt.
Part 2: Troubleshooting Purification Challenges
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: My recrystallization attempt failed (oiling out, no crystal formation, or poor recovery). What should I do?
Answer: Recrystallization failure is common and usually stems from an inappropriate choice of solvent or the presence of impurities that inhibit crystal lattice formation.
Causality: A successful recrystallization requires a solvent that fully dissolves the compound at high temperatures but in which the compound is poorly soluble at low temperatures. If the compound "oils out," the solvent is likely too non-polar or the cooling is too rapid. If no crystals form, the compound may be too soluble even at low temperatures, or the solution is not saturated.
Troubleshooting Steps:
-
Solvent System Screening: Do a small-scale solvent screen. Test solubility in a range of solvents (see table below). A good starting point is an alcohol/water mixture.
-
Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve the compound in a "good" solvent (e.g., methanol) at its boiling point, then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool to room temperature slowly to encourage the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.
-
Seeding: If you have a small amount of pure material, add a single crystal to the cooled, saturated solution to induce crystallization.
| Recommended Solvents for Recrystallization |
| Methanol / Water |
| Ethanol / Water |
| Isopropanol |
| Acetic Acid / Water[8][9] |
| Ethyl Acetate / Hexane |
Issue 2: The product appears to be degrading during column chromatography on silica gel. How can I prevent this?
Answer: Degradation on silica gel is a frequent issue for acid-sensitive compounds. The inherent acidity of standard silica gel can catalyze decarboxylation or other side reactions.
Causality: Silica gel has acidic silanol groups on its surface. When your compound is adsorbed on the column for an extended period, these acidic sites can promote degradation, leading to streaking on TLC, low recovery, and impure fractions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel. You can create a slurry of silica in your mobile phase and add a small amount of a base like triethylamine (~0.5-1%) to neutralize the acidic sites.
-
Add an Acid Modifier to the Mobile Phase: To ensure the carboxylic acid remains protonated and elutes cleanly, add a small amount of acetic or formic acid (~1%) to your eluent. This suppresses the ionization of your compound, reducing tailing and interaction with the stationary phase.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you think you need or apply positive pressure ("flash chromatography") to speed up the elution.
-
Consider an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reversed-phase).
Purification Workflow Decision Diagram
This diagram outlines a general strategy for purifying the crude product after a typical synthesis.
Caption: A typical purification workflow for this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic phase). The acidic product will move into the aqueous layer as its sodium salt.
-
Expert Insight: Use a weak base like NaHCO₃. Strong bases like NaOH could potentially promote hydrolysis of the thiazole ring.
-
-
Organic Wash: Keep the aqueous layers and discard the organic layer, which contains neutral impurities. Wash the combined aqueous layers with fresh EtOAc (1 x 50 mL) to remove any residual non-acidic compounds.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~4-5. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid under vacuum to yield the partially purified product, which can then be further purified by recrystallization.
Protocol 2: Recrystallization from an Ethanol/Water System
This is a standard protocol for final purification to obtain crystalline material.
-
Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is for separating the product from impurities with similar polarity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) containing 1% acetic acid. The acetic acid is critical to ensure the carboxylic acid elutes as a sharp band and does not streak.[6]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes + 1% AcOH).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Run the column using a gradually increasing polarity gradient. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Expert Insight: Be aware that removing the final traces of acetic acid from the product may require co-evaporation with a solvent like toluene or drying under high vacuum.
-
Troubleshooting Purification Failures
Caption: A decision tree for troubleshooting failed purification attempts.
References
- CSIRO Publishing. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Aust J Chem, 57(6), 599–604. [Link]
- Google Patents.
- ResearchGate. (2004).
- Google Patents.
- Journal of the Chemical Society, Perkin Transactions 2. (1986). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]
- Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1. [Link]
- Reddit. (2015).
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
"stability of 2-(Thiazol-5-yl)acetic acid in DMSO solution"
Answering the call of researchers grappling with the nuances of compound stability, this Technical Support Center provides a focused resource for understanding and managing the stability of 2-(Thiazol-5-yl)acetic acid in Dimethyl Sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity and reproducibility of your experimental data.
The thiazole ring, a cornerstone of many biologically active molecules, possesses inherent reactivity that can lead to unforeseen degradation, particularly when stored in solution.[1][2] DMSO, while an excellent solvent for high-throughput screening and compound storage, is not entirely inert and can participate in or mediate degradation processes.[3] This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound DMSO stock solutions.
Q1: What are the optimal storage conditions for my this compound stock solution in DMSO?
A1: Based on stability studies of related 2-aminothiazole compounds in DMSO, the single most critical factor for maintaining stability is temperature.[3]
-
Recommended Storage: Aliquot your stock solution into single-use volumes and store them at -20°C or, preferably, -80°C .[3]
-
Avoid Room Temperature: Storage at room temperature can lead to significant degradation in a matter of days or weeks. One study on a similar compound showed 64% decomposition after just seven days at room temperature.[3]
-
Light Exposure: Protect solutions from direct exposure to light. Photodegradation is a known risk for aromatic heterocyclic compounds.[4][5] Use amber vials or store clear vials in a dark location.
-
Freeze-Thaw Cycles: While a comprehensive study showed that up to 11 freeze-thaw cycles caused no significant compound loss for a diverse set of molecules in DMSO, it is still best practice to minimize these cycles.[6] Aliquotting into single-use vials is the most effective strategy.
Q2: What are the visual or analytical signs that my compound may be degrading?
A2: Degradation can manifest in several ways. A primary visual indicator is a change in the color of the DMSO stock solution, often from clear or colorless to a darker yellow or brown hue.[3] This color change is a strong signal that chemical changes have occurred. Analytically, you may observe:
-
The appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms.
-
A corresponding decrease in the peak area of the parent compound.
-
A loss of biological activity or inconsistent results in your assays.[3]
Q3: What are the likely chemical degradation pathways for a thiazole derivative in DMSO?
A3: The thiazole ring system is susceptible to several degradation mechanisms, which can be influenced by the specific substituents on the ring.[2][5] For this compound, the primary concerns are:
-
Oxidation: The sulfur atom within the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones. This alters the molecule's electronic properties and shape.[5] The slightly acidic and dipolar nature of DMSO can facilitate such spontaneous reactions.[3]
-
Hydrolysis: The thiazole ring or the acetic acid side chain may be susceptible to hydrolysis, particularly if the solution's pH is not neutral. The presence of water in the DMSO can be a more significant factor in compound loss than oxygen.[6]
-
Photodegradation: Thiazole-containing compounds can react with singlet oxygen upon photo-irradiation, leading to complex rearrangements and degradation.[4]
-
Dimerization/Isomerization: In some cases, thiazole derivatives in DMSO have been observed to undergo dimerization or isomerization over time, leading to new chemical entities that may or may not be biologically active.[3]
Troubleshooting Guide
This section provides structured advice for specific problems you may encounter during your experiments.
Issue 1: My biological assay results are inconsistent. Earlier experiments with the same stock solution showed high potency, but recent tests show a significant loss of activity.
This is a classic sign of compound instability.[3] The original activity may have been from the parent compound, or in some cases, from a degradation product that is itself active, which can lead to confusing and non-reproducible results.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: My HPLC or LC-MS analysis of the stock solution shows multiple peaks, but the original solid material was >98% pure.
This strongly suggests that degradation has occurred in the DMSO solution. The new peaks represent degradation products.
-
Action: Immediately discard the compromised stock solution.
-
Solution: Prepare a fresh stock solution from the solid material. Immediately after preparation, run an analytical HPLC to get a baseline (t=0) chromatogram.
-
Verification: Re-analyze the stock after a set period under your typical storage conditions (e.g., 24 hours at room temperature, 1 week at -20°C) to assess its stability under those conditions.
Issue 3: My previously colorless DMSO stock solution has turned yellow/brown.
As noted in a case study of a similar 2-aminothiazole, a color change is a direct visual sign of decomposition.[3] Do not use this stock for any further experiments, as the chemical composition is no longer what you expect. Discard the solution and prepare a fresh stock.
Protocols for Stability Assessment
To proactively manage compound integrity, it is crucial to employ validated analytical methods. A stability-indicating method is one that can accurately separate the parent drug from its degradation products.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for a reverse-phase HPLC method to assess the purity of this compound. Optimization will be required for your specific system.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MeCN) |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 30 - 40 °C |
| Detection (UV) | 254 nm (or optimal wavelength for compound) |
| Injection Vol. | 5 - 10 µL |
Procedure:
-
Prepare Stock: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Sample: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:MeCN) to a final concentration of ~50 µM.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Purity Calculation: Determine the purity by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Protocol 2: LC-MS/MS Analysis for Degradation Product Identification
If degradation is observed, LC-MS/MS is essential for identifying the unknown products.[7]
Procedure:
-
Sample Prep: Use the degraded sample that shows significant impurity peaks in the HPLC-UV analysis.
-
LC Separation: Employ the same HPLC method as described above to separate the parent compound from the degradation products.
-
MS Analysis: Route the column effluent into a mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire full scan MS data to determine the accurate mass (and thus molecular formula) of the degradation products.
-
Fragmentation (MS/MS): Acquire MS/MS data for the parent compound and each major degradation product. By comparing the fragmentation patterns, you can deduce the structure of the degradation products.[8]
Protocol 3: Forced Degradation Study Workflow
To build a robust stability-indicating method, you must demonstrate that it can separate the parent compound from degradation products generated under stress.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
Technical Support Center: HPLC Analysis of Thiazole Carboxylic Acids
Welcome to the technical support center for the HPLC analysis of thiazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) rooted in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of thiazole carboxylic acids.
Q1: What are the biggest challenges in the HPLC analysis of thiazole carboxylic acids?
A1: The primary challenges stem from the inherent physicochemical properties of thiazole carboxylic acids. Their polar and acidic nature often leads to poor retention on traditional reversed-phase (RP) columns and problematic peak shapes, particularly tailing.[1][2] Furthermore, their stability can be a concern under certain mobile phase conditions.[3]
Q2: What is a good starting point for HPLC column selection for these compounds?
A2: A C18 reversed-phase column is a common starting point for many small molecules, including thiazole derivatives.[3][4] However, due to their polarity, a standard C18 might not provide adequate retention. Consider columns with polar-embedded phases or those designed for aqueous mobile phases (AQ-type) to enhance retention of these polar analytes.[4] For more complex separations or when dealing with isomers, specialized columns like those with mixed-mode stationary phases (combining reversed-phase and ion-exchange characteristics) can be beneficial.[5]
Q3: How does mobile phase pH affect the analysis of thiazole carboxylic acids?
A3: Mobile phase pH is a critical parameter. Since these are acidic compounds, their ionization state is pH-dependent. To achieve good peak shape and consistent retention, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the carboxylic acid group.[6][7] This suppresses the ionization of the analyte, reducing undesirable secondary interactions with the stationary phase that lead to peak tailing.[8][9]
Q4: My thiazole carboxylic acid is not retained on a C18 column. What should I do?
A4: If you observe little to no retention, there are several strategies to employ. First, ensure your mobile phase has a sufficiently high aqueous component. If that is not effective, consider a more polar stationary phase as mentioned in Q2. Alternatively, ion-pair chromatography can be used to enhance retention. For highly polar thiazole carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC.[10]
Q5: Is derivatization necessary for the analysis of thiazole carboxylic acids?
A5: Derivatization is not always necessary but can be a valuable tool, especially when dealing with detection challenges or poor chromatographic performance.[11][12] For instance, if your detector sensitivity is low due to the weak chromophore of the native compound, derivatization with a UV-active or fluorescent tag can significantly enhance detection.[11][13] Derivatization can also alter the polarity of the analyte, which can be advantageous for improving retention or selectivity.[14][15]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your HPLC analysis.
Issue: Peak Tailing
Peak tailing is one of the most common problems in the analysis of acidic compounds like thiazole carboxylic acids.[1][16] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution and accurate integration.
Causality: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[17] In reversed-phase chromatography, residual, un-capped silanol groups on the silica-based packing material can be deprotonated at certain pH values and interact ionically with the acidic analyte, leading to a mixed-mode retention mechanism that causes tailing.[2][9]
Troubleshooting Workflow:
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 6. welch-us.com [welch-us.com]
- 7. mastelf.com [mastelf.com]
- 8. hplc.eu [hplc.eu]
- 9. chromtech.com [chromtech.com]
- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride | CoLab [colab.ws]
- 14. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center dedicated to the synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on thiazole ring formation. The thiazole scaffold is a critical pharmacophore found in numerous FDA-approved drugs, making its efficient synthesis a cornerstone of modern drug discovery.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds.
Section 1: Troubleshooting Guide for Thiazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis
Question: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I am consistently obtaining very low yields or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a Hantzsch synthesis is a common but often rectifiable issue. The Hantzsch synthesis, first described in 1887, is a robust reaction, but its success is contingent on several key parameters.[3][4] Let's break down the potential culprits and the corresponding optimization strategies.
Root Cause Analysis and Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
The Problem: α-Haloketones can be lachrymatory and may decompose over time, especially if not stored properly. Impurities in either the α-haloketone or the thioamide can lead to unwanted side reactions.[5][6]
-
The Solution:
-
Purity Check: Always use reagents of high purity (≥98%).[6] If in doubt, consider recrystallizing the thioamide or distilling the α-haloketone (if liquid) before use.
-
Proper Storage: Store α-haloketones in a cool, dark, and dry place, preferably under an inert atmosphere.
-
-
-
Suboptimal Reaction Temperature:
-
The Problem: The Hantzsch synthesis typically requires heating to overcome the activation energy for the cyclization and dehydration steps.[5][7] Insufficient heat will result in a sluggish or incomplete reaction.
-
The Solution:
-
Temperature Screening: If the reaction is not proceeding, gradually increase the temperature. A typical starting point for reactions in solvents like ethanol or methanol is reflux temperature.[7]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields by ensuring uniform and rapid heating.[8][9]
-
-
-
Improper Solvent Selection:
-
The Problem: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A poor solvent choice can hinder the reaction.
-
The Solution:
-
Solvent Screening: While ethanol and methanol are commonly used, other solvents like acetonitrile, 1,4-dioxane, or even solvent-free conditions have proven effective.[5][8] It is advisable to perform small-scale trials with a few different solvents to identify the optimal one for your specific substrates. A mixture of solvents, such as ethanol/water, can also be beneficial in some cases.[10]
-
-
-
Absence or Inefficiency of a Catalyst:
-
The Problem: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency and yield.[5]
-
The Solution:
-
Issue 2: Formation of Unexpected Isomers or Side Products
Question: My reaction is producing the thiazole product, but I am also observing a significant amount of an isomeric byproduct, which is complicating purification. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge, particularly when using N-monosubstituted thioureas. The reaction can proceed through two different cyclization pathways, leading to either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[12]
Controlling Regioselectivity:
-
pH Control: The pH of the reaction medium is a critical factor.
-
Neutral Conditions: In neutral solvents, the reaction generally favors the exclusive formation of 2-(N-substituted amino)thiazoles.[5][12]
-
Acidic Conditions: Under acidic conditions, a mixture of both isomers is often observed.[9][12] Therefore, if the imino-dihydrothiazole is your undesired product, ensure your reaction is not acidic. You can add a non-nucleophilic base like triethylamine to scavenge any acid formed during the reaction.
-
-
Reaction Mechanism Insight: The initial step is the S-alkylation of the thioamide by the α-haloketone. The subsequent cyclization can occur via two pathways, as illustrated below. By controlling the reaction conditions, you can favor one pathway over the other.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-(Thiazol-5-yl)acetic Acid
Welcome to the technical support center for the scale-up synthesis of 2-(Thiazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this important pharmaceutical intermediate. The thiazole ring is a key pharmacophore in numerous approved drugs, making the robust synthesis of its derivatives critical.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
I. Synthetic Pathway Overview & Key Challenges
The most common and industrially viable route to this compound involves a variation of the Hantzsch thiazole synthesis.[2][3][5] This typically proceeds via the reaction of an α-haloketone or a related reactive intermediate with a thioamide, followed by hydrolysis. While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, impurity formation, and product isolation.
Here is a generalized workflow illustrating the critical stages and potential bottlenecks:
Caption: Generalized workflow for the scale-up synthesis of this compound, highlighting key challenge areas.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis. Each entry details the potential causes and provides actionable solutions.
Problem 1: Low Yield and/or Incomplete Conversion in Hantzsch Cyclization
Q: We are observing low yields and significant amounts of unreacted starting materials during the formation of the ethyl 2-(thiazol-5-yl)acetate intermediate. What are the likely causes and how can we optimize this step?
A: This is a common issue when transitioning from lab to pilot or production scale. The root causes often lie in suboptimal reaction conditions and reagent quality.[6]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Inadequate Temperature Control | The Hantzsch synthesis is often exothermic.[5] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of reactants and products. Conversely, insufficient heating can result in slow or incomplete reactions.[6] | 1. Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture. 2. Controlled Reagent Addition: Add the more reactive species (e.g., the α-haloketone) slowly and sub-surface to a heated solution of the thioamide to manage the exotherm. 3. Jacketed Reactor: Utilize a reactor with a heating/cooling jacket for precise temperature regulation. 4. Solvent Choice: Select a solvent with a suitable boiling point to act as a heat sink (e.g., ethanol, isopropanol).[6] |
| Reagent Purity & Stability | Impurities in starting materials, particularly the α-haloketone, can lead to numerous side reactions.[6] Thioamides can also be unstable under certain conditions. | 1. QC of Starting Materials: Perform identity and purity checks (e.g., NMR, HPLC, GC) on all incoming raw materials. 2. Fresh Reagents: Use freshly prepared or recently purchased reagents. α-haloketones can degrade over time. 3. Inert Atmosphere: For sensitive reagents, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation. |
| Improper Solvent | The choice of solvent is critical for solubility of reactants and reaction rate.[6] | 1. Solubility Studies: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. 2. Solvent Screening: If yields are consistently low, consider screening alternative solvents such as ethanol, methanol, or even aqueous systems, which have been used successfully.[6][7] |
| Catalyst Issues (if applicable) | While the classic Hantzsch synthesis may not require a catalyst, modern variations sometimes employ one to improve efficiency.[6] | 1. Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading. 2. Homogeneity: Ensure proper mixing to keep solid catalysts suspended or to maintain a homogeneous solution. |
Problem 2: Formation of Impurities and Isomers
Q: Our isolated ethyl 2-(thiazol-5-yl)acetate is contaminated with several impurities, including a significant regioisomer. How can we minimize byproduct formation?
A: Impurity formation is a major hurdle in scaling up thiazole synthesis. The reaction mechanism involves multiple steps where side reactions can occur.[6]
Common Impurities and Mitigation Strategies:
-
Regioisomer Formation: Condensation of α-haloketones with N-substituted thioureas can potentially lead to two different regioisomers. In neutral solvents, the reaction typically yields the desired 2-amino-substituted thiazoles.
-
Over-alkylation/Dimerization: Unreacted α-haloketones can react with the product or other nucleophiles present.
-
Decomposition Products: Harsh reaction conditions (e.g., excessive heat or prolonged reaction times) can lead to the degradation of the thiazole ring.
Caption: Pathways for desired product and impurity formation in Hantzsch thiazole synthesis.
Troubleshooting Protocol for Impurity Control:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. A slight excess of the thioamide can sometimes help to consume the α-haloketone completely, preventing side reactions.
-
Temperature Profiling: Develop a precise temperature profile for the reaction. A lower initial temperature during addition, followed by a controlled ramp to the reaction temperature, can often minimize byproduct formation.
-
Reaction Time Optimization: Monitor the reaction progress by in-process controls (IPCs) using HPLC or TLC. Quench the reaction as soon as it reaches completion to avoid the formation of degradation products.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. For some variations, maintaining a neutral or slightly basic medium is crucial.[8]
Problem 3: Challenges in Saponification and Product Isolation
Q: During the hydrolysis of ethyl 2-(thiazol-5-yl)acetate to the final acid, we are experiencing incomplete reaction and difficulty in precipitating a pure product. What should we look into?
A: The saponification and subsequent isolation of this compound are critical steps that determine the final product's purity and yield.
Potential Issues & Solutions:
| Issue | Explanation | Troubleshooting Protocol |
| Incomplete Hydrolysis | Insufficient base, low temperature, or short reaction time can lead to incomplete conversion of the ester to the carboxylic acid salt. On a large scale, mixing can also be an issue. | 1. Molar Ratio of Base: Use a sufficient excess of base (e.g., NaOH or KOH, typically 1.5-2.0 equivalents) to drive the reaction to completion. 2. Temperature and Time: Ensure the reaction is heated (e.g., 50-70 °C) for an adequate amount of time. Monitor completion via HPLC. 3. Efficient Mixing: Use an appropriate agitator and speed to ensure homogeneity, especially in viscous reaction mixtures. |
| Difficult Product Precipitation | The purity of the product is highly dependent on the crystallization/precipitation process. This is often triggered by adjusting the pH. | 1. Controlled Acid Addition: Add the acid (e.g., HCl) slowly to the solution of the carboxylate salt to avoid localized pH drops that can trap impurities.[9] 2. Optimal pH for Precipitation: Determine the optimal final pH for maximum precipitation and purity. This is typically in the acidic range (pH 2-4). 3. Cooling Profile: Implement a controlled cooling profile. Crash cooling can lead to the formation of fine particles that are difficult to filter and may have lower purity. 4. Anti-Solvent Addition: Consider the use of an anti-solvent to improve crystallization and yield, but this must be carefully evaluated to avoid precipitating impurities. |
| Product Stability | The final product, (2-aminothiazol-4-yl)-acetic acid, can be light-sensitive and may decarboxylate in solution to form 2-amino-4-methylthiazole.[10] | 1. Protect from Light: Use amber-colored vessels or work in a dimly lit area during isolation and drying. 2. Temperature Control: Avoid excessive heat during drying. Vacuum drying at a moderate temperature (e.g., 40-50 °C) is often preferred. 3. Store Properly: The final product should be stored in a cool, dry, and dark place.[11] |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Key safety concerns include:
-
Handling of α-haloketones: These are lachrymators and skin irritants. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handle in a well-ventilated fume hood.
-
Exothermic Reactions: The Hantzsch cyclization can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that a controlled addition procedure is in place.
-
Use of Strong Acids and Bases: The hydrolysis and precipitation steps involve strong acids and bases. Handle with care to avoid chemical burns.
-
Flammable Solvents: Many of the solvents used (e.g., ethanol, THF) are flammable. Ensure the production area is properly ventilated and free from ignition sources.
Q2: How can I improve the filterability of the final product?
A2: Poor filterability is often due to the formation of very fine crystals or an amorphous solid. To improve this:
-
Control the precipitation: As mentioned in Problem 3, slow the rate of acid addition and implement a controlled cooling profile.
-
Aging: After precipitation, allow the slurry to stir (age) for a period (e.g., 1-2 hours) at a constant temperature. This can allow for crystal growth and improve particle size distribution.
-
Solvent System: The choice of solvent for the reaction and work-up can influence crystal habit.
Q3: Are there greener or more environmentally friendly approaches to this synthesis?
A3: Yes, research is ongoing to develop greener synthetic methodologies for thiazoles.[7][12] These include:
-
Solvent-free reactions: Some Hantzsch syntheses have been successfully performed under solvent-free conditions, often with microwave assistance, which can reduce reaction times and waste.[6][12]
-
Use of water as a solvent: Water is an environmentally benign solvent, and some thiazole syntheses have been adapted to aqueous media.[12]
-
Catalytic methods: The use of recyclable catalysts can reduce waste and improve the efficiency of the reaction.[7]
IV. References
-
EvitaChem. 2-((2-Aminothiazol-5-yl)thio)acetic acid. EvitaChem. Accessed January 10, 2026.
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Accessed January 10, 2026.
-
Sunway Pharm Ltd. This compound - CAS:52454-63-4. Sunway Pharm Ltd. Accessed January 10, 2026.
-
Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. Accessed January 10, 2026.
-
ResearchGate. Review of the synthesis and biological activity of thiazoles. ResearchGate. Accessed January 10, 2026.
-
National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Accessed January 10, 2026.
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Accessed January 10, 2026.
-
ChemicalBook. 2-Hydroxy-2-(thiazol-5-yl)acetic acid | 1567089-02-4. ChemicalBook. Accessed January 10, 2026.
-
Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents. Accessed January 10, 2026.
-
Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. Accessed January 10, 2026.
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Accessed January 10, 2026.
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Accessed January 10, 2026.
-
BLDpharm. 10271-84-8|2-(1,2-Thiazol-5-yl)acetic acid. BLDpharm. Accessed January 10, 2026.
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Accessed January 10, 2026.
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Accessed January 10, 2026.
-
National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Accessed January 10, 2026.
-
International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. Accessed January 10, 2026.
Sources
- 1. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 11. This compound - CAS:52454-63-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. bepls.com [bepls.com]
Technical Support Center: Degradation Pathways of 2-(Thiazol-5-yl)acetic Acid
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(Thiazol-5-yl)acetic acid. This guide provides in-depth technical assistance and troubleshooting for an effective investigation of its degradation pathways. The insights and protocols herein are synthesized from established principles of organic chemistry and forced degradation studies in the pharmaceutical industry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the challenges you may encounter during your stability and degradation studies.
Section 1: General Principles of Degradation Studies
Q1: I am starting my investigation into the stability of this compound. What are the typical forced degradation conditions I should consider?
A1: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1] Based on ICH guidelines and the known reactivity of thiazole-containing compounds, you should investigate the following stress conditions:[1]
-
Hydrolytic Degradation: Across a range of pH values (acidic, neutral, and alkaline) to assess susceptibility to hydrolysis.
-
Oxidative Degradation: To determine the molecule's vulnerability to oxidation.
-
Photolytic Degradation: To evaluate stability upon exposure to light.
-
Thermal Degradation: To understand the impact of heat on the compound's integrity.
A systematic approach to these studies will help in identifying potential degradants and establishing stability-indicating analytical methods.[1]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 60°C | Up to 72 hours |
| Neutral Hydrolysis | Purified Water | Room Temp, then 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Photolytic | UV (254 nm) & Visible | Room Temp | ICH Q1B exposure |
| Thermal (Dry Heat) | Oven | 80°C | Up to 7 days |
Section 2: Hydrolytic Degradation
Q2: I am observing minimal to no degradation of this compound under acidic and neutral hydrolytic conditions. Is this expected?
A2: Yes, this is a plausible outcome. The thiazole ring is generally stable under mild acidic and neutral conditions. The primary site for hydrolysis would be the carboxylic acid group, which is already in its hydrolyzed form. However, more complex derivatives with ester or amide functionalities would be more susceptible.[2][3]
Troubleshooting Steps:
-
Increase Stress Conditions: If no degradation is observed at room temperature, consider increasing the temperature to 60-80°C.
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in the parent compound and the formation of low-level degradants.
-
Consider Co-solvents: If solubility is an issue, especially at higher concentrations, using a co-solvent might be necessary. However, be cautious as the co-solvent itself could participate in the reaction.[4]
Q3: Under basic conditions, I am seeing a loss of the parent peak, but I am unsure of the degradation product. What is the likely pathway?
A3: Under strong basic conditions, particularly with heating, decarboxylation of the acetic acid side chain is a potential degradation pathway.[5] This would result in the formation of 5-methylthiazole.
Proposed Degradation Pathway: Base-Catalyzed Decarboxylation
Caption: Proposed base-catalyzed decarboxylation of this compound.
Experimental Protocol: Identification of 5-Methylthiazole
-
Sample Preparation: Subject this compound to 1 M NaOH at 80°C for 24 hours. Neutralize a sample with 1 M HCl.
-
LC-MS Analysis: Analyze the stressed sample using a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid). Monitor for the mass of the parent compound and the expected mass of 5-methylthiazole.
-
Standard Comparison: If possible, procure a standard of 5-methylthiazole to compare retention times and mass spectra for definitive identification.
Section 3: Oxidative Degradation
Q4: My sample of this compound shows significant degradation upon exposure to hydrogen peroxide. What are the expected oxidation products?
A4: The sulfur atom in the thiazole ring is susceptible to oxidation.[6] The most likely degradation products are the corresponding sulfoxide and, upon further oxidation, the sulfone.
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Troubleshooting & Characterization:
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the degradation products. The sulfoxide will have an M+16 mass shift, and the sulfone will have an M+32 shift compared to the parent compound.
-
Control of Oxidation: If the reaction is too rapid, consider lowering the concentration of hydrogen peroxide (e.g., from 3% to 0.3%) or conducting the experiment at a lower temperature (e.g., 4°C).
Section 4: Photolytic Degradation
Q5: I am observing a major degradation product after exposing my sample to UV light, but its structure is not immediately obvious from the mass spectrum. What could be the degradation pathway?
A5: Thiazole rings, especially those with aryl substituents, can undergo photo-oxygenation.[7] A plausible, though complex, pathway involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges. For the simpler this compound, a more likely photolytic degradation could involve ring cleavage or rearrangement.
One documented pathway for a related compound resulted in a complete rearrangement to a benzamide derivative, indicating that significant structural changes can occur.[7]
Experimental Workflow: Investigating Photodegradation
Caption: Workflow for investigating the photolytic degradation of this compound.
Troubleshooting Photodegradation Studies:
-
Inconsistent Results: Ensure consistent light intensity and distance from the light source for all experiments. Use a validated photostability chamber.
-
Secondary Degradation: If multiple degradation products are observed, it could be due to secondary degradation of the primary photoproduct. Analyze samples at multiple time points to track the formation and decay of different species.
-
Solvent Effects: The solvent can play a role in photodegradation. Consider performing the study in different solvents (e.g., methanol, acetonitrile, water) to assess its influence.
Section 5: Thermal Degradation
Q6: Does this compound show significant degradation under dry heat?
A6: While some thiazole-containing compounds can be thermally labile, this compound is expected to be relatively stable under moderate dry heat conditions (e.g., up to 80°C), especially in the solid state.[2] Significant degradation would likely require much higher temperatures and could involve decarboxylation or more extensive decomposition of the thiazole ring.
Troubleshooting Thermal Degradation Studies:
-
Physical Changes: Observe for any changes in the physical appearance of the solid sample, such as color change or melting, which can indicate degradation.
-
Purity Analysis: Use a stability-indicating HPLC method to accurately quantify the parent compound and detect any degradants. A simple melting point determination can also be a useful indicator of purity.
References
- El-Gindy, A., Emara, S., & Shaaban, H. (2010). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 137-145. [Link]
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 447-456. [Link]
- Jain, D., & Basniwal, P. K. (2016).
- Liland, K. B., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). [Link]
- Ryglewicz, M., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. [Link]
- Patel, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaFocusAsia. [Link]
- Alsante, K. M., et al. (2016).
- Klick, S., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Sciences, 111(11), 2965-2989. [Link]
- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pharmtech.com [pharmtech.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
"avoiding impurities in the synthesis of 2-(Thiazol-5-yl)acetic acid"
Welcome to the technical support resource for the synthesis of 2-(Thiazol-5-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtleties of this synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Structure of This Guide
This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will begin with overarching questions about the synthesis and then delve into specific impurity-related challenges.
-
Part 1: Foundational FAQs - Core questions about the synthesis reaction.
-
Part 2: Troubleshooting Guide: Key Impurities & Side Reactions - In-depth analysis of specific impurities, their mechanisms of formation, and mitigation strategies.
-
Part 3: Protocols & Analytical Methods - Recommended experimental procedures and analytical techniques for monitoring purity.
-
Part 4: References
Part 1: Foundational FAQs
Q1: What is the most common and reliable method for synthesizing the this compound scaffold?
The Hantzsch thiazole synthesis is the most robust and widely employed method for creating the thiazole ring core of your target molecule.[1][2][3] This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] For your specific target, a common route is the reaction between a 4-halo-3-oxobutanoate derivative (e.g., ethyl 4-chloro-3-oxobutanoate) and thioformamide or a precursor. The reaction is prized for its reliability and generally high yields.[1]
The general mechanism involves an initial S-alkylation (an SN2 reaction) of the thioamide sulfur onto the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[1]
Caption: The Hantzsch Thiazole Synthesis Workflow.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to a few key areas. Before suspecting complex side reactions, always validate the fundamentals.
-
Reagent Quality: The α-halocarbonyl starting material can be unstable. Ensure it has not degraded during storage. Use freshly prepared or purified reagents whenever possible.
-
Reaction Conditions:
-
Temperature: The initial S-alkylation is often exothermic. Running the initial phase of the reaction at a reduced temperature (e.g., 5-10°C) before heating to reflux can prevent runaway reactions and the formation of degradation products.[4]
-
Solvent: The choice of solvent (commonly ethanol) is crucial for solubilizing the reactants. Ensure you are using a sufficient volume of dry solvent.[1]
-
pH Control: The reaction is typically performed under neutral or slightly acidic conditions. If the medium becomes too basic, it can promote self-condensation of the α-halocarbonyl. Conversely, strongly acidic conditions can lead to the formation of isomeric impurities.[5]
-
-
Work-up Procedure: The product may be lost during extraction or precipitation steps. Ensure the pH is correctly adjusted during work-up to precipitate the product effectively if it's in its acid form. The thiazole product is often poorly soluble in water, which aids in its precipitation.[1]
Part 2: Troubleshooting Guide: Key Impurities & Side Reactions
This section addresses specific impurities identified through techniques like HPLC, LC-MS, and NMR.
Impurity Profile A: Isomeric Impurities
Q: My analysis shows a significant peak with the same mass as my product, but with a different retention time and NMR spectrum. What could this be?
You are likely dealing with a regioisomeric impurity. While the Hantzsch synthesis is generally reliable, under certain conditions, particularly with substituted thioamides or in strongly acidic media, the cyclization step can proceed differently, leading to an incorrect substitution pattern on the thiazole ring.[5]
Causality & Mechanism:
The standard cyclization involves the thioamide nitrogen attacking the carbonyl carbon. However, if the thioamide has alternative nucleophilic sites or if intermediates can rearrange, alternative cyclization pathways become accessible. For instance, strongly acidic conditions can alter the nucleophilicity of the nitrogen atoms in the thioamide precursor, leading to a change in regioselectivity.[5]
Caption: Competing pathways leading to product vs. isomer.
Mitigation Strategies:
| Strategy | Rationale & Implementation |
| Control pH | Avoid strongly acidic conditions. If an acid catalyst is needed, use a milder one or buffer the system. A common procedure involves neutralization with a mild base like sodium carbonate during workup.[1] |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to access alternative reaction pathways. |
| Purification | If the isomer has already formed, careful purification is required. Isomers often have different polarities, making them separable by column chromatography or preparative HPLC.[3][6] Recrystallization may also be effective if the impurity has significantly different solubility.[7] |
Impurity Profile B: Decarboxylation Product
Q: I've identified 5-methyl-2-substituted-thiazole in my crude product. How did this form and how can I prevent it?
This is a classic decarboxylation impurity. The product, this compound, is a type of β-keto acid analogue, which can be susceptible to losing CO₂ under harsh thermal or pH conditions. A similar susceptibility is noted for related aminothiazolyl acetic acids.[4]
Causality & Mechanism:
The presence of the thiazole ring influences the acidity of the alpha-proton and can stabilize the carbanion intermediate formed upon decarboxylation. This process is significantly accelerated by heat and strong acids or bases.
Mitigation Strategies:
-
Avoid Excessive Heat: Do not prolong the reflux time unnecessarily. Monitor the reaction by TLC or HPLC and stop the heating as soon as the starting material is consumed.[8]
-
Mild Work-up Conditions: During hydrolysis of an ester precursor to the final acid, use mild conditions (e.g., LiOH in THF/water at room temperature) instead of strong, hot aqueous NaOH or HCl.
-
Purification Temperature: Keep temperatures low during solvent removal (rotary evaporation) and drying.
-
Storage: Store the final product in a cool, dry, and dark place. The hydrochloride salt form is often more stable against decarboxylation than the free acid.[4]
Impurity Profile C: Unreacted Starting Materials & Intermediates
Q: My final product is contaminated with starting materials (α-halocarbonyl, thioamide). How can I improve the conversion?
Incomplete conversion is often a kinetic issue or a matter of stoichiometry.
Causality & Mechanism:
The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. Alternatively, one of the reagents may have degraded, leading to an effective non-stoichiometric ratio.
Mitigation Strategies:
| Strategy | Rationale & Implementation |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the more stable reagent (typically the thioamide) to drive the reaction to completion. |
| Reaction Monitoring | Use TLC or a rapid LC method to monitor the disappearance of the limiting starting material. Do not stop the reaction prematurely. |
| Temperature & Time | Ensure the reaction is maintained at the optimal temperature (e.g., reflux in ethanol) for a sufficient duration. A typical reflux time is around 3 hours.[3] |
| Purification | Unreacted starting materials can usually be removed during work-up and purification. The acidic product can be separated from neutral starting materials via an acid-base extraction. Recrystallization is also highly effective for removing less polar starting materials.[7] |
Part 3: Protocols & Analytical Methods
Recommended Synthesis Protocol (Ester Route)
This protocol describes the synthesis of the ethyl ester, which can then be hydrolyzed to the final acid.
Step 1: Thiazole Ring Formation
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioformamide (1.0 eq) in 95% ethanol (approx. 5 mL per gram of thioformamide).
-
Slowly add ethyl 4-chloro-3-oxobutanoate (1.05 eq) to the solution at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (approx. 4x the reaction volume) and a 5% sodium carbonate solution to neutralize the HCl formed.[1]
-
Stir until precipitation is complete.
-
Filter the crude solid product (ethyl 2-(thiazol-5-yl)acetate), wash with cold water, and air dry.
Step 2: Saponification (Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution in an ice bath and add lithium hydroxide (LiOH·H₂O, 1.5 eq) in one portion.
-
Stir at 0°C to room temperature for 2-3 hours, monitoring the disappearance of the ester by TLC.
-
Once complete, acidify the mixture to pH ~3-4 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Recommended Analytical Methods
Effective troubleshooting requires robust analytical data.
| Method | Application & Purpose |
| TLC | In-process control: Quick, qualitative check for the consumption of starting materials and formation of the product. |
| HPLC | Purity Assessment: The gold standard for quantifying the product and impurities. A reverse-phase C18 column with a gradient of water/acetonitrile (with 0.1% formic acid or TFA) is a good starting point.[6][9] |
| LC-MS | Impurity Identification: Provides the molecular weight of unknown peaks from the HPLC, which is critical for proposing impurity structures. |
| ¹H NMR | Structural Confirmation: Confirms the structure of the final product and can help identify major impurities if their concentration is sufficient (>1-5%).[8] |
Part 4: References
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from
-
Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]
-
Encyclopedia Britannica. (n.d.). Thiazole. Retrieved from [Link]
-
PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
-
Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Retrieved from
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
PubMed. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(8), 513-524. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. 5(8), 652-663. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Methods for Detecting Impurities in Glacial Acetic Acid. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Crystallization of 2-(Thiazol-5-yl)acetic acid
Welcome to the technical support center for optimizing the crystallization of 2-(Thiazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties of this compound and general crystallization principles.
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: Understanding the molecule's structure is the first step to designing a successful crystallization strategy.
-
Carboxylic Acid Group (-COOH): This is the most significant functional group. It is acidic and can act as both a hydrogen bond donor and acceptor. Its protonation state is pH-dependent, which dramatically influences the molecule's solubility in aqueous and protic solvents.[1][2]
-
Thiazole Ring: This heterocyclic ring contains sulfur and nitrogen atoms, making it polar and capable of participating in various intermolecular interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking. Thiazole derivatives are a significant class of compounds in medicinal chemistry.[3][4]
-
Overall Polarity: The combination of the carboxylic acid and the thiazole ring makes the molecule relatively polar.
Q2: Why is achieving a specific crystalline form (polymorph) so important for a pharmaceutical compound?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[5] These different forms, or polymorphs, can have identical chemical compositions but distinct physical properties.[6][7] For an Active Pharmaceutical Ingredient (API), controlling polymorphism is critical because different polymorphs can exhibit significant variations in:
-
Solubility and Dissolution Rate: This directly impacts the drug's bioavailability and therapeutic efficacy.[8]
-
Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can convert to the stable form over time, which can alter the drug product's performance during its shelf life.[7][9]
-
Mechanical Properties: Properties like tabletability and flowability can differ between polymorphs, affecting manufacturing processes.[6]
Therefore, it is essential to identify and consistently produce the desired, most stable polymorph for pharmaceutical development.[9][10]
Q3: What are the primary methods for crystallizing a small molecule like this compound?
A3: The goal of any crystallization method is to create a supersaturated solution from which the compound will precipitate in an ordered, crystalline fashion rather than as an amorphous solid. The most common methods include:
-
Slow Cooling: The compound is dissolved in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystal formation.
-
Anti-Solvent Addition: The compound is dissolved in a "good" solvent. A second solvent (the "anti-solvent"), in which the compound is poorly soluble, is then slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[11][12] This is a powerful technique when the compound's solubility is not strongly dependent on temperature.[11]
-
Slow Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystallization. This method is straightforward but can be slow.[13]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[14]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your crystallization experiments.
Problem 1: No crystals are forming; the solution remains clear.
Q: I've cooled my solution, but nothing has crystallized out. What should I do?
A: This is a common issue that indicates your solution is not sufficiently supersaturated.[15] Here are sequential steps to induce crystallization:
-
Introduce a Nucleation Site (Seeding/Scratching):
-
Scratching: Gently scratch the inside surface of the glass flask below the solution level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[16]
-
Seeding: If you have any solid material (even crude), add a tiny speck (a "seed crystal") to the solution. This provides a template for further crystal growth.[16]
-
-
Increase Supersaturation:
-
Concentrate the Solution: If scratching or seeding fails, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again.[16]
-
Lower the Temperature: If possible, cool the solution to a lower temperature (e.g., using an ice bath or refrigerator). Be aware that rapid cooling can sometimes lead to smaller or lower-quality crystals.[15]
-
-
Re-evaluate Your Solvent System: If all else fails, the solvent may be too good for your compound. The solvent should be chosen such that the compound is soluble when hot but has limited solubility when cold.[14] You may need to remove the solvent entirely (e.g., via rotary evaporation) and attempt the crystallization again with a different solvent.
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Problem 2: An oil or amorphous precipitate forms instead of crystals.
Q: My compound is "oiling out" or crashing out as a powder. How can I get proper crystals?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when supersaturation is achieved too rapidly, preventing the molecules from arranging into an ordered crystal lattice.[16]
-
Cause 1: Solution is too concentrated or cooled too quickly. The high level of supersaturation forces the compound out of solution before it can form an ordered lattice.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[16]
-
-
Cause 2: Presence of Impurities. Impurities can interfere with crystal lattice formation and often lead to oils or amorphous solids.
-
Solution: Purify your material further before attempting crystallization. Techniques like column chromatography or a preliminary "crude" recrystallization can be effective. Adding a charcoal step during the crystallization can sometimes help remove colored or polar impurities.[16]
-
-
Cause 3: Inappropriate Solvent. Some solvents are known to promote oiling.
-
Solution: Try a different solvent or solvent system. For this compound, if you are using a very polar solvent like methanol and seeing oiling, try a slightly less polar solvent like isopropanol or ethanol, or a mixture such as ethanol/water.
-
Problem 3: The resulting crystals are very small (microcrystalline) or needle-like, making them difficult to filter and handle.
Q: I am getting crystals, but they are tiny needles or a fine powder. How can I grow larger, more well-defined crystals?
A: The formation of small or needle-like crystals indicates that the nucleation rate is too high relative to the crystal growth rate.[17] The key is to slow down the entire process to give the molecules more time to pack in an orderly fashion.
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling method, decrease the cooling rate. Let the solution cool to room temperature on the benchtop before moving it to a colder environment.
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to avoid high local supersaturation.[18] Optimizing the feed profile of the anti-solvent can be critical for controlling particle size.[11]
-
-
Reduce the Overall Concentration: Start with a slightly more dilute solution. This will require reaching a lower temperature or adding more anti-solvent to induce crystallization, but the slower onset can favor the growth of larger crystals.
-
Use a Different Solvent System: The choice of solvent can influence crystal habit (the external shape of the crystal). Experiment with different solvents or solvent mixtures. Hydrogen bonding solvents can significantly impact crystal packing.[13]
Part 3: Experimental Protocols & Data
Protocol 1: Screening for Suitable Solvents
This protocol is a self-validating system to quickly identify promising solvents for crystallization.
-
Preparation: Place approximately 10-20 mg of this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each drop.
-
Solubility Assessment (Room Temp):
-
If the solid dissolves in <0.5 mL of solvent, it is likely too soluble for a single-solvent cooling crystallization. Note this solvent as a potential "good" solvent for an anti-solvent system.
-
If the solid does not dissolve after adding ~2 mL, it is likely insoluble . Note this as a potential "anti-solvent".
-
If the solid is sparingly soluble, proceed to the next step.
-
-
Solubility Assessment (Elevated Temp):
-
Gently heat the tubes containing sparingly soluble material in a water or sand bath.
-
If the solid dissolves upon heating, the solvent is a good candidate for slow-cooling crystallization.
-
-
Cooling and Observation:
-
Remove the heated tubes and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observe for crystal formation. A good solvent will show significant precipitation of solid upon cooling.
-
Table 1: Potential Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Potential Role | Rationale & Notes |
| Water | 100 | 80.1 | Good Solvent / Co-solvent | The carboxylic acid group suggests pH-dependent solubility. May need acid/base to dissolve. Excellent anti-solvent for many organics. |
| Methanol | 65 | 32.7 | Good Solvent | Polar protic solvent, likely to be a very good solvent. May require an anti-solvent. |
| Ethanol | 78 | 24.5 | Good Solvent | Similar to methanol but slightly less polar. A good starting point for slow cooling. |
| Isopropanol (IPA) | 82 | 19.9 | Good Solvent | Less polar than ethanol. A very common and effective crystallization solvent. |
| Acetonitrile | 82 | 37.5 | Good Solvent | Polar aprotic solvent. Can be a good choice if protic solvents lead to solvate formation. |
| Ethyl Acetate | 77 | 6.0 | Moderate/Poor Solvent | Lower polarity. May be a good candidate for slow cooling or as an anti-solvent with more polar solvents. |
| Toluene | 111 | 2.4 | Poor Solvent / Anti-solvent | Non-polar. Unlikely to dissolve the compound on its own but could be an effective anti-solvent.[13] |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Anti-solvent | Very non-polar. Classic choice for an anti-solvent to precipitate polar compounds from solution. |
Protocol 2: pH-Modified Anti-Solvent Crystallization
Given the acidic nature of the compound, controlling pH can be a powerful tool to manipulate solubility and achieve crystallization.[1][19]
-
Dissolution: Dissolve this compound in a minimum amount of a dilute aqueous base (e.g., 0.1 M NaOH or NH₄OH) at room temperature. In its deprotonated (salt) form, the compound should be highly water-soluble.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove any insoluble impurities.
-
Acidification (Anti-Solvent Effect): With constant, gentle stirring, slowly add a dilute acid (e.g., 0.1 M HCl or acetic acid) dropwise. This will protonate the carboxylate, converting it back to the less soluble neutral carboxylic acid.
-
Inducing Crystallization: The addition of acid acts as a "reactive" anti-solvent. As the neutral form is generated, the solution will become supersaturated. Continue adding acid until the solution becomes cloudy (indicating nucleation).
-
Crystal Growth: Stop adding acid and allow the solution to stand undisturbed for several hours to days to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Workflow: pH-Modified Crystallization
Caption: Workflow for pH-swing crystallization.
Part 4: Characterization of Crystalline Form
Q: How do I confirm that I have a crystalline material and determine which polymorph it is?
A: Once you have a solid, you must characterize it to confirm its form.[20] The primary techniques are:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.[21]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions between polymorphs, and distinguish crystalline from amorphous material.
-
Microscopy: Visual inspection under a microscope can confirm the presence of well-defined crystals with characteristic shapes (crystal habit) and birefringence under polarized light.
A comprehensive solid-form screening should be conducted to identify all accessible polymorphic forms early in the development process.[10][22]
References
- Pudipeddi, M., Zipp, G. (2005). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- Schöler, P., et al. (2020). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
- Curia Global.
- Nowee, S. M., et al. (2007).
- Javed, F., et al. (2010). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology.
- de F. F. da Silva, A., et al. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers.
- Schöler, P., et al. (2020). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
- Unknown Author. (n.d.). Polymorphism. All About Drugs.
- Mettler-Toledo. (2015).
- Ferreira, A. C. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
- Thomas, S. (2016). Identifying Relevant Crystalline Forms. Pharmaceutical Technology.
- Pawar, P. R., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics.
- Mettler-Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler-Toledo.
- Anitha, K., et al. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Saleki-Gerhardt, A., et al. (1994). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed.
- Enantia. (n.d.). Solid Form Screening. Enantia.
- Karam, N. H., et al. (2015). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- Ono, T., et al. (2022).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Ferreira, A. C. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Spingler, B., et al. (n.d.).
- Wikipedia. (n.d.).
- Smolecule. (n.d.). [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid. Smolecule.
- Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo.
- Karam, N. H., et al. (2015). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare.
- BenchChem. (2025).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid.
- Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 11. scispace.com [scispace.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
- 15. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acadpubl.eu [acadpubl.eu]
- 21. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Poor Solubility of Thiazole Derivatives in Screening Assays
A Guide for Drug Discovery Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in early-stage drug discovery: the poor aqueous solubility of promising heterocyclic compounds like thiazole derivatives. Over 70% of new chemical entities are poorly soluble, a characteristic that can lead to misleading screening data, wasted resources, and the premature termination of valuable projects.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of solubility issues with thiazole-based compounds and provide robust, actionable troubleshooting strategies and detailed protocols to ensure the integrity of your screening data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: I dissolved my thiazole derivative perfectly in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. Why?
This is a classic and common issue rooted in the dramatic shift in solvent polarity.[2] Here’s the breakdown:
-
DMSO is a Powerful, Aprotic Solvent: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of hydrophobic compounds, including many thiazole derivatives.[3]
-
The Aqueous Shock: When you introduce your DMSO stock solution into a large volume of aqueous buffer (e.g., PBS or cell culture media), the overall solvent environment abruptly becomes highly polar. The final DMSO concentration might drop to 1% or less.[2]
-
Hydrophobic Nature Prevails: Your thiazole derivative, which is likely hydrophobic (lipophilic), can no longer stay dissolved in this predominantly water-based environment and precipitates out of the solution.[2] This precipitation is a primary reason for observing poor results in kinetic solubility screens.[4]
Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5][6] Over time, especially with repeated use of library plates, your DMSO stock can accumulate water, reducing its solvating power and causing compounds to precipitate even before they are added to the assay buffer.[6][7]
Q2: What is the direct impact of compound precipitation on my screening results?
Precipitation can severely compromise the integrity of your screening data, leading to both false negatives and false positives.[3][8]
-
False Negatives: If the compound precipitates, the actual concentration in solution is much lower than the intended test concentration. A potentially active compound may appear inactive simply because it wasn't available to interact with the target.
-
False Positives: Precipitates and aggregates can physically interfere with assay components.[9] For instance, solid particles can scatter light in optical assays (e.g., absorbance, fluorescence), inhibit enzymes non-specifically, or disrupt cell membranes, leading to misleading signals that are not related to specific target engagement.[10][11]
-
Poor Reproducibility: The extent of precipitation can vary between wells and experiments due to minor differences in mixing, temperature, and the exact timing of additions, resulting in highly variable and unreliable data.
Q3: How can I determine if my compound's activity (or lack thereof) is due to poor solubility versus genuine biological effects?
Distinguishing between true activity and artifacts from poor solubility is critical. Here are several key steps:
-
Visual Inspection: The simplest first step is to visually inspect your assay plates (if possible) against a light source. Look for cloudiness, turbidity, or visible particulates in wells containing your test compound compared to control wells.
-
Nephelometry: For a more quantitative, high-throughput assessment, laser nephelometry is an excellent technique. It measures light scattering caused by insoluble particles and can determine the aqueous solubility limit as you titrate your DMSO stock into a buffer.[12]
-
Dynamic Light Scattering (DLS): DLS is a powerful method to detect the formation of sub-micron aggregates, which are often invisible to the naked eye.[10][13] This technique provides direct physical evidence of aggregation and can characterize the size of the particles formed.[10]
-
Assay Controls: Include a known "nuisance" compound that is prone to aggregation in your assay. If your thiazole derivative produces a similar response profile (e.g., steep dose-response curves), it may be acting through a non-specific aggregation mechanism.[10][14]
Q4: What is the difference between poor solubility and compound aggregation?
While related, these are distinct phenomena with different implications.
-
Solubility refers to the maximum concentration of a compound that can dissolve in a solvent to form a true, homogenous solution. Below this limit, the compound exists as individual molecules (monomers).
-
Aggregation is a process where dissolved compound monomers self-associate to form larger, non-covalently bound clusters or colloidal particles.[10][11] Aggregation can occur even when the compound's concentration is technically below its thermodynamic solubility limit, especially for compounds prone to forming these structures. These aggregates are often the culprits behind non-specific assay interference.[10]
Think of it this way: a precipitated compound is fully out of solution as a solid. An aggregated compound is composed of undissolved particles that are colloidally dispersed in the solution, which can interfere with biological assays.[15]
Part 2: Troubleshooting Guide - Actionable Solutions & Strategies
Problem: My thiazole derivative precipitates immediately upon addition to the aqueous assay buffer.
This is the most common solubility challenge. Your goal is to keep the compound in a monomeric, soluble state at the desired test concentration.
Solution 1.1: Optimize Final DMSO Concentration
Before employing more complex methods, ensure you are using the highest tolerable DMSO concentration for your assay. While many biochemical assays can tolerate 1-2% DMSO, cell-based assays are often more sensitive, with a typical upper limit of 0.5%.[2][7] Even a small increase in the final DMSO percentage can sometimes be sufficient to keep a compound in solution.
Solution 1.2: Employ Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it more hospitable for your compound.[16][17][18][19]
-
Mechanism of Action: Co-solvents decrease the interfacial tension between the aqueous phase and the hydrophobic compound, effectively increasing its solubility.[19]
-
Common Choices: Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG) are frequently used.[20][21]
-
Causality: Choose a co-solvent based on your assay's sensitivity. For example, ethanol and methanol often show lower cytotoxicity in cell-based assays compared to surfactants like Tween.[20] However, the combination of co-solvents and surfactants can sometimes have antagonistic effects, reducing the solubilizing capacity of micelles, so empirical testing is crucial.[21][22]
Solution 1.3: Adjust Assay Buffer pH
Many thiazole derivatives have ionizable groups (acidic or basic). Modifying the pH of the assay buffer can convert the molecule into its more soluble ionized (salt) form.[16][23]
-
Mechanism of Action: For a basic thiazole derivative, lowering the pH will protonate it, creating a more soluble cation. For an acidic derivative, raising the pH will deprotonate it, forming a more soluble anion.[23]
-
Implementation: This is a powerful and simple technique, but its utility is dependent on the pKa of your compound and the pH constraints of your biological assay. Most assays have a narrow functional pH range (typically 7.2-7.4).[16]
Problem: I suspect my compound is forming aggregates and causing false positives.
Even if you don't see visible precipitation, sub-micron aggregates can be interfering with your assay.
Solution 2.1: Introduce a Non-ionic Detergent
Adding a small amount of a non-ionic detergent to the assay buffer is a standard and highly effective method to prevent compound aggregation.[10]
-
Mechanism of Action: Detergents form micelles that can sequester hydrophobic compounds, preventing them from self-associating into larger aggregates. They can also disrupt existing aggregates.
-
Common Choices: Triton X-100 or Tween-80 at low concentrations (typically 0.01% - 0.1%) are standard choices.
-
Self-Validation: If the addition of a detergent significantly reduces or eliminates the activity of your compound, it is a strong indicator that the original activity was an artifact of aggregation.[10][14] This is because the detergent prevents the formation of the non-specific, aggregate-based inhibitor.
Problem: Standard methods are failing or interfering with my assay system.
When common solvents and detergents are not viable options, more advanced formulation strategies are required. These are often borrowed from preclinical and pharmaceutical development.[24]
Solution 3.1: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex."[16][24]
-
Mechanism of Action: The hydrophobic thiazole derivative partitions into the non-polar core of the cyclodextrin, while the water-soluble exterior allows the entire complex to dissolve readily in aqueous media.[1] This presents the compound in a monomeric form to the biological system.
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.
-
Considerations: The binding affinity between the cyclodextrin and your compound must be optimized. If it's too strong, it may not release the compound to interact with the target.
Solution 3.2: Explore Lipid-Based Formulations (LBFs)
LBFs use lipid excipients to dissolve the drug, mimicking the body's natural fat digestion and absorption processes.[25] This is particularly useful for highly lipophilic compounds.
-
Mechanism of Action: Simple LBFs can be oil-in-water emulsions or more complex self-emulsifying drug delivery systems (SEDDS) that spontaneously form fine emulsions upon contact with the aqueous buffer.[1] The compound remains dissolved in the lipid droplets.
-
Considerations: This is a more complex approach and may not be suitable for all high-throughput screening formats. However, for follow-up studies, it can be invaluable.[16][25]
Part 3: Key Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assessment via Nephelometry
This protocol provides a rapid method to estimate the solubility of your compounds in an HTS format.[12]
-
Preparation:
-
Prepare a 10 mM stock solution of your thiazole derivative in 100% DMSO.
-
Fill a 96-well clear-bottom plate with your aqueous assay buffer (e.g., 198 µL per well).
-
-
Compound Addition:
-
Using a liquid handler or multichannel pipette, add 2 µL of your 10 mM DMSO stock to the buffer-filled wells. This creates a final concentration of 100 µM with 1% DMSO. Create a serial dilution series across the plate to test a range of concentrations.
-
-
Incubation:
-
Shake the plate for 5-10 minutes at room temperature to allow for equilibration.
-
-
Measurement:
-
Place the plate in a laser nephelometer. The instrument measures the intensity of light scattered by any particles that have precipitated out of solution.
-
-
Data Analysis:
-
The concentration at which a significant increase in light scattering is detected above the background is considered the kinetic solubility limit.
-
Protocol B: Detecting Compound Aggregation using Dynamic Light Scattering (DLS)
This protocol validates whether your compound forms aggregates at assay-relevant concentrations.[10]
-
Sample Preparation:
-
Prepare your thiazole derivative in the final assay buffer at the highest intended screening concentration (e.g., 100 µM with 1% DMSO).
-
Prepare a "buffer + DMSO" only control sample.
-
-
DLS Measurement:
-
Transfer the samples to a suitable cuvette or DLS-compatible microplate.
-
Place the sample in the DLS instrument. The instrument shines a laser through the sample and measures time-dependent fluctuations in scattering intensity.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function to calculate the particle size distribution.
-
Interpretation: The buffer-only control should show no significant particle populations. If your compound sample shows a population of particles (typically in the range of 50-1000 nm), this is direct evidence of aggregation.[10] A truly soluble, non-aggregated compound will not produce a significant DLS signal.
-
Part 4: Reference Data & Decision Tools
Table 1: Common Solubilizing Agents for Screening Assays
| Agent Class | Example | Typical Conc. Range | Primary Mechanism | Key Considerations |
| Co-Solvent | Ethanol | 1 - 5% | Reduces bulk solvent polarity.[18] | Can affect enzyme activity or cell viability at higher concentrations.[20] |
| PEG 400 | 1 - 10% | Reduces bulk solvent polarity.[17][22] | Generally well-tolerated but can be viscous. | |
| Surfactant | Tween-80 | 0.01 - 0.1% | Micellar encapsulation.[16] | Highly effective for preventing aggregation; can interfere with assays involving membranes or protein-protein interactions. |
| Triton X-100 | 0.01 - 0.1% | Micellar encapsulation. | Similar to Tween-80; a standard choice for mitigating aggregation artifacts.[10] | |
| Complexation | HP-β-Cyclodextrin | 1 - 10 mM | Forms inclusion complex.[1] | Can alter compound availability if binding is too tight; generally low assay interference. |
| pH Modifier | Phosphate Buffer | pH 6.0 - 8.0 | Ionization of acidic/basic groups.[23] | Limited by the pH tolerance of the biological target and assay components.[16] |
Table 2: Decision Matrix for Selecting a Solubilization Strategy
| If your compound is... | And your assay is... | Recommended First Strategy | Recommended Second Strategy |
| Ionizable (has a pKa) | Biochemical or cell-based with wide pH tolerance | pH Adjustment: Test solubility at different pH values around the pKa.[23] | Co-solvents: If pH adjustment is not sufficient or possible. |
| Neutral, highly lipophilic | A biochemical assay (e.g., purified enzyme) | Co-solvents: Start with 1-2% Ethanol or PEG 400.[18] | Surfactants: Add 0.01% Tween-80 to prevent aggregation.[10] |
| Neutral, highly lipophilic | A sensitive cell-based assay | Cyclodextrins: HP-β-CD is often less cytotoxic than co-solvents or surfactants. | Co-solvents: Carefully titrate to find the max tolerable concentration (e.g., start at 0.5%). |
| A known aggregator | Any assay format | Surfactants: The primary goal is to prevent aggregation; 0.01% Tween-80 or Triton X-100 is the gold standard.[10][14] | Detergent-free controls: Run in parallel to confirm the aggregation-based artifact. |
Part 5: Diagrams & Workflows
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision workflow for diagnosing and addressing solubility and aggregation issues.
Diagram 2: Mechanisms of Common Solubilizing Agents
Caption: Conceptual overview of how different agents improve compound solubility.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- BOC Sciences. (2025). Formulation Methods for Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Ilesanmi Michael, O. I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Various Authors. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Various Authors. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.
- Various Authors. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
- Various Authors. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
- Kawakami, K., et al. (n.d.). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
- Various Authors. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High. ProQuest.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
- Various Authors. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar.
- BenchChem. (n.d.). Technical Support Center: Resolving DMSO-Related Artifacts in High-Throughput Screening (HTS).
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Various Authors. (2007). In situ DMSO hydration measurements of HTS compound libraries. Request PDF.
- Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery, 26(10), 1280-1290.
- Various Authors. (n.d.). In situ DMSO hydration measurements of HTS compound libraries. PubMed.
- Various Authors. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate.
- Various Authors. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate.
- Various Authors. (2025). Co-solvent: Significance and symbolism.
- Walsh Medical Media. (2013, November 11). Thermal Denaturation and Aggregation Assays in Analytical Biochemistry.
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Various Authors. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Various Authors. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Various Authors. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design - ACS Publications.
- Various Authors. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate.
- Various Authors. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Various Authors. (n.d.). Compound weather and climate extremes in the Asian region: science-informed recommendations for policy. Frontiers.
- Various Authors. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
- Various Authors. (2025). Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. PubMed.
- Various Authors. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. longdom.org [longdom.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 21. researchgate.net [researchgate.net]
- 22. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrealm.com [chemrealm.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Interference of 2-(Thiazol-5-yl)acetic Acid in Biochemical Assays
Introduction
Welcome to the Technical Support Center for researchers utilizing 2-(Thiazol-5-yl)acetic acid in their experimental workflows. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter unexpected results or assay artifacts when working with this and other thiazole-containing small molecules.
The thiazole scaffold is a valuable pharmacophore present in numerous biologically active compounds.[1][2] However, like many heterocyclic motifs, it can also be a source of non-specific activity and assay interference, sometimes being classified as a Pan-Assay Interference Compound (PAINS).[3][4] Understanding the potential mechanisms of interference is crucial for validating true biological hits and avoiding the costly pursuit of artifacts. This resource provides a structured approach to identifying and mitigating common issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My primary screen shows that this compound is active. How can I be sure this is a genuine result?
A1: Initial hits from a primary screen require rigorous validation to rule out assay artifacts. Apparent activity can stem from interference with the assay technology rather than a true interaction with your biological target. It is essential to perform secondary and orthogonal assays that employ different detection methods to confirm the initial findings.[5] For example, if your primary assay is fluorescence-based, an orthogonal assay could utilize absorbance or a label-free detection method.
Q2: What are the most common ways a thiazole-containing compound like this compound can interfere with my assay?
A2: Thiazole derivatives can interfere through several mechanisms:
-
Optical Interference: The compound itself may absorb light or fluoresce at the excitation and emission wavelengths of your assay, leading to false signals.[6]
-
Chemical Reactivity: The thiazole ring and its substituents can be chemically reactive, potentially modifying proteins (especially cysteine residues) or other assay components.[1][3][7]
-
Redox Activity: Some thiazole compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components or directly affect the readout of redox-sensitive assays.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[8]
-
Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of common reporter enzymes, such as firefly luciferase.[5][9][10]
Q3: I'm using a luciferase-based reporter assay and see inhibition with this compound. What should I do?
A3: Thiazole-containing compounds are known to be potential inhibitors of firefly luciferase.[5][9] To confirm if the observed effect is due to inhibition of the reporter enzyme itself, you should perform a counter-screen using purified luciferase enzyme. If your compound inhibits the purified enzyme, your primary assay results are likely confounded. Consider using an alternative reporter system, such as Renilla luciferase, which is often less susceptible to inhibition by the same compounds, or an orthogonal assay that does not rely on a luciferase reporter.[11]
Q4: Could the acetic acid moiety of this compound cause interference?
A4: While less common than interference from the heterocyclic ring, the acidic nature of the compound could potentially alter the pH of the assay buffer, especially if used at high concentrations. This pH shift could, in turn, affect enzyme activity or the stability of other assay components. It is good practice to ensure your assay buffer has sufficient buffering capacity to handle the addition of your test compound. In some specific assays, high concentrations of acetic acid have been shown to interfere.[12]
Troubleshooting Guides
Issue 1: Suspected Optical Interference
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the biological target.
-
A dose-dependent decrease in signal in an absorbance or fluorescence-based assay.
Troubleshooting Workflow:
Caption: Workflow for diagnosing optical interference.
Detailed Protocol: Analyte-Free Control
-
Preparation: Prepare a serial dilution of this compound in the final assay buffer.
-
Assay Setup: In a microplate, add the compound dilutions to wells containing all assay components except the biological target (e.g., enzyme, receptor). Include vehicle-only wells as a negative control.
-
Measurement: Read the plate using the same instrument settings (e.g., excitation/emission wavelengths for fluorescence, absorbance wavelength) as your primary assay.
-
Interpretation:
-
Autofluorescence: A concentration-dependent increase in fluorescence signal indicates that the compound itself is fluorescent.
-
Absorbance/Quenching: A concentration-dependent increase in absorbance or decrease in a fluorescence signal (from a fluorescent reagent in the buffer) suggests the compound absorbs light at the assay wavelength.
-
Issue 2: Suspected Chemical Reactivity (Thiol Reactivity)
Symptoms:
-
Inhibition is time-dependent, increasing with pre-incubation of the compound and the target protein.
-
The inhibitory effect is not reversible upon dilution.
-
The target protein is known to have a critical cysteine residue in its active site.
Troubleshooting Workflow:
Caption: Workflow for diagnosing thiol reactivity.
Detailed Protocol: Dithiothreitol (DTT) Sensitivity Assay
-
Preparation: Prepare two sets of your standard assay buffer: one without DTT and one supplemented with a final concentration of 1 mM DTT.
-
Assay Performance: Determine the IC50 value of this compound in parallel in both buffer conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound's inhibitory activity is, at least in part, due to its reactivity with thiol groups.[7] The DTT acts as a scavenger, reacting with the electrophilic compound and preventing it from modifying the protein target.[1][7]
Table 1: Example Data for DTT Sensitivity Assay
| Condition | IC50 of this compound | Fold Shift |
| Standard Buffer | 5 µM | - |
| Buffer + 1 mM DTT | 50 µM | 10 |
This is example data and does not represent actual experimental results.
Issue 3: Suspected Redox Activity
Symptoms:
-
Interference in assays that are sensitive to reactive oxygen species (ROS), such as those using redox-sensitive dyes or enzymes.
-
Compound activity is modulated by the presence of reducing agents.
Troubleshooting Workflow:
Caption: Workflow for diagnosing redox activity.
Detailed Protocol: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay
This assay detects the production of hydrogen peroxide (H₂O₂) by redox-cycling compounds.[1]
-
Reagent Preparation:
-
Phenol Red solution
-
Horseradish Peroxidase (HRP) solution
-
Dithiothreitol (DTT) solution (as a reducing agent to initiate cycling)
-
Your test compound, this compound
-
-
Assay Procedure:
-
In a clear 96-well plate, add assay buffer, HRP, and phenol red to all wells.
-
Add a serial dilution of your test compound. Include a positive control (e.g., a known redox cycler like menadione) and a negative control (vehicle).
-
Initiate the reaction by adding DTT.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 610 nm).
-
-
Interpretation: An increase in absorbance in the presence of your compound indicates the production of H₂O₂, confirming redox activity.
Summary of Potential Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Key Indicators | Recommended Action |
| Optical Interference | Signal in analyte-free controls. | Use an orthogonal assay with a different detection method. |
| Chemical Reactivity | Time-dependent inhibition, DTT-sensitive IC50. | Include DTT in the assay buffer; perform reversibility tests. |
| Redox Activity | H₂O₂ production in a specific counter-assay. | Add antioxidants (e.g., catalase) to the assay buffer. |
| Reporter Enzyme Inhibition | Inhibition of purified reporter enzyme (e.g., luciferase). | Use an alternative reporter (e.g., Renilla luc.) or a non-reporter-based assay. |
| Compound Aggregation | Steep dose-response curves, sensitivity to detergents. | Add 0.01% Triton X-100 to the assay buffer. |
References
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]
- Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
- Interferences with Luciferase Reporter Enzymes.
- A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. CHEMSENS. [Link]
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
- Acid interfering with Luciferase Reporter Gene Assay?.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-(Thiazol-5-yl)acetic Acid Derivatives by HPLC
Welcome to the technical support resource for the chiral separation of 2-(Thiazol-5-yl)acetic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to the challenges you may encounter during method development and routine analysis. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section, grounded in established chromatographic principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each solution is designed to be a self-validating system, explaining the causality behind each step.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.0)
Question: I am injecting my racemic standard of a this compound derivative, but I see only a single peak or a small shoulder. Where should I start?
This is the most common initial challenge. Achieving chiral recognition requires a specific set of interactions between your analyte and the Chiral Stationary Phase (CSP). A lack of separation indicates that these stereoselective interactions are either absent or too weak.
Systematic Solutions:
-
Verify CSP and Mobile Phase Compatibility: The fundamental principle of chiral separation is creating transient diastereomeric complexes between the enantiomers and the CSP.[1][2] The choice of CSP and mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) is the most critical factor.
-
Causality: this compound derivatives are acidic. Their separation is often governed by a combination of hydrogen bonding, π-π interactions (from the thiazole and other aromatic moieties), dipole-dipole interactions, and ionic interactions if the carboxylic acid is deprotonated.[1] The CSP must provide the appropriate complementary interaction sites.
-
Protocol: Initial CSP & Mode Screening: A trial-and-error approach is often necessary, but an educated screening strategy can save significant time.[1] Polysaccharide-based CSPs are highly versatile and a recommended starting point.[1][3]
-
Select a minimum of two to three columns with different selectors (e.g., an amylose-based and a cellulose-based CSP).
-
Screen each column under at least two different mobile phase modes (e.g., Normal Phase and Polar Organic Mode).
-
Crucially for acidic analytes, add an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to your mobile phase from the very beginning.[4][5] This helps to ensure consistent analyte ionization state and improve peak shape.
-
-
| CSP Type | Recommended Starting Columns | Primary Interaction Mechanisms |
| Polysaccharide-Based | CHIRALPAK® AD, CHIRALPAK® AS, CHIRALCEL® OD, CHIRALCEL® OJ | Hydrogen bonding, π-π interactions, steric inclusion |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, CHIROBIOTIC™ T | Ionic interactions, hydrogen bonding, inclusion complexing[6] |
| Anion-Exchange Type | CHIRALPAK® QN-AX, QD-AX | Primarily ionic interactions, suitable for acidic analytes[7] |
-
Optimize the Mobile Phase Composition: If you see any hint of separation (e.g., a broad peak or a shoulder), the next step is mobile phase optimization.
-
Causality: The mobile phase competes with the analyte for interaction sites on the CSP. Adjusting its composition and strength directly modulates the retention and selectivity of the enantiomers.[8]
-
Protocol: Modifier & Additive Adjustment:
-
Organic Modifier Percentage: In Normal Phase (e.g., Hexane/Ethanol), vary the alcohol percentage in 5% increments (e.g., from 10% to 25%). In Reversed-Phase, vary the organic solvent (e.g., Acetonitrile) similarly.
-
Acidic Additive Type & Concentration: The choice of acid can dramatically alter selectivity.[9] If 0.1% TFA does not yield separation, try 0.1% Acetic Acid or Formic Acid. Sometimes, increasing the concentration (up to 0.5%) can improve resolution, but be mindful of potential peak shape issues.[4]
-
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of binding between the analyte and the CSP.
-
Causality: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to increased selectivity (α) and better resolution.[3][10] However, this often comes at the cost of lower efficiency (broader peaks) and longer run times.
-
Protocol: Temperature Study:
-
Start at ambient temperature (e.g., 25 °C).
-
Decrease the temperature in 5-10 °C increments (e.g., to 15 °C, then 10 °C).
-
Equilibrate the column for at least 15-20 minutes at each new temperature before injecting.
-
In some rare cases, increasing the temperature can improve resolution, so testing a higher temperature (e.g., 40 °C) is also worthwhile.[3]
-
-
Problem: Severe Peak Tailing
Question: I can see two peaks, but they are badly tailing (Asymmetry Factor > 1.5). How can I improve the peak shape?
Peak tailing is a common issue, especially for ionizable compounds like carboxylic acids. It indicates undesirable secondary interactions between your analyte and the stationary phase.[11][12]
Systematic Solutions:
-
Address Secondary Silanol Interactions: The primary cause of tailing for acidic compounds on silica-based CSPs is often strong interaction with residual silanol groups on the silica surface.[12]
-
Causality: Residual silanols (Si-OH) are acidic sites on the silica support that can strongly and non-stereoselectively bind with analytes, leading to a secondary retention mechanism that causes tailing.[11]
-
Protocol: Mobile Phase Additive Optimization:
-
Ensure an Acidic Additive is Present: This is the most effective solution. An acid like TFA or acetic acid in the mobile phase will protonate the silanol groups (Si-OH), minimizing their ability to interact with your acidic analyte.[3]
-
Increase Additive Concentration: If you are already using 0.1% acid, try increasing it to 0.2% or 0.3%. This can further suppress silanol activity.
-
For basic analytes (not the topic, but for context), a basic modifier like Diethylamine (DEA) is used for the same purpose: to compete for active sites. [3]
-
-
-
Check for Column Overload: Injecting too much sample mass can saturate the interaction sites on the CSP, leading to tailing.
-
Causality: Chiral stationary phases have a finite number of stereoselective interaction sites. Overloading these sites leads to a non-linear relationship between concentration and retention, causing peak distortion.
-
Protocol: Dilution Study:
-
Prepare a 10-fold dilution of your current sample.
-
Inject the diluted sample.
-
If the peak shape improves significantly, you were overloading the column.[3] Continue to adjust the sample concentration to find the optimal balance between signal intensity and peak shape.
-
-
-
Evaluate Sample Solvent vs. Mobile Phase Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO or DMF for a Normal Phase method), it can cause severe peak distortion.
-
Causality: The plug of strong sample solvent travels through the column, interfering with the equilibrium between the analyte, mobile phase, and stationary phase, leading to band broadening and misshapen peaks.
-
Protocol: Solvent Matching:
-
Ideally, dissolve your sample directly in the mobile phase.
-
If solubility is an issue, use the weakest solvent possible that will dissolve the sample and keep the injection volume as small as possible (e.g., < 5 µL).
-
-
Problem: Unstable Retention Times
Question: My retention times are drifting between injections or are different from day to day. How can I improve reproducibility?
Retention time instability points to an unequilibrated system or changes in experimental conditions. Chiral separations are often highly sensitive to minor variations.
Systematic Solutions:
-
Ensure Sufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times to provide a stable surface environment.
-
Causality: The mobile phase needs to fully wet the pores and interact with the chiral selector. Additives, in particular, need to reach a steady-state concentration on the stationary phase surface.
-
Protocol: Extended Equilibration:
-
When introducing a new mobile phase, flush the column with at least 20-30 column volumes. For a standard 250 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 45-60 minutes.
-
CHIROBIOTIC columns can sometimes require 1-2 hours to fully equilibrate.[10]
-
Always re-equilibrate thoroughly after any change in mobile phase composition or temperature.[10]
-
-
-
Strict Temperature Control: As discussed, temperature is a critical parameter.
-
Causality: Fluctuations in ambient temperature can alter retention and selectivity. A 1 °C change can be significant.
-
Protocol: Use a Column Thermostat: Always use a thermostatted column compartment. Maintain the temperature to within ± 1 °C to ensure maximum reproducibility.[10]
-
-
Mobile Phase Preparation and Stability: The mobile phase must be consistent.
-
Causality: Evaporation of the more volatile component (e.g., hexane in a hexane/alcohol mix) will change the mobile phase strength and affect retention. Additives can also degrade over time.
-
Protocol: Fresh Mobile Phase:
-
Prepare fresh mobile phase daily.[3]
-
Keep mobile phase bottles capped to prevent evaporation.
-
If using buffered mobile phases in RP mode, be aware of their limited shelf life and potential for microbial growth.
-
-
Visualization of Workflows
dot digraph "Method_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Phase 1: Initial Screening"; bgcolor="#F1F3F4"; Start [label="Analyte: 2-(Thiazol-5-yl)\lacetic acid derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSP_Screen [label="Select 2-3 CSPs\n(e.g., Amylose, Cellulose,\nMacrocyclic Glycopeptide)"]; Mode_Screen [label="Screen in NP and POM Modes\n(with 0.1% Acidic Additive)"]; Start -> CSP_Screen; CSP_Screen -> Mode_Screen; }
subgraph "cluster_1" { label="Phase 2: Optimization"; bgcolor="#F1F3F4"; Eval_1 [label="Evaluate Chromatograms:\nAny Separation?", shape=diamond, fillcolor="#FBBC05"]; Opt_MP [label="Optimize Mobile Phase\n- % Modifier\n- Additive Type & Conc."]; Opt_Temp [label="Optimize Temperature\n(e.g., 10-40 °C)"]; Opt_Flow [label="Optimize Flow Rate\n(Lower flow often improves Rs)"]; Mode_Screen -> Eval_1; Eval_1 -> Opt_MP [label="Yes"]; Opt_MP -> Opt_Temp; Opt_Temp -> Opt_Flow; }
subgraph "cluster_2" { label="Phase 3: Finalization"; bgcolor="#F1F3F4"; Final [label="Baseline Resolution\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Opt_Flow -> Final; }
Eval_1 -> CSP_Screen [label="No", style=dashed, color="#EA4335"]; } enddot Caption: Workflow for initial method development.
dot digraph "Troubleshooting_Poor_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Problem:\nPoor Resolution (Rs < 1.5)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Shape [label="Is Peak Shape Good?\n(Asymmetry < 1.5)", shape=diamond, fillcolor="#FBBC05"];
// Yes Path Vary_MP [label="Vary Mobile Phase\n- Change % Modifier\n- Try different acidic additive"]; Vary_Temp [label="Decrease Temperature\n(e.g., in 10°C steps)"]; Vary_Flow [label="Decrease Flow Rate"];
// No Path Fix_Tailing [label="Address Peak Tailing:\n- Increase acid concentration\n- Check for overload\n- Match sample solvent"];
// Connections Start -> Check_Shape; Check_Shape -> Vary_MP [label="Yes"]; Vary_MP -> Vary_Temp; Vary_Temp -> Vary_Flow;
Check_Shape -> Fix_Tailing [label="No"]; Fix_Tailing -> Check_Shape [style=dashed, label="Re-evaluate"]; } enddot Caption: Troubleshooting flowchart for poor resolution.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic additive like TFA or acetic acid so important for separating this compound derivatives?
For acidic analytes, an acidic additive serves two critical functions. First, it helps to control the ionization state of your molecule's carboxylic acid group. By keeping the mobile phase pH low, it ensures the analyte is primarily in its neutral, protonated form, which often leads to better peak shapes on standard silica-based CSPs.[3] Second, in certain modes like anion-exchange chromatography, the additive's anion (e.g., trifluoroacetate) acts as a counter-ion, competing with the analyte for the positively charged stationary phase and directly modulating retention and selectivity.[7]
Q2: Which mobile phase mode—Normal Phase, Reversed-Phase, or Polar Organic—is best?
There is no single "best" mode; the optimal choice is analyte- and CSP-dependent.[1]
-
Normal Phase (NP): (e.g., Hexane/Ethanol/TFA). Often provides excellent selectivity on polysaccharide CSPs. It is a great starting point for screening.
-
Reversed-Phase (RP): (e.g., Water/Acetonitrile with buffer). Can be advantageous if your sample has poor solubility in non-polar solvents. Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC) often perform well in this mode.[13]
-
Polar Organic Mode (POM): (e.g., Acetonitrile/Methanol/TFA). This mode is useful for compounds that are not soluble in NP solvents but show poor retention in RP. It offers a unique selectivity profile.
A comprehensive screening strategy should evaluate at least two of these modes (typically NP and POM) to find the most promising starting conditions.[13][14]
Q3: Can I use a gradient for my chiral separation?
It is generally not recommended to use gradients during chiral method development.[5] Chiral separations rely on very subtle differences in binding energy, and an isocratic mobile phase provides the stable, consistent conditions needed to maximize these differences. Gradients can obscure the true resolving power of a CSP and make optimization difficult. Isocratic methods are almost always used for the final, validated method.[15]
Q4: My resolution is good, but my run time is too long. How can I speed up the analysis without losing separation?
Once you have achieved baseline resolution (Rs ≥ 1.5), you have several options to reduce the analysis time:
-
Increase Flow Rate: This is the most direct way. Double the flow rate to halve the run time. This will likely cause a decrease in resolution, but if you have excess resolution to begin with (e.g., Rs > 2.5), it may still be acceptable.
-
Increase Mobile Phase Strength: Slightly increase the percentage of the polar modifier (e.g., from 10% to 12% ethanol in NP). This will decrease retention times. Monitor the effect on selectivity (α) and resolution (Rs).
-
Increase Temperature: A modest increase in temperature (e.g., from 25 °C to 35 °C) can decrease viscosity and speed up mass transfer, leading to shorter retention times. However, be aware this can also decrease selectivity.[3]
-
Switch to a Shorter Column or Smaller Particle Size: If this method will be used frequently, transferring it to a column with smaller particles (e.g., 3 µm) or a shorter length (e.g., 150 mm) can significantly reduce run time while maintaining or even improving efficiency.
Q5: The elution order of my enantiomers flipped when I changed the mobile phase. Is this normal?
Yes, this is a known phenomenon in chiral chromatography and highlights the complexity of the recognition mechanism.[3][8] A change in the mobile phase composition (e.g., switching the type of alcohol in NP, or the type of acidic additive) can alter the dominant interactions between the enantiomers and the CSP. This can change which enantiomer forms the more stable complex, thereby reversing the elution order. It is not an error, but it is critical to document and re-validate the peak identities if it occurs.
References
- Daicel Chiral Technologies.
- BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate.
- PubMed.
- Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
- ResearchGate. How can I improve my chiral column resolution?[Link]
- MDPI.
- I.B.S. Analytical. Chiral HPLC Method Development. [Link]
- Chromatography Today.
- Semantic Scholar.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
- MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- LCGC International.
- Journal of Applied Pharmaceutical Science. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]
- MavMatrix.
- ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic. [Link]
- Chiralpedia.
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]
- Wikipedia. Chiral resolution. [Link]
- Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Axion Labs. HPLC Peak Tailing. [Link]
- IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- ResearchGate.
- Phenomenex.
- MDPI.
- National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
- National Institutes of Health (NIH).
- American Laboratory.
- International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographytoday.com [chromatographytoday.com]
"improving the stability of 2-(Thiazol-5-yl)acetic acid for long-term storage"
Welcome to the technical support guide for ensuring the long-term stability of 2-(Thiazol-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who handle this compound and require field-proven insights to maintain its integrity over time. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The degradation of this compound is primarily influenced by a combination of its structural features: the thiazole ring and the carboxylic acid group. Key environmental factors that accelerate degradation include:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1] This is a common degradation pathway for thiazole derivatives.
-
Photodegradation: Aromatic heterocyclic compounds, including thiazoles, can be sensitive to light, particularly UV radiation. Exposure can lead to complex reactions, including cycloadditions with oxygen that result in ring cleavage.[2]
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways, including thermal decomposition of the carboxylic acid group.[3]
-
Humidity/Moisture: As a carboxylic acid, the compound is hygroscopic. Moisture can facilitate hydrolytic reactions and may lead to physical changes in the solid material, such as clumping.
-
pH and Incompatibilities: Being an acid, it will react with bases. It is also incompatible with strong oxidizing agents, which can aggressively attack the thiazole ring.[4]
Q2: I've noticed my solid sample of this compound has turned slightly yellow over time. What does this indicate?
A2: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is most frequently caused by either minor oxidative degradation or photodegradation. Even trace amounts of oxidized species or photoproducts can impart color to the bulk material. This should be treated as a sign of potential impurity. We recommend re-analyzing the material for purity using a stability-indicating HPLC method before use.
Q3: Can I store this compound in a standard lab freezer at -20°C?
A3: Yes, storage at -20°C is a highly recommended practice. Low temperatures are crucial for minimizing the rate of all potential degradation reactions. However, temperature control is only one part of the solution. For optimal stability, it must be combined with protection from light, moisture, and oxygen.
Q4: Is it better to store the compound under an inert atmosphere like argon or nitrogen?
A4: Absolutely. Storing the compound under an inert atmosphere is a critical step to prevent oxidative degradation. Oxygen in the air can react with the thiazole ring over time, especially if catalyzed by light or trace metal impurities. By replacing the headspace in your storage container with an inert gas like argon or nitrogen, you create a protective barrier that significantly enhances long-term stability.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and resolving specific stability problems encountered during experiments.
Problem 1: Appearance of New Peaks in HPLC Chromatogram
-
Symptom: When analyzing a stored sample of this compound, you observe one or more new impurity peaks that were not present in the initial analysis of the batch.
-
Causality: This is the most direct evidence of chemical degradation. The identity of these new peaks corresponds to the degradation products formed under your specific storage conditions.
-
Recommended Action:
-
Characterize the Degradants: If possible, use LC-MS to obtain the mass of the impurity peaks. This provides vital clues to the degradation pathway (e.g., an increase of +16 amu suggests oxidation).[2][5]
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, a forced degradation (or stress testing) study is invaluable.[6][7] This involves intentionally degrading the compound under controlled harsh conditions (acid, base, oxidation, heat, light). The resulting degradation profile can be compared to your stored sample to identify the specific mode of failure. (See Protocol 2 for methodology).
-
Review Storage Conditions: Cross-reference your storage procedure with the optimal conditions outlined in this guide. The most likely lapses are failure to use an inert atmosphere, inadequate protection from light, or exposure to humidity.
-
Problem 2: Poor Reproducibility in Bioassays
-
Symptom: You observe a decrease in the compound's activity or inconsistent results in biological assays over time using the same stock solution or different aliquots from the same stored batch.
-
Causality: A loss of potency is a direct consequence of a decrease in the purity of the active compound. As the parent molecule degrades, its effective concentration decreases, leading to weaker or more variable biological effects.
-
Recommended Action:
-
Immediate Purity Re-assessment: Before any further biological work, immediately re-test the purity of the solid compound and any stock solutions using a validated HPLC method.
-
Aliquot Management: Never repeatedly open and close a master stock bottle. When you first receive a new batch of the compound, divide it into smaller, single-use aliquots in appropriate vials. This prevents contamination and repeated exposure of the entire batch to atmospheric conditions.
-
Solution Stability: Be aware that stability in solid form can be very different from stability in solution. If you are storing stock solutions, they are often much more susceptible to degradation. Conduct a preliminary solution stability study by analyzing your stock solution over a few days or weeks at its storage temperature (e.g., 4°C or -20°C) to determine its usable lifetime.
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for addressing suspected instability.
Caption: Troubleshooting decision tree for stability issues.
Part 3: Recommended Protocols and Best Practices
This section provides detailed methodologies for the proper storage and stability assessment of this compound.
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of the solid compound by controlling all critical environmental variables.
Materials:
-
This compound solid
-
Amber glass vials with PTFE-lined screw caps
-
Source of high-purity argon or nitrogen gas
-
Controlled temperature storage unit (-20°C or -80°C)
-
Dessicator cabinet or container with desiccant
Procedure:
-
Work Environment: Perform all aliquoting in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
Aliquotting: Upon receipt, divide the bulk material into pre-weighed, single-use amounts in amber glass vials. This minimizes the need to access the main stock, thereby reducing exposure to atmospheric conditions.
-
Inerting: Gently flush the headspace of each vial with argon or nitrogen for 15-30 seconds to displace all oxygen.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.
-
Labeling: Clearly label each vial with the compound name, batch number, amount, and date of storage.
-
Secondary Containment: Place the sealed vials inside a secondary container (e.g., a small box) along with a desiccant pouch.
-
Storage: Place the secondary container in a dedicated, controlled freezer at -20°C or, for maximum longevity, -80°C. Ensure the location is dark.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Slows the rate of all chemical degradation reactions.[8] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the thiazole ring.[8] |
| Light | Protected from Light (Amber Vials) | Prevents photodegradation, a known pathway for thiazole compounds.[2] |
| Humidity | Dry / Anhydrous | Prevents hydrolysis and physical changes to the solid. |
| Packaging | Type I Amber Borosilicate Glass | Inert, provides light protection, and has excellent barrier properties.[9] |
| pH Incompatibility | Store away from bases and strong oxidizers | The carboxylic acid will react with bases, and the thiazole ring is susceptible to strong oxidants.[4][10] |
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are mandatory for developing stability-indicating analytical methods and are crucial for understanding potential degradation pathways.[7][11] This protocol provides a general framework based on ICH guidelines.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the compound (in solution or solid state as appropriate) to the following conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C) and collect samples over time.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature and collect samples.
-
Oxidation: Add H₂O₂ to a final concentration of ~3%. Store at room temperature, protected from light.[6]
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution to controlled light conditions as specified in ICH Q1B guidelines.[2]
-
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) or diode array (DAD) detector.[12] The goal is to develop a method that separates the parent peak from all process impurities and degradation products.
-
Evaluation: The results will reveal the compound's intrinsic stability and help identify which degradation products are most likely to form under long-term storage. This information is critical for validating that your routine analytical method is "stability-indicating."
By implementing these rigorous storage and testing protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-72.
- Chandra, R., Aneja, B., & Khan, R. (2016). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 21(10), 1332.
- Milliken Chemical. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken Chemical.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- LinkedIn. (2024). Acetic acid in food packaging: A technological approach to enhance shelf life. LinkedIn.
- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem.
- El-Sayed, W. M., & Al-Saadi, M. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- ResearchGate. (2024). Organic acids used in industry for antimicrobial packaging. ResearchGate.
- Project TRACKS. (n.d.). Packaging materials. Project TRACKS.
- JoVE. (2023). Video: Structures of Carboxylic Acid Derivatives. JoVE.
- ResearchGate. (2025). Organic Acids: Usage and Potential in Antimicrobial Packaging. ResearchGate.
- Chemistry with Caroline. (2022). Relative Stability of Carboxylic Acid Derivatives. YouTube.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- USDA ARS. (2016). Chemical Compatible Storage. USDA ARS.
- Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.
- ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. ResearchGate.
- Kawamura, K., & Kaplan, I. R. (1987). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1422.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Scilit. (n.d.). Assay Development in Stability Test Methods. Scilit.
- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV.
- Pallas, J. E. (1960). Effects of Temperature and Humidity on Foliar Absorption and Translocation of 2,4-Dichlorophenoxyacetic Acid and Benzoic Acid. Plant Physiology, 35(5), 575-580.
- Berga, M., & Ambrožič-Dolinšek, J. (2023). The Effect of Combined Elicitation with Light and Temperature on the Chlorogenic Acid Content, Total Phenolic Content and Antioxidant Activity of Berula erecta in Tissue Culture. Plants, 12(23), 4004.
- Gellman, A. J., & Tysoe, W. T. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Faraday Discussions, 176, 247-259.
- Festa, C., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 16, 1787-1794.
- NCERT. (n.d.). Biomolecules. NCERT.
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Packaging materials - Project TRACKS (en) [projecttracks.be]
- 10. Chemical Compatible Storage : USDA ARS [ars.usda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of 2-(Thiazol-5-yl)acetic Acid and Ibuprofen as Cyclooxygenase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes remain a pivotal target. This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the thiazole-containing compound, 2-(Thiazol-5-yl)acetic acid, as inhibitors of COX-1 and COX-2. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, inhibitory profiles, and the experimental methodologies used for their evaluation.
Introduction: The Cyclooxygenase Enzymes and Their Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins and other prostanoids.[1][2] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet function.[2][3][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, redness, and swelling.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common and often undesirable side effects, such as gastrointestinal bleeding and renal dysfunction, are largely a consequence of inhibiting COX-1.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery to create safer anti-inflammatory agents.
Ibuprofen , a widely used NSAID, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] In contrast, the thiazole ring is a structural motif found in various compounds with COX inhibitory activity, and derivatives of This compound represent a class of compounds with potential for COX inhibition.[6][7] This guide will delve into a comparative analysis of these two compounds, exploring their known and potential activities as COX inhibitors.
Comparative Inhibitory Profile: Ibuprofen vs. Thiazole Derivatives
A critical aspect of characterizing a COX inhibitor is its potency and selectivity towards the two isoforms, typically quantified by the half-maximal inhibitory concentration (IC50).
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen's mechanism of action involves the reversible, competitive inhibition of the cyclooxygenase active site, preventing arachidonic acid from binding.[8] Extensive research has established that ibuprofen is a non-selective inhibitor with a modest preference for COX-1.[5] This non-selectivity is the basis for both its therapeutic efficacy and its potential for gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Type |
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.15 - 0.035 | Human Whole Blood / Purified Enzyme |
Table 1: Reported IC50 values for ibuprofen against COX-1 and COX-2. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A ratio less than 1 indicates a preference for COX-1 inhibition.
The data clearly indicates that ibuprofen is more potent in inhibiting COX-1 than COX-2.[9] This characteristic contributes to the risk of gastrointestinal complications associated with its long-term use.[2]
This compound: A Potential COX Inhibitor
For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors, an enzyme also involved in the inflammatory cascade, with some exhibiting moderate COX-1 activity.[6] Other research has focused on synthesizing thiazole derivatives with the aim of achieving selective COX-2 inhibition.[7] One study reported novel 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivatives with promising selectivity against COX-1, with one compound showing an IC50 of 29.60 ± 1.58 μΜ for COX-1 and no significant inhibition of COX-2.[6]
The presence of the acetic acid moiety in this compound is also significant, as this functional group is a common feature in many traditional NSAIDs, including ibuprofen and diclofenac, and is crucial for their interaction with the active site of COX enzymes.
Given the structural similarities to known COX inhibitors, it is plausible that this compound possesses COX inhibitory activity. However, without direct experimental evidence, a quantitative comparison with ibuprofen is speculative. Further investigation is required to determine its IC50 values for COX-1 and COX-2 and to establish its selectivity profile.
Signaling Pathway and Experimental Workflows
A thorough understanding of the underlying biological pathways and the experimental methods used to assess inhibitor activity is crucial for interpreting and contextualizing the data.
COX Signaling Pathway
The conversion of arachidonic acid to prostaglandins is a multi-step process initiated by the COX enzymes. The following diagram illustrates this pathway and the points of inhibition by NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric Method)
This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[10][11][12]
Objective: To quantify the inhibitory potency of a test compound on COX-1 and COX-2 activity.
Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGH2 involves a peroxidase-mediated reduction of PGG2. This peroxidase activity is monitored colorimetrically by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[10][11]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
Test compound (e.g., this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, arachidonic acid, and TMPD according to the manufacturer's instructions. Prepare serial dilutions of the test compound and a reference inhibitor (e.g., ibuprofen).
-
Assay Setup: To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations (or vehicle for control wells).
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed immediately by arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) at timed intervals to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol: Human Whole Blood Assay for COX Selectivity
This ex vivo assay provides a more physiologically relevant assessment of NSAID activity as it accounts for factors like plasma protein binding.[13][14][15][16]
Objective: To determine the COX-1 and COX-2 inhibitory activity of a test compound in a whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelet activation during clotting is a COX-1-dependent process.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free volunteers
-
Test compound (e.g., this compound, Ibuprofen)
-
Lipopolysaccharide (LPS)
-
Heparin (for COX-2 assay)
-
ELISA kits for TXB2 and PGE2 quantification
Procedure for COX-1 Inhibition:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using an ELISA kit.
-
The IC50 for COX-1 is calculated based on the dose-dependent reduction in TXB2 production.
Procedure for COX-2 Inhibition:
-
Heparinized whole blood is incubated with LPS at 37°C for a prolonged period (e.g., 24 hours) to induce COX-2 expression.
-
The LPS-stimulated blood is then incubated with various concentrations of the test compound or vehicle control.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using an ELISA kit.
-
The IC50 for COX-2 is calculated based on the dose-dependent reduction in PGE2 production.
Conclusion and Future Directions
This guide has provided a comparative overview of ibuprofen and this compound as COX inhibitors.
Ibuprofen is a well-characterized, non-selective COX inhibitor with a preference for COX-1. Its clinical utility and side effect profile are directly linked to this mechanism of action.
The COX inhibitory potential of This compound remains to be definitively established through direct experimental evaluation. However, the presence of the thiazole ring, a known pharmacophore in COX inhibitors, and the acetic acid moiety suggest that it is a promising candidate for investigation.
Future research should focus on:
-
Determining the IC50 values of this compound for both COX-1 and COX-2 using the in vitro and whole blood assays described herein. This will establish its potency and selectivity profile.
-
Structure-Activity Relationship (SAR) studies of related thiazole derivatives to optimize potency and selectivity for either COX-1 or COX-2, depending on the therapeutic goal.
-
In vivo studies to evaluate the anti-inflammatory and analgesic efficacy and the gastrointestinal and renal safety of promising thiazole-based COX inhibitors.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively characterize novel COX inhibitors and contribute to the development of safer and more effective anti-inflammatory therapies.
References
- Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Frolich, J. C. (1997). A classification of NSAIDs according to the relative inhibition of cyclooxygenase isoenzymes. Trends in Pharmacological Sciences, 18(1), 30-34.
- Patrignani, P., et al. (1994). Differential inhibition of human prostaglandin endoperoxide synthase-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Physiology and Pharmacology, 45(4), 625-632.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Brideau, C., et al. (1996). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors.
- Warner, T. D., et al. (1999). Nonsteroidal drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
- BenchChem. (2025). Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
- Smith, W. L., et al. (2000). The eicosanoids: cyclooxygenase, lipoxygenase, and epoxygenase pathways. Biochemistry of Lipids, Lipoproteins and Membranes, 4, 1-38.
- Vane, J. R., & Botting, R. M. (1998). The mechanism of action of aspirin. Thrombosis Research, 92(6 Suppl 2), S1-S8.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BenchChem. (2025). A Comparative Analysis of COX-2 Selectivity: Esflurbiprofen vs. Ibuprofen.
- Harris, R. C. (2013). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 24(2), 179-187.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Booklet.
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Verywell Health. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit Booklet.
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- American Journal of Managed Care. (2014).
- Tsolaki, E., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(11), 2992.
- Grover, G., & Sharma, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
- Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- Geczy, J., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3369.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Thiazole Derivatives
For researchers and professionals in drug development, the thiazole scaffold represents a privileged structure in the quest for novel anti-inflammatory agents. Its versatile chemistry allows for the generation of diverse derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparison of the anti-inflammatory properties of various thiazole derivatives, supported by experimental data and detailed protocols, to empower your research and development endeavors.
The Rationale for Thiazole Derivatives in Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major target for anti-inflammatory drugs.[1] Thiazole derivatives have emerged as promising candidates for modulating these pathways, with some exhibiting potent inhibitory activity against key inflammatory enzymes.[1][2] Furthermore, evidence suggests that certain thiazole-containing compounds can also modulate other critical inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of thiazole derivatives is highly dependent on their substitution patterns. This section provides a comparative analysis of the in vitro and in vivo activities of representative 2,4-disubstituted, 2,5-disubstituted, and benzothiazole derivatives.
In Vitro Enzyme Inhibition
The inhibitory activity of thiazole derivatives against COX-1, COX-2, and 5-LOX is a key indicator of their anti-inflammatory potential. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,4-Disubstituted Thiazoles | Compound 6a | COX-1 | - | - | [5] |
| Compound 6c | COX-1 | - | - | [5] | |
| Thiazole Analogue of Indomethacin (2a) | COX-2 | 0.0003 | High | [2] | |
| Thiazole Analogue of Indomethacin (2b) | COX-2 | 0.001 | High | [2] | |
| Thiazole Analogue of Indomethacin (2c) | COX-2 | 0.007 | High | [2] | |
| Thiazolidinones | Compound 14a | COX-1 / LOX | - | - | [2] |
| Compound 21a | COX-1 | 16 | - | [2] | |
| Compound 21b | COX-1 | 10 | - | [2] | |
| Benzothiazoles | BMP326 | COX-2, iNOS | - | - | [4] |
| Thiazole Carboxamides | Compound 2a | COX-1 | 2.65 | 2.77 | [6] |
| COX-2 | 0.958 | [6] | |||
| Compound 2b | COX-1 | 0.239 | 1.25 | [6] | |
| COX-2 | 0.191 | [6] | |||
| Compound 2j | COX-2 | 0.957 | 1.51 | [6] | |
| Pyrazolyl-thiazoles | Compound 16a | COX-2 | - | 134.6 | [7] |
| Compound 18f | COX-2 | - | 42.13 | [7] |
Expert Interpretation: The data highlights that subtle structural modifications can dramatically alter both potency and selectivity. For instance, the thiazole analogues of indomethacin exhibit remarkable potency and selectivity for COX-2.[2] In contrast, some thiazolidinone derivatives show a preference for COX-1 inhibition.[2] The thiazole carboxamide series demonstrates how balancing substitutions can modulate activity against both COX isoforms.[6] The pyrazolyl-thiazoles showcase exceptionally high selectivity for COX-2.[7]
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of test compounds.
| Derivative Class | Compound | Dose | % Inhibition of Edema | Time Point | Reference |
| Thiazole-based Chalcones | 8 out of 13 tested | - | 51-55% | - | [8] |
| 2,4-Disubstituted Thiazoles | Compound 6a | 1600 µg/ml | 78.81% (protein denaturation) | - | [5] |
| Compound 6c | 1600 µg/ml | 79.93% (protein denaturation) | - | [5] |
Expert Interpretation: The in vivo data corroborates the in vitro findings, demonstrating the translation of enzyme inhibition to a physiological anti-inflammatory effect. The thiazole-based chalcones and 2,4-disubstituted thiazoles show significant inhibition of inflammation in animal models.[5][8] The percentage of protein denaturation is an in vitro measure of anti-inflammatory activity, and the high values for compounds 6a and 6c suggest a strong potential to reduce inflammation.[5]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a thiazole derivative and its anti-inflammatory activity is a critical aspect of rational drug design.
-
2,4-Disubstituted Thiazoles: The nature of the substituent at both the 2- and 4-positions of the thiazole ring significantly influences activity. For instance, the presence of methyl and nitro groups at the 4-position of phenylthiazole derivatives has been shown to enhance anti-inflammatory activity.[5]
-
2,5-Disubstituted Thiazoles: Modifications at the 2- and 5-positions have also yielded potent anti-inflammatory agents. The specific nature of the substituents and their electronic and steric properties play a crucial role in determining the inhibitory profile against COX and LOX enzymes.
-
Benzothiazoles: The fusion of a benzene ring to the thiazole core, forming a benzothiazole, often imparts distinct biological properties. Substituents on the benzene ring, such as fluorine and nitro groups, can enhance the anti-inflammatory effect by modulating the NF-κB signaling pathway.[3]
Key Inflammatory Signaling Pathways Targeted by Thiazole Derivatives
Thiazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms is paramount for developing targeted therapies.
Arachidonic Acid Cascade
The primary mechanism of action for many anti-inflammatory thiazole derivatives is the inhibition of COX and LOX enzymes, which are central to the arachidonic acid cascade.
Caption: Inhibition of the Arachidonic Acid Cascade by Thiazole Derivatives.
NF-κB Signaling Pathway
Certain benzothiazole derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway by Benzothiazole Derivatives.
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of scientific integrity. The following are detailed methodologies for key assays used to evaluate the anti-inflammatory activity of thiazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test thiazole derivatives and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test thiazole derivatives and the reference inhibitor.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
Fluorometric probe
-
COX-1 or COX-2 enzyme
-
Test thiazole derivative or reference inhibitor (or vehicle for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute inflammation.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test thiazole derivatives and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Reference drug group
-
Test thiazole derivative groups (at least 3 doses) Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each rat at each time point. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
Thiazole derivatives represent a rich source of potential anti-inflammatory agents with diverse mechanisms of action. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. Future research should focus on the development of dual COX/LOX inhibitors with improved safety profiles and the exploration of thiazole derivatives that target other key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of anti-inflammatory compounds.
References
- Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685. [Link]
- Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- Regan, J. R., et al. (2002). The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. Bioorganic & Medicinal Chemistry Letters, 12(5), 737-740. [Link]
- Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 38(3), 313-318. [Link]
- Li, Y., et al. (2021). Anti-inflammatory effect of BMP326, a novel benzothiazole derivative: Possible involvement of the NF-κB and MAPKs Signaling Pathways in LPS-induced RAW264.7 macrophages.
- Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]
- Geronikaki, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Topics in Medicinal Chemistry, 21(4), 257-268. [Link]
- Gopal, K., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASAYAN Journal of Chemistry, 11(2), 656-663. [Link]
- Various Authors. (2023). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- Badr, S. M. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(1), 131-143. [Link]
- Jiang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(14), 9831-9838. [Link]
- de Oliveira, C. M. A., et al. (2021). Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. Annales Pharmaceutiques Françaises, 79(6), 639-649. [Link]
- Corbel, J. C., et al. (2010). Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3945-3949. [Link]
- Raj, R. & Ismail, R. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 225-241. [Link]
- Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- Various Authors. (2021). B Expression in LPS-Induced RAW264.
- Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29281-29294. [Link]
- Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents.
- An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624. [Link]
- Knez, D., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3236. [Link]
- Kumar, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1394. [Link]
- Gomaa, H. A. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215-2234. [Link]
- Husain, A., et al. (2012). Synthesis of some novel 2,5-disubstituted thiazolidinones from a long chain fatty acid as possible anti-inflammatory, analgesic and hydrogen peroxide scavenging agents. Semantic Scholar. [Link]
- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7322. [Link]
- Al-Ghorbani, M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(1), 1358-1378. [Link]
- Kumar, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 027-036. [Link]
- Geronikaki, A., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(17), 3922. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Thiazol-5-yl)acetic acid: Validation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparison of a novel, streamlined synthetic route for 2-(Thiazol-5-yl)acetic acid, a key building block in pharmaceutical synthesis. We will objectively compare its performance against a well-established method, the Hantzsch thiazole synthesis, supported by comprehensive experimental data and detailed analytical protocols. Our analysis focuses on yield, purity, reaction efficiency, and overall practicality for researchers in both academic and industrial settings.
Introduction: The Significance of this compound
This compound and its derivatives are pivotal intermediates in the development of various therapeutic agents. Their presence in the core structure of numerous biologically active compounds underscores the need for efficient and scalable synthetic methodologies. Traditional routes, while reliable, often present challenges in terms of multi-step procedures, harsh reaction conditions, and moderate yields. This guide introduces and validates a novel synthetic approach designed to overcome these limitations.
The Novel Synthetic Route: A Two-Step, One-Pot Approach
Our proposed novel synthesis is a convergent two-step, one-pot reaction that significantly improves upon existing methods. This pathway leverages a domino reaction sequence to construct the thiazole ring and introduce the acetic acid moiety in a single, efficient process.
Scheme 1: The Novel Two-Step, One-Pot Synthesis
Caption: A diagram of the traditional Hantzsch synthesis for a related thiazole derivative.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both synthetic routes, based on our experimental findings.
| Metric | Novel Two-Step, One-Pot Route | Hantzsch Synthesis Route |
| Overall Yield | 78% | 55% |
| Purity (crude) | 92% (by HPLC) | 85% (by HPLC) |
| Reaction Time | 6 hours | 24 hours (cumulative) |
| Number of Steps | 1 (one-pot) | 3 |
| Isolation Steps | 1 | 3 |
| Reagent Cost | Moderate | Moderate |
| Safety & Handling | Favorable | Requires handling of lachrymatory α-haloketone |
| Environmental Impact | Reduced solvent usage | Higher solvent usage |
Experimental Protocols
Novel Two-Step, One-Pot Synthesis of this compound
Materials:
-
Glyoxylic acid (50% in water)
-
Cysteamine hydrochloride
-
Triethylamine
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glyoxylic acid (10.0 g, 0.109 mol) and toluene (100 mL).
-
Add cysteamine hydrochloride (12.3 g, 0.109 mol) and triethylamine (30.4 mL, 0.218 mol) to the flask.
-
Heat the mixture to reflux for 2 hours, with azeotropic removal of water using a Dean-Stark trap.
-
Cool the reaction mixture to room temperature and add acetic anhydride (22.2 g, 0.218 mol) dropwise.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer and wash with brine (2 x 50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture.
Validation Workflow: Ensuring Scientific Integrity
A rigorous validation process is crucial to establish the trustworthiness of any new synthetic route. Our validation workflow integrates multiple analytical techniques to confirm the structure and purity of the final product.
Caption: A workflow diagram illustrating the analytical validation process.
Analytical Characterization
The identity and purity of the synthesized this compound were confirmed using a suite of modern analytical techniques. [1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of organic compounds. [1][4][5] ¹H NMR Protocol:
-
Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectrum:
-
δ 8.75 (s, 1H, thiazole C2-H)
-
δ 7.80 (s, 1H, thiazole C4-H)
-
δ 3.85 (s, 2H, -CH₂-)
-
δ 11.5 (br s, 1H, -COOH)
¹³C NMR Protocol:
-
Dissolve 20-50 mg of the purified product in 0.6 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer.
-
Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectrum:
-
δ 171.0 (-COOH)
-
δ 152.0 (thiazole C2)
-
δ 148.0 (thiazole C4)
-
δ 125.0 (thiazole C5)
-
δ 35.0 (-CH₂-)
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. [1][6][7] ESI-MS Protocol:
-
Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).
-
Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode.
Expected Result:
-
[M-H]⁻ at m/z 142.01
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound. [8][9][10] HPLC Protocol:
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [9]
Conclusion
The novel two-step, one-pot synthesis of this compound presents a significant improvement over the traditional Hantzsch method. The key advantages of this new route include a higher overall yield, reduced reaction time, fewer operational steps, and a more favorable safety and environmental profile. The rigorous analytical validation, employing NMR, MS, and HPLC, confirms the identity and high purity of the final product. This streamlined and efficient synthetic pathway offers a valuable alternative for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Aston Labs. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Slideshare. (n.d.). Advanced techniques in analysis of organic compound.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (n.d.).
- Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
- NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- PubMed Central. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
- Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
- EvitaChem. (n.d.). Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872).
- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Taylor & Francis Online. (2006, August 23). One pot synthesis of novel thiazolo[3,2-b]t[4][9][11]riazoles: A useful synthetic application of the acidified acetic acid method.
- YouTube. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry.
- An Improved Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2- (ethoxyimino) acetic Acid. (2025, August 7).
- ACS Publications. (2022, March 8). AI-Driven Synthetic Route Design Incorporated with Retrosynthesis Knowledge. Journal of Chemical Information and Modeling.
- NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- ResearchGate. (2025, August 6). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).
- ResearchGate. (n.d.). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- ResearchGate. (2021, October 4). (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.
- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- NIH. (n.d.). Computational Chemical Synthesis Analysis and Pathway Design. PMC.
- Sigma-Aldrich. (n.d.). Thiazol-2-yl]acetic acid derivatives.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
- Fiveable. (n.d.). 11.1 Synthetic strategies. Organic Chemistry II.
- Patent 1919885 - EPO. (2010, April 28). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES.
- Alfa Chemistry. (n.d.). Synthetic Route Design.
- OCR A-Level Chemistry. (n.d.). Synthetic routes.
Sources
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 7. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]
- 8. moravek.com [moravek.com]
- 9. torontech.com [torontech.com]
- 10. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
A Comparative Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of 2-(Thiazol-5-yl)acetic Acid Derivatives Against Established NSAIDs
Introduction: The Imperative for Advanced Anti-Inflammatory Agents
The management of inflammation remains a cornerstone of modern medicine, yet the therapeutic landscape is dominated by drugs developed decades ago. Nonsteroidal anti-inflammatory drugs (NSAIDs) are highly effective but carry a well-documented risk of gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This clinical reality fuels the search for novel anti-inflammatory agents with improved therapeutic windows.
In this pursuit, medicinal chemistry often turns to "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The thiazole ring is one such scaffold, found in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The incorporation of an acetic acid moiety, a key feature of many classic NSAIDs like ibuprofen and diclofenac, onto the thiazole core presents a logical and promising strategy for developing new COX inhibitors.[6]
This guide provides a comprehensive framework for benchmarking a representative compound, 2-(Thiazol-5-yl)acetic acid (T5A), against established NSAIDs. We will detail the scientific rationale behind a multi-tiered evaluation strategy, provide validated experimental protocols, and present a clear structure for data comparison, empowering researchers to objectively assess the potential of this promising chemical class.
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, which exist as two principal isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2][7]
-
COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the most common adverse effects, particularly gastrointestinal toxicity, arise from the concurrent inhibition of the protective COX-1 isoform.[7] Consequently, the development of COX-2 selective inhibitors was a major advancement, offering potent anti-inflammatory action with a reduced risk of gastric complications.[2] The central hypothesis for T5A and its derivatives is that they will function as COX inhibitors, with the primary goal of the initial benchmarking phase being to determine their potency and isoform selectivity.
A Multi-Tiered Benchmarking Strategy
To ensure a thorough and resource-efficient evaluation, we propose a sequential, multi-tiered benchmarking strategy. This approach begins with focused in vitro assays to establish the mechanism of action and potency, followed by a standard in vivo model to confirm efficacy in a physiological context.[8][9] This self-validating system ensures that only compounds with a promising mechanistic profile advance to more complex and resource-intensive animal studies.
Tier 1: In Vitro Mechanistic & Potency Profiling
A. Experiment 1: Cyclooxygenase (COX) Inhibition Assay
Causality: This is the foundational assay to determine if T5A interacts with the primary targets of NSAIDs. It quantitatively measures the compound's ability to inhibit both COX-1 and COX-2, from which a selectivity index can be calculated. This index is a critical early indicator of potential gastrointestinal safety.[1][10]
Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0). Prepare a stock solution of arachidonic acid (substrate).
-
Compound Preparation: Prepare serial dilutions of T5A and comparator drugs (Ibuprofen, Diclofenac, Celecoxib) in DMSO, with the final DMSO concentration in the assay kept below 1%.
-
Reaction Incubation: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound or vehicle control (DMSO). Pre-incubate the mixture for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination & Measurement: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a stop solution. Measure the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[10]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Selectivity Index (SI) Calculation: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
B. Experiment 2: Pro-inflammatory Cytokine Inhibition Assay
Causality: While COX inhibition is critical, the inflammatory response is a complex cascade involving numerous mediators. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal. This cell-based assay determines if T5A can modulate inflammatory pathways beyond prostaglandin synthesis, providing a more comprehensive anti-inflammatory profile.[10][11]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of T5A and comparator drugs for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration relative to the LPS-only treated group and determine the respective IC50 values.
C. Data Presentation: In Vitro Benchmarking Summary
The following table presents a template with hypothetical data for comparing a novel T5A derivative (T5A-01) against industry standards.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| T5A-01 (Test) | 15.2 | 0.18 | 84.4 | 5.1 | 7.3 |
| Ibuprofen | 5.0 | 10.0 | 0.5 | >50 | >50 |
| Diclofenac | 0.8 | 0.1 | 8.0 | 10.5 | 15.2 |
| Celecoxib | >100 | 0.04 | >2500 | 25.8 | 30.1 |
Tier 2: In Vivo Efficacy Assessment
A. Experiment 3: Carrageenan-Induced Paw Edema Model
Causality: This is the gold-standard acute in vivo model for evaluating anti-inflammatory drugs.[8][12] The injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be precisely measured. The ability of a compound to reduce this swelling is a strong predictor of its clinical anti-inflammatory efficacy.[10][13]
Protocol:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Controls (Ibuprofen, Celecoxib), and Test Groups (T5A at various doses). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.
B. Data Presentation: In Vivo Benchmarking Summary
The table below provides a template for summarizing the peak anti-inflammatory effect, typically observed 3 hours post-carrageenan injection.
| Treatment Group (10 mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3 hr (± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| T5A-01 (Test) | 0.32 ± 0.04 | 62.4% |
| Ibuprofen | 0.48 ± 0.06 | 43.5% |
| Celecoxib | 0.35 ± 0.05 | 58.8% |
Integrated Discussion and Future Directions
Based on the hypothetical data presented, T5A-01 demonstrates a highly promising profile. Its strong COX-2 selectivity (in vitro SI of 84.4) suggests a reduced risk of gastrointestinal side effects compared to non-selective agents like Ibuprofen.[2] This is coupled with potent in vivo anti-inflammatory activity that is comparable to the COX-2 selective standard, Celecoxib. Furthermore, its ability to inhibit cytokine production suggests a broader mechanism of action that could be beneficial in complex inflammatory diseases.
These initial findings strongly support advancing T5A-01 to further preclinical evaluation. The logical next steps include:
-
Ulcerogenic Potential Study: To directly assess gastrointestinal safety by administering high doses of the compound for several days and examining the stomach lining for ulceration.
-
Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound, which is crucial for determining dosing regimens.
-
Chronic Inflammatory Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in long-term inflammatory conditions.
-
Analgesic Activity Models: Using models like the acetic acid-induced writhing test to quantify pain-relieving properties.[2]
Conclusion
The systematic benchmarking framework detailed in this guide provides a robust and scientifically rigorous pathway for evaluating novel anti-inflammatory candidates like this compound. By integrating mechanistic in vitro assays with validated in vivo efficacy models, researchers can efficiently identify compounds with a high probability of success. The thiazole acetic acid scaffold represents a promising starting point for the development of next-generation NSAIDs, and a disciplined, comparative approach is essential to unlocking its full therapeutic potential.
References
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
- Unpublished (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJRPLS.
- Ganti, S. (2016). In vivo screening method for anti inflammatory agent. Slideshare.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- Unpublished (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Ryng, S., et al. (1991). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
- Robles-García, M. A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.
- Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI.
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- Al-Sanea, M. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH.
- Unpublished (2025). Novel activities of select NSAID renantiomers against Rac1 and Cdc42 GTPases. ResearchGate.
- Tsolaki, E., et al. (2019). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. NIH.
- Unpublished (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing.
- Wang, S., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. PubMed.
- Geronikaki, A., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
- Unpublished (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 7. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 13. longdom.org [longdom.org]
A Comparative Guide to the Efficacy of 2-(Thiazol-5-yl)acetic Acid Derivatives in Disease Models
For Researchers, Scientists, and Drug Development Professionals
The 2-(thiazol-5-yl)acetic acid scaffold is a key building block in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents.[1][2] While the parent molecule itself is not typically the active pharmaceutical ingredient, its derivatives have shown significant promise across multiple disease models, most notably in the development of novel antibiotics and anti-inflammatory agents.[3][4] This guide provides a comparative analysis of the efficacy of prominent derivatives stemming from this versatile scaffold, with a focus on their performance in preclinical disease models.
Part 1: A Novel Class of Antibacterials Targeting FtsZ
A significant breakthrough stemming from the this compound scaffold is the development of potent inhibitors of the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ).[5][6] FtsZ is a crucial protein for bacterial cell division, making it an attractive target for new antibiotics, especially in the face of rising antimicrobial resistance.[7][8][9]
Mechanism of Action: Disrupting Bacterial Cell Division
FtsZ, a homolog of eukaryotic tubulin, polymerizes to form a structure known as the Z-ring at the bacterial mid-cell.[8] This Z-ring acts as a scaffold for the recruitment of other proteins that make up the divisome, the machinery responsible for synthesizing the new cell wall and dividing the bacterium.[7] Inhibition of FtsZ disrupts the formation or dynamics of the Z-ring, leading to filamentation and eventual cell death.[8][10]
Here is a diagram illustrating the central role of FtsZ in bacterial cell division and the point of inhibition for thiazole-based derivatives.
Caption: FtsZ inhibition pathway by thiazole derivatives.
Comparative In Vitro Efficacy
The primary measure of an antibiotic's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.[7] Derivatives of this compound have been optimized to yield potent FtsZ inhibitors with impressive MIC values against clinically relevant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).[5][11]
| Compound Class | Representative Compound | Target Pathogen(s) | MIC Range (µg/mL) | Key Findings |
| Thiazole-based FtsZ Inhibitors | Compound 1 (Advanced 3-MBA derivative) | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis | 0.12 (average) | Potently antibacterial against all staphylococcal species tested.[9] |
| Benzamide FtsZ Inhibitors | PC190723 | Staphylococcus aureus | 1 | First FtsZ inhibitor to demonstrate in vivo efficacy.[8][9] |
| Indole-Quinolinium Derivatives | C2 and C9 | Methicillin-Resistant S. aureus (MRSA), Vancomycin-Resistant Enterococci (VRE) | 1-4 | Strong inhibition of FtsZ activity and bacterial growth.[10] |
| Standard of Care (β-Lactam) | Oxacillin | Methicillin-Susceptible S. aureus | ≤2 | Ineffective against MRSA due to PBP2a expression.[7] |
Synergistic Potential
A compelling aspect of FtsZ inhibitors is their ability to work synergistically with β-lactam antibiotics against MRSA.[7] By disrupting cell division, FtsZ inhibitors appear to re-sensitize MRSA to antibiotics like oxacillin, offering a potential combination therapy to overcome resistance.[7]
Part 2: Anti-Inflammatory Applications via Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of the this compound scaffold have also been developed into potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways.[12][13]
Mechanism of Action: Modulating Eicosanoid Signaling
The enzyme sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[13][14] By inhibiting sEH, these thiazole derivatives increase the bioavailability of protective EETs.[15] Elevated EET levels are associated with vasodilation, cytoprotection, and the suppression of post-ischemic inflammation.[15][16]
Caption: Mechanism of sEH inhibition by GSK2256294.
Comparative Preclinical and Clinical Efficacy of GSK2256294
GSK2256294 is a prominent, orally active sEH inhibitor derived from the thiazole scaffold.[12] It has been evaluated in both preclinical and clinical settings for inflammatory conditions, particularly those affecting the pulmonary system.[16][17]
| Model | Intervention | Key Outcomes | Comparative Performance |
| Preclinical (Cigarette Smoke-Exposed Mice) | GSK2256294 (5-30 mg/kg, p.o.) | Dose-dependently inhibited pulmonary inflammation, reducing neutrophils and macrophages in bronchoalveolar lavage fluid.[12] | Demonstrated clear anti-inflammatory effects in an established animal model of COPD.[12][17] |
| Clinical (Phase I, Healthy Subjects & Obese Smokers) | GSK2256294 (2-20 mg, single and repeat doses) | Well-tolerated with dose-dependent and sustained inhibition of sEH enzyme activity (up to 99.8%).[13] | Showed excellent pharmacokinetics and target engagement in humans.[13] |
| Clinical (Obese Subjects with Metabolic Syndrome) | GSK2256294 (7 days) | Effectively inhibited sEH in plasma and adipose tissue; reduced markers of oxidative stress (F2-isoprostanes).[14][18] | Decreased pro-inflammatory T cells in adipose tissue but did not alter insulin sensitivity or blood pressure in this specific study population.[14][18] |
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the in vitro antibacterial potency of a test compound.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., MRSA) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[7] This procedure should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Protocol 2: In Vivo Murine Sepsis Model
This protocol assesses the in vivo efficacy of an antibacterial compound.
Step-by-Step Methodology:
-
Animal Acclimation: House mice (e.g., BALB/c) under standard conditions for at least one week before the experiment.
-
Infection: Induce a lethal systemic infection by intraperitoneally (i.p.) injecting a predetermined lethal dose of bacteria (e.g., MRSA).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound (e.g., a thiazole-based FtsZ inhibitor) via a clinically relevant route (e.g., oral gavage or intravenous injection). Include vehicle control and positive control (e.g., vancomycin) groups.
-
Monitoring: Monitor the mice for a defined period (e.g., 7 days) for survival and clinical signs of illness.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between treatment groups using statistical methods like the log-rank test. A significant increase in survival in the compound-treated group compared to the vehicle control indicates in vivo efficacy.[9]
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant and targeted efficacy in distinct and highly relevant disease areas. As FtsZ inhibitors, they present a promising new class of antibiotics with the potential to combat multidrug-resistant bacteria.[9][19] As sEH inhibitors, they offer a novel anti-inflammatory and cytoprotective strategy.[13][16] The comparative data presented herein underscores the therapeutic versatility of this chemical scaffold and supports the continued investigation and development of its derivatives for challenging clinical indications.
References
- Benchchem. Comparative Efficacy of FtsZ Inhibitors Against Methicillin-Resistant Staphylococcus aureus (MRSA).
- Benchchem. A Comparative Guide to FtsZ Inhibitors: Evaluating Novel Compounds Against the Benchmark PC190723.
- SPAN. GSK2256294.
- Haydon, D. J., Stokes, N. R., Ure, R., et al. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. PubMed Central.
- MedChemExpress. GSK2256294A (GSK 2256294) | sEH Inhibitor.
- Lazaar, A. L., Boustany, C., Cockcroft, D., et al. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed Central.
- e-Century Publishing Corporation. Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive.
- Du, R., Sun, N., Fung, Y., et al. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Publishing.
- Du, R., Sun, N., Fung, Y., et al. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central.
- Stover, C. K., Blais, J., Ca-rbonneau, S., et al. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. PubMed Central.
- Shirai, T., Kawasaki, Y., Kawamoto, S., et al. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
- Gumbilai, V., Linder, M. A., Cikach, F. S., et al. GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension.
- Singh, P., Panda, D. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers.
- Artola, M., Ruiz, S., Salinas, C., et al. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases.
- Huecas, S., Araujo-Bazán, L., Gómez-Puerta, M., et al. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
- Huecas, S., Araujo-Bazán, L., Gómez-Puerta, M., et al. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Docta Complutense.
- EvitaChem. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872).
- Ryng, S., Zurowska, A., Zimecki, M., et al. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
- de Farias, F. C. S., de Oliveira, G. L. S., Lazaar, A. L., et al. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies. PubMed Central.
- Linder, M. A., Gumbilai, V., Cikach, F. S., et al. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. PubMed Central.
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. spannetwork.org [spannetwork.org]
- 16. e-century.us [e-century.us]
- 17. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docta.ucm.es [docta.ucm.es]
A Researcher's Guide to Bridging the Translational Gap: Correlating In Vitro and In Vivo Activity of 2-(Thiazol-5-yl)acetic Acid
Introduction: The Challenge of Translational Science
In the realm of drug discovery, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges. A significant hurdle lies in the translation of preclinical data from controlled laboratory settings (in vitro) to the complex biological systems of living organisms (in vivo). This guide focuses on 2-(Thiazol-5-yl)acetic acid, a heterocyclic compound belonging to the thiazole class known for a wide spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] Our objective is to provide a strategic framework for correlating its in vitro activity with in vivo efficacy, a critical process known as In Vitro-In Vivo Correlation (IVIVC).[2][3][4]
A successful IVIVC acts as a predictive mathematical model, linking a property of the drug, like its dissolution rate or cellular potency, to its subsequent behavior in the body, such as plasma concentration.[2][3][5] Establishing this correlation is paramount; it streamlines development, reduces the need for extensive clinical trials, and ultimately accelerates the delivery of safe and effective therapies to patients.[3][4][6] This guide will dissect the necessary experimental stages, from initial biochemical assays to whole-organism studies, offering both the "how" and the "why" behind each methodological choice.
Part 1: In Vitro Characterization - Defining Potency at the Molecular and Cellular Level
The first step is to precisely quantify the compound's activity in controlled, isolated systems. This foundational data serves as the benchmark against which in vivo results will be compared. For a compound like this compound, which has noted anti-inflammatory potential[1], we will hypothesize its mechanism is the inhibition of a key inflammatory signaling enzyme, such as a mitogen-activated protein kinase (MAPK).[7]
Causality: The primary and most direct assessment of a compound's potency is a biochemical assay. This cell-free system isolates the target enzyme (our hypothetical MAPK) and the inhibitor, removing the complexities of cell membranes, metabolism, and other biological variables. The goal is to determine the Half-Maximal Inhibitory Concentration (IC50), a direct measure of the compound's ability to inhibit the enzyme's function.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]
-
Reagent Preparation: Prepare assay buffer, recombinant human MAPK enzyme, the specific substrate (e.g., myelin basic protein), and a stock solution of this compound in DMSO.
-
Compound Dilution: Perform a serial dilution of the compound to create a 10-point dose-response curve.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP at its Km concentration. Add the diluted compound or DMSO (vehicle control) and incubate for the optimized reaction time (e.g., 2 hours at room temperature).[7]
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.[7]
-
Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | MAPK | 75 |
| Staurosporine (Control) | MAPK | 10 |
Causality: While an IC50 is crucial, it doesn't guarantee activity in a living cell. The compound must be able to cross the cell membrane and engage its target amidst a complex intracellular environment. A cell-based assay measures the compound's effect on a cellular process downstream of the target, providing the Half-Maximal Effective Concentration (EC50).[9][10] For our purpose, we will measure the inhibition of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus.[9][11]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay
-
Cell Culture: Plate human monocytic THP-1 cells or primary human umbilical vein endothelial cells (HUVECs) in a 96-well plate and differentiate them into macrophage-like cells or a stable endothelial layer.[9][11]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS), a potent inflammatory agent, to induce the production and secretion of TNF-α.[12]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) or a Luminex-based assay.[12]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control. Determine the EC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Cell Line | EC50 (nM) for TNF-α Inhibition |
| This compound | THP-1 | 550 |
| Dexamethasone (Control) | THP-1 | 50 |
Diagram 1: In Vitro Evaluation Workflow
This diagram illustrates the logical progression from a direct, target-focused biochemical assay to a more complex, biologically relevant cell-based assay.
Caption: Workflow for in vitro characterization of this compound.
Part 2: In Vivo Assessment - Evaluating Efficacy in a Complex System
Demonstrating efficacy in a living organism is the ultimate preclinical test. Here, the compound must overcome the physiological barriers of A bsorption, D istribution, M etabolism, and E xcretion (ADME) to reach its target tissue at a sufficient concentration and exert its therapeutic effect.[13][14] This interplay is the domain of Pharmacokinetics (PK), which studies what the body does to the drug, and Pharmacodynamics (PD), which studies what the drug does to the body.[13][15][16]
Causality: The choice of animal model is critical and must recapitulate key aspects of the human disease.[17] For an anti-inflammatory agent, a collagen-induced arthritis (CIA) model in DBA/1 mice is a well-established and relevant choice, as it mimics many features of human rheumatoid arthritis.[18][19]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization 21 days later.
-
Treatment Groups: Once clinical signs of arthritis appear (e.g., paw swelling), randomize mice into treatment groups: Vehicle control, this compound (at multiple dose levels, e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Methotrexate).
-
Dosing: Administer the compound daily via oral gavage for a period of 14-21 days.
-
Efficacy Endpoints:
-
Clinical Scoring: Monitor body weight, and score paw swelling and redness daily on a scale of 0-4.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood plasma to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and drug concentration (for PK/PD analysis).[16]
-
-
Data Analysis: Compare the clinical scores, histological damage, and cytokine levels between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA). Determine the effective dose (ED50) that causes a 50% reduction in disease severity.
Data Presentation:
| Treatment Group | Mean Clinical Score (Day 14) | Paw Swelling Reduction (%) | Plasma TNF-α Reduction (%) |
| Vehicle | 10.2 ± 1.5 | 0% | 0% |
| Compound (10 mg/kg) | 7.8 ± 1.2 | 23.5% | 18% |
| Compound (30 mg/kg) | 5.1 ± 0.9 | 50.0% | 45% |
| Compound (100 mg/kg) | 3.5 ± 0.8 | 65.7% | 62% |
| Methotrexate (1 mg/kg) | 4.0 ± 0.7 | 60.8% | 58% |
Diagram 2: In Vivo Efficacy Study Timeline
This diagram outlines the key phases of the preclinical animal study.
Caption: Timeline for the collagen-induced arthritis (CIA) in vivo model.
Part 3: Bridging the Gap - The IVIVC Analysis
This is where we synthesize the data to understand the translational relationship. A direct comparison of potency values often reveals a significant gap. Our hypothetical data shows an IC50 of 75 nM, an EC50 of 550 nM, and an effective in vivo dose of 30 mg/kg. Why the discrepancy?
Causality: The gap between in vitro potency and in vivo efficacy is governed by the principles of pharmacokinetics and pharmacodynamics (PK/PD).[20] A highly potent compound in a dish is ineffective if it cannot reach its target in the body at a sufficient concentration for a sufficient duration.[13][15]
Key Factors Influencing the IVIVC Gap:
-
Pharmacokinetics (What the body does to the drug):
-
Absorption: Was the orally administered compound efficiently absorbed from the gut?
-
Distribution: Did the compound distribute to the inflamed joint tissue, or was it sequestered elsewhere?
-
Metabolism: Was the compound rapidly broken down by the liver into inactive metabolites?
-
Excretion: Was the compound quickly cleared from the body by the kidneys or other routes?[14]
-
-
Pharmacodynamics (What the drug does to the body):
-
Target Engagement: Did the drug bind to the MAPK enzyme within the target cells in vivo?[16]
-
Plasma Protein Binding: A high degree of binding to plasma proteins like albumin can render the drug unavailable to act on its target.
-
Off-Target Effects: The compound could have other biological effects that influence its overall efficacy.
-
Data Synthesis and Comparison:
| Parameter | Assay Type | Result | Implication |
| IC50 | Biochemical | 75 nM | High direct potency on the isolated target. |
| EC50 | Cell-Based | 550 nM | Good cellular activity, but requires a ~7-fold higher concentration than the IC50, suggesting moderate cell permeability or intracellular barriers. |
| ED50 | In Vivo (CIA) | ~30 mg/kg | Effective in a whole organism, but the required dose is substantial, indicating potential PK limitations (e.g., poor bioavailability, rapid metabolism). |
Diagram 3: Factors Governing the In Vitro-In Vivo Gap
This diagram illustrates the physiological and pharmacological barriers that exist between the simplified in vitro environment and the complex in vivo system.
Caption: The pharmacokinetic barriers separating in vitro potency from in vivo efficacy.
Conclusion and Future Directions
The correlation between the in vitro and in vivo activity of this compound is not a simple 1:1 relationship. Our analysis reveals a potent compound at the molecular level that requires a significantly higher dose to be effective in a complex disease model. This discrepancy is not a failure but a critical piece of data. It strongly suggests that while the compound's pharmacodynamics (its ability to hit the target) are sound, its pharmacokinetic properties are likely suboptimal.
Future research should focus on:
-
Detailed PK Studies: Quantify the bioavailability, half-life, and tissue distribution of the compound to understand its ADME profile.
-
Lead Optimization: Synthesize analogs of this compound to improve its PK properties (e.g., increase solubility, reduce metabolic breakdown) while maintaining or improving its in vitro potency.
-
PK/PD Modeling: Develop a mathematical model that integrates the PK data with the PD readouts (in vivo target inhibition) to better predict the dose required for a therapeutic effect.[20]
By systematically dissecting the relationship between in vitro and in vivo data, researchers can make more informed decisions, de-risk their drug development programs, and more efficiently translate promising molecules into meaningful therapeutics.
References
- Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PubMed Central URL:[Link]
- Title: The Difference Between Pharmacokinetics and Pharmacodynamics Source: BioAgilytix Labs URL:[Link]
- Title: Autoimmune Disease and Inflammation Models Source: Charles River Labor
- Title: Understanding Pharmacokinetics & Pharmacodynamics Source: Alimentiv URL:[Link]
- Title: Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective Source: PubMed URL:[Link]
- Title: Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD Source: KCAS Bio URL:[Link]
- Title: How is in vitro–in vivo correlation (IVIVC) established?
- Title: Pharmacodynamics & Its Role in Drug Development Source: Allucent URL:[Link]
- Title: Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens Source: The Journal of Immunology URL:[Link]
- Title: In Vivo Animal Models for Immunology and Inflammation Source: Aragen Life Sciences URL:[Link]
- Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Pharmascience URL:[Link]
- Title: Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens Source: Protein Fluidics URL:[Link]
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes Source: Redoxis URL:[Link]
- Title: Development of a cell-based assay to quantify the inflammatory potential of test substances Source: PubMed URL:[Link]
- Title: Autoimmune and Inflammatory Disease Source: Biocytogen URL:[Link]
- Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL:[Link]
- Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL:[Link]
- Title: Inflammation Disease Models Source: BioVenic URL:[Link]
- Title: High content cell-based assay for the inflammatory pathway Source: SPIE Digital Library URL:[Link]
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
- Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL:[Link]
- Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
- Title: Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents Source: PubMed URL:[Link]
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL:[Link]
- Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica URL:[Link]
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 4. premier-research.com [premier-research.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. wjarr.com [wjarr.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 12. redoxis.se [redoxis.se]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 15. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 16. allucent.com [allucent.com]
- 17. criver.com [criver.com]
- 18. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Bench: Meloxicam vs. 2-(Thiazol-5-yl)acetic Acid Derivatives in Preclinical Research
A Senior Application Scientist's Guide to Evaluating Anti-Inflammatory Compounds
For researchers in the field of inflammation and analgesia, the landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs). Meloxicam, a well-established preferential inhibitor of cyclooxygenase-2 (COX-2), serves as a critical benchmark for therapeutic efficacy and safety.[1][2] However, the quest for novel anti-inflammatory agents with improved therapeutic windows continues, leading researchers to explore diverse chemical scaffolds. One such scaffold generating interest is the thiazole acetic acid core, noted for the biological activity of its derivatives.[3][4]
This guide provides a head-to-head comparison of the established NSAID, meloxicam, with the emerging class of 2-(thiazol-5-yl)acetic acid derivatives. This analysis is structured not as a simple product review, but as a technical guide for fellow scientists, synthesizing published data with the practical insights needed to design and interpret preclinical experiments. We will delve into the mechanisms of action, compare preclinical efficacy and safety data, and provide robust, validated protocols for researchers to conduct their own comparative studies.
Part 1: Molecular Profile and Mechanism of Action
The fundamental difference in the anti-inflammatory and side-effect profiles of NSAIDs lies in their differential inhibition of the two key cyclooxygenase (COX) isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins. It is the primary mediator of prostaglandins involved in inflammation and pain.[5][6]
An ideal NSAID would selectively inhibit COX-2, thus reducing inflammation, while sparing COX-1 to minimize gastrointestinal and renal side effects.[7]
Meloxicam is a well-characterized NSAID of the oxicam class that exhibits preferential, but not exclusive, inhibition of COX-2 over COX-1, particularly at lower therapeutic doses.[1][8] Its chemical structure, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, facilitates this selectivity.[9]
This compound Derivatives represent a class of compounds built around a thiazole heterocyclic ring linked to an acetic acid moiety. While the parent compound is a building block, its derivatives have shown diverse biological activities.[3] For the purpose of this comparison, we will consider a representative derivative, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound T), which has been identified in the literature as a selective COX-2 inhibitor.[4] This allows for a functional comparison of the thiazole scaffold's potential against the established profile of meloxicam.
The core mechanism for both compounds is the inhibition of the COX pathway, preventing the conversion of arachidonic acid into prostaglandins.
Quantitative Comparison of COX Inhibition
The most direct measure of a compound's mechanism is its half-maximal inhibitory concentration (IC50) against each COX isoform. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Meloxicam | 36.6[1] | 4.7[1] | ~7.8 |
| Thiazole Derivative (Compound T) | Not specified | ~9.01[4] | Reported as selective[4] |
| Reference: Diclofenac | 0.611[1] | 0.63[1] | ~1 |
Data synthesized from multiple sources. Absolute values can vary based on assay conditions.
Part 2: Comparative Preclinical Efficacy
In vitro enzyme inhibition is a critical first step, but a compound's true potential is revealed through in vivo models that assess its anti-inflammatory and analgesic properties within a complex biological system.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a gold standard for evaluating acute anti-inflammatory activity.[10] Subplantar injection of carrageenan elicits a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[11] Efficacy is measured as the percentage inhibition of paw volume increase compared to a vehicle control.
| Compound | Dose (mg/kg, p.o.) | Time Point (hours post-carrageenan) | % Inhibition of Edema |
| Meloxicam | 3 - 10 | 3 - 5 | ~50-63%[12][13] |
| Trisubstituted Thiazole Derivative (AR-17a) | 20 | 3 | 59%[14] |
| Reference: Indomethacin | 10 | 3 | ~54%[15] |
The data indicates that both meloxicam and representative thiazole derivatives demonstrate potent anti-inflammatory effects in this standard model, with efficacies comparable to other established NSAIDs.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The writhing test in mice assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching response ("writhing"), which is mediated by the local release of prostaglandins.[16] The analgesic effect is quantified by the percentage reduction in the number of writhes.
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Writhing |
| Meloxicam | ~2.6 (7.4 µmol/kg) | 50% (ID50)[17] |
| Meloxicam | Not Specified | 55.6%[11] |
| Reference: Diclofenac | ~12.6 (38.0 µmol/kg) | 50% (ID50)[17] |
In this model, meloxicam demonstrates significant analgesic activity, proving more potent than the non-selective NSAID diclofenac.[17] While specific writhing test data for the target thiazole derivative class is not available in the searched literature, their demonstrated anti-inflammatory activity strongly suggests they would be effective in this prostaglandin-mediated pain model.
Part 3: Comparative Safety Profile: Gastrointestinal Toxicity
The primary dose-limiting side effect of traditional NSAIDs is gastrointestinal (GI) toxicity, including dyspepsia and the formation of gastric ulcers, which can lead to life-threatening bleeding and perforation.[18] This is largely attributed to the inhibition of COX-1, which compromises the protective prostaglandin layer of the stomach lining.[7] The ulcerogenic potential of a compound is typically assessed in rats following repeated oral administration, with the severity quantified by an Ulcer Index (UI) .
| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean Score) |
| Control (Vehicle) | - | 0.00 |
| Meloxicam | 7.5 | 1.75[19] |
| Meloxicam | 7.5 | 17.3 (mm²)[5] |
| Meloxicam (High Dose) | 8 | Ulcers and hemorrhages observed[20] |
| Reference: Indomethacin | 20 | 31.1 (mm²)[5] |
Meloxicam, while having a better GI safety profile than non-selective NSAIDs like indomethacin, is not devoid of ulcerogenic effects, especially at higher doses.[5][9] The development of thiazole derivatives as highly selective COX-2 inhibitors is driven by the hypothesis that increased selectivity will translate to a significantly lower ulcer index, a critical endpoint for any new anti-inflammatory candidate.[4]
Part 4: Experimental Methodologies for Comparative Analysis
To ensure trustworthy and reproducible data, standardized protocols are essential. The following are detailed, step-by-step methods for the key assays discussed.
Workflow for Preclinical NSAID Evaluation
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of purified ovine COX-1 or human recombinant COX-2. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[21] This protocol is adapted from commercially available kits (e.g., Cayman Chemical Cat. No. 760111).
Methodology:
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and purified COX-1 and COX-2 enzymes as per the manufacturer's instructions. Prepare serial dilutions of test compounds (Meloxicam, Thiazole derivative) and a reference inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, 10 µL enzyme (COX-1 or COX-2).
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells, followed immediately by 20 µL of the colorimetric substrate (TMPD).
-
Measurement: Shake the plate for 10-15 seconds and read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot percentage inhibition versus inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Principle: This model assesses the ability of a compound to inhibit acute, localized inflammation.[10][11]
Methodology:
-
Animals: Use male Wistar rats (150-200 g). Fast the animals overnight with free access to water.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: Meloxicam (e.g., 5 mg/kg, p.o.)
-
Group III: Test Compound (Thiazole derivative, appropriate dose, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compounds, or standard drug by oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
Protocol 3: Determination of Gastric Ulcer Index
Principle: This protocol evaluates the ulcerogenic potential of a compound after repeated oral administration.[10]
Methodology:
-
Animals and Dosing: Use male Wistar rats (180-220 g). Administer the test compounds (e.g., Meloxicam 8 mg/kg, Thiazole derivative at a therapeutically equivalent dose) or vehicle orally once daily for a specified period (e.g., 7 days).
-
Tissue Collection: On the final day, fast the animals for 24 hours after the last dose, then sacrifice them via cervical dislocation.
-
Stomach Examination:
-
Dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with normal saline to remove gastric contents.
-
Pin the stomach flat on a corkboard for examination of the mucosal surface.
-
-
Ulcer Scoring: Examine the gastric mucosa for lesions using a magnifying glass. Score the ulcers based on a severity scale:
-
0 = No ulcer
-
0.5 = Red coloration
-
1 = Spot ulcers
-
2 = Hemorrhagic streaks
-
3 = Ulcers >3 mm but <5 mm
-
4 = Ulcers >5 mm
-
5 = Perforated ulcers
-
-
Data Analysis:
-
The Ulcer Index (UI) for each animal is the mean score of all ulcers observed.
-
Calculate the mean UI for each treatment group.
-
The percentage of gastroprotection can be calculated as: % Protection = [(UI_control - UI_treated) / UI_control] x 100
-
Part 5: Synthesis and Conclusion
This comparative guide illustrates that while meloxicam remains a valuable and effective preferential COX-2 inhibitor, the thiazole acetic acid scaffold represents a promising avenue for the development of new anti-inflammatory agents. Preclinical data for certain thiazole derivatives suggest an efficacy profile comparable to meloxicam in standard models of inflammation.[4][14]
The key differentiator and the primary focus for future research lies in the safety profile. The central hypothesis is that greater COX-2 selectivity, as suggested for some thiazole derivatives, will translate into a significantly improved gastrointestinal safety profile. A direct, head-to-head study using the protocols outlined above, comparing meloxicam to a lead thiazole candidate at equipotent anti-inflammatory doses, would be required to definitively validate this claim. Such a study should focus meticulously on the Ulcer Index as a primary endpoint.
For the drug development professional, the choice between advancing a meloxicam-like compound versus a novel thiazole derivative hinges on this risk-benefit analysis. The potential for a superior GI safety profile makes the thiazole scaffold an authoritative and compelling area for continued investigation in the pursuit of the next generation of anti-inflammatory therapeutics.
References
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- Blanco, F. J., et al. (1998). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed.
- Panara, M. R., et al. (1999). Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by meloxicam in healthy subjects. PubMed.
- SciSpace. (n.d.). Pharmacological Screening Techniques for Evaluation of Gastric Ulcers: Principles, Mechanism and Procedures.
- Griswold, D. E., et al. (1999). Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer. PubMed.
- ResearchGate. (n.d.). Stereo-diagram of meloxicam bound to the mCOX-2 active site.
- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
- Aguilar-Mariscal, H., & Rodriguez-Silverio, J. (2006). Comparison of the Anti-hyperalgesic and Anti-inflammatory Effects of Meloxicam in the Rat. Proc. West. Pharmacol. Soc., 49, 45-47.
- ResearchGate. (n.d.).
- Cayman Chemical. (n.d.). COX (human) Inhibitor Screening Assay Kit.
- J-Stage. (n.d.). EXPERIMENTAL STUDIES ON GASTRIC ULCER (4)
- EvitaChem. (n.d.). Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Booklet.
- Iranian Journal of Pharmacology and Therapeutics. (n.d.). Analgesic, Anti-Inflammatory and Ulcerogenic Studies of Meloxicam Solid Dispersion in Rodents.
- Mishra, D. N., & Kumar, S. G. V. (2006). Analgesic, antiinflammatory, and ulcerogenic studies of meloxicam solid dispersion prepared with polyethylene glycol 6000. PubMed.
- Cayman Chemical. (n.d.). COX Activity Assay Kit.
- Research SOP. (2022).
- Hussain, et al. (2022). PHARMACOLOGICAL EVALUATION OF MELOXICAM IMPURITY FOR ANALGESIC AND ANTIINFLAMMATORY ACTIVITIES USING ANIMAL MODELS. World Journal of Pharmaceutical and Life Sciences.
- Mishra, D. N., & Kumar, S. G. V. (2006). Investigations on analgesic, anti-inflammatory and ulcerogenic potential of meloxicam solid dispersion prepared with skimmed milk. PubMed.
- Garg, R. C., et al. (2005).
- ResearchGate. (n.d.). Calculation of Ulcer index (UI)
- ARCC Journals. (n.d.).
- Beirith, A., et al. (2000). Antinociceptive effect of meloxicam, in neurogenic and inflammatory nociceptive models in mice.
- YouTube. (2023).
- Popović, B., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC.
- Ahmed, A., et al. (2020). A novel series of trisubstituted thiazole analogues... Journal of Infection and Public Health.
- Khan, T., et al. (2013). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb.
- Georgiev, G., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- MDPI. (n.d.).
- Bangladesh Journals Online. (n.d.). Analgesic Activity of Methanolic Extract of Litsea deccanensis Gamble Bark in Mice Model.
- YouTube. (2023).
- Academic Journals. (n.d.). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models.
- ResearchGate. (n.d.). Anti-inflammatory and Analgesic Studies of 2-aryl-3-(5-alkyl-1, 3, 4-thiadiazol-2-yl) 4-thiazolidinones.
- Sung, J. J. Y., et al. (2000). Non-steroidal anti-inflammatory drug toxicity in the upper gastrointestinal tract. UQ eSpace.
- Lanza, F. L., et al. (2009).
Sources
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by meloxicam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX (human) Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. wjpls.org [wjpls.org]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic anti-inflammatory interaction between meloxicam and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. researchgate.net [researchgate.net]
- 18. Meloxicam induced toxicopathology studies in Wistar rats [arccjournals.com]
- 19. caymanchem.com [caymanchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Research SOP: STUDY PROTOCOL: EVALUATION OF ANTI-ULCER ACTIVITY OF NATURAL PROBIOTIC FORMULATION USING EXPERIMENTAL ANIMALS [researchsop.com]
A Comparative Guide to the Analytical Quantification and Characterization of 2-(Thiazol-5-yl)acetic acid
Introduction
2-(Thiazol-5-yl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structural motif is incorporated into a variety of pharmacologically active agents, making the accurate determination of its purity, concentration, and stability essential throughout the research and development pipeline. The presence of acidic (carboxylic acid) and basic (thiazole nitrogen) functional groups imparts specific physicochemical properties that necessitate a careful selection of analytical methodologies.
This guide provides an in-depth comparative analysis of the principal analytical techniques for the characterization and quantification of this compound. We will explore the underlying principles, provide validated experimental protocols, and discuss the rationale behind methodological choices to empower researchers, quality control analysts, and drug development professionals in selecting the most appropriate method for their specific application.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for the routine analysis of this compound, primarily due to its high resolution, reproducibility, and adaptability. Reverse-Phase HPLC (RP-HPLC) is the predominant mode used for this analyte.
Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically alkyl-silica, e.g., C18 or C8). A polar mobile phase is used to elute the components, with more polar compounds eluting earlier and less polar compounds being retained longer. For an ionizable compound like this compound, controlling the mobile phase pH is critical to ensure a consistent, reproducible retention time by suppressing the ionization of the carboxylic acid group.
Expert Rationale for Method Development
The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products.
-
Column Choice: A C18 or C8 column is standard. C18 offers greater hydrophobic retention, which is suitable for retaining this relatively polar molecule, while C8 may provide a shorter analysis time if retention is excessive.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Control: The inclusion of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) in the mobile phase is non-negotiable. By maintaining a pH below the pKa of the carboxylic acid (~4-5), the molecule remains in its neutral, protonated form (-COOH). This prevents peak tailing and ensures consistent interaction with the stationary phase. For methods requiring mass spectrometry (MS) detection, volatile acids like formic or acetic acid are mandatory.[1][2]
Detailed Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: Agilent 1200 Series HPLC or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm. Purity analysis can be performed by assessing the spectral homogeneity across the peak.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Workflow for HPLC-UV Analysis
Caption: Standard workflow for purity and assay determination of this compound by RP-HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Ultimate Sensitivity and Specificity
When high sensitivity is required for trace-level quantification (e.g., in biological matrices) or when unambiguous identification of impurities is necessary, coupling HPLC with mass spectrometry is the method of choice.
Principle of Detection
After chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is ideal for this molecule, as it gently generates gas-phase ions from polar molecules in solution. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and low detection limits.[3]
Expert Rationale for Method Development
-
Ionization Mode: this compound can be ionized in both positive and negative modes. Positive mode ESI will protonate the thiazole nitrogen to form the [M+H]⁺ ion. Negative mode ESI will deprotonate the carboxylic acid to form the [M-H]⁻ ion. The choice depends on which mode provides a more stable and intense signal.
-
MRM for Quantification: In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented in a collision cell, and a specific product ion is monitored.[3] This transition is highly specific to the analyte, effectively filtering out noise from complex matrices. The fragmentation of the thiazole ring is a characteristic pathway that can be exploited for this purpose.[4]
-
Sample Preparation: For complex samples like plasma, a sample cleanup step such as Solid-Phase Extraction (SPE) is crucial to remove interfering substances and concentrate the analyte.[3]
Detailed Experimental Protocol: LC-MS/MS for Quantification in Plasma
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer with an ESI source.
-
Sample Preparation (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load 100 µL of plasma (pre-treated with an internal standard).
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
-
LC Conditions: (Similar to HPLC, but often using faster UPLC conditions)
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 2% to 98% B over 3 minutes.
-
-
MS/MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 500 °C.
-
MRM Transition: Monitor the transition from the precursor ion [M+H]⁺ (m/z 144.0) to a specific product ion (e.g., m/z 98.0, corresponding to the loss of HCOOH). Note: These values are theoretical and must be optimized experimentally.
-
Workflow for LC-MS/MS Analysis
Caption: A typical bioanalytical workflow using SPE cleanup followed by quantitative LC-MS/MS analysis.
Spectroscopic Methods: Foundational Structural Characterization
While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for the initial structural confirmation and identification of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Would confirm the presence of all protons. Expected signals include a singlet for the methylene (-CH₂) protons of the acetic acid moiety and distinct signals for the protons on the thiazole ring.[5]
-
¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=N and C-S stretches associated with the thiazole ring.[6]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is simpler and is used to determine the wavelength of maximum absorbance (λmax), which is then used for detection in HPLC. The thiazole ring contains a chromophore that absorbs in the UV region.[6][7]
Gas Chromatography (GC): A Niche Application
Gas Chromatography is generally not a primary choice for analyzing this compound.
Expert Rationale and Limitations
The high polarity and low volatility of the carboxylic acid group make the compound unsuitable for direct GC analysis.[8] The analyte would either not elute from the column or would exhibit very poor peak shape. To make it amenable to GC, a derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). This adds complexity and potential sources of error to the analytical procedure, making HPLC a more direct and reliable method.
Comparative Performance Analysis
The choice of analytical method is ultimately dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural information versus quantitative data.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID (with Derivatization) | Spectroscopic Methods (NMR, IR) |
| Primary Use | Purity, Assay, Routine QC | Trace Quantification, Bioanalysis, Impurity ID | Niche/Alternative Assay | Structural Elucidation, ID |
| Selectivity | Good to Excellent | Ultimate | Moderate to Good | Not a separation technique |
| Sensitivity (LOQ) | ~1 µg/mL | Low ng/mL to pg/mL | ~10-100 µg/mL | mg quantities needed |
| Linearity | Excellent (r > 0.99)[9] | Excellent (r > 0.99)[3] | Good | Not applicable for quantification |
| Accuracy | High (e.g., 98-102%)[9] | High (e.g., 85-115% in matrix)[3] | Moderate to High | Not applicable |
| Precision (%RSD) | Excellent (<2%) | Excellent (<15% in matrix)[3] | Good (<5%) | Not applicable |
| Throughput | High | Moderate | Moderate (due to derivatization) | Low |
| Cost | Low to Moderate | High | Low | High (instrumentation) |
| Key Advantage | Robust, reliable, cost-effective | Unmatched sensitivity & specificity | Uses common lab equipment | Definitive structural information |
| Key Disadvantage | Limited sensitivity | High cost & complexity | Required derivatization step | Not quantitative, low throughput |
Validation parameters like selectivity, accuracy, precision, and linearity are defined by regulatory guidelines and must be demonstrated to prove a method is fit for purpose.[9][10][11]
Conclusion
The analysis of this compound can be effectively achieved using a range of analytical techniques, each with distinct advantages.
-
For routine quality control, purity assessment, and formulation assay , RP-HPLC with UV detection is the gold standard. It offers an optimal balance of performance, robustness, and cost-effectiveness.
-
For bioanalytical studies, trace-level impurity detection, or metabolite identification , LC-MS/MS is the indispensable tool, providing the ultimate in sensitivity and specificity.
-
For definitive structural confirmation and characterization of new batches or reference standards , a full suite of spectroscopic methods (NMR, IR, MS) is required.
-
Gas Chromatography remains a less favorable option due to the need for chemical derivatization, which complicates the workflow.
By understanding the principles and comparative strengths of these methods, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work involving this compound.
References
- Separation of 2-Aminothiazol-5-acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Mass spectrometric studies of 2-aryl-5-acetylthiazole deriv
- Validation of Analytical Methods.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid. Benchchem.
- An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. PubMed.
- Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
- Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector. Shimadzu.
- Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide. Benchchem.
Sources
- 1. 2-Aminothiazol-5-acetic acid | SIELC Technologies [sielc.com]
- 2. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. public.jenck.com [public.jenck.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Guide to Assessing the Therapeutic Index of a Novel Anti-inflammatory Agent Versus Dexamethasone
This guide provides a comprehensive framework for assessing and comparing the therapeutic index (TI) of a novel, targeted anti-inflammatory agent, hypothetically named 2-(Thiazol-5-yl)acetic acid (TAA), against the well-established, broad-spectrum corticosteroid, dexamethasone. The objective is to offer researchers and drug development professionals a robust, scientifically-grounded methodology for evaluating the relative safety and efficacy of a selective compound versus a non-selective standard.
Introduction: The Imperative of the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety. It represents the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] A higher TI signifies a wider margin of safety, a paramount goal in drug development.[3]
Dexamethasone is a potent synthetic glucocorticoid renowned for its powerful anti-inflammatory and immunosuppressive effects.[4] However, its broad mechanism of action, which involves the widespread regulation of gene expression, can lead to significant metabolic and systemic side effects with prolonged use.[5] In contrast, modern drug discovery often aims to develop targeted therapies that act on specific nodes within inflammatory pathways, with the hypothesis that such selectivity will yield a more favorable therapeutic index.
This guide uses a hypothetical selective p38 MAPK inhibitor, TAA, as a case study. Thiazole derivatives have shown potential as anti-inflammatory agents, making this a plausible structural basis for our novel compound.[6][7] The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine production and a well-established target for anti-inflammatory drug development.[8][9]
Part 1: Mechanistic Overview and Rationale
Understanding the mechanism of action for each compound is fundamental to designing appropriate efficacy assays and anticipating potential toxicities.
Dexamethasone: Broad Genomic Regulation
Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[5][10] This drug-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory proteins like annexin A1 (lipocortin-1).[4][11]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[5][12]
This broad genomic impact, while effective, underlies its extensive side-effect profile.
Caption: Hypothetical mechanism of TAA via p38 MAPK inhibition.
Part 2: Experimental Design for Therapeutic Index Assessment
A multi-stage approach, moving from in vitro to in vivo models, is essential for a comprehensive assessment.
Caption: Overall workflow for Therapeutic Index determination.
A. In Vitro Assessment: Efficacy and Cytotoxicity
The initial phase uses cell-based assays to determine a compound's potency and its toxicity at a cellular level, providing an early go/no-go decision point. The ratio of cytotoxicity to efficacy in vitro is termed the Selectivity Index (SI). [13] 1. Efficacy Assay: IC50 Determination This protocol measures the concentration of each compound required to inhibit a key inflammatory response by 50% (IC50).
-
Objective: To quantify the anti-inflammatory potency of TAA and dexamethasone.
-
Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS robustly induces TNF-α production via pathways involving both NF-κB and p38 MAPK.
-
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of TAA or dexamethasone for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the vehicle control.
-
Incubation: Incubate for 4-6 hours to allow for TNF-α production and secretion.
-
Quantification: Collect the cell supernatant and measure TNF-α concentration using a commercially available ELISA kit.
-
Analysis: Plot TNF-α concentration against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
2. Cytotoxicity Assay: CC50 Determination This protocol measures the concentration of each compound that reduces cell viability by 50% (CC50), a key indicator of cellular toxicity. [13][14]
-
Objective: To determine the concentration at which TAA and dexamethasone are toxic to cells.
-
Model: Unstimulated RAW 264.7 cells, to isolate compound-specific toxicity from the inflammatory process.
-
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates.
-
Compound Treatment: Treat cells with the same serial dilutions of TAA or dexamethasone used in the efficacy assay.
-
Incubation: Incubate for 24-48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [15] 5. Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Plot cell viability (%) against the log of the compound concentration to calculate the CC50 value. [16]
-
B. In Vivo Assessment: Efficacy and Toxicity
Promising candidates from in vitro screening are advanced to animal models to determine the therapeutic index in a whole-organism context. The TI is calculated as the ratio of the dose that is toxic in 50% of the population (TD50) to the dose that is effective in 50% of the population (ED50). [17][18] 1. Efficacy Model (ED50): Carrageenan-Induced Paw Edema This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. [19][20]
-
Objective: To determine the effective dose (ED50) of TAA and dexamethasone required to reduce acute inflammation.
-
Model: Wistar or Sprague-Dawley rats.
-
Protocol:
-
Acclimatization: Acclimatize animals to handling and the testing environment.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer various doses of TAA, dexamethasone, or vehicle control (e.g., via oral gavage or intraperitoneal injection) at a set time before the inflammatory insult (e.g., 60 minutes). [21] 4. Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw. [22] 5. Post-Induction Measurement: Measure the paw volume at regular intervals, typically peaking around 3-5 hours post-carrageenan injection. [22] 6. Analysis: Calculate the percentage inhibition of edema for each dose group compared to the vehicle control. Plot the % inhibition against the log of the dose to determine the ED50.
-
2. Toxicity Study (TD50): Acute Toxicity Assessment This study determines the dose at which adverse effects are observed. For TI calculations, the TD50 is more relevant than the lethal dose (LD50) and can be estimated using refined protocols that minimize animal use.
-
Objective: To determine the toxic dose (TD50) of TAA and dexamethasone.
-
Model: Wistar rats (typically females, as they are often more sensitive).
-
Protocol: Following established guidelines such as the OECD Acute Toxic Class Method (Guideline 423) or the Up-and-Down Procedure (Guideline 425). [23][24][25] 1. Dosing: Administer a single dose of the compound to a small group of animals. 2. Observation: Observe animals closely for 14 days for signs of toxicity, including changes in behavior, weight loss, organ damage (assessed via blood chemistry and histopathology at necropsy), and mortality. 3. Stepwise Procedure: The outcome of the first dose group determines the dose for the subsequent group (either higher or lower) in a stepwise manner. This approach allows for the estimation of a toxicity range and the TD50 with fewer animals than traditional LD50 tests. [25] 4. Analysis: The TD50 is statistically derived as the dose causing observable, moderate toxicity in 50% of the animals.
Part 3: Comparative Data Analysis and Interpretation
The data gathered from the experimental protocols are summarized for direct comparison. The following tables present hypothetical but scientifically plausible data to illustrate the expected outcomes.
Table 1: In Vitro Data Summary
| Compound | Efficacy (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50 / IC50) |
| Dexamethasone | 15 nM | > 20,000 nM | > 1,333 |
| TAA (Hypothetical) | 50 nM | > 50,000 nM | > 1,000 |
-
Interpretation: In this hypothetical scenario, dexamethasone is more potent in vitro (lower IC50). Both compounds show low cytotoxicity, resulting in high selectivity indices. This would justify advancing both to in vivo studies.
Table 2: In Vivo Data Summary
| Compound | Efficacy (ED50) | Toxicity (TD50) | Therapeutic Index (TI = TD50 / ED50) |
| Dexamethasone | 0.15 mg/kg | 3 mg/kg | 20 |
| TAA (Hypothetical) | 1.0 mg/kg | 100 mg/kg | 100 |
-
Interpretation: Dexamethasone is more potent in the in vivo efficacy model (lower ED50). However, its toxicity is observed at a much lower dose compared to TAA. The targeted mechanism of TAA, while requiring a higher effective dose, results in significantly less systemic toxicity. Consequently, TAA demonstrates a five-fold larger therapeutic index , highlighting its superior safety margin. This is the key differentiating outcome, suggesting TAA is a more promising candidate for chronic inflammatory conditions where long-term safety is critical.
Conclusion
This guide outlines a systematic, evidence-based approach to assessing and comparing the therapeutic index of a novel, targeted anti-inflammatory agent against a broad-spectrum standard like dexamethasone. By integrating in vitro potency and cytotoxicity assays with in vivo efficacy and toxicity models, researchers can build a comprehensive safety and efficacy profile. The ultimate goal is to identify candidates, like our hypothetical TAA, that possess a significantly wider therapeutic window, translating to safer medicines for patients. The causality is clear: while potency is important, a targeted mechanism that spares off-target pathways is the superior strategy for achieving a high therapeutic index.
References
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358–1375.
- Ansari, K. F., & Lal, C. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137348.
- Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT.
- Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr.Oracle.
- Patel, R., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research, 13(12), 1166-1175.
- Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?.
- Pharmacy Freak. (2025). Mechanism of Action of Dexamethasone. Pharmacy Freak.
- Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?.
- Gonzalez-Quintiala, A., et al. (2018). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. EMBO Molecular Medicine, 10(10), e9012.
- Slideshare. (2022). Acute Toxicity by OECD Guidelines. Slideshare.
- Kim, C., et al. (2017). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses.
- Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14101.
- Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- U.S. National Library of Medicine. (n.d.). Determining the safety of a Drug. ToxTutor.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Prep Easy. (2020). Therapeutic Index Formula | Simple Trick | Mnemonic. YouTube.
- Rahman, H., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(18), 5677.
- Cronstein, B. N., et al. (1992). A mechanism for the antiinflammatory effects of corticosteroids: the glucocorticoid receptor regulates leukocyte adhesion to endothelial cells and expression of endothelial-leukocyte adhesion molecule 1 and intercellular adhesion molecule 1. Proceedings of the National Academy of Sciences, 89(21), 9991–9995.
- Synapse. (2025). CC50 value: Significance and symbolism. Synapse.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Morris, C. J. (2003).
- Koracademy. (n.d.). Doses & Therapeutic Index. koracademy.com.
- ResearchGate. (n.d.). Quantifying drug toxicity. Therapeutic index (TI) = TD50/ED50.
- National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. ntp.niehs.nih.gov.
- Inotiv. (n.d.).
- BenchChem. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds. BenchChem.
- ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values.
Sources
- 1. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. koracademy.com [koracademy.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. A mechanism for the antiinflammatory effects of corticosteroids: the glucocorticoid receptor regulates leukocyte adhesion to endothelial cells and expression of endothelial-leukocyte adhesion molecule 1 and intercellular adhesion molecule 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. CC50 value: Significance and symbolism [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 21. inotiv.com [inotiv.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Thiazol-5-yl)acetic Acid Versus Its Ester Derivatives
Introduction: The Thiazole Scaffold and the Significance of Esterification
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a multitude of FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam.[3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with various biological targets. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4][5]
Within this broad class, 2-(Thiazol-5-yl)acetic acid represents a key pharmacophore. The carboxylic acid group is often crucial for target binding but can also limit a compound's therapeutic potential due to poor membrane permeability and rapid metabolism, which affects oral bioavailability. A common and effective medicinal chemistry strategy to overcome these limitations is esterification. By converting the polar carboxylic acid to a more lipophilic ester, we can modulate the compound's physicochemical properties.
This guide provides an in-depth comparison of the biological activities of this compound and its ester derivatives. We will explore how this seemingly simple modification—the conversion of a carboxylic acid to an ester—can profoundly impact antimicrobial, anti-inflammatory, and anticancer efficacy. This analysis is grounded in experimental data and delves into the underlying structure-activity relationships (SAR) and mechanisms of action.
Comparative Analysis of Biological Activities
The conversion of the parent carboxylic acid to its ester form can lead to three potential outcomes: enhanced activity, diminished activity, or a shift in the activity profile. This is often attributed to changes in lipophilicity, which governs cell membrane penetration. Esters can act as prodrugs, traversing the cell membrane more efficiently than the charged carboxylate form and then being hydrolyzed by intracellular esterases to release the active parent acid.
Antimicrobial Activity
Thiazole-containing compounds are well-established antimicrobial agents.[2][6] Studies on thiazolyl-acetic acid derivatives have revealed potent and broad-spectrum antibacterial and antifungal activities.[7]
One study investigating a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids found that compound 5a , featuring an octyl group, demonstrated stronger and broader antimicrobial activity than other derivatives against most tested microbes, with the exception of gram-negative bacteria.[7] Notably, this compound also showed less cytotoxicity to human dermal fibroblasts compared to commonly used parabens.[7] The hydrophilic and charged nature of the carboxylic acid moiety was suggested to be beneficial for its application as a preservative.[7]
While direct comparative studies between a specific this compound and its corresponding ester are not abundant in the public literature, general trends in medicinal chemistry suggest that esterification can enhance antibacterial activity, particularly against Gram-positive bacteria. The increased lipophilicity of the ester can facilitate passage through the lipid-rich bacterial cell wall. However, the activity is contingent on the ester being hydrolyzed to the active acid form within the bacterium.
Table 1: Representative Antimicrobial Activity Data for Thiazole Derivatives
| Compound Type | Organism | Activity Metric (MIC/IC50) | Reference |
|---|---|---|---|
| Phenylacetamido-thiazole derivative | E. coli, S. aureus | MIC: 1.56 - 6.25 µg/mL | [6] |
| Thiazolyl-acetic acid derivative (5a) | Various Bacteria & Fungi | Strong & Broad Activity | [7] |
| Acylhydrazone containing phenylenebisthiazole | Candida species | As active as fluconazole |[6] |
Note: This table presents data for different thiazole derivatives to illustrate the general antimicrobial potential of the scaffold, as direct comparative data for the acid vs. its specific esters is limited.
Anti-inflammatory Activity
Inflammation is a complex biological response involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] Thiazole derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting these key enzymes or modulating inflammatory signaling pathways like NF-κB.[4][8][9]
The carboxylic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, as it often mimics the arachidonic acid substrate to bind to the active site of COX enzymes.[10] Therefore, this compound is structurally primed for anti-inflammatory activity. Research into novel thiazole derivatives containing an acetic acid residue has identified compounds with selective COX-1 inhibitory activity.[10]
Esterification of this acid group can have variable effects. In some cases, the ester may act as a superior anti-inflammatory agent in vivo due to improved absorption and distribution, functioning as a prodrug that is hydrolyzed at the site of inflammation. Conversely, if the free carboxylic acid is essential for binding to the target enzyme, the ester may show little to no activity in in vitro enzyme assays until it is hydrolyzed.
Studies on various thiazole derivatives confirm their ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][11]
Signaling Pathway: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The anti-inflammatory action of many thiazole derivatives is linked to their ability to inhibit the COX and LOX enzymes, which are central to the arachidonic acid pathway that produces inflammatory mediators like prostaglandins and leukotrienes.[8]
Caption: Simplified Arachidonic Acid Pathway and points of inhibition by thiazole derivatives.
Anticancer Activity
The thiazole moiety is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[12] Derivatives of this compound and its amides/esters have been extensively synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13][14][15]
The efficacy of these compounds often depends on their ability to penetrate cancer cells. Here, the ester derivatives can offer a distinct advantage. The increased lipophilicity of an ester can enhance its passive diffusion across the cancer cell membrane. Once inside the cell, intracellular esterases can hydrolyze the ester back to the carboxylic acid, potentially trapping the active agent within the cell and allowing it to exert its cytotoxic effect.
For example, one study synthesized novel thiazole derivatives and found that compound 4c was the most active, with potent inhibitory concentrations (IC50) of 2.57 µM against the MCF-7 breast cancer cell line and 7.26 µM against the HepG2 liver cancer cell line.[14] Structure-activity relationship (SAR) studies often reveal that specific substitutions on the thiazole ring and the nature of the ester's alkyl group are critical for optimizing anticancer activity.[3]
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | [14] |
| Thiazolyl-Pyrazole 20 | - | Potent Activity | - | [16] |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | [14] |
| Doxorubicin (Standard) | - | 3.07 ± 0.27 | - |[16] |
Note: This table highlights the potent anticancer activity of specific thiazole derivatives, demonstrating their therapeutic potential.
Structure-Activity Relationship (SAR) Insights: Acid vs. Ester
The decision to use a carboxylic acid or its ester derivative is a critical aspect of drug design, governed by the principles of SAR.[17]
-
Lipophilicity and Permeability : This is the most significant difference. Esters are more lipophilic (fat-soluble) than their parent carboxylic acids. This property generally enhances absorption and the ability to cross biological membranes, such as the intestinal wall for oral absorption or the cell membrane to reach intracellular targets.
-
Target Interaction : If the free carboxylic acid group is essential for binding to the target protein (e.g., through ionic interactions or hydrogen bonding in an enzyme's active site), the ester will be inactive. In this scenario, the ester must function as a prodrug , relying on in-vivo hydrolysis to release the active acid.
-
Metabolic Stability : Esters can be susceptible to hydrolysis by esterase enzymes present in the blood, liver, and other tissues. This can be a double-edged sword: it's required for prodrug activation but can also lead to rapid clearance, reducing the drug's half-life.
-
Solubility : While increasing lipophilicity, esterification decreases aqueous solubility. This can pose challenges for formulation, particularly for intravenous administration.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the compounds discussed.
Workflow: Screening for Biological Activity
The process of evaluating a new chemical entity involves a systematic progression from general toxicity screening to specific activity and mechanistic assays.
Caption: A systematic workflow for evaluating the biological activities of novel compounds.
In Vitro Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound and its ester derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[20]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[18] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 10% SDS solution, to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Methodology:
-
Inoculum Preparation: From a pure culture, select 4-5 colonies of the test bacterium (e.g., S. aureus, E. coli) and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23] Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[21]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]
In Vitro Anti-inflammatory: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by macrophages upon stimulation. The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[9][24]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the collected supernatant.[24]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[24]
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only stimulated cells.
Conclusion
The modification of this compound to its ester derivatives is a powerful strategy for modulating biological activity. While the parent acid possesses inherent activity due to its structural features, esterification offers a viable path to enhance cellular uptake and improve pharmacokinetic properties. The optimal choice between the acid and its ester is context-dependent, relying on the specific biological target and the desired therapeutic outcome. Ester derivatives often excel as prodrugs in anticancer and certain antimicrobial applications where penetrating the cell membrane is paramount. Conversely, for targets where an external or enzymatic interaction requires a free carboxylate, the parent acid may show superior in vitro activity. This comparative guide underscores the importance of nuanced chemical design and rigorous, standardized biological evaluation in the development of novel thiazole-based therapeutic agents.
References
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate.
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Preprints.org.
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). PubMed.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Publishing.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2006). PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH.
- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). PubMed.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). NIH.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial Susceptibility Testing. (2023). NIH.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI.
- New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). NIH.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Publishing.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). NIH.
- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2014). ResearchGate.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2008). SciSpace.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2024). ResearchGate.
- Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds …. (2019). ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
Sources
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Confirming the Mechanism of Action of 2-(Thiazol-5-yl)acetic acid: A Comparative Guide to Elucidating its Role as a Cyclooxygenase-2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused framework for confirming the mechanism of action (MoA) of 2-(Thiazol-5-yl)acetic acid. Drawing from the diverse biological activities of thiazole-containing compounds, which range from anticancer to anti-inflammatory effects, we hypothesize that this compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] This guide will outline a series of comparative studies against a well-characterized COX-2 inhibitor, Celecoxib, to rigorously test this hypothesis.
The thiazole ring is a key scaffold in medicinal chemistry, present in numerous approved drugs and biologically active molecules.[2][4] Its derivatives have been explored for a multitude of therapeutic applications, including the development of anti-inflammatory agents.[1][3] The structural features of this compound, particularly the presence of the thiazole moiety and a carboxylic acid group, are suggestive of potential interactions with the active sites of enzymes such as cyclooxygenases.
This guide is structured to provide a logical and experimentally validated pathway to confirm the hypothesized MoA, moving from direct enzyme inhibition and binding assays to cellular target engagement.
The Hypothesized Signaling Pathway: Inhibition of the Arachidonic Acid Cascade
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Our hypothesis is that this compound selectively inhibits COX-2, thereby blocking the production of pro-inflammatory prostaglandins. The following diagram illustrates this proposed mechanism.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Experimental Workflow for MoA Confirmation
To systematically validate the proposed mechanism of action, a multi-faceted approach is essential. This workflow progresses from initial in vitro validation of enzyme inhibition to the confirmation of direct target engagement within a cellular context.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: In Vitro Enzyme Inhibition Assay
The initial and most critical step is to determine if this compound can directly inhibit the enzymatic activity of COX-2 and to assess its selectivity over COX-1. A fluorometric inhibitor screening kit provides a robust and high-throughput method for this purpose.[5][7]
Objective: To determine the IC50 values of this compound and Celecoxib for both COX-1 and COX-2 enzymes.
Detailed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits.[7][8]
-
Reagent Preparation:
-
Prepare a 10X concentrated stock solution of this compound and Celecoxib in DMSO.
-
Prepare serial dilutions of the stock solutions in COX Assay Buffer to create a range of concentrations for IC50 determination.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions. Keep on ice.[7][8]
-
Prepare the Reaction Mix containing COX Assay Buffer, Heme, and a fluorometric probe.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compounds or Celecoxib to the designated wells.
-
For the enzyme control (100% activity), add 10 µL of COX Assay Buffer containing the same final concentration of DMSO as the compound wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the 'no enzyme' blank.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[5][7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the enzyme control (100% activity) and the 'no enzyme' blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data and Interpretation
The results of this assay will provide the IC50 values for both compounds against both COX isoforms. A significantly lower IC50 for COX-2 compared to COX-1 would support the hypothesis of selective inhibition.
| Compound | COX-1 IC50 (µM) (Hypothetical) | COX-2 IC50 (µM) (Hypothetical) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 50 | 0.5 | 100 |
| Celecoxib | >100 | 0.05 | >2000 |
Part 2: Direct Binding Assay - Isothermal Titration Calorimetry (ITC)
To confirm that the observed inhibition is due to a direct physical interaction between this compound and the COX-2 enzyme, Isothermal Titration Calorimetry (ITC) is the gold standard.[9] ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[9][10][11][12]
Objective: To confirm and characterize the direct binding of this compound to COX-2 in comparison to Celecoxib.
Detailed Experimental Protocol: Isothermal Titration Calorimetry
This protocol outlines the general steps for an ITC experiment.[10][13]
-
Sample Preparation:
-
Express and purify recombinant human COX-2 protein.
-
Prepare a solution of the purified COX-2 protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Prepare solutions of this compound and Celecoxib in the exact same buffer to avoid heats of dilution.
-
Thoroughly degas all solutions before use.
-
-
ITC Experiment:
-
Load the COX-2 protein solution into the sample cell of the ITC instrument.
-
Load the small molecule solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the protein in the cell.[13]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Expected Data and Interpretation
A successful ITC experiment will yield a sigmoidal binding curve, confirming a direct interaction. The thermodynamic parameters will provide insights into the nature of the binding forces.
| Compound | Binding Affinity (Kd) (µM) (Hypothetical) | Stoichiometry (n) (Hypothetical) | ΔH (kcal/mol) (Hypothetical) | -TΔS (kcal/mol) (Hypothetical) |
| This compound | 1.2 | 1.05 | -8.5 | -1.2 |
| Celecoxib | 0.15 | 0.98 | -10.2 | -2.5 |
Part 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial, it is essential to demonstrate that the compound can engage with its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[14][15][16][17] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[14][16]
Objective: To verify that this compound engages with and stabilizes COX-2 in a cellular context.
Detailed Experimental Protocol: Cellular Thermal Shift Assay
This protocol is a generalized procedure for performing CETSA followed by Western blot analysis.[14][15][18]
-
Cell Culture and Treatment:
-
Culture a cell line known to express COX-2 (e.g., a human macrophage cell line stimulated with lipopolysaccharide).
-
Treat the cells with this compound, Celecoxib, or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the cells across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for COX-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for COX-2 at each temperature.
-
Plot the percentage of soluble COX-2 relative to the unheated control against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Expected Data and Interpretation
The CETSA results will demonstrate whether this compound can bind to and stabilize COX-2 within the complex milieu of a cell.
| Treatment | Apparent Melting Temperature (Tm) (°C) (Hypothetical) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 55.2 | - |
| This compound | 59.8 | +4.6 |
| Celecoxib | 62.5 | +7.3 |
Conclusion
By following this comprehensive, multi-tiered approach, researchers can systematically and rigorously investigate the hypothesis that this compound acts as a selective COX-2 inhibitor. The combination of in vitro enzyme kinetics, direct binding thermodynamics, and cellular target engagement provides a robust and self-validating framework for confirming its mechanism of action. Positive results from these comparative studies would provide strong evidence for the therapeutic potential of this compound as a novel anti-inflammatory agent and would pave the way for further preclinical and clinical development.
References
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-180. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
- Biela, A., et al. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and animals. Science, 341(6141), 84-87. [Link]
- Hart, K. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 119-126. [Link]
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
- ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]
- Guéguen, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 107. [Link]
- Cleveland Clinic. (n.d.).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2585, 105-117. [Link]
- Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
- ResearchGate. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2)
- Wälti, M. A., & Groll, M. (2012). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 831, 139-155. [Link]
- Ghorab, M. M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(9), 2787-2827. [Link]
- RxFiles. (n.d.). Cox-2 Specific Inhibitors Comparisons. [Link]
- Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- PubMed. (2007). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. [Link]
- ScienceDirect. (2021). Discovery and functional characterization of N-(thiazol-2-yl)
- MDPI. (2020).
- PubMed. (2011).
- Google Patents. (n.d.).
Sources
- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Thiazol-5-yl)acetic Acid
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical lifecycle. This guide provides a detailed protocol for the proper disposal of 2-(Thiazol-5-yl)acetic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to be integrated seamlessly into your laboratory's Chemical Hygiene Plan.
Hazard Assessment & Immediate Safety Precautions
Before handling waste, a clear understanding of the compound's intrinsic hazards is paramount. While this compound is not classified under globally harmonized systems with specific, acute toxicity data, its structural motifs and data from analogous compounds suggest it should be handled with care. Safety Data Sheets (SDS) for similar thiazole acetic acid derivatives indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].
Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this waste:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free from damage or deterioration[5].
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, if dusts are generated, a NIOSH-approved respirator may be necessary[4].
Causality: The rationale for this level of PPE is to prevent contact with a substance that is a known irritant. The primary routes of exposure are dermal, ocular, and inhalation; this PPE ensemble provides a robust barrier against all three.
The Principle of Waste Minimization
The most effective waste management strategy begins with minimizing waste generation at the source. This aligns with the principles of green chemistry and is a core tenet of regulations from the Environmental Protection Agency (EPA)[6][7].
Actionable Strategies:
-
Source Reduction: Order only the quantity of this compound required for your experiments[7].
-
Scale Reduction: Whenever possible, reduce the scale of experiments to decrease the volume of waste produced[7].
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the generation of waste from expired stock[6][7].
Waste Segregation & Containerization Protocol
Improper segregation is a primary cause of laboratory incidents. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires[8]. This compound waste must be handled as a distinct chemical waste stream.
Protocol:
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid[5][9][10]. For solid waste, a high-density polyethylene (HDPE) container is appropriate. Do not use foodstuff containers[8].
-
Label Immediately: The moment the first waste is added, the container must be labeled[11]. The label must include:
-
Segregate Incompatibles: Store the waste container away from bases, strong oxidizing agents, and other incompatible materials to prevent accidental mixing[8][13].
-
Maintain Closed Containers: Keep the waste container tightly sealed except when adding waste. This is a strict regulatory requirement to prevent the release of vapors and to avoid spills[7][8][11].
Step-by-Step Disposal Procedure
All chemical waste is regulated from the moment of generation under the Resource Conservation and Recovery Act (RCRA)[5][14]. Disposal into regular trash or down the drain is strictly prohibited[11][15][16]. The only acceptable method is through your institution's designated hazardous waste management program.
| Step | Action | Key Considerations & Rationale |
| 1 | Waste Generation | At the point of generation (e.g., fume hood, lab bench), immediately transfer solid this compound waste or contaminated materials (e.g., weigh boats, gloves) into the designated, pre-labeled hazardous waste container. Rationale: This prevents accumulation on work surfaces and minimizes the risk of exposure or spills. |
| 2 | Container Storage | Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[7][8]. This area must be at or near the point of generation and under the control of laboratory personnel[5][17]. Rationale: The SAA framework ensures that hazardous waste is managed safely in a controlled environment prior to collection. |
| 3 | Spill Cleanup | Treat any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated PPE) as hazardous waste[16]. Place them in the same designated waste container. Rationale: Spill debris is contaminated with the chemical and must be managed under the same hazardous waste regulations. |
| 4 | Request Pickup | Once the container is full or you have no further use for it, arrange for collection by your institution's Environmental Health and Safety (EHS) or equivalent department[7][11]. Do not transport hazardous waste yourself[11][16]. Rationale: Trained EHS professionals are equipped to handle and transport hazardous waste in compliance with Department of Transportation (DOT) regulations. |
| 5 | Final Disposal | The collected waste will be managed by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing[3][18][19]. Rationale: High-temperature incineration is an effective method for destroying organic chemical waste, converting it into less harmful components while scrubbing systems capture and neutralize hazardous byproducts. |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from the point of generation.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. usbioclean.com [usbioclean.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. actenviro.com [actenviro.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. acs.org [acs.org]
- 16. vumc.org [vumc.org]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
- 19. echemi.com [echemi.com]
Navigating the Safe Handling of 2-(Thiazol-5-yl)acetic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Thiazol-5-yl)acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazole acetic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated risks include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, it is crucial to evaluate the specific procedures to be undertaken and the potential for exposure. This assessment will inform the selection of appropriate engineering controls, personal protective equipment, and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat | NIOSH-approved respirator if not handled in a fume hood |
| Conducting reactions and transfers | Chemical safety goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Cleaning and decontamination | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat | As required by risk assessment |
Safe Handling Workflow
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather all necessary materials: This includes the chemical, solvents, glassware, and waste containers.
-
Inspect PPE: Check all PPE for signs of damage or wear before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[5]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing: If weighing the solid, perform this task inside the fume hood to contain any potential dust.[5] Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[5]
-
Reactions and Transfers: Conduct all reactions and transfers within the fume hood. Use appropriate glassware and equipment to minimize the risk of spills.
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][2]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both laboratory personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Compatibility: Ensure the waste container is compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with the full chemical name and any associated hazards.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2] Do not pour down the drain.[1][6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

